molecular formula C3H6O3 B145831 3-Hydroxypropionic acid CAS No. 503-66-2

3-Hydroxypropionic acid

Cat. No.: B145831
CAS No.: 503-66-2
M. Wt: 90.08 g/mol
InChI Key: ALRHLSYJTWAHJZ-UHFFFAOYSA-N
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Description

3-hydroxypropionic acid is a 3-hydroxy monocarboxylic acid that is propionic acid in which one of the hydrogens attached to the terminal carbon is replaced by a hydroxy group. It has a role as an Escherichia coli metabolite and a human metabolite. It is a 3-hydroxy monocarboxylic acid and an omega-hydroxy-short-chain fatty acid. It is functionally related to a propionic acid. It is a conjugate acid of a 3-hydroxypropionate.
This compound is a natural product found in Phomopsis phaseoli, Drosophila melanogaster, and other organisms with data available.
This compound is a carboxylic acid. It is used in the production of various chemicals such as acrylates in industry. It can be produced by certain microbes. Its chemical structure is similar to L-serine.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-hydroxypropanoic acid
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InChI

InChI=1S/C3H6O3/c4-2-1-3(5)6/h4H,1-2H2,(H,5,6)
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InChI Key

ALRHLSYJTWAHJZ-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C(CO)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C3H6O3
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Related CAS

25718-95-0
Record name Poly(3-hydroxypropionate)
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DSSTOX Substance ID

DTXSID50198305
Record name Hydracrylic acid
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Molecular Weight

90.08 g/mol
Source PubChem
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Physical Description

Solid
Record name Hydroxypropionic acid
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CAS No.

503-66-2
Record name 3-Hydroxypropionic acid
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Record name Hydracrylic acid
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Record name Hydracrylic acid
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Record name 3-hydroxypropionic acid
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Record name HYDRACRYLIC ACID
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Record name Hydroxypropionic acid
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Melting Point

< 25 °C
Record name Hydroxypropionic acid
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

An In-depth Technical Guide to 3-Hydroxypropionic Acid Biosynthesis Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core biosynthetic pathways for 3-hydroxypropionic acid (3-HP), a valuable platform chemical for producing a wide range of commodity and specialty chemicals. The content delves into the intricacies of each pathway, metabolic engineering strategies to enhance production, detailed experimental protocols for key assays and strain development, and a comparative analysis of production metrics across different microbial hosts.

Core Biosynthesis Pathways for this compound

The microbial production of 3-HP has been explored through several distinct metabolic routes, primarily categorized as the glycerol-dependent pathways, the malonyl-CoA pathway, and the β-alanine pathway.

Glycerol-Dependent Pathways

Glycerol, a readily available and inexpensive byproduct of biodiesel production, is a common feedstock for 3-HP synthesis. The conversion of glycerol to 3-HP proceeds via the intermediate 3-hydroxypropionaldehyde (3-HPA) and can be categorized into two main pathways: CoA-dependent and CoA-independent.

The CoA-independent pathway is the more direct route, involving two key enzymatic steps.[1]

  • Glycerol Dehydration: Glycerol is first converted to 3-HPA by a coenzyme B12-dependent glycerol dehydratase (GDHt).

  • Oxidation: The resulting 3-HPA is then oxidized to 3-HP by an aldehyde dehydrogenase (ALDH).

This pathway has been extensively studied and engineered in various microorganisms due to its simplicity.[1]

The CoA-dependent pathway, naturally found in some bacteria like Lactobacillus reuteri, involves a more complex series of reactions following the initial dehydration of glycerol.[1]

  • Glycerol Dehydration: Similar to the independent pathway, glycerol is converted to 3-HPA by a coenzyme B12-dependent glycerol dehydratase.

  • CoA-Acylation: 3-HPA is then converted to 3-hydroxypropionyl-CoA (3-HP-CoA) by a propionaldehyde dehydrogenase.

  • Phosphotransacetylation: 3-HP-CoA is subsequently converted to 3-hydroxypropionyl-phosphate.

  • ATP Generation: Finally, 3-HP is produced from 3-hydroxypropionyl-phosphate, a reaction that also generates ATP.

Glycerol_Dependent_Pathways cluster_0 CoA-Independent Pathway cluster_1 CoA-Dependent Pathway Glycerol Glycerol 3-HPA 3-HPA Glycerol->3-HPA Glycerol Dehydratase (GDHt, B12-dependent) 3-HP 3-HP 3-HPA->3-HP Aldehyde Dehydrogenase (ALDH) 3-HP-CoA 3-HP-CoA 3-HP-P 3-HP-P 3-HP-CoA->3-HP-P Phosphotransacylase 3-HP-P->3-HP Propionate Kinase Glycerol_dep Glycerol 3-HPA_dep 3-HPA Glycerol_dep->3-HPA_dep Glycerol Dehydratase (GDHt, B12-dependent) 3-HPA_dep->3-HP-CoA Propionaldehyde Dehydrogenase

Diagram 1: Glycerol-Dependent Biosynthesis Pathways of 3-HP.
Malonyl-CoA Pathway

The malonyl-CoA pathway is a versatile route for 3-HP production from various carbon sources, including glucose, that can be metabolized to acetyl-CoA. This pathway is central to fatty acid biosynthesis and has been repurposed for 3-HP production.

  • Carboxylation of Acetyl-CoA: Acetyl-CoA is carboxylated to malonyl-CoA by acetyl-CoA carboxylase (ACC).

  • Reduction of Malonyl-CoA: Malonyl-CoA is then reduced to 3-HP in a two-step reaction catalyzed by a bifunctional malonyl-CoA reductase (MCR). This enzyme first reduces malonyl-CoA to malonate semialdehyde, which is subsequently reduced to 3-HP.

Malonyl_CoA_Pathway Glucose Glucose AcetylCoA Acetyl-CoA Glucose->AcetylCoA Glycolysis & PDH Complex MalonylCoA Malonyl-CoA AcetylCoA->MalonylCoA Acetyl-CoA Carboxylase (ACC) MSA Malonate Semialdehyde MalonylCoA->MSA Malonyl-CoA Reductase (MCR) - Step 1 HP This compound MSA->HP Malonyl-CoA Reductase (MCR) - Step 2

Diagram 2: Malonyl-CoA Biosynthesis Pathway of 3-HP.
β-Alanine Pathway

The β-alanine pathway provides an alternative route from central metabolism to 3-HP. This pathway utilizes aspartate, an amino acid derived from the TCA cycle intermediate oxaloacetate.

  • Decarboxylation of Aspartate: L-aspartate is decarboxylated to β-alanine by aspartate-α-decarboxylase.

  • Transamination: β-alanine is then converted to malonate semialdehyde by a β-alanine aminotransferase.

  • Reduction: Finally, malonate semialdehyde is reduced to 3-HP by a 3-hydroxypropionate dehydrogenase.

Beta_Alanine_Pathway Oxaloacetate Oxaloacetate Aspartate L-Aspartate Oxaloacetate->Aspartate Aspartate Aminotransferase BetaAlanine β-Alanine Aspartate->BetaAlanine Aspartate-α-decarboxylase MSA Malonate Semialdehyde BetaAlanine->MSA β-Alanine Aminotransferase HP This compound MSA->HP 3-Hydroxypropionate Dehydrogenase

Diagram 3: β-Alanine Biosynthesis Pathway of 3-HP.

Quantitative Data on 3-HP Production

The following tables summarize the production of 3-HP in various engineered microorganisms, categorized by the biosynthetic pathway employed.

Table 1: 3-HP Production via Glycerol-Dependent Pathways

Host OrganismKey Enzymes ExpressedSubstrate(s)Titer (g/L)Yield (g/g or mol/mol)Productivity (g/L/h)Fermentation Mode
Klebsiella pneumoniaeOverexpression of native puuC (ALDH)Glycerol83.8--Fed-batch[2]
Escherichia colidhaB1234, gdrAB (K. pneumoniae), ydcW (K. pneumoniae)Glycerol76.20.457 g/g1.89Fed-batch[1]
Escherichia colidhaB-dhaR (L. brevis), PSALDH (P. aeruginosa)Glycerol57.30.88 g/g1.59Fed-batch
Corynebacterium glutamicumEngineered glycerol pathwayGlucose, Xylose62.6--Fed-batch[2]
Pseudomonas denitrificansdhaB, gdrAB (K. pneumoniae), puuC (K. pneumoniae)Glycerol, Glucose54.7 mmol/L67% (mol/mol)-Batch[3]

Table 2: 3-HP Production via the Malonyl-CoA Pathway

Host OrganismKey Enzymes ExpressedSubstrate(s)Titer (g/L)Yield (g/g)Productivity (g/L/h)Fermentation Mode
Escherichia colimcr (C. aurantiacus), accADBCb (E. coli), pntAB (E. coli)Glucose2.14 mM--Shake flask[4]
Saccharomyces cerevisiaeCaMCR, mutated ACC1Glucose~10--Fed-batch[5]

Table 3: 3-HP Production via the β-Alanine Pathway

Host OrganismKey Enzymes ExpressedSubstrate(s)Titer (g/L)Yield (C-mol/C-mol)Fermentation Time (h)Fermentation Mode
Saccharomyces cerevisiaepanD (T. castaneum), yhxA (B. cereus), ydfG (E. coli)Methanol21.40.15 g/g39Fed-batch
Saccharomyces cerevisiaeNovel β-alanine-pyruvate aminotransferase (B. cereus)Glucose13.70.1480Fed-batch[6]

Experimental Protocols

This section provides detailed methodologies for key experiments in the study of 3-HP biosynthesis.

General Strain Construction Workflow

The following workflow outlines the general steps for constructing a recombinant microbial strain for 3-HP production.

Strain_Construction_Workflow cluster_0 Gene Selection & Synthesis cluster_1 Plasmid Construction cluster_2 Host Transformation & Verification cluster_3 Gene Knockout (Optional) node1 Identify key pathway genes (e.g., mcr, panD) node2 Codon-optimize genes for host organism node1->node2 node3 Synthesize DNA fragments node2->node3 node5 Amplify gene fragments and vector backbone via PCR node3->node5 node4 Select expression vector (e.g., pET, pRS) node4->node5 node6 Digest fragments and vector with restriction enzymes node5->node6 node7 Ligate gene insert into vector node6->node7 node8 Transform ligation product into competent E. coli (cloning strain) node7->node8 node9 Select positive colonies (e.g., antibiotic resistance) node8->node9 node10 Verify plasmid construct (colony PCR, restriction digest, sequencing) node9->node10 node11 Transform verified plasmid into production host strain node10->node11 node15 Select and verify knockout mutants node12 Design guide RNA (gRNA) for CRISPR/Cas9 targeting node13 Construct donor DNA with homology arms node12->node13 node14 Co-transform Cas9 plasmid, gRNA plasmid, and donor DNA into host node13->node14 node14->node15

Diagram 4: General Workflow for Recombinant Strain Construction.
  • Vector and Insert Preparation:

    • Amplify the gene of interest using PCR with primers that add desired restriction sites to the ends of the gene.

    • Digest the expression vector (e.g., pET-28a) and the purified PCR product with the corresponding restriction enzymes.

    • Purify the digested vector and insert using a gel extraction kit.

  • Ligation:

    • Set up a ligation reaction with the digested vector, insert, T4 DNA ligase, and ligase buffer. A typical molar ratio of insert to vector is 3:1.

    • Incubate the reaction at 16°C overnight or at room temperature for 1-2 hours.

  • Transformation:

    • Transform the ligation mixture into competent E. coli cells (e.g., DH5α) via heat shock or electroporation.

    • Plate the transformed cells on LB agar plates containing the appropriate antibiotic for selection.

    • Incubate the plates overnight at 37°C.

  • Verification:

    • Perform colony PCR on selected colonies to screen for the presence of the insert.

    • Isolate plasmid DNA from positive colonies and confirm the construct by restriction digestion and Sanger sequencing.

  • gRNA Design and Plasmid Construction:

    • Design a 20-bp guide RNA (gRNA) sequence targeting the gene to be knocked out.

    • Clone the gRNA sequence into a gRNA expression plasmid.

  • Donor DNA Preparation:

    • Synthesize or PCR-amplify a donor DNA fragment containing flanking homology arms (typically 50-500 bp) upstream and downstream of the target gene.

  • Transformation and Knockout:

    • Co-transform the Cas9 expression plasmid, the gRNA plasmid, and the donor DNA into electrocompetent E. coli cells expressing the λ-Red recombinase system.

    • Plate the cells on selective media to isolate transformants.

  • Verification:

    • Screen for successful knockouts by colony PCR using primers that flank the target gene. The PCR product from a knockout mutant will be smaller than that from the wild-type.

    • Confirm the knockout by Sanger sequencing of the PCR product.

Enzyme Activity Assays

This assay measures the NADPH-dependent reduction of malonyl-CoA.

  • Principle: The decrease in absorbance at 340 nm due to the oxidation of NADPH is monitored spectrophotometrically.

  • Reagents:

    • 100 mM Tris-HCl buffer (pH 7.8)

    • 2 mM MgCl₂

    • 0.4 mM NADPH

    • 0.15 mM Malonyl-CoA

    • Purified MCR enzyme or cell-free extract

  • Procedure:

    • Prepare a reaction mixture containing Tris-HCl buffer, MgCl₂, and NADPH.

    • Add the enzyme solution and pre-incubate at the optimal temperature for the enzyme (e.g., 57°C for MCR from C. aurantiacus).[7][8]

    • Initiate the reaction by adding malonyl-CoA.

    • Monitor the decrease in absorbance at 340 nm for several minutes.

    • Calculate the enzyme activity based on the rate of NADPH oxidation (ε₃₄₀ = 6.22 mM⁻¹cm⁻¹).

A coupled-enzyme assay is typically used to measure GDHt activity.[9]

  • Principle: GDHt converts a substrate (e.g., 1,2-propanediol) to an aldehyde, which is then reduced by a coupling enzyme (e.g., alcohol dehydrogenase) with the concomitant oxidation of NADH, which is monitored at 340 nm.

  • Reagents:

    • 100 mM Buffer (e.g., potassium phosphate, pH 8.0)

    • Substrate (e.g., 1,2-propanediol)

    • Coenzyme B₁₂ (if required by the enzyme)

    • NADH

    • Coupling enzyme (e.g., yeast alcohol dehydrogenase)

    • Cell-free extract containing GDHt

  • Procedure:

    • Prepare a reaction mixture containing the buffer, substrate, NADH, and coupling enzyme.

    • Add the cell-free extract containing GDHt.

    • Monitor the decrease in absorbance at 340 nm.

    • Calculate the activity based on the rate of NADH oxidation.

Fed-Batch Fermentation

The following is a representative protocol for high-density fed-batch fermentation of a recombinant E. coli strain for 3-HP production.

  • Inoculum Preparation:

    • Inoculate a single colony into 5 mL of LB medium with the appropriate antibiotic and grow overnight at 37°C.

    • Use the overnight culture to inoculate a larger volume of seed culture medium and grow to an OD₆₀₀ of 2-4.

  • Bioreactor Setup:

    • Prepare the fermentation medium (a defined mineral medium with a carbon source like glucose or glycerol) in the bioreactor and sterilize.

    • Calibrate pH and dissolved oxygen (DO) probes.

  • Batch Phase:

    • Inoculate the bioreactor with the seed culture.

    • Maintain the temperature at 37°C and the pH at a setpoint (e.g., 7.0) by the automated addition of a base (e.g., NH₄OH).

    • Maintain DO above a certain level (e.g., 20%) by controlling the agitation and aeration rate.

  • Fed-Batch Phase:

    • When the initial carbon source is depleted (indicated by a sharp increase in DO), start the feeding of a concentrated nutrient solution.

    • The feeding strategy can be constant, stepwise, or exponential to maintain a desired growth rate.

    • Induce the expression of the 3-HP pathway genes with an inducer (e.g., IPTG) when the cell density reaches a certain level (e.g., OD₆₀₀ of 20-30).

  • Sampling and Analysis:

    • Take samples periodically to measure cell density (OD₆₀₀), substrate concentration, and 3-HP concentration using HPLC.

Metabolic Engineering Strategies for Enhanced 3-HP Production

To improve the titer, yield, and productivity of 3-HP, various metabolic engineering strategies have been employed. The general logic is to increase the flux towards 3-HP while minimizing the flux to competing pathways and reducing the accumulation of toxic intermediates.

Logic of Metabolic Engineering for the Malonyl-CoA Pathway

The following diagram illustrates the key metabolic engineering strategies to optimize the malonyl-CoA pathway for 3-HP production.

Metabolic_Engineering_MalonylCoA cluster_0 Core Malonyl-CoA Pathway cluster_1 Engineering Strategies cluster_1a Increase Precursor Supply cluster_1b Enhance Cofactor Availability cluster_1c Block Competing Pathways Glucose Glucose AcetylCoA AcetylCoA Glucose->AcetylCoA Glycolysis MalonylCoA MalonylCoA AcetylCoA->MalonylCoA ACC TCA_Cycle TCA_Cycle AcetylCoA->TCA_Cycle TCA Cycle 3-HP 3-HP MalonylCoA->3-HP MCR FattyAcids FattyAcids MalonylCoA->FattyAcids Fatty Acid Synthesis Overexpress_ACC Overexpress Acetyl-CoA Carboxylase (ACC) Overexpress_ACC->MalonylCoA Overexpress_PDH Overexpress Pyruvate Dehydrogenase (PDH) Overexpress_PDH->AcetylCoA Overexpress_pntAB Overexpress Transhydrogenase (pntAB) for NADPH Overexpress_pntAB->3-HP Knockout_FAS Knockout/Downregulate Fatty Acid Synthesis (FAS) Knockout_FAS->MalonylCoA Knockout_TCA Knockout TCA Cycle Genes (e.g., sucA) Knockout_TCA->AcetylCoA

Diagram 5: Metabolic Engineering Logic for the Malonyl-CoA Pathway.
  • Increasing Precursor Supply: Overexpression of acetyl-CoA carboxylase (ACC) and enzymes in the pathway leading to acetyl-CoA, such as the pyruvate dehydrogenase (PDH) complex, can increase the pool of malonyl-CoA available for 3-HP synthesis.

  • Enhancing Cofactor Availability: The reduction of malonyl-CoA to 3-HP by MCR is NADPH-dependent. Overexpressing enzymes like transhydrogenase (pntAB), which converts NADH to NADPH, can improve the availability of this essential cofactor.[4]

  • Blocking Competing Pathways: To channel more carbon towards 3-HP, competing pathways are often blocked. This includes downregulating or knocking out genes involved in fatty acid synthesis, which also consumes malonyl-CoA, and genes in the TCA cycle to increase the availability of acetyl-CoA.

By implementing these strategies, researchers can significantly enhance the efficiency of 3-HP production in engineered microorganisms. This guide provides a foundational understanding for further research and development in the biosynthesis of this important platform chemical.

References

A Technical Guide to Microbial Production of 3-Hydroxypropionic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core principles and methodologies for the microbial production of 3-hydroxypropionic acid (3-HP), a valuable platform chemical for the synthesis of a wide range of products, including biodegradable polymers and industrial chemicals.[1] This document details the key metabolic pathways, microbial chassis, experimental protocols, and quantitative production data to facilitate research and development in this field.

Core Metabolic Pathways for 3-HP Production

The microbial synthesis of 3-HP is primarily achieved through three main metabolic pathways, each with distinct advantages and challenges.

Glycerol-Dependent Pathways

Glycerol, a byproduct of biodiesel production, is a readily available and inexpensive feedstock for 3-HP production.[2] Two primary pathways exist for the conversion of glycerol to 3-HP: the coenzyme A (CoA)-dependent and the CoA-independent pathways.[2][3][4] Both pathways initiate with the conversion of glycerol to 3-hydroxypropionaldehyde (3-HPA) by a coenzyme B12-dependent glycerol dehydratase.[2][3]

  • CoA-Independent Pathway: In this more direct route, 3-HPA is oxidized to 3-HP by an aldehyde dehydrogenase (ALDH).[2][3][4] This pathway is the most commonly engineered for 3-HP production.[2][4]

  • CoA-Dependent Pathway: This pathway involves three enzymatic steps to convert 3-HPA to 3-HP via a 3-hydroxypropionyl-CoA intermediate, catalyzed by propionaldehyde dehydrogenase, phosphotransacylase, and propionate kinase.[3][5]

Glycerol_Pathways cluster_independent CoA-Independent Pathway cluster_dependent CoA-Dependent Pathway Glycerol Glycerol 3-HPA 3-Hydroxypropionaldehyde Glycerol->3-HPA Glycerol Dehydratase (Coenzyme B12-dependent) 3-HP This compound 3-HPA->3-HP Aldehyde Dehydrogenase (ALDH) 3-HP-CoA 3-Hydroxypropionyl-CoA 3-HPA->3-HP-CoA Propionaldehyde Dehydrogenase 3-HP-CoA->3-HP Phosphotransacylase & Propionate Kinase

Glycerol-dependent pathways for 3-HP production.
Malonyl-CoA Pathway

The malonyl-CoA pathway enables the production of 3-HP from glucose. In this pathway, acetyl-CoA is carboxylated to malonyl-CoA by acetyl-CoA carboxylase (ACC). Subsequently, a bifunctional malonyl-CoA reductase (MCR) reduces malonyl-CoA to 3-HP via a malonate-semialdehyde intermediate.[6] This pathway is advantageous as it utilizes a central metabolic intermediate and avoids the need for coenzyme B12.[7]

Malonyl_CoA_Pathway Glucose Glucose Acetyl-CoA Acetyl-CoA Glucose->Acetyl-CoA Glycolysis Malonyl-CoA Malonyl-CoA Acetyl-CoA->Malonyl-CoA Acetyl-CoA Carboxylase (ACC) Malonate-semialdehyde Malonate-semialdehyde Malonyl-CoA->Malonate-semialdehyde Malonyl-CoA Reductase (MCR) 3-HP This compound Malonate-semialdehyde->3-HP Malonyl-CoA Reductase (MCR)

The Malonyl-CoA pathway for 3-HP production from glucose.
β-Alanine Pathway

The β-alanine pathway also utilizes glucose as a feedstock. L-aspartate, derived from the TCA cycle intermediate oxaloacetate, is decarboxylated to β-alanine by L-aspartate-α-decarboxylase. β-alanine is then converted to malonate semialdehyde by a transaminase, which is subsequently reduced to 3-HP by a dehydrogenase.[8]

Beta_Alanine_Pathway Glucose Glucose Oxaloacetate Oxaloacetate Glucose->Oxaloacetate Glycolysis & TCA Cycle L-Aspartate L-Aspartate Oxaloacetate->L-Aspartate Aspartate Aminotransferase β-Alanine β-Alanine L-Aspartate->β-Alanine L-Aspartate-α-decarboxylase Malonate-semialdehyde Malonate-semialdehyde β-Alanine->Malonate-semialdehyde β-Alanine-pyruvate Transaminase 3-HP This compound Malonate-semialdehyde->3-HP 3-Hydroxypropionate Dehydrogenase

The β-Alanine pathway for 3-HP production from glucose.

Microbial Chassis for 3-HP Production

Several microorganisms have been engineered for 3-HP production, with Escherichia coli and Klebsiella pneumoniae being the most extensively studied. Other promising hosts include Corynebacterium glutamicum, Saccharomyces cerevisiae, and Pseudomonas denitrificans.

MicroorganismKey AdvantagesKey Challenges
Escherichia coli Well-characterized genetics and physiology, fast growth, robust for genetic manipulation.[2]Lacks natural coenzyme B12 synthesis, requiring supplementation for glycerol-based pathways.[2]
Klebsiella pneumoniae Natural ability to synthesize coenzyme B12, efficient glycerol utilization.[2]Opportunistic pathogen, requiring careful handling and strain development for industrial applications.[2]
Corynebacterium glutamicum GRAS (Generally Recognized As Safe) status, high tolerance to organic acids.Can require extensive metabolic engineering to achieve high titers.
Saccharomyces cerevisiae Robust industrial workhorse, high tolerance to acidic conditions.[9]Lower reported titers compared to bacterial hosts.
Pseudomonas denitrificans Natural producer of coenzyme B12 under aerobic conditions.Can metabolize 3-HP, requiring knockout of degradation pathways.

Quantitative Production Data

The following tables summarize key quantitative data for 3-HP production across different microbial platforms and pathways.

Table 1: 3-HP Production from Glycerol

MicroorganismKey Engineering StrategyTiter (g/L)Yield (g/g)Productivity (g/L/h)Reference
Klebsiella pneumoniaeOptimized expression of aldehyde dehydrogenase, blocked byproduct pathways.83.80.591.16--INVALID-LINK--
Escherichia coliExpression of glycerol dehydratase and aldehyde dehydrogenase, optimized fermentation.71.9-1.8--INVALID-LINK--
Escherichia coliModulation of glycerol metabolism, expression of a highly active aldehyde dehydrogenase.57.30.881.59--INVALID-LINK--
Bacillus subtilisExpression of glycerol dehydratase and aldehyde dehydrogenase, inactivation of glycerol kinase.22.9----INVALID-LINK--

Table 2: 3-HP Production from Glucose

MicroorganismPathwayKey Engineering StrategyTiter (g/L)Yield (g/g or C-mol/C-mol)Productivity (g/L/h)Reference
Escherichia coliMalonyl-CoAOverexpression of acetyl-CoA carboxylase and malonyl-CoA reductase, knockout of byproduct pathways.48.8----INVALID-LINK--
Corynebacterium glutamicumβ-AlanineStrategic regulation of precursor supply.47.540.295 g/g---INVALID-LINK--
Saccharomyces cerevisiaeβ-AlanineOptimized expression of pathway enzymes.13.70.14 C-mol/C-mol---INVALID-LINK--

Experimental Protocols

This section provides detailed methodologies for key experiments in the microbial production of 3-HP.

Strain Construction

A general workflow for constructing a 3-HP producing strain is outlined below.

Strain_Construction_Workflow cluster_gene_synthesis Gene Synthesis & Plasmid Construction cluster_host_engineering Host Strain Engineering Gene_Synthesis Codon-optimize and synthesize pathway genes (e.g., mcr, dhaB) Cloning Clone genes into vector (Restriction-ligation or Gibson assembly) Gene_Synthesis->Cloning Vector_Selection Select expression vector (e.g., pET, pTrc) Vector_Selection->Cloning Verification1 Verify plasmid by restriction digest and sequencing Cloning->Verification1 Transformation Transform plasmid into host strain (e.g., E. coli BL21(DE3)) Verification2 Verify transformants and knockouts by colony PCR and sequencing Transformation->Verification2 Genome_Editing Perform genome editing (e.g., CRISPR/Cas9) for gene knockouts (e.g., ldhA, pta) Genome_Editing->Verification2

General workflow for constructing a 3-HP producing microbial strain.

Protocol for Plasmid Construction (Malonyl-CoA Pathway in E. coli)

  • Gene Synthesis: Codon-optimize the malonyl-CoA reductase gene (mcr) from Chloroflexus aurantiacus for expression in E. coli and have it synthesized commercially.

  • Vector Preparation: Digest a suitable expression vector (e.g., pET-28a) and the synthesized mcr gene with appropriate restriction enzymes (e.g., NdeI and XhoI).

  • Ligation: Ligate the digested mcr gene into the linearized pET-28a vector using T4 DNA ligase.

  • Transformation: Transform the ligation mixture into a cloning strain of E. coli (e.g., DH5α) and select for transformants on LB agar plates containing the appropriate antibiotic (e.g., kanamycin).

  • Verification: Isolate plasmid DNA from several colonies and verify the correct insertion of the mcr gene by restriction digestion and Sanger sequencing.

Protocol for Genome Editing (CRISPR/Cas9-mediated gene knockout in E. coli) [7]

  • gRNA Design: Design a guide RNA (gRNA) targeting the gene to be knocked out (e.g., ldhA).

  • Plasmid Construction: Clone the designed gRNA sequence into a Cas9-expressing plasmid.

  • Transformation: Co-transform the Cas9-gRNA plasmid and a repair template (a short DNA oligo with homology arms flanking the knockout region) into the desired E. coli strain.

  • Selection and Screening: Select for transformants and screen for successful knockouts by colony PCR and sequencing of the target locus.

Fed-Batch Fermentation

Protocol for Fed-Batch Fermentation of Engineered E. coli for 3-HP Production

This protocol is adapted from established methods for high-density fermentation of recombinant E. coli.[10][11][12][13][14]

  • Inoculum Preparation: Inoculate a single colony of the engineered E. coli strain into 5 mL of LB medium with the appropriate antibiotic and grow overnight at 37°C with shaking. The next day, transfer the overnight culture to 100 mL of defined minimal medium in a shake flask and grow to an OD600 of 2-4.

  • Bioreactor Setup: Prepare a 2 L bioreactor with 1 L of defined minimal medium. Sterilize the bioreactor and medium.

  • Inoculation and Batch Phase: Inoculate the bioreactor with the seed culture. Maintain the temperature at 37°C, pH at 7.0 (controlled with NH4OH), and dissolved oxygen (DO) above 30% by controlling the agitation and aeration rate.

  • Fed-Batch Phase: Once the initial carbon source (e.g., glucose) is depleted (indicated by a sharp increase in DO), start the feeding of a concentrated solution of the carbon source (e.g., 50% glucose or glycerol). The feeding rate can be controlled to maintain a specific growth rate.

  • Induction: When the culture reaches a high cell density (e.g., OD600 of 50-100), induce the expression of the 3-HP pathway genes by adding an inducer (e.g., IPTG).

  • Production Phase: After induction, continue the fed-batch cultivation for 24-72 hours, maintaining the control of temperature, pH, and DO. For glycerol-based production, supplement the medium with coenzyme B12.

  • Sampling: Periodically take samples to measure cell density (OD600), substrate consumption, and 3-HP concentration.

Enzyme Activity Assays

Protocol for Glycerol Dehydratase Activity Assay [15][16]

This is a coupled-enzyme assay.

  • Cell Lysate Preparation: Harvest cells from a culture, wash with buffer, and lyse them using a bead beater or French press.[15] Centrifuge to remove cell debris and collect the supernatant (crude cell extract).

  • Assay Mixture: Prepare an assay mixture containing 1,2-propanediol (as a substrate alternative to glycerol to avoid rapid enzyme inactivation), coenzyme B12, a coupling enzyme (e.g., yeast alcohol dehydrogenase), and NADH in a suitable buffer (e.g., potassium phosphate buffer, pH 8.0).[16]

  • Reaction Initiation and Measurement: Initiate the reaction by adding the crude cell extract to the assay mixture. Monitor the decrease in absorbance at 340 nm due to the oxidation of NADH, which is proportional to the glycerol dehydratase activity.

Protocol for Aldehyde Dehydrogenase Activity Assay [17][18][19][20][21]

This is a colorimetric assay.

  • Cell Lysate Preparation: Prepare crude cell extract as described for the glycerol dehydratase assay.

  • Assay Mixture: Prepare an assay mixture containing acetaldehyde (as the substrate), NAD+, and a probe that reacts with the generated NADH to produce a colored product in a suitable buffer (e.g., Tris-HCl, pH 8.0).

  • Reaction Initiation and Measurement: Initiate the reaction by adding the crude cell extract. Monitor the increase in absorbance at the appropriate wavelength (e.g., 450 nm) over time. The rate of color formation is proportional to the aldehyde dehydrogenase activity.

Analytical Methods

Protocol for Quantification of 3-HP by HPLC [1][8][22][23]

  • Sample Preparation: Centrifuge culture samples to pellet the cells. Filter the supernatant through a 0.22 µm filter to remove any remaining particulate matter.

  • HPLC System: Use a high-performance liquid chromatography (HPLC) system equipped with a UV detector.

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column is commonly used.[1]

    • Mobile Phase: An isocratic mobile phase of dilute sulfuric acid (e.g., 5 mM H2SO4) in water is typically used.

    • Flow Rate: A flow rate of 0.5-1.0 mL/min.

    • Detection: UV detection at a wavelength of 210 nm.

  • Quantification: Prepare a standard curve using known concentrations of 3-HP. Compare the peak area of the sample to the standard curve to determine the concentration of 3-HP. The retention time for 3-HP will vary depending on the specific column and conditions but is typically in the range of 1-6 minutes.[8][22]

Conclusion and Future Outlook

Significant progress has been made in the microbial production of 3-HP, with impressive titers achieved in several microorganisms. Future research should focus on further optimizing metabolic pathways through synthetic biology and metabolic engineering approaches, improving the tolerance of production hosts to 3-HP and process inhibitors, and developing more cost-effective fermentation and downstream processing technologies. The continued development of robust and efficient microbial cell factories will be crucial for the economically viable and sustainable production of this important platform chemical.

References

3-hydroxypropionic acid as a platform chemical

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 3-Hydroxypropionic Acid as a Platform Chemical

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound (3-HP) is a non-chiral, three-carbon hydroxy acid recognized by the U.S. Department of Energy as a top value-added, bio-based platform chemical.[1][2][3][4] Its two reactive functional groups—a hydroxyl and a carboxyl group—make it a versatile precursor for a wide array of commercially significant chemicals, including acrylic acid, 1,3-propanediol, and the biodegradable polymer poly(3-hydroxypropionate) (P(3HP)).[4][5][6] The growing demand for sustainable alternatives to petroleum-based products has intensified research into microbial production of 3-HP from renewable feedstocks like glycerol and glucose.[2][4][7][8] This guide provides a comprehensive technical overview of 3-HP, focusing on its biosynthetic pathways, production hosts, metabolic engineering strategies, and the experimental protocols essential for its study and production.

Biosynthetic Pathways for 3-HP Production

Microbial production of 3-HP is primarily achieved through three major metabolic pathways, which have been engineered into various host organisms. The choice of pathway often depends on the available carbon source and the genetic background of the host.

Glycerol-Based Pathway

The conversion of glycerol, a byproduct of biodiesel production, is a well-studied route to 3-HP.[7][9] This pathway begins with the conversion of glycerol to the intermediate 3-hydroxypropionaldehyde (3-HPA) by a coenzyme B12-dependent glycerol dehydratase (GDHt).[9] From 3-HPA, two routes exist:

  • CoA-Independent Pathway: This is the most direct route where 3-HPA is oxidized to 3-HP in a single step by an aldehyde dehydrogenase (ALDH).[9][10] This pathway is widely used in metabolic engineering due to its simplicity.[11]

  • CoA-Dependent Pathway: Found naturally in organisms like Lactobacillus reuteri, this pathway converts 3-HPA to 3-HP via two intermediates: 3-hydroxypropionyl-CoA (3-HP-CoA) and 3-hydroxypropionyl-phosphate. This multi-step conversion involves propionaldehyde dehydrogenase, phosphotransacylase, and propionate kinase, and it generates one molecule of ATP.[4][7][10]

G_Glycerol_Pathway Glycerol Glycerol HPA 3-Hydroxypropionaldehyde (3-HPA) Glycerol->HPA Glycerol Dehydratase (GDHt) (Coenzyme B12-dependent) HP_Ind This compound (3-HP) HPA->HP_Ind Aldehyde Dehydrogenase (ALDH) HP_CoA 3-HP-CoA HPA->HP_CoA PduP lab_ind CoA-Independent HP_Dep This compound (3-HP) HP_P 3-HP-Phosphate HP_CoA->HP_P PduL HP_P->HP_Dep PduW

Glycerol to 3-HP Biosynthetic Pathways.
Malonyl-CoA Pathway

This pathway produces 3-HP from glucose via the central metabolic intermediate acetyl-CoA.[6] It is the most extensively studied route for glucose-based 3-HP production.[6]

  • Acetyl-CoA Carboxylase (ACC) carboxylates acetyl-CoA to form malonyl-CoA, consuming one ATP.[6][12]

  • Malonyl-CoA Reductase (MCR) , a bifunctional enzyme, catalyzes the two-step, NADPH-dependent reduction of malonyl-CoA to 3-HP through a malonate semialdehyde intermediate.[6][12]

A key advantage of this pathway is that it is redox-neutral and does not require the expensive coenzyme B12.[12]

G_Malonyl_CoA_Pathway Glucose Glucose AcetylCoA Acetyl-CoA Glucose->AcetylCoA Glycolysis MalonylCoA Malonyl-CoA AcetylCoA->MalonylCoA Acetyl-CoA Carboxylase (ACC) (+ CO₂, + ATP) MSA Malonate Semialdehyde MalonylCoA->MSA Malonyl-CoA Reductase (MCR-C) (+ NADPH) HP This compound (3-HP) MSA->HP Malonyl-CoA Reductase (MCR-N) (+ NADPH)

Malonyl-CoA Pathway for 3-HP Production.
β-Alanine Pathway

The β-alanine pathway also utilizes glucose as a feedstock. It involves the conversion of β-alanine to malonate semialdehyde, which is then reduced to 3-HP.[7] Key enzymes in this pathway include β-alanine aminotransferase and 3-hydroxypropionate dehydrogenase.[7] This pathway has been successfully established in yeast, which is advantageous due to its natural tolerance to acidic conditions.[1][2]

Production Hosts and Metabolic Engineering

Escherichia coli and Klebsiella pneumoniae are the most common bacterial hosts for 3-HP production, with K. pneumoniae holding the record for the highest reported titer at 83.8 g/L from glycerol.[11] Saccharomyces cerevisiae (yeast) is another prominent host, particularly for glucose-based production, due to its robustness and acid tolerance.[1][2]

Metabolic engineering strategies are crucial for achieving high titers and yields.[6] Common approaches are summarized below.

StrategyObjective & RationaleKey Genes/Targets
Pathway Introduction Establish a heterologous pathway for 3-HP synthesis in a host organism.dhaB (Glycerol Dehydratase), gdrAB (Reactivase), puuC/gabD4 (ALDH), mcr (Malonyl-CoA Reductase)
Precursor Supply Enhancement Increase the intracellular pool of key precursors like malonyl-CoA or NADPH.Overexpress acc (Acetyl-CoA Carboxylase); Overexpress GAPN (NADP-dependent G3P Dehydrogenase)
Byproduct Elimination Delete competing pathways to redirect carbon flux towards 3-HP.Knock out genes for lactate (ldhA), acetate (pta), and ethanol production.
Cofactor Engineering Balance the supply and demand of cofactors like NADPH and coenzyme B12.Engineer B12 synthesis pathways in non-native hosts; optimize expression of NADPH-generating enzymes.
Host Tolerance Improvement Enhance the host's tolerance to high concentrations of 3-HP, which can be toxic.Adaptive Laboratory Evolution (ALE); Overexpression of global regulators like yieP.

Quantitative Production Data

The following tables summarize notable 3-HP production metrics achieved in various engineered microorganisms.

Table 1: 3-HP Production from Glycerol

Host OrganismKey Genetic ModificationsFermentationTiter (g/L)Yield (g/g)Productivity (g/L/h)Reference
Klebsiella pneumoniaeOverexpression of puuC (ALDH), deletion of ldh and ptaFed-batch83.80.521.16[8][11]
Escherichia coliIntroduction of GDHt and ALDH, central metabolism modificationFed-batch71.9-1.8[8][9]
Escherichia coli WExpression of dha operon and ald from A. brasilenseFed-batch41.50.31-[8]
Gluconobacter oxydansTwo-step process from 1,3-propanediol (derived from glycerol)-60.50.50-[8]

Table 2: 3-HP Production from Glucose

Host OrganismPathwayKey Genetic ModificationsFermentationTiter (g/L)Yield (g/g)Reference
Corynebacterium glutamicumGlycerol (intermediate)Engineered glycerol pathwayFed-batch54.80.49[13]
Escherichia coliβ-AlanineOptimized downstream enzymesFed-batch31.1-[12]
Escherichia coliMalonyl-CoAOverexpression of acc and mcrFed-batch10.080.18[8]
Saccharomyces cerevisiaeβ-AlanineOverexpression of 5 pathway genesFed-batch (pH 5.0)13.7-[1][10]
Saccharomyces cerevisiaeMalonyl-CoAIncreased acetyl-CoA and NADPH supplyFed-batch~10-[1][10]

Experimental Protocols

Fed-Batch Fermentation for 3-HP Production (Recombinant E. coli)

This protocol is a representative example for high-density cell culture to produce 3-HP.

  • Seed Culture: Inoculate a single colony of the recombinant E. coli strain into 50 mL of Luria-Bertani (LB) medium with appropriate antibiotics. Incubate overnight at 37°C with shaking at 250 rpm.

  • Bioreactor Preparation: Prepare a 2 L bioreactor containing 750 mL of defined fermentation medium (e.g., F1 salts or MR medium supplemented with glucose, yeast extract, MgSO₄, and a trace metal solution).[3][14] Autoclave the vessel and medium.

  • Inoculation: Inoculate the bioreactor with the overnight seed culture to an initial OD₆₀₀ of ~0.1.

  • Batch Phase (Growth): Maintain the culture at 37°C and pH 7.0 (controlled with NH₄OH).[3] Agitation should be set to maintain dissolved oxygen (DO) above 30%. Run until the initial glucose is depleted, indicated by a sharp rise in DO.

  • Fed-Batch Phase (Production):

    • Induce protein expression (e.g., with IPTG) if using an inducible promoter.

    • Begin feeding a highly concentrated solution of the carbon source (e.g., 500 g/L glycerol or glucose) at a controlled rate to maintain a growth-limiting condition.[15]

    • If required (e.g., for the glycerol pathway), supplement the feed with coenzyme B12.

    • Reduce the temperature to 30°C to improve protein folding and stability.

    • Continue the fermentation for 48-72 hours, collecting samples periodically for analysis.

Downstream Processing: Purification of 3-HP

This protocol outlines a general procedure for recovering 3-HP from fermentation broth.

  • Cell Removal: Centrifuge the fermentation broth (e.g., 10,000 x g for 15 min) or use microfiltration to remove microbial cells, yielding a clarified supernatant.[2]

  • Acidification: Lower the pH of the clarified broth to approximately 2.0-3.0 using a strong acid like H₂SO₄.[16] This converts the 3-hydroxypropionate salt to its acidic form, 3-HP, which is more amenable to extraction.

  • Water Removal (Optional but Recommended): Concentrate the acidified broth to increase the 3-HP concentration (e.g., to 30-70% by weight) via evaporation.[2] This significantly improves extraction efficiency.

  • Liquid-Liquid Extraction:

    • Transfer the concentrated, acidified broth to a separatory funnel.

    • Add an equal volume of an appropriate organic solvent (e.g., ethyl acetate or an alcohol like n-butanol).[2][17]

    • Shake vigorously, periodically venting the funnel to release pressure.[17]

    • Allow the layers to separate and drain the organic phase, which now contains the 3-HP.

    • Repeat the extraction on the aqueous phase 2-3 times to maximize recovery. Combine the organic extracts.[17]

  • Solvent Removal and Final Purification: Remove the organic solvent from the pooled extracts using a rotary evaporator. The resulting crude 3-HP can be further purified by vacuum distillation.[16]

Analytical Method: Quantification by HPLC

This method is suitable for quantifying 3-HP in fermentation samples.[5]

  • Sample Preparation:

    • Centrifuge a 1 mL sample of fermentation broth to pellet cells.

    • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

    • Dilute the sample with mobile phase if the 3-HP concentration is expected to be outside the calibration range.[5]

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: Isocratic elution with 5 mM H₂SO₄ or a phosphate buffer at low pH (e.g., pH 2.5) in water.[5]

    • Flow Rate: 0.6 mL/min.

    • Column Temperature: 35-50°C.

    • Detector: UV detector at 210 nm.

    • Injection Volume: 10-20 µL.

  • Quantification:

    • Prepare a series of 3-HP standards of known concentrations (e.g., 0.1 to 5 g/L) in the mobile phase.

    • Generate a calibration curve by plotting the peak area against the concentration of the standards.

    • Determine the concentration of 3-HP in the samples by comparing their peak areas to the calibration curve.

Applications and Market Outlook

3-HP is a strategic platform chemical for producing a variety of high-value derivatives. Its bifunctionality allows for conversion into polymers, diols, and unsaturated acids.

G_Applications HP This compound (3-HP) AcrylicAcid Acrylic Acid HP->AcrylicAcid Dehydration PDO 1,3-Propanediol HP->PDO Reduction P3HP Poly(3-HP) HP->P3HP Polymerization MalonicAcid Malonic Acid HP->MalonicAcid Oxidation Polymers Superabsorbent Polymers (e.g., Diapers) AcrylicAcid->Polymers Esters Acrylate Esters AcrylicAcid->Esters Coatings Paints & Coatings AcrylicAcid->Coatings Textiles Fibers, Textiles PDO->Textiles Bioplastics Biodegradable Plastics P3HP->Bioplastics

Key chemical derivatives from 3-HP.

The primary market driver for 3-HP is its use as a bio-based precursor to acrylic acid, which is used to make plastics, coatings, adhesives, and superabsorbent polymers.[5] The global this compound market was valued at approximately USD 713.8 million in 2023 and is projected to grow significantly, driven by the increasing demand for sustainable and biodegradable materials.[16] In the pharmaceutical sector, its structure makes it a valuable building block for the synthesis of various active pharmaceutical ingredients (APIs).[18]

Conclusion

This compound stands as a pivotal platform chemical for the transition to a bio-based economy. Significant progress in metabolic engineering has led to impressive production titers in microbial hosts, bringing industrial-scale bio-production closer to reality. Key challenges remain in optimizing pathway efficiency, improving host tolerance, and developing cost-effective downstream processing. Continued research in these areas, supported by robust analytical and fermentation protocols like those outlined in this guide, will be essential to unlock the full commercial potential of 3-HP.

References

The Chemical Synthesis of 3-Hydroxypropionic Acid from Glycerol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The conversion of crude glycerol, a readily available byproduct of biodiesel production, into the value-added platform chemical 3-hydroxypropionic acid (3-HP) represents a significant opportunity in sustainable chemistry. 3-HP serves as a crucial building block for producing biodegradable polymers, acrylic acid, and other commercially important chemicals. This technical guide provides an in-depth overview of the primary chemical synthesis routes for producing 3-HP from glycerol, focusing on catalytic methodologies, experimental protocols, and quantitative performance data to aid researchers in this field.

Direct Catalytic Oxidation of Glycerol to this compound

The most direct chemical route to 3-HP from glycerol is through selective catalytic oxidation. This single-step process typically employs supported precious metal catalysts and molecular oxygen or hydrogen peroxide as the oxidant. The primary challenge in this approach lies in controlling the selectivity towards 3-HP, as over-oxidation to glyceric acid, tartronic acid, or C-C bond cleavage to form smaller acids (e.g., glycolic, formic) can readily occur.

Catalytic Systems and Performance

Supported gold (Au), platinum (Pt), and palladium (Pd) catalysts, as well as their bimetallic combinations, have been extensively studied for glycerol oxidation. The choice of metal, support material, and reaction conditions significantly influences both glycerol conversion and product selectivity. Alkaline conditions, typically achieved by adding a base like NaOH, are often necessary to promote the initial dehydrogenation of glycerol's hydroxyl groups.[1]

CatalystSupportOxidantTemp. (°C)PressureBaseGlycerol Conv. (%)3-HP Sel. (%)Other Major Products
Au-PtMg(OH)₂O₂Ambient1 barNoneHighModerateGlyceric acid, Tartronic acid
AuCarbonO₂603 barNaOH~90%LowGlyceric acid (main), Tartronic acid
PtCarbonAir/O₂601-3 barNaOHModerateLowGlyceric acid, C1 byproducts (CO₂, HCOOH)
Pt-BiActivated CarbonO₂80~2 bar (30 psig)None (initial pH 2)80%Not specifiedDihydroxyacetone (DHA)
Au-Pd-PtTiO₂O₂1003 barNoneHighNot specifiedC3 products

Note: "Selectivity" to 3-HP is often not explicitly reported as the primary product in many direct oxidation studies; glyceric acid is frequently the major product. The table reflects general findings from the literature.

Experimental Protocol: Direct Oxidation with Supported Gold Catalyst

This protocol is a generalized representation based on common methodologies for the base-promoted oxidation of glycerol using a supported gold catalyst.

1.2.1 Catalyst Preparation (Immobilization Method):

  • Prepare an aqueous solution of HAuCl₄.

  • Adjust the pH of the HAuCl₄ solution to a value between 7 and 9 using a NaOH solution.

  • Add the support material (e.g., activated carbon or TiO₂) to the gold solution and stir vigorously for 2-4 hours at room temperature.

  • Add a reducing agent, such as a freshly prepared aqueous solution of NaBH₄, dropwise while maintaining vigorous stirring.

  • Continue stirring for an additional 1-2 hours.

  • Filter the resulting catalyst, wash thoroughly with deionized water until the filtrate is free of chloride ions, and dry under vacuum at 60-80°C overnight.

1.2.2 Catalytic Oxidation Reaction:

  • Charge a high-pressure batch reactor (autoclave) with an aqueous solution of glycerol (e.g., 0.1-0.5 M).

  • Add the prepared supported gold catalyst (e.g., 1 wt% Au on carbon) to the glycerol solution.

  • Add a base, such as NaOH, to achieve a desired molar ratio of base to glycerol (e.g., 2:1 to 4:1). The addition of a base is often crucial for overcoming the rate-limiting step and preventing C-C bond cleavage.[1]

  • Seal the reactor and purge it several times with O₂ to remove air.

  • Pressurize the reactor with pure O₂ to the desired pressure (e.g., 3 bar).

  • Heat the reactor to the target temperature (e.g., 60-100°C) while stirring vigorously (e.g., 1000 rpm) to ensure efficient gas-liquid mass transfer.

  • Maintain the reaction for a set duration (e.g., 1-6 hours), periodically taking liquid samples for analysis.

  • After the reaction, cool the reactor to room temperature, depressurize it, and recover the catalyst by filtration.

1.2.3 Product Analysis:

  • Analyze the liquid products using High-Performance Liquid Chromatography (HPLC) equipped with a suitable column (e.g., an organic acid analysis column) and detectors (e.g., UV and Refractive Index detectors).

  • Quantify the concentrations of glycerol, 3-HP, and other potential products (glyceric acid, dihydroxyacetone, glycolic acid, etc.) by comparing them against certified calibration standards.

Two-Step Chemical Synthesis via 3-Hydroxypropionaldehyde

An alternative route to 3-HP involves a two-step process: the dehydration of glycerol to an intermediate, primarily 3-hydroxypropionaldehyde (3-HPA), followed by the selective oxidation of 3-HPA to 3-HP. This pathway can potentially offer higher selectivity by separating the dehydration and oxidation steps.

Step 1: Dehydration of Glycerol to 3-Hydroxypropionaldehyde (3-HPA)

The selective dehydration of glycerol to 3-HPA is a key step. In chemical synthesis, this is typically achieved under acidic conditions. However, this reaction is challenging as a competing dehydration reaction can form acetol, and the desired 3-HPA intermediate is unstable, readily dehydrating further to the toxic compound acrolein, especially at higher temperatures.

Catalytic Systems:

  • Solid Acid Catalysts: Zeolites and other solid acids can catalyze the dehydration, but often favor the formation of acrolein.

  • Sub- or Supercritical Water: In the absence of a catalyst, reaction in hot compressed water can lead to dehydration, but controlling selectivity remains difficult.

Due to the instability of 3-HPA, most high-yield processes for its synthesis from glycerol are biocatalytic, using enzymes like glycerol dehydratase.[2] For a purely chemical route, the challenge lies in finding conditions that favor 3-HPA formation and allow for its immediate conversion or stabilization to prevent acrolein formation.

Step 2: Selective Oxidation of 3-HPA to this compound

Once 3-HPA is formed, it must be selectively oxidized to 3-HP. The aldehyde group is susceptible to oxidation to a carboxylic acid group while preserving the hydroxyl group.

Catalytic Systems:

  • Heterogeneous Catalysts: Supported noble metal catalysts (e.g., Pt, Pd, Au) can be effective for aldehyde oxidation.

  • Green Oxidants: The use of H₂O₂ as an oxidant in the presence of catalysts like selenium-containing compounds offers an environmentally friendly option.[3]

  • Aerobic Oxidation: Air or O₂ can be used as the oxidant, often requiring a catalyst such as a carboxylate salt to selectively convert peracid intermediates into the desired carboxylic acid, enhancing both safety and selectivity.[4]

Experimental Protocol: Two-Step Synthesis (Conceptual)

This protocol outlines a conceptual workflow for the two-step chemical synthesis. Step 2 is based on general methods for aldehyde oxidation, as specific protocols for 3-HPA are not well-documented in the chemical literature.

2.3.1 Step 1: Glycerol Dehydration (Illustrative):

  • Charge a reactor with an aqueous solution of glycerol.

  • Introduce a solid acid catalyst.

  • Heat the mixture under controlled temperature and pressure to favor the formation of 3-HPA.

  • Implement a strategy for in situ product removal or immediate transfer to the next step to minimize degradation to acrolein.

2.3.2 Step 2: 3-HPA Oxidation:

  • Transfer the 3-HPA-containing solution to a second reactor.

  • Add a suitable heterogeneous catalyst (e.g., supported Pt or a selenium-based catalyst).

  • Introduce the oxidant (e.g., bubble O₂ through the solution or add H₂O₂ stoichiometrically).

  • Maintain the reaction at a mild temperature (e.g., 25-60°C) with stirring until the conversion of 3-HPA is complete.

  • Filter the catalyst and analyze the liquid product for 3-HP concentration using HPLC as described in section 1.2.3.

Visualized Workflows and Pathways

Signaling Pathways and Logical Relationships

The following diagrams illustrate the key chemical transformations and a generalized experimental workflow.

G Glycerol Glycerol HP3 This compound (3-HP) Glycerol->HP3 Selective Oxidation (Primary -OH) GlycericAcid Glyceric Acid Glycerol->GlycericAcid Oxidation (Primary -OH) Cleavage C-C Cleavage Products (Glycolic Acid, Formic Acid, etc.) Glycerol->Cleavage Over-oxidation TartronicAcid Tartronic Acid GlycericAcid->TartronicAcid Further Oxidation

Direct Oxidation Pathways of Glycerol

G Glycerol Glycerol HPA3 3-Hydroxypropionaldehyde (3-HPA) Glycerol->HPA3 Step 1: Dehydration (Secondary -OH removal) Acetol Acetol Glycerol->Acetol Dehydration (Primary -OH removal) HP3 This compound (3-HP) HPA3->HP3 Step 2: Selective Oxidation (-CHO to -COOH) Acrolein Acrolein HPA3->Acrolein Further Dehydration

Two-Step Synthesis Pathway via 3-HPA Intermediate

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Recovery CatalystPrep Catalyst Preparation 1. Synthesis/Immobilization 2. Washing & Drying 3. Characterization Reactor Catalytic Reaction 1. Charge Reactor 2. Purge & Pressurize 3. Heat & Stir 4. Monitor Progress CatalystPrep->Reactor ReactantPrep Reactant Preparation 1. Glycerol Solution 2. Base Solution (if needed) 3. Oxidant Source ReactantPrep->Reactor Recovery Product Recovery 1. Cool & Depressurize 2. Filter Catalyst Reactor->Recovery Analysis Product Analysis 1. HPLC Quantification 2. Calculate Conversion 3. Calculate Selectivity Recovery->Analysis

References

Metabolic Engineering of Escherichia coli for 3-Hydroxypropionic Acid Production: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-Hydroxypropionic acid (3-HP) is a valuable platform chemical with broad applications in the production of bioplastics and other commercially important chemicals.[1] The microbial production of 3-HP from renewable feedstocks presents a sustainable alternative to petroleum-based synthesis. Escherichia coli has emerged as a workhorse for 3-HP production due to its well-characterized genetics, rapid growth, and established fermentation processes. This technical guide provides a comprehensive overview of the metabolic engineering strategies employed to optimize 3-HP production in E. coli. We delve into the core metabolic pathways, present key quantitative data from various studies, detail relevant experimental protocols, and provide visual representations of the engineered pathways and workflows.

Core Metabolic Pathways for 3-HP Production in E. coli

Three primary metabolic pathways have been successfully engineered in E. coli for the production of 3-HP: the glycerol-dependent pathway, the malonyl-CoA pathway, and the β-alanine pathway.

Glycerol-Dependent Pathway

The glycerol-dependent pathway is the most extensively studied and has yielded the highest reported titers of 3-HP in E. coli.[1] This pathway involves a two-step conversion of glycerol to 3-HP.

  • Step 1: Dehydration of Glycerol: Glycerol is first converted to 3-hydroxypropionaldehyde (3-HPA) by a coenzyme B12-dependent glycerol dehydratase (GDHt).[2] The genes encoding this enzyme, often sourced from Klebsiella pneumoniae, are introduced into E. coli, which does not naturally possess this capability.[3]

  • Step 2: Oxidation of 3-HPA: The intermediate 3-HPA, which is toxic to the cells, is then oxidized to 3-HP by an aldehyde dehydrogenase (ALDH).[4] Several ALDHs from different organisms have been tested to improve this conversion and mitigate the toxicity of 3-HPA.[2]

A significant challenge in this pathway is that E. coli does not naturally produce coenzyme B12, a necessary cofactor for glycerol dehydratase.[1] Therefore, coenzyme B12 must be supplemented in the fermentation medium, which adds to the process cost.[5]

Glycerol_Pathway Glycerol Glycerol 3-HPA 3-Hydroxypropionaldehyde (3-HPA) Glycerol->3-HPA Glycerol Dehydratase (GDHt) (coenzyme B12-dependent) 3-HP This compound (3-HP) 3-HPA->3-HP Aldehyde Dehydrogenase (ALDH)

Figure 1: Glycerol-Dependent Pathway for 3-HP Production.

Malonyl-CoA Pathway

The malonyl-CoA pathway utilizes glucose as a feedstock and leverages a central metabolite in fatty acid synthesis.[6] This pathway is particularly attractive as it does not require the costly coenzyme B12.[7]

  • Step 1: Carboxylation of Acetyl-CoA: Acetyl-CoA, derived from glucose via glycolysis, is carboxylated to malonyl-CoA by acetyl-CoA carboxylase (ACC).[6]

  • Step 2: Reduction of Malonyl-CoA: Malonyl-CoA is then reduced to 3-HP by a malonyl-CoA reductase (MCR), an enzyme typically sourced from organisms like Chloroflexus aurantiacus.[6][8] This step requires NADPH as a cofactor.[6]

Engineering efforts for this pathway often focus on overexpressing ACC and MCR, as well as enhancing the intracellular supply of acetyl-CoA and NADPH.[6][8]

Malonyl_CoA_Pathway Glucose Glucose AcetylCoA Acetyl-CoA Glucose->AcetylCoA Glycolysis MalonylCoA Malonyl-CoA AcetylCoA->MalonylCoA Acetyl-CoA Carboxylase (ACC) 3-HP This compound (3-HP) MalonylCoA->3-HP Malonyl-CoA Reductase (MCR) (NADPH-dependent)

Figure 2: Malonyl-CoA Pathway for 3-HP Production.

β-Alanine Pathway

The β-alanine pathway provides another route from central metabolites to 3-HP without the need for coenzyme B12.[9] This multi-step pathway starts from L-aspartate, an amino acid derived from the TCA cycle intermediate oxaloacetate.

  • Step 1: Decarboxylation of L-Aspartate: L-aspartate is converted to β-alanine by L-aspartate-α-decarboxylase (PanD).[10]

  • Step 2: Transamination of β-Alanine: β-alanine is then converted to malonic semialdehyde (MSA) by a β-alanine-pyruvate transaminase.[9][10]

  • Step 3: Reduction of MSA: Finally, malonic semialdehyde is reduced to 3-HP by a 3-hydroxyacid dehydrogenase, such as the product of the ydfG gene in E. coli.[9]

Optimization of this pathway has involved screening for more efficient enzymes, particularly PanD, from various microbial sources.[5][10]

Beta_Alanine_Pathway Oxaloacetate Oxaloacetate Aspartate L-Aspartate Oxaloacetate->Aspartate Aspartate Aminotransferase BetaAlanine β-Alanine Aspartate->BetaAlanine L-Aspartate-α-decarboxylase (PanD) MSA Malonic Semialdehyde (MSA) BetaAlanine->MSA β-Alanine-Pyruvate Transaminase 3-HP This compound (3-HP) MSA->3-HP 3-Hydroxyacid Dehydrogenase (e.g., YdfG)

Figure 3: β-Alanine Pathway for 3-HP Production.

Quantitative Data on 3-HP Production in Engineered E. coli

The following tables summarize key quantitative data from various studies on the metabolic engineering of E. coli for 3-HP production. This allows for a direct comparison of the different pathways and engineering strategies.

Table 1: 3-HP Production via the Glycerol-Dependent Pathway

Host StrainKey Genetic ModificationsFeedstockTiter (g/L)Yield (g/g)Productivity (g/L/h)Reference
E. coliOverexpression of glycerol dehydratase (GDHt) and aldehyde dehydrogenase (ALDH)Glycerol71.9-1.8[1][2][4]
E. coliIntroduction of GDHt and its reactivases, and an ALDH; central metabolism modificationsGlycerol76.20.4571.89[3]
E. coli WOverexpression of heterologous GDHt, reactivase, and ALDHGlycerol41.50.310.86[11]
E. coliDeletion of glpR (glycerol repressor), overexpression of glpF (glycerol facilitator)Glycerol42.10.268-[12]
E. coliDeletion of tpiA, zwf, and yqhD to modify central metabolismGlycerol-33.9 C-mol%-[13]

Table 2: 3-HP Production via the Malonyl-CoA Pathway

Host StrainKey Genetic ModificationsFeedstockTiter (g/L)Yield (g/g)Productivity (g/L/h)Reference
E. coliOverexpression of malonyl-CoA reductase (mcr)Glucose0.064 (0.71 mM)--[6]
E. coliOverexpression of mcr and acetyl-CoA carboxylase (acc)Glucose0.144 (1.6 mM)--[6]
E. coliOverexpression of mcr, acc, and transhydrogenase (pntAB)Glucose0.193 (2.14 mM)--[6]
E. coliCoupling of malonyl-CoA and propionyl-CoA pathwaysGlucose, Propionate1.940.39-[14]
E. coliOptimized fatty acid utilization pathwaysFatty Acids521.56-[15]

Table 3: 3-HP Production via the β-Alanine Pathway

Host StrainKey Genetic ModificationsFeedstockTiter (g/L)Yield (g/g)Productivity (g/L/h)Reference
E. coliOverexpression of β-alanine pathway enzymesGlucose31.1--[9][16]
E. coliOverexpression of pyruvate aminotransferase, 3-hydroxyacid dehydrogenase, L-aspartate-1-decarboxylaseGlucose0.79--[17]
E. coliSame as above, with additional overexpression of phosphoenolpyruvate carboxylaseXylose29.1--[17][18]

Experimental Protocols

This section provides an overview of the methodologies for key experiments involved in the metabolic engineering of E. coli for 3-HP production.

Strain Construction and Genetic Modification

A typical workflow for constructing a 3-HP producing E. coli strain involves the following steps:

Experimental_Workflow cluster_plasmid Plasmid Construction cluster_strain Strain Engineering cluster_fermentation Production & Analysis Gene_Selection Gene Selection (e.g., dhaB, gdrA, ydcW) PCR PCR Amplification Gene_Selection->PCR Ligation Ligation PCR->Ligation Vector_Prep Vector Preparation (Digestion) Vector_Prep->Ligation Transformation_Cloning Transformation into Cloning Host Ligation->Transformation_Cloning Verification Plasmid Verification (Sequencing) Transformation_Cloning->Verification Transformation_Prod Transformation into Production Host Verification->Transformation_Prod Strain_Verification Strain Verification (PCR, Enzyme Assay) Transformation_Prod->Strain_Verification Gene_KO Genomic Integration/ Knockout (optional) Gene_KO->Strain_Verification Fermentation Fed-Batch Fermentation Strain_Verification->Fermentation Analysis 3-HP Quantification (HPLC) Fermentation->Analysis

Figure 4: General Experimental Workflow for Engineering 3-HP Production.

Protocol 3.1.1: Plasmid Construction for Gene Overexpression

  • Gene Amplification: The genes of interest (e.g., dhaB123 and gdrAB from K. pneumoniae for glycerol dehydratase and its reactivase, and ydcW from K. pneumoniae for aldehyde dehydrogenase) are amplified from the source organism's genomic DNA using PCR with primers containing appropriate restriction sites.[3]

  • Vector Preparation: An expression vector (e.g., pTrc99A) is digested with the corresponding restriction enzymes.

  • Ligation: The purified PCR product and the linearized vector are ligated using T4 DNA ligase.

  • Transformation: The ligation mixture is transformed into a competent cloning host, such as E. coli DH5α.

  • Selection and Verification: Transformants are selected on antibiotic-containing LB agar plates. Plasmids are isolated from resistant colonies and verified by restriction digestion and DNA sequencing.

Protocol 3.1.2: Chromosomal Gene Deletion

  • Homology Arm Amplification: Upstream and downstream regions flanking the target gene (e.g., glpR) are amplified by PCR.[12]

  • Assembly PCR: The two homology arms and an antibiotic resistance cassette are joined by assembly PCR.

  • Electroporation and Recombination: The linear DNA fragment is electroporated into an E. coli strain expressing the λ-Red recombinase system. Homologous recombination leads to the replacement of the target gene with the resistance cassette.

  • Verification: Gene deletion is confirmed by PCR using primers flanking the target gene locus.

Fed-Batch Fermentation

Protocol 3.2.1: Fed-Batch Culture for 3-HP Production from Glycerol

  • Seed Culture: A single colony of the engineered E. coli strain is inoculated into LB medium and grown overnight at 37°C.

  • Batch Phase: The seed culture is used to inoculate a bioreactor containing a defined minimal medium with an initial concentration of glycerol. The culture is grown at a controlled temperature (e.g., 37°C) and pH (e.g., 7.0). Dissolved oxygen (DO) is maintained at a setpoint (e.g., 20%) by adjusting the agitation speed and airflow.[3]

  • Induction: When the optical density (OD600) reaches a certain value, gene expression is induced by adding IPTG (isopropyl β-D-1-thiogalactopyranoside). Coenzyme B12 is also added for the glycerol-dependent pathway.

  • Fed-Batch Phase: After the initial glycerol is consumed, a feeding solution containing concentrated glycerol is fed into the bioreactor to maintain a low residual glycerol concentration. Different feeding strategies, such as pH-stat or continuous feeding, can be employed.[3]

  • Sampling and Analysis: Samples are taken periodically to measure cell density (OD600) and the concentration of 3-HP and other metabolites by HPLC.

Analytical Methods

Protocol 3.3.1: Quantification of 3-HP by HPLC

  • Sample Preparation: Fermentation broth samples are centrifuged to remove cells. The supernatant is filtered through a 0.22 µm syringe filter.

  • HPLC Analysis: The filtered sample is analyzed using a High-Performance Liquid Chromatography (HPLC) system equipped with a suitable column (e.g., Aminex HPX-87H) and a UV or refractive index (RI) detector.

  • Mobile Phase: A dilute acid solution (e.g., 5 mM H2SO4) is typically used as the mobile phase.

  • Quantification: The concentration of 3-HP is determined by comparing the peak area to a standard curve prepared with known concentrations of 3-HP.

Conclusion and Future Outlook

Significant progress has been made in the metabolic engineering of E. coli for 3-HP production. The glycerol-dependent pathway has achieved the highest titers, demonstrating the potential for industrial-scale production.[1][3] However, the requirement for coenzyme B12 remains a cost-limiting factor. The malonyl-CoA and β-alanine pathways offer promising alternatives that circumvent this issue, although their titers are currently lower.[15][16]

Future research will likely focus on several key areas:

  • Pathway Optimization: Fine-tuning enzyme expression levels to balance metabolic flux and avoid the accumulation of toxic intermediates.[19]

  • Cofactor Engineering: Enhancing the supply of NADPH for pathways like the malonyl-CoA route.[6]

  • Host Strain Engineering: Developing host strains with improved tolerance to 3-HP and other process stresses.[11]

  • Process Optimization: Further optimizing fermentation conditions and feeding strategies to maximize productivity and yield.[3]

By addressing these challenges, the microbial production of 3-HP in engineered E. coli can become an economically viable and sustainable alternative to conventional chemical synthesis, paving the way for a bio-based economy.

References

An In-depth Technical Guide to the Natural Producers of 3-Hydroxypropionic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxypropionic acid (3-HP) is a versatile platform chemical with significant potential in the production of biodegradable polymers, acrylic acid, and other valuable chemicals. As the demand for sustainable and bio-based manufacturing processes grows, there is increasing interest in the natural production of 3-HP by microorganisms. This technical guide provides a comprehensive overview of the primary natural producers of 3-HP, their metabolic pathways, and the methodologies for their cultivation and the quantification of 3-HP.

Natural Producers of this compound

Several microorganisms have been identified as natural producers of 3-HP, primarily from glycerol. The most well-studied of these are bacteria, with Lactobacillus reuteri and Klebsiella pneumoniae being prominent examples. While some fungi and other bacteria may produce 3-HP as a metabolic intermediate, significant accumulation is less common. There is currently limited evidence for the natural production of 3-HP in plants.

Key Microbial Producers
  • Lactobacillus reuteri : This bacterium is a well-documented natural producer of 3-HP from glycerol. It possesses the necessary metabolic machinery, specifically the propanediol-utilization (pdu) operon, to convert glycerol into 3-HP.[1][2][3][4][5] L. reuteri is also capable of producing the essential cofactor, coenzyme B12, which is required for the initial step of glycerol conversion.[1]

  • Klebsiella pneumoniae : This bacterium is another significant natural producer of 3-HP from glycerol.[6][7][8][9][10] Like L. reuteri, K. pneumoniae can synthesize its own coenzyme B12, making it an attractive candidate for industrial production without the need for expensive supplementation.[6][11]

  • Chloroflexus aurantiacus : This photoheterotrophic bacterium utilizes a unique carbon fixation pathway, the 3-hydroxypropionate bicycle, where 3-HP is a key intermediate. While not a producer in the context of fermentation from sugars or glycerol, its metabolic pathways have been a source of inspiration for metabolic engineering efforts.

Metabolic Pathways for this compound Production

The natural production of 3-HP in microorganisms primarily occurs through the conversion of glycerol via two main pathways: the coenzyme A (CoA)-dependent pathway and the CoA-independent pathway.

Glycerol-Dependent Pathways

Both pathways share the initial conversion of glycerol to 3-hydroxypropionaldehyde (3-HPA) by a coenzyme B12-dependent glycerol dehydratase.

  • CoA-Dependent Pathway: This pathway, prominently found in Lactobacillus reuteri, involves the conversion of 3-HPA to 3-HP through a series of CoA-activated intermediates.[1][2] The key enzymes in this pathway are:

    • Propionaldehyde dehydrogenase (PduP): Converts 3-HPA to 3-hydroxypropionyl-CoA.

    • Phosphotransacylase (PduL): Converts 3-hydroxypropionyl-CoA to 3-hydroxypropionyl-phosphate.

    • Propionate kinase (PduW): Converts 3-hydroxypropionyl-phosphate to 3-HP.

  • CoA-Independent Pathway: In this pathway, 3-HPA is directly oxidized to 3-HP by an aldehyde dehydrogenase (ALDH). This pathway is a focus of metabolic engineering in organisms like Klebsiella pneumoniae.[7][9]

metabolic_pathways cluster_coa_dependent CoA-Dependent Pathway (e.g., Lactobacillus reuteri) Glycerol Glycerol HPA 3-Hydroxypropionaldehyde (3-HPA) Glycerol->HPA Glycerol Dehydratase (Coenzyme B12-dependent) HP This compound (3-HP) HPA->HP Aldehyde Dehydrogenase (ALDH) HP_CoA 3-Hydroxypropionyl-CoA HPA->HP_CoA Propionaldehyde dehydrogenase (PduP) HP_P 3-Hydroxypropionyl-phosphate HP_CoA->HP_P Phosphotransacylase (PduL) HP_P->HP Propionate Kinase (PduW)

Caption: Metabolic pathways for the conversion of glycerol to 3-HP.

Quantitative Data on 3-HP Production

The following tables summarize the quantitative data on 3-HP production by natural and engineered microbial producers.

Table 1: 3-HP Production in Wild-Type and Engineered Lactobacillus reuteri

StrainSubstrateCultivation ModeTiter (g/L)Yield (g/g)Productivity (g/L/h)Reference
Wild-typeBiodiesel-derived glycerolFed-batch14-0.25Dishisha et al., 2015[1]
RPRB3007 (engineered)GlycerolResting cells--0.179Dishisha et al., 2014[3]

Table 2: 3-HP Production in Wild-Type and Engineered Klebsiella pneumoniae

StrainSubstrateCultivation ModeTiter (g/L)Yield (g/g)Productivity (g/L/h)Reference
ΔdhaTΔyqhD (engineered)GlycerolFed-batch>28>0.4~0.58Kwon et al., 2013[11]
EngineeredGlycerolFed-batch83.80.521.16Li et al., 2016[12]
JJQ02 (engineered)GlycerolFed-batch (5-L)61.90.58 (mol/mol)1.63Jiang et al., 2018[13]
JJQ02 (engineered)GlycerolFed-batch (300-L)54.50.43 (mol/mol)1.07Jiang et al., 2018[13]

Experimental Protocols

Cultivation of Microbial Producers

1. Cultivation of Lactobacillus reuteri for 3-HP Production:

A two-step process is often employed for 3-HP production with L. reuteri.[14][15]

  • Step 1: Cell Growth:

    • Medium: A modified cultivation medium containing (per liter): 40.0 g yeast extract, 3.0 g dipotassium hydrogen phosphate, 3.0 g sodium acetate, 2.0 g ammonium citrate, 0.5 g magnesium sulfate, and 0.05 g manganese sulfate. The carbon source, such as 40.0 g/L lactose, is sterilized separately and added before inoculation.

    • Inoculum: A 10% (v/v) inoculum from an overnight culture is used.

    • Conditions: The culture is incubated at 37°C with an initial pH of 6.5. Static incubation is often used to create microaerophilic conditions.

  • Step 2: Glycerol Bioconversion:

    • Cell Preparation: Cells from the growth phase are harvested by centrifugation and washed.

    • Reaction Mixture: The resting cells are resuspended in a glycerol solution (e.g., 200-400 mM).

    • Conditions: The bioconversion is typically carried out at a controlled temperature (e.g., 30°C) and pH. A fed-batch strategy for glycerol addition is often used to avoid the accumulation of the toxic intermediate 3-HPA.

2. Cultivation of Klebsiella pneumoniae for 3-HP Production:

  • Medium: A defined medium is typically used, containing a carbon source (e.g., glycerol), a nitrogen source, salts, and trace elements.

  • Inoculum: An overnight culture is used to inoculate the main production culture.

  • Conditions: Fermentation is carried out in a bioreactor with controlled pH (around 7.0), temperature, and aeration. Microaerobic conditions are often optimal for 3-HP production.[12] A fed-batch strategy is commonly employed to maintain a sufficient glycerol concentration and achieve high cell densities and 3-HP titers.

Quantification of this compound

High-Performance Liquid Chromatography (HPLC) is the most common method for the quantification of 3-HP in fermentation broth.

1. Sample Preparation:

  • Centrifuge the fermentation sample to remove cells.

  • Filter the supernatant through a 0.22 µm syringe filter.

  • Dilute the sample with the mobile phase to a concentration within the calibration range.

2. HPLC Analysis (Reversed-Phase):

  • Column: A C18 column is typically used.

  • Mobile Phase: An isocratic mobile phase of dilute acid (e.g., 0.01 N H₂SO₄ or dilute phosphoric acid) in water is common. The acidic mobile phase ensures that 3-HP is in its protonated form for better retention.

  • Flow Rate: A flow rate of around 0.5-1.0 mL/min is typical.

  • Detection: UV detection at a low wavelength (e.g., 210 nm) is used.

  • Quantification: A calibration curve is generated using standards of known 3-HP concentrations.

3. LC-MS/MS for Enhanced Specificity:

For complex matrices or low concentrations, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides higher sensitivity and specificity.[16][17]

  • Sample Preparation: Similar to HPLC, but may involve a derivatization step to improve ionization efficiency.

  • Chromatography: Reversed-phase or HILIC chromatography can be used.

  • Mass Spectrometry: Detection is performed using a tandem mass spectrometer in multiple reaction monitoring (MRM) mode for specific quantification.

experimental_workflow cluster_L_reuteri Typical Workflow for Lactobacillus reuteri cluster_K_pneumoniae Typical Workflow for Klebsiella pneumoniae Inoculum Inoculum Preparation Growth Cell Growth Phase (Bioreactor/Flask) Inoculum->Growth Harvest Cell Harvesting (Centrifugation) Growth->Harvest Bioconversion Glycerol Bioconversion (Resting Cells) Harvest->Bioconversion Sampling Fermentation Sampling Bioconversion->Sampling Preparation Sample Preparation (Centrifugation, Filtration, Dilution) Sampling->Preparation Analysis 3-HP Quantification (HPLC or LC-MS/MS) Preparation->Analysis Data Data Analysis Analysis->Data Inoculum_kp Inoculum Preparation Fermentation_kp Fed-Batch Fermentation Inoculum_kp->Fermentation_kp Fermentation_kp->Sampling

Caption: General experimental workflow for 3-HP production and analysis.

Conclusion

The natural production of this compound by microorganisms, particularly Lactobacillus reuteri and Klebsiella pneumoniae, presents a promising avenue for the sustainable manufacturing of this valuable platform chemical. Understanding the underlying metabolic pathways and optimizing cultivation and bioconversion processes are key to unlocking the full potential of these microbial cell factories. Continued research, including metabolic engineering and process optimization, will be crucial for achieving economically viable industrial-scale production of 3-HP from renewable feedstocks.

References

An In-depth Technical Guide to 3-Hydroxypropionic Acid: Properties, Synthesis, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxypropionic acid (3-HP), a three-carbon carboxylic acid, is a versatile and valuable platform chemical with significant potential in the production of a wide array of chemicals and biodegradable polymers. Its two reactive functional groups, a hydroxyl and a carboxyl group, make it a key building block for the synthesis of high-value compounds such as acrylic acid, 1,3-propanediol, and various polyesters. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and analysis, and a review of its role in key metabolic pathways.

Physical and Chemical Properties

This compound is a viscous, non-chiral liquid at room temperature. It is highly soluble in water and soluble in polar organic solvents like ethanol and diethyl ether.[1] Key physical and chemical properties are summarized in the tables below. It is important to note that some physical properties, such as the melting point, have varying reported values, which may be attributed to the hygroscopic nature of the compound and the presence of impurities or water.

Table 1: General and Physical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₃H₆O₃[2]
Molar Mass 90.08 g/mol [1]
Appearance Viscous liquid, Syrupy substance[1][3]
Melting Point < 25 °C; 16.8 °C (estimate); 34-38 °C[1][2][4]
Boiling Point Decomposes upon distillation; 279.7 °C at 760 mmHg (estimate)[1][2]
Density 1.283 g/cm³; 1.066 g/mL at 25 °C[2][5]
Refractive Index 1.455; 1.4489[2][6]
Flash Point 137.2 °C; >110 °C[2][6]
Vapor Pressure 0.000476 mmHg at 25 °C[2][5]

Table 2: Acidity and Solubility of this compound

PropertyValueSource(s)
pKa 4.87; 4.51 (at 25 °C); ~4.5[1][2]
Water Solubility Very soluble; 270.1 g/L at 25 °C[1][2][5]
Solubility in Organic Solvents Soluble in ethanol and diethyl ether[1][3][5]

Table 3: Spectroscopic Data of this compound

Spectroscopic TechniqueKey DataSource(s)
¹H NMR (in D₂O) δ 3.83 (t, 2H), 2.61 (t, 2H)[7][8]
¹³C NMR (in D₂O) δ 177.20 (C=O), 58.12 (CH₂-OH), 37.57 (CH₂-COOH)[7]
Infrared (IR) Spectroscopy Broad O-H stretch (~2500-3300 cm⁻¹), C=O stretch (~1710 cm⁻¹)[9]
Mass Spectrometry (GC-MS of TMS derivative) Key fragments (m/z): 147, 177, 219[7]

Experimental Protocols

This section provides detailed methodologies for the synthesis and analysis of this compound.

Synthesis of this compound

This method involves the hydration of acrylic acid in the presence of a base, followed by acidification.

Materials:

  • Acrylic acid

  • Sodium hydroxide (NaOH)

  • Sulfuric acid (H₂SO₄)

  • Diethyl ether

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • A solution of sodium hydroxide in water is prepared and cooled in an ice bath.

  • Acrylic acid is added dropwise to the cold NaOH solution with continuous stirring.

  • The reaction mixture is allowed to warm to room temperature and stirred for several hours.

  • The solution is then acidified with sulfuric acid to a pH of approximately 2.

  • The aqueous solution is extracted multiple times with diethyl ether.

  • The combined ether extracts are dried over anhydrous sodium sulfate.

  • The ether is removed under reduced pressure to yield crude this compound.

This protocol outlines a general workflow for the production of 3-HP from glycerol using a metabolically engineered microorganism, such as Escherichia coli or Klebsiella pneumoniae.

Materials:

  • Glycerol (as carbon source)

  • Nutrient medium (e.g., Luria-Bertani broth supplemented with appropriate salts and trace elements)

  • Engineered microbial strain (e.g., E. coli expressing glycerol dehydratase and aldehyde dehydrogenase)

  • Bioreactor with pH, temperature, and dissolved oxygen control

  • Appropriate antibiotic for plasmid maintenance (if applicable)

Procedure:

  • Inoculum Preparation: A seed culture of the engineered microbial strain is grown overnight in a nutrient-rich medium.

  • Fermentation: The bioreactor containing the production medium with glycerol is inoculated with the seed culture.

  • Process Control: The fermentation is carried out at a controlled temperature (e.g., 37 °C) and pH (e.g., 7.0, maintained by the addition of a base like NaOH or NH₄OH). Dissolved oxygen levels are controlled to maintain optimal conditions for both cell growth and 3-HP production.

  • Fed-Batch Operation: A concentrated glycerol feed is supplied to the bioreactor to maintain a constant substrate level and achieve high cell densities and product titers.

  • Downstream Processing:

    • Cell Removal: The fermentation broth is centrifuged or microfiltered to remove the microbial cells.

    • Purification: The cell-free supernatant is subjected to further purification steps, which may include acidification, liquid-liquid extraction with a suitable organic solvent, and subsequent distillation or crystallization to obtain pure this compound.[4]

Analytical Methods

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp)

  • Capillary tubes (sealed at one end)

  • Thermometer

Procedure:

  • A small amount of the purified and dried this compound is introduced into a capillary tube to a height of 2-3 mm.

  • The capillary tube is placed in the heating block of the melting point apparatus.

  • The sample is heated rapidly to a temperature about 15-20 °C below the expected melting point.

  • The heating rate is then reduced to 1-2 °C per minute.

  • The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting point range.

Apparatus:

  • pH meter with a combination electrode

  • Burette

  • Magnetic stirrer and stir bar

  • Beaker

Procedure:

  • A known concentration of this compound (e.g., 0.01 M) is prepared in deionized water.

  • The solution is placed in a beaker with a magnetic stir bar, and the pH electrode is immersed in the solution.

  • The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small increments.

  • The pH of the solution is recorded after each addition of the titrant, allowing the reading to stabilize.

  • The titration is continued until the pH has risen significantly (e.g., to pH 11-12).

  • A titration curve is generated by plotting the pH versus the volume of NaOH added.

  • The equivalence point is determined from the inflection point of the curve. The pKa is the pH at the half-equivalence point.

Sample Preparation:

  • Approximately 10-20 mg of this compound is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., D₂O or DMSO-d₆) in an NMR tube.

Instrument Parameters (Typical for a 400 MHz spectrometer):

  • ¹H NMR:

    • Pulse sequence: Standard single-pulse experiment

    • Number of scans: 16-64

    • Relaxation delay: 1-5 seconds

  • ¹³C NMR:

    • Pulse sequence: Proton-decoupled single-pulse experiment

    • Number of scans: 1024 or more, depending on concentration

    • Relaxation delay: 2-5 seconds

Procedure:

  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Record a background spectrum of the empty ATR crystal.

  • Place a small drop of the liquid this compound sample onto the center of the ATR crystal.

  • Acquire the sample spectrum over a range of approximately 4000 to 400 cm⁻¹.

  • Clean the ATR crystal thoroughly after the measurement.

Due to its low volatility, this compound requires derivatization before GC-MS analysis. Silylation is a common method.

Materials:

  • This compound sample

  • Anhydrous pyridine

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • GC-MS instrument

Procedure:

  • Sample Drying: An aqueous sample containing 3-HP should be lyophilized or evaporated to dryness under a stream of nitrogen.

  • Derivatization:

    • Dissolve the dried sample in a known volume of anhydrous pyridine (e.g., 100 µL).

    • Add an equal volume of BSTFA with 1% TMCS (e.g., 100 µL).

    • Tightly cap the vial and heat at 60-70 °C for 30-60 minutes.

  • GC-MS Analysis:

    • Inject a small volume (e.g., 1 µL) of the derivatized sample into the GC-MS.

    • GC Conditions (Typical):

      • Column: A non-polar or semi-polar capillary column (e.g., DB-5ms).

      • Injector Temperature: 250-280 °C.

      • Oven Program: Start at a low temperature (e.g., 60-80 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250-300 °C).

    • MS Conditions (Typical):

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: Scan from m/z 40 to 500.

Signaling and Metabolic Pathways

This compound is a key intermediate in several microbial metabolic pathways, which are of great interest for its biotechnological production from renewable feedstocks.

Glycerol Conversion to this compound

Glycerol, a byproduct of biodiesel production, is a common substrate for the microbial synthesis of 3-HP. The conversion proceeds through a two-step enzymatic process.

Glycerol_to_3HP Glycerol Glycerol 3-HPA 3-Hydroxypropionaldehyde Glycerol->3-HPA Glycerol Dehydratase (Coenzyme B12-dependent) 3-HP This compound 3-HPA->3-HP Aldehyde Dehydrogenase (NAD+ dependent)

Conversion of glycerol to this compound.

Malonyl-CoA Pathway for this compound Production

Another significant biosynthetic route to 3-HP starts from acetyl-CoA, a central metabolite in many organisms. This pathway is particularly relevant for production from sugars like glucose.

Malonyl_CoA_Pathway Acetyl-CoA Acetyl-CoA Malonyl-CoA Malonyl-CoA Acetyl-CoA->Malonyl-CoA Acetyl-CoA Carboxylase (ATP, CO2) Malonate Semialdehyde Malonate Semialdehyde Malonyl-CoA->Malonate Semialdehyde Malonyl-CoA Reductase (NADPH) 3-HP This compound Malonate Semialdehyde->3-HP Malonate Semialdehyde Reductase (NADPH) Production_Workflow cluster_production Production cluster_purification Purification cluster_analysis Analysis Inoculum Inoculum Preparation Fermentation Fed-Batch Fermentation Inoculum->Fermentation Harvest Cell Harvesting Fermentation->Harvest Centrifugation Centrifugation/ Filtration Harvest->Centrifugation Acidification Acidification Centrifugation->Acidification Extraction Solvent Extraction Acidification->Extraction Evaporation Solvent Evaporation Extraction->Evaporation Purity Purity & Identity (NMR, FTIR, MS) Evaporation->Purity Quantification Quantification (e.g., HPLC) Evaporation->Quantification

References

An In-depth Technical Guide to the Catalytic Conversion of 3-Hydroxypropionic Acid to Acrylic Acid: Mechanisms, Data, and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The conversion of 3-hydroxypropionic acid (3-HP), a promising bio-based platform chemical, to acrylic acid is a critical dehydration reaction that opens a sustainable route to a vital industrial monomer. This technical guide provides a comprehensive overview of the core mechanisms, quantitative data from key studies, and detailed experimental protocols for this transformation.

Core Reaction Mechanisms: A Tale of Two Pathways

The dehydration of this compound to acrylic acid can be achieved through two primary mechanistic routes: acid-catalyzed and base-catalyzed pathways. The choice of catalyst dictates the prevailing mechanism, influencing reaction conditions and outcomes.

Acid-Catalyzed Dehydration (E1 Mechanism)

In the presence of an acid catalyst, the dehydration of 3-HP is proposed to proceed via an E1 (Elimination, Unimolecular) mechanism. This multi-step pathway involves the formation of a carbocation intermediate.

Mechanism:

  • Protonation of the Hydroxyl Group: The reaction is initiated by the protonation of the hydroxyl group on the β-carbon of 3-HP by an acid catalyst (H-A). This step converts the poor leaving group (-OH) into a good leaving group (-OH2+).

  • Formation of a Carbocation: The protonated hydroxyl group departs as a water molecule, leading to the formation of a secondary carbocation at the β-position. This is the rate-determining step of the E1 mechanism.

  • Deprotonation and Alkene Formation: A weak base (which can be water or the conjugate base of the acid catalyst, A-) abstracts a proton from the α-carbon. The electrons from the C-H bond then form a π-bond between the α and β carbons, resulting in the formation of acrylic acid.

E1_Mechanism cluster_step1 Step 1: Protonation cluster_step2 Step 2: Carbocation Formation (Rate-Determining) cluster_step3 Step 3: Deprotonation 3HP This compound Protonated_3HP Protonated 3-HP 3HP->Protonated_3HP + H+ Carbocation Carbocation Intermediate Protonated_3HP->Carbocation - H2O Acrylic_Acid Acrylic Acid Carbocation->Acrylic_Acid - H+

Figure 1: Proposed E1 mechanism for the acid-catalyzed dehydration of this compound.

Base-Catalyzed Dehydration (E1cB Mechanism)

Under basic conditions, the dehydration of 3-HP is thought to follow an E1cB (Elimination, Unimolecular, conjugate Base) mechanism. This pathway is particularly relevant for substrates with an acidic proton and a poor leaving group, which is the case for 3-HP. The presence of the carboxyl group increases the acidity of the α-protons.[1][2]

Mechanism:

  • Deprotonation and Carbanion Formation: A base removes a proton from the α-carbon (the carbon adjacent to the carboxyl group), forming a resonance-stabilized carbanion (enolate). This is typically a fast and reversible step.

  • Elimination of the Leaving Group: The lone pair of electrons on the carbanion expels the hydroxyl group from the β-carbon, forming a double bond and yielding acrylic acid. This is the rate-determining step of the E1cB mechanism.

E1cB_Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Elimination (Rate-Determining) 3HP This compound Carbanion Carbanion (Enolate) Intermediate 3HP->Carbanion + Base, - H2O Acrylic_Acid Acrylic Acid Carbanion->Acrylic_Acid - OH-

Figure 2: Proposed E1cB mechanism for the base-catalyzed dehydration of this compound.

Quantitative Data on Catalytic Performance

CatalystCatalyst TypeTemperature (°C)3-HP Conversion (%)Acrylic Acid Yield (%)Selectivity (%)Reference
TiO₂ Solid Acid230>99.9>95~99[3]
Bentonite Clay (F-24) Solid Acid~250HighHigh-[4]
Phosphoric Acid Homogeneous Acid170 - 230---[5]
Dodecylbenzenesulfonic Acid Homogeneous Acid170 - 230---[5]
Pentamethyldiethylenetriamine Homogeneous Base170 - 230---[5]

Note: "High" indicates that the source mentions high conversion/yield without providing specific quantitative data.

Experimental Protocols

Detailed experimental procedures are crucial for replicating and building upon existing research. Below is a protocol for the dehydration of 3-HP using a solid acid catalyst in a fixed-bed reactor, based on a published study.[3]

Catalytic Dehydration of 3-HP to Acrylic Acid using a TiO₂ Catalyst

Objective: To convert an aqueous solution of this compound to acrylic acid via catalytic dehydration in a continuous flow fixed-bed reactor.

Materials and Equipment:

  • Aqueous solution of this compound (e.g., 8.00 mg/mL, pH 5.7)

  • Titanium dioxide (TiO₂) catalyst

  • Stainless steel tube (e.g., 300 mm x 7.8 mm)

  • Tube furnace or oven with temperature control

  • Quantitative pump (e.g., HPLC pump)

  • Condenser with a cold water bath

  • Fraction collector or collection vials

  • Analytical equipment for product analysis (e.g., HPLC)

Workflow:

Experimental_Workflow Prepare_Catalyst_Bed 1. Prepare Catalyst Bed: Pack stainless steel tube with a known amount of TiO2 catalyst (e.g., 12 g). Setup_Reactor 2. Reactor Setup: Place the packed tube inside an oven and heat to the desired reaction temperature (e.g., 230 °C). Prepare_Catalyst_Bed->Setup_Reactor Start_Reaction 4. Start Reaction: Pre-heat the 3-HP solution and pump it through the heated catalyst bed at a specific flow rate (e.g., 1.5 mL/h). Setup_Reactor->Start_Reaction Prepare_Feed 3. Prepare Feed Solution: Prepare an aqueous solution of 3-HP at the desired concentration and pH. Prepare_Feed->Start_Reaction Collect_Product 5. Product Collection: Condense the reactor eluate using a cold water bath and collect fractions. Start_Reaction->Collect_Product Analyze_Samples 6. Sample Analysis: Analyze the collected fractions to determine the concentration of acrylic acid and unreacted 3-HP. Collect_Product->Analyze_Samples

Figure 3: Experimental workflow for the continuous catalytic dehydration of 3-HP.

Procedure:

  • Catalyst Bed Preparation:

    • Carefully pack the stainless steel tube with a pre-weighed amount of TiO₂ catalyst (e.g., 12 g). Ensure uniform packing to avoid channeling.

  • Reactor Assembly and Heating:

    • Place the packed tube into the oven or tube furnace.

    • Heat the reactor to the target reaction temperature (e.g., 230 °C) and allow it to stabilize.

  • Feed Preparation and Pumping:

    • Prepare the aqueous solution of 3-HP to the desired concentration and adjust the pH if necessary.

    • Preheat the 3-HP feed solution to a temperature close to the reaction temperature.

    • Using a quantitative pump, introduce the preheated 3-HP solution into the reactor at a constant and controlled flow rate (e.g., 1.5 mL/h). The flow rate will determine the residence time of the reactants in the catalyst bed.

  • Product Collection:

    • The gaseous effluent from the reactor, containing acrylic acid, water, and any unreacted 3-HP, is passed through a condenser cooled with a cold water bath.

    • Collect the condensed liquid product in fractions using a fraction collector or individual vials.

  • Analysis:

    • Analyze the collected samples using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC), to quantify the concentrations of acrylic acid and any remaining 3-HP.

    • Calculate the percentage conversion of 3-HP and the yield of acrylic acid based on the analytical results.

Concluding Remarks

The conversion of this compound to acrylic acid represents a key step towards a more sustainable chemical industry. Understanding the underlying acid- and base-catalyzed dehydration mechanisms is fundamental for the rational design of efficient catalysts and the optimization of reaction conditions. While solid acid catalysts like TiO₂ have demonstrated high yields, further research into catalyst development, detailed kinetic studies, and computational modeling will be instrumental in advancing this technology towards industrial-scale implementation. The provided data and protocols serve as a valuable resource for researchers and professionals engaged in this important field.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis and Properties of Poly(3-hydroxypropionate) (P3HP)

Introduction

Poly(3-hydroxypropionate) (P3HP) is a biodegradable and biocompatible thermoplastic belonging to the polyhydroxyalkanoate (PHA) family of biopolyesters.[1][2][3][4][5] It has garnered significant interest as a promising alternative to petroleum-based plastics due to its excellent mechanical properties, including high flexibility, tensile strength, and rigidity.[2][6] Unlike many other PHAs, such as the brittle poly(3-hydroxybutyrate) (P(3HB)), P3HP exhibits greater ductility.[7][8] This guide provides a comprehensive overview of the current state of P3HP synthesis through metabolic engineering, its key properties, and the experimental protocols for its production and characterization.

Biosynthesis of Poly(3-hydroxypropionate) (P3HP)

No known wild-type microorganisms naturally produce P3HP homopolymers. Therefore, its synthesis relies on the construction of artificial metabolic pathways in recombinant host organisms, most commonly Escherichia coli and Klebsiella pneumoniae.[7] Several biosynthetic routes have been developed, primarily utilizing inexpensive and abundant carbon sources like glycerol and glucose.[2][6][7]

P3HP Synthesis from Glycerol

Glycerol, a major byproduct of biodiesel production, is an attractive feedstock for P3HP synthesis.[2][9] The most established pathway involves a three-step enzymatic conversion.

  • Dehydration of Glycerol: Glycerol is converted to 3-hydroxypropionaldehyde (3-HPA) by a glycerol dehydratase. The glycerol dehydratase from Klebsiella pneumoniae (encoded by dhaB123) is often used and requires a reactivating factor (encoded by gdrAB) and coenzyme B12 for its activity.[1][3][6][9]

  • Oxidation of 3-HPA: The intermediate 3-HPA is oxidized to 3-hydroxypropionyl-CoA (3HP-CoA). This step is commonly catalyzed by a propionaldehyde dehydrogenase, such as PduP from Salmonella typhimurium.[1][3][6]

  • Polymerization: The 3HP-CoA monomers are polymerized into P3HP by a PHA synthase. The synthase from Cupriavidus necator (PhaC1) is widely employed for this final step.[1][3][6][9]

A significant challenge in using hosts like E. coli is their inability to synthesize coenzyme B12, making its supplementation necessary and increasing production costs.[9] To overcome this, engineered Klebsiella pneumoniae, a natural vitamin B12 producer, has been successfully used to produce P3HP from glycerol without external B12 addition.[9]

P3HP_Synthesis_from_Glycerol Glycerol Glycerol HPA 3-Hydroxypropionaldehyde (3-HPA) Glycerol->HPA HP_CoA 3-Hydroxypropionyl-CoA (3HP-CoA) HPA->HP_CoA P3HP Poly(3-hydroxypropionate) (P3HP) HP_CoA->P3HP

Caption: P3HP biosynthetic pathway from glycerol.
P3HP Synthesis from Glucose

Synthesizing P3HP from glucose, a more abundant carbon source, has also been achieved through various engineered pathways.[10][11]

This pathway channels carbon from central metabolism into P3HP synthesis.[2][7]

  • Acetyl-CoA to Malonyl-CoA: Acetyl-CoA, a central metabolic intermediate, is carboxylated to malonyl-CoA by acetyl-CoA carboxylase (e.g., AccABCD in E. coli).[4]

  • Malonyl-CoA to 3-HP: Malonyl-CoA is then reduced to 3-hydroxypropionate (3-HP) by a malonyl-CoA reductase (e.g., MCR from Chloroflexus aurantiacus).[2][4]

  • 3-HP to 3HP-CoA: 3-HP is activated to 3HP-CoA by a CoA synthetase, such as propionyl-CoA synthetase (PrpE) from E. coli.[4]

  • Polymerization: Finally, PHA synthase (e.g., PhaC1) polymerizes the 3HP-CoA monomers.[4]

While feasible, P3HP yields from glucose via this pathway have been relatively low.[2][4]

P3HP_Synthesis_from_Glucose_Malonyl Glucose Glucose AcetylCoA Acetyl-CoA Glucose->AcetylCoA MalonylCoA Malonyl-CoA AcetylCoA->MalonylCoA HP 3-Hydroxypropionate (3-HP) MalonylCoA->HP HP_CoA 3-Hydroxypropionyl-CoA (3HP-CoA) HP->HP_CoA P3HP Poly(3-hydroxypropionate) (P3HP) HP_CoA->P3HP

Caption: P3HP biosynthetic pathway from glucose via Malonyl-CoA.

An alternative route involves converting glucose into the intermediate glycerol first, which then enters the glycerol-based pathway described previously.[10][11]

  • Glucose to Glycerol: Genes from Saccharomyces cerevisiae, glycerol-3-phosphate dehydrogenase (gpd1) and glycerol-3-phosphatase (gpp2), are introduced to facilitate the formation of glycerol from glucose.[10][12]

  • Glycerol to P3HP: The synthesized glycerol is then channeled into the three-step pathway involving glycerol dehydratase, propionaldehyde dehydrogenase, and PHA synthase to produce P3HP.[10][12]

This approach allows for P3HP synthesis from glucose as the sole carbon source.[10][11]

P3HP Production Summary

The following table summarizes P3HP production achieved in various engineered microorganisms using different carbon sources.

Host OrganismCarbon Source(s)Key Genes ExpressedTiter (g/L)P3HP Content (% of CDW)Reference
E. coliGlyceroldhaB1 (C. butyricum), pduP (S. enterica), phaC1 (R. eutropha)1.412[2]
E. coliGlycerol + GlucosedhaB123 (K. pneumoniae), gdrAB (K. pneumoniae), pduP (S. typhimurium), phaC1 (C. necator)10.146.4[1][3][6]
K. pneumoniaeGlycerolaldH (E. coli), prpE (E. coli), phaC (R. eutropha)0.2412.7[9]
E. coliGlucosemcr (C. aurantiacus), prpE (E. coli), phaC1 (R. eutropha), accABCD (E. coli)~0.0130.98[2][4]
E. coliGlucosegpd1, gpp2 (S. cerevisiae); dhaB123, gdrAB (K. pneumoniae); pduP (S. typhimurium); phaC (R. eutropha)~0.918[10][12]
S. blattaeGlycerolprpE (E. coli), phaC1 (R. eutropha)-9.8[2]

CDW: Cell Dry Weight

Properties of Poly(3-hydroxypropionate) (P3HP)

P3HP possesses a unique combination of physical, thermal, and biodegradable properties that make it suitable for various applications, from packaging to medical devices.[2][7][13]

Physical and Mechanical Properties

P3HP is known for its high rigidity, ductility, and exceptional tensile strength.[6] Unlike the highly crystalline and brittle P(3HB), P3HP is more flexible.[7][8] The incorporation of 3HP monomers into other PHA copolymers, such as in poly(3-hydroxybutyrate-co-3-hydroxypropionate) or P(3HB-co-3HP), significantly improves their mechanical properties by reducing crystallinity and fragility.[13][14]

Thermal Properties

The thermal properties of P3HP distinguish it from other short-chain-length PHAs. It has a relatively low melting temperature and glass transition temperature, contributing to its flexibility.[7][15]

Biodegradability

As a member of the PHA family, P3HP is fully biodegradable, breaking down into carbon dioxide and water in various environments.[7][13] Its degradation is primarily carried out by microorganisms that secrete PHA depolymerases.[14] The rate of enzymatic degradation is influenced by factors such as the polymer's crystallinity and chemical structure.[13] Studies on P(3HB-co-3HP) copolymers have shown that the degradation rate can be higher than that of P(3HB) homopolymer, suggesting the 3HP units enhance biodegradability.[13]

Summary of P3HP Properties

The table below provides a summary of the key quantitative properties of P3HP homopolymer.

PropertyValueReference
Thermal Properties
Melting Temperature (Tm)~77 °C[7][15]
Glass Transition Temperature (Tg)-20 °C to -22.4 °C[7][15][16]
Fusion Enthalpy (ΔHf)~64 J/g[7][15]
Mechanical Properties
Tensile StrengthHigh (comparable to other PHAs)[2][6]
Elongation at BreakHigh (indicating ductility)[6]

Experimental Protocols

This section outlines generalized methodologies for the key experiments involved in P3HP production and analysis, based on protocols described in the literature.

General Protocol for P3HP Production in E. coli

This protocol describes a typical fed-batch fermentation process for producing P3HP from glycerol and glucose.

P3HP_Production_Workflow Inoculation 1. Seed Culture Inoculation (Recombinant E. coli) Fermentation 2. Fed-Batch Fermentation (Glycerol/Glucose Feed) Inoculation->Fermentation Harvesting 3. Cell Harvesting (Centrifugation) Fermentation->Harvesting Lysis 4. Cell Lysis & P3HP Extraction (Solvent Treatment) Harvesting->Lysis Purification 5. P3HP Precipitation & Purification (e.g., with Methanol) Lysis->Purification Analysis 6. Polymer Characterization (GPC, NMR, DSC) Purification->Analysis

Caption: General experimental workflow for P3HP production and characterization.
  • Strain and Plasmids:

    • An E. coli strain (e.g., JM109 or BL21(DE3)) is transformed with plasmids carrying the necessary genes for the P3HP synthesis pathway (e.g., dhaB123, gdrAB, pduP, and phaC1).[1][3]

  • Seed Culture Preparation:

    • Inoculate a single colony of the recombinant strain into a flask containing Luria-Bertani (LB) medium supplemented with appropriate antibiotics.

    • Incubate at 37°C with shaking (e.g., 200 rpm) overnight.

  • Fed-Batch Fermentation:

    • Transfer the seed culture to a fermenter containing a defined mineral salt medium.

    • Maintain fermentation conditions: Temperature at 37°C, pH controlled at 7.0 (using e.g., ammonia), and dissolved oxygen maintained above 20% by adjusting agitation and aeration.

    • Initiate a feeding strategy when the initial carbon source is depleted. A concentrated solution of glycerol and glucose is fed into the fermenter.[1][6]

    • Induce gene expression at an appropriate cell density (e.g., OD600 of 10) by adding an inducer like IPTG.

    • If required for the specific glycerol dehydratase used, supplement the medium with vitamin B12.[2]

    • Continue fermentation for 48-96 hours.

  • Cell Harvesting and Polymer Extraction:

    • Harvest the cells by centrifugation.[17]

    • Wash the cell pellet with distilled water and lyophilize to determine the cell dry weight (CDW).

    • To extract P3HP, suspend the dried cells in a solvent like chloroform and stir for 24 hours at room temperature.[17][18] This step dissolves the intracellular P3HP granules.

    • Separate the cell debris from the P3HP-containing chloroform solution by centrifugation or filtration.[17]

  • P3HP Purification:

    • Precipitate the P3HP from the chloroform solution by adding a non-solvent, such as cold methanol or ethanol (e.g., 10 volumes).[18]

    • Collect the precipitated white P3HP polymer by filtration.

    • Wash the polymer with the non-solvent and dry it under vacuum.

Key Characterization Methods
  • Gas Chromatography (GC):

    • Purpose: To determine the P3HP content within the biomass.

    • Methodology: Lyophilized cells are subjected to methanolysis in the presence of sulfuric acid and chloroform. This converts the P3HP into its methyl ester derivative (methyl 3-hydroxypropionate), which is then quantified by GC analysis.

  • Gel Permeation Chromatography (GPC):

    • Purpose: To determine the molecular weight (Mw) and polydispersity index (PDI) of the purified P3HP.

    • Methodology: The purified polymer is dissolved in a suitable solvent (e.g., chloroform) and analyzed by GPC against polystyrene standards.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Purpose: To confirm the chemical structure of the polymer.

    • Methodology: ¹H and ¹³C NMR spectra of the purified P3HP dissolved in a deuterated solvent (e.g., CDCl₃) are recorded to verify the expected proton and carbon signals of the 3-hydroxypropionate repeating unit.

  • Differential Scanning Calorimetry (DSC):

    • Purpose: To determine thermal properties like the glass transition temperature (Tg) and melting temperature (Tm).

    • Methodology: A small sample of the purified P3HP is heated and cooled at a controlled rate in a DSC instrument to measure the heat flow associated with thermal transitions.[19]

References

An In-depth Technical Guide on the Enzymatic Conversion of Glycerol to 3-Hydroxypropionic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxypropionic acid (3-HP) is a versatile platform chemical with significant potential in the production of a wide array of chemicals, including acrylic acid and biodegradable polymers.[1][2] The bio-based production of 3-HP from renewable feedstocks, particularly crude glycerol—a major byproduct of the biodiesel industry—presents an economically and environmentally attractive alternative to petroleum-based processes. This guide provides a comprehensive technical overview of the core enzymatic pathways, quantitative production data, and detailed experimental protocols for the bioconversion of glycerol to 3-HP.

Core Enzymatic Pathways

The microbial conversion of glycerol to 3-HP primarily proceeds through two distinct metabolic routes: a Coenzyme A (CoA)-independent pathway and a CoA-dependent pathway.[2] Both pathways share the initial conversion of glycerol to the intermediate 3-hydroxypropionaldehyde (3-HPA).[2]

CoA-Independent Pathway

The CoA-independent pathway is a two-step process and is the most commonly engineered route for 3-HP production in various microorganisms.[2][3]

  • Glycerol to 3-Hydroxypropionaldehyde (3-HPA): This initial dehydration reaction is catalyzed by a coenzyme B₁₂-dependent glycerol dehydratase (GDHt).[2] In Klebsiella pneumoniae, this enzyme is encoded by the dhaB gene cluster and requires a reactivase, encoded by gdrAB, to regenerate the active form of the enzyme.[2][4]

  • 3-HPA to this compound (3-HP): The subsequent oxidation of 3-HPA to 3-HP is carried out by an aldehyde dehydrogenase (ALDH).[2][3] Various ALDHs have been utilized for this step, with the enzyme encoded by puuC in K. pneumoniae being a notable example.[5]

CoA_Independent_Pathway Glycerol Glycerol HPA 3-Hydroxypropionaldehyde (3-HPA) Glycerol->HPA Glycerol Dehydratase (GDHt) (dhaB) Coenzyme B₁₂ HP This compound (3-HP) HPA->HP Aldehyde Dehydrogenase (ALDH) (puuC) NAD⁺ → NADH

CoA-Independent Pathway for 3-HP Production.
CoA-Dependent Pathway

The CoA-dependent pathway, extensively studied in Lactobacillus reuteri, involves a multi-step conversion of 3-HPA to 3-HP.[1][2]

  • Glycerol to 3-HPA: Similar to the CoA-independent pathway, this step is catalyzed by a coenzyme B₁₂-dependent glycerol dehydratase (encoded by pduCDE in L. reuteri).[1]

  • 3-HPA to 3-HP: The conversion of 3-HPA to 3-HP proceeds through three enzymatic reactions:

    • Propionaldehyde Dehydrogenase (PduP): Converts 3-HPA to 3-hydroxypropionyl-CoA.[1]

    • Phosphotransacylase (PduL): Converts 3-hydroxypropionyl-CoA to 3-hydroxypropionyl-phosphate.[1]

    • Propionate Kinase (PduW): Catalyzes the final step to produce 3-HP, with the concomitant generation of ATP.[1]

CoA_Dependent_Pathway Glycerol Glycerol HPA 3-Hydroxypropionaldehyde (3-HPA) Glycerol->HPA Glycerol Dehydratase (pduCDE) Coenzyme B₁₂ HP_CoA 3-Hydroxypropionyl-CoA HPA->HP_CoA Propionaldehyde Dehydrogenase (PduP) NAD⁺ → NADH, CoA-SH HP_P 3-Hydroxypropionyl-phosphate HP_CoA->HP_P Phosphotransacylase (PduL) Pi HP This compound (3-HP) HP_P->HP Propionate Kinase (PduW) ADP → ATP

CoA-Dependent Pathway for 3-HP Production.

Quantitative Data Presentation

The following tables summarize the production of 3-HP from glycerol in various native and engineered microorganisms, as well as the kinetic parameters of key enzymes involved in the conversion process.

Table 1: 3-HP Production from Glycerol in Various Microorganisms

MicroorganismGenetic ModificationsTiter (g/L)Yield (g/g glycerol)Productivity (g/L/h)Reference(s)
Klebsiella pneumoniaeOverexpression of PuuC and DhaB, deletion of dhaT and yqhD>28>0.40~0.58[6]
Klebsiella pneumoniaeOptimized expression of PuuC, deletion of lactate synthesis pathways83.80.52 (mol/mol)1.16[1]
Escherichia coliExpression of dhaB1234, gdrAB, and ydcW from K. pneumoniae76.20.4571.89[4][7]
Escherichia coliDeletion of glpK and yqhD, expression of dhaB-dhaR and PSALDH57.30.881.59[8]
Lactobacillus reuteriWild-type14--[2]
Lactobacillus reuteriResting cells, fed-batch10.6--[1]
Pseudomonas denitrificansExpression of dhaB, gdrAB, and puuC from K. pneumoniae4.90.67 (mol/mol)-[5]
Bacillus subtilisExpression of dhaB and puuC from K. pneumoniae, deletion of glpK100.70-0.80-[3]

Table 2: Kinetic Parameters of Key Enzymes in 3-HP Production

EnzymeSource OrganismSubstrateKm (mM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Reference(s)
Glycerol Dehydratase (GDHt)Klebsiella pneumoniaeGlycerol---[9][10]
Glycerol Dehydrogenase (DhaD)Klebsiella pneumoniaeGlycerol38--[11][12]
Aldehyde Dehydrogenase (PuuC)Klebsiella pneumoniae3-HPA---[13]
Aldehyde Dehydrogenase (YneI)Klebsiella pneumoniae3-HPA---[14]
Aldehyde Dehydrogenase (YdcW)Klebsiella pneumoniae3-HPA---[14]
Aldehyde Dehydrogenase (DhaS)Bacillus subtilis3-HPA0.4--[15]

Note: A comprehensive set of kinetic parameters for all enzymes is not consistently available in the literature.

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the study of enzymatic conversion of glycerol to 3-HP.

Glycerol Dehydratase (GDHt) Activity Assay

This protocol is adapted from a colorimetric method using 3-methyl-2-benzothiazolinone hydrazone (MBTH).

GDHt_Assay_Workflow cluster_prep Reaction Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection prep_mix Prepare Assay Mixture: - 60 µL Apoenzyme Solution - 100 µL Reaction Buffer - 20 µL Substrate (Glycerol) start_reaction Initiate Reaction: Add 20 µL Coenzyme B₁₂ Solution prep_mix->start_reaction incubation Incubate at 37°C for 1 min start_reaction->incubation terminate_reaction Terminate Reaction: Add 100 µL MBTH Solution incubation->terminate_reaction heat_incubation Incubate at 100°C for 3 min terminate_reaction->heat_incubation add_fecl3 Add 1.0 mL FeCl₃ Solution heat_incubation->add_fecl3 measure_abs Measure Absorbance at 670 nm add_fecl3->measure_abs

Workflow for Glycerol Dehydratase Activity Assay.

Materials:

  • Apoenzyme solution (cell-free extract)

  • Reaction Buffer: 80 mM HEPES, pH 8.2

  • Substrate: 1 M Glycerol

  • Coenzyme B₁₂ Solution: 0.12 mM

  • MBTH Solution: 28 mM 3-methyl-2-benzothiazolinone hydrazone in 375 mM glycine buffer, pH 2.7

  • FeCl₃ Solution: 0.2% (w/v)

Procedure:

  • Prepare the assay mixture by combining 60 µL of the apoenzyme solution, 100 µL of the reaction buffer, and 20 µL of the glycerol substrate in a microcentrifuge tube.

  • Initiate the reaction by adding 20 µL of the coenzyme B₁₂ solution and incubate at 37°C for 1 minute.

  • Terminate the reaction by adding 100 µL of the MBTH solution and incubating at 100°C for 3 minutes.

  • After cooling to room temperature, add 1.0 mL of the FeCl₃ solution.

  • Measure the absorbance of the resulting azine derivative at 670 nm using a spectrophotometer.

  • Calculate the enzyme activity based on a standard curve of a known aldehyde.

Aldehyde Dehydrogenase (ALDH) Activity Assay

This protocol is a spectrophotometric assay that measures the reduction of NAD⁺ to NADH.

Materials:

  • Enzyme solution (cell-free extract or purified enzyme)

  • Assay Buffer: 100 mM Tris-HCl, pH 8.0

  • NAD⁺ Solution: 500 µM

  • Substrate: 0.5-10 mM 3-hydroxypropionaldehyde (3-HPA)

Procedure:

  • In a cuvette, prepare a reaction mixture containing the assay buffer, NAD⁺ solution, and 3-HPA substrate.

  • Initiate the reaction by adding the enzyme solution.

  • Immediately measure the increase in absorbance at 340 nm over time using a spectrophotometer.

  • Calculate the initial velocity of the reaction from the linear portion of the absorbance versus time plot.

  • Enzyme activity is calculated using the molar extinction coefficient of NADH (6.22 mM⁻¹cm⁻¹).[7]

HPLC Quantification of Glycerol, 3-HPA, and 3-HP

This protocol outlines a general method for the analysis of fermentation broth samples.

Sample Preparation:

  • Centrifuge the fermentation broth to pellet the cells.

  • Filter the supernatant through a 0.22 µm syringe filter.

  • Dilute the sample as necessary with the mobile phase.

HPLC Conditions:

  • Column: A suitable ion-exchange or reverse-phase column (e.g., Aminex HPX-87H).

  • Mobile Phase: Isocratic elution with a dilute acid solution (e.g., 5 mM H₂SO₄).

  • Flow Rate: 0.6 mL/min.

  • Column Temperature: 60°C.

  • Detection: Refractive Index (RI) detector for glycerol and UV detector (e.g., 210 nm) for 3-HPA and 3-HP.

  • Injection Volume: 10-20 µL.

Quantification:

  • Prepare standard curves for glycerol, 3-HPA, and 3-HP using known concentrations.

  • Quantify the concentrations in the samples by comparing their peak areas to the respective standard curves.

Fermentation Protocols

4.4.1 Klebsiella pneumoniae Fermentation

Medium Composition (per liter):

  • Glycerol: 40 g

  • Yeast Extract: 3 g

  • (NH₄)₂SO₄: 4 g

  • K₂HPO₄: 3 g

  • KH₂PO₄: 1 g

  • MgSO₄·7H₂O: 0.5 g

  • CaCO₃: 0.1 g

  • Trace element solution: 1.25 mL

Fermentation Conditions:

  • Temperature: 37°C

  • pH: Maintained at 7.0 with the addition of a base (e.g., NH₄OH).

  • Aeration: Micro-aerobic conditions are often optimal. This can be achieved by controlling the dissolved oxygen (DO) level at a low percentage (e.g., 5%) or by setting a specific agitation speed (e.g., 200-600 rpm) and aeration rate.[1]

  • Mode: Fed-batch fermentation is commonly employed to avoid substrate inhibition and accumulation of toxic intermediates.

4.4.2 Lactobacillus reuteri Fermentation (Resting Cell Bioconversion)

This is typically a two-step process involving a growth phase followed by a bioconversion phase.

Growth Phase:

  • Cultivate L. reuteri in a suitable growth medium (e.g., MRS broth) to the desired cell density.

  • Harvest the cells by centrifugation and wash them with a buffer.

Bioconversion Phase:

  • Resuspend the harvested cells in a glycerol solution (e.g., 200-400 mM).

  • Incubate under anaerobic conditions at a controlled temperature (e.g., 37°C) and pH (e.g., 6.0).

  • Monitor the conversion of glycerol to 3-HP over time. Fed-batch strategies can be used to maintain a low concentration of the toxic intermediate 3-HPA.[1]

Conclusion

The enzymatic conversion of glycerol to this compound represents a promising avenue for the sustainable production of this valuable platform chemical. Significant progress has been made in understanding the underlying metabolic pathways, engineering efficient microbial cell factories, and optimizing fermentation processes. The CoA-independent pathway, particularly in engineered E. coli and K. pneumoniae, has demonstrated high titers and productivities. Further research focusing on enzyme engineering to improve catalytic efficiency and substrate specificity, along with advanced metabolic engineering strategies to enhance precursor and cofactor supply, will be crucial for the industrial-scale production of 3-HP from glycerol. The protocols and data presented in this guide provide a solid foundation for researchers and professionals in the field to advance the development of this important bioprocess.

References

A Technical Guide to the Theoretical Yield of 3-Hydroxypropionic Acid from Glucose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the biological production of 3-hydroxypropionic acid (3-HP) from glucose. 3-HP is a highly valuable, versatile platform chemical, recognized by the U.S. Department of Energy as one of the top value-added chemicals derivable from biomass.[1] Its applications span the production of acrylic acid, 1,3-propanediol, and biodegradable polymers like poly(3-hydroxypropionate).[1][2] The shift towards sustainable manufacturing has intensified research into microbial fermentation processes that utilize renewable feedstocks like glucose to produce 3-HP. This guide details the primary metabolic pathways, theoretical maximum yields, representative experimental protocols, and key factors influencing production efficiency.

Metabolic Pathways for 3-HP Biosynthesis from Glucose

The conversion of glucose to 3-HP in engineered microorganisms is primarily achieved through several distinct metabolic pathways. While different routes exist, the overall stoichiometric potential for the most efficient pathways is the conversion of one mole of glucose into two moles of 3-HP, making the process redox-neutral.[3] The maximum theoretical yield is therefore 1.0 g of 3-HP per gram of glucose.[4][5]

The Malonyl-CoA Pathway

This is one of the most extensively studied pathways for 3-HP production from glucose.[3] It leverages central carbon metabolism to convert glucose into acetyl-CoA, which is then carboxylated to form malonyl-CoA, a key precursor. A bifunctional malonyl-CoA reductase (MCR) enzyme, typically from Chloroflexus aurantiacus, then catalyzes the two-step, NADPH-dependent reduction of malonyl-CoA to 3-HP.[3][6]

Key Enzymatic Steps:

  • Glycolysis: Glucose is converted to Pyruvate.

  • Pyruvate Dehydrogenase: Pyruvate is converted to Acetyl-CoA.

  • Acetyl-CoA Carboxylase (ACC): Acetyl-CoA is carboxylated to Malonyl-CoA. This step consumes ATP.[3]

  • Malonyl-CoA Reductase (MCR): Malonyl-CoA is reduced to Malonyl-semialdehyde, which is then further reduced to 3-HP. This process requires two molecules of NADPH.[7]

Overall Stoichiometry: C₆H₁₂O₆ + 2 CO₂ + 2 ATP + 4 NADPH → 2 C₃H₆O₃ + 2 ADP + 2 Pi + 4 NADP⁺ (Note: This simplified equation highlights key inputs; a full cellular model would account for ATP and NAD(P)H regeneration from glucose catabolism, leading to a net balanced reaction).

The β-Alanine Pathway

This pathway utilizes aspartate, an intermediate of the TCA cycle, as a precursor. Aspartate is decarboxylated to form β-alanine, which is then deaminated and reduced to yield 3-HP. This pathway has been successfully engineered in various hosts, including E. coli, Saccharomyces cerevisiae, and Corynebacterium glutamicum.[3][8]

Key Enzymatic Steps:

  • Glycolysis & TCA Cycle Entry: Glucose is converted to Oxaloacetate.

  • Aspartate Aminotransferase: Oxaloacetate is transaminated to form L-Aspartate.

  • L-Aspartate-α-Decarboxylase (PanD): L-Aspartate is decarboxylated to produce β-Alanine.[3]

  • β-Alanine/Pyruvate Aminotransferase (BPAT): β-Alanine is converted to Malonate-semialdehyde.

  • Malonate-Semialdehyde Reductase (MSR): Malonate-semialdehyde is reduced to 3-HP, consuming NADPH.

Overall Stoichiometry: C₆H₁₂O₆ → 2 C₃H₆O₃

The Glycerol Pathway

While glycerol itself is a common substrate for 3-HP production, this pathway can also be engineered to proceed from glucose.[9] In this strategy, glucose is first converted to glycerol via the glycolytic intermediate dihydroxyacetone phosphate (DHAP). The glycerol is then dehydrated to the toxic intermediate 3-hydroxypropionaldehyde (3-HPA), which is subsequently oxidized to 3-HP.[5][6]

Key Enzymatic Steps:

  • Glycolysis: Glucose is converted to Dihydroxyacetone phosphate (DHAP).

  • Glycerol-3-phosphate Dehydrogenase: DHAP is reduced to Glycerol-3-phosphate.

  • Glycerol-3-phosphatase: Glycerol-3-phosphate is dephosphorylated to Glycerol.[10]

  • Glycerol Dehydratase (GDHt): Glycerol is dehydrated to 3-Hydroxypropionaldehyde (3-HPA). This step requires a coenzyme B12 cofactor.[5]

  • Aldehyde Dehydrogenase (ALDH): 3-HPA is oxidized to 3-HP.[5]

Overall Stoichiometry: C₆H₁₂O₆ → 2 C₃H₆O₃

The Oxaloacetate Pathway

A novel and shorter pathway for 3-HP production has been developed in S. cerevisiae.[11] This route bypasses several steps by directly converting the TCA cycle intermediate oxaloacetate into a precursor that leads to 3-HP.

Key Enzymatic Steps:

  • Glycolysis: Glucose is converted to Pyruvate.

  • Pyruvate Carboxylase: Pyruvate is carboxylated to Oxaloacetate.[11]

  • Benzoylformate Decarboxylase: This enzyme acts on an intermediate to shorten the carbon chain.[11]

  • 3-Hydroxyisobutyrate Dehydrogenase: Catalyzes the final reduction step to 3-HP.[11]

Quantitative Data Summary

The theoretical maximum yield provides a benchmark for evaluating the efficiency of different pathways and metabolic engineering strategies. Practical yields are often lower due to metabolic burden, cofactor imbalances, cell maintenance energy, and by-product formation.

Table 1: Theoretical Yield of 3-HP from Glucose by Pathway

PathwayOverall Stoichiometric Equation (Simplified)Theoretical Yield (mol 3-HP / mol Glucose)Theoretical Yield (g 3-HP / g Glucose)
Malonyl-CoAC₆H₁₂O₆ → 2 C₃H₆O₃2.01.0
β-AlanineC₆H₁₂O₆ → 2 C₃H₆O₃2.01.0
GlycerolC₆H₁₂O₆ → 2 C₃H₆O₃2.01.0

Table 2: Selected Reported Experimental Yields of 3-HP from Glucose

Host OrganismPathwayTiter (g/L)YieldReference
Escherichia coliMalonyl-CoA38.130.246 g/g[12]
Escherichia coliGlycerol52.730.59 mol/mol[13]
Escherichia coliβ-Alanine31.1Not Specified[3]
Saccharomyces cerevisiaeMalonyl-CoA71.090.23 g/g[14]
Saccharomyces cerevisiaeβ-Alanine13.70.14 Cmol/Cmol[3]
Corynebacterium glutamicumβ-Alanine47.540.295 g/g[8]
Yarrowia lipolyticaMalonyl-CoA16.23Not Specified[7]

Visualized Metabolic Pathways and Workflows

Metabolic Pathways

Malonyl_CoA_Pathway cluster_glycolysis Central Metabolism cluster_3hp 3-HP Pathway Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis AcetylCoA AcetylCoA Pyruvate->AcetylCoA PDH MalonylCoA MalonylCoA AcetylCoA->MalonylCoA ACC MalonylSA Malonyl- semialdehyde MalonylCoA->MalonylSA MCR (NADPH) HP3 3-Hydroxypropionic Acid MalonylSA->HP3 MCR (NADPH)

Caption: The Malonyl-CoA pathway for 3-HP production from glucose.

Beta_Alanine_Pathway cluster_glycolysis Central Metabolism cluster_3hp 3-HP Pathway Glucose Glucose Oxaloacetate Oxaloacetate Glucose->Oxaloacetate Glycolysis, TCA Cycle Aspartate Aspartate Oxaloacetate->Aspartate Aspartate Aminotransferase BetaAlanine β-Alanine Aspartate->BetaAlanine PanD MalonateSA Malonate- semialdehyde BetaAlanine->MalonateSA BPAT HP3 3-Hydroxypropionic Acid MalonateSA->HP3 MSR (NADPH)

Caption: The β-Alanine pathway for 3-HP production from glucose.
Generalized Experimental Workflow

Experimental_Workflow Generalized Workflow for 3-HP Production cluster_strain Strain Engineering cluster_fermentation Fermentation cluster_analysis Analysis Host Select Host (e.g., E. coli) Pathway Design & Assemble Pathway Genes Host->Pathway Integration Transform & Integrate into Host Genome Pathway->Integration Verification Verify Strain (PCR, Sequencing) Integration->Verification Inoculum Inoculum Preparation Verification->Inoculum Fermenter Fed-Batch Fermentation (Controlled pH, Temp, DO) Inoculum->Fermenter Sampling Periodic Sampling Fermenter->Sampling Processing Sample Centrifugation & Supernatant Filtration Sampling->Processing Quantification HPLC Analysis (3-HP Quantification) Processing->Quantification Data Calculate Titer, Yield, Productivity Quantification->Data

References

The Isomeric Landscape of 3-Hydroxypropionic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide to the Structural Isomers of C₃H₆O₃ and Their Scientific and Pharmaceutical Relevance

Introduction

3-Hydroxypropionic acid (3-HP) is a valuable platform chemical, but its structural isomers—compounds sharing the molecular formula C₃H₆O₃—represent a diverse group of molecules with profound significance in biology, medicine, and synthetic chemistry. Understanding the distinct properties and functions of these isomers is critical for researchers in drug development, metabolic engineering, and materials science. This technical guide provides a detailed examination of the key structural isomers of 3-HP, focusing on their relevance, quantitative properties, and the experimental protocols used to study them. The primary isomers discussed are Lactic Acid, Glyceraldehyde, Dihydroxyacetone, Methoxyacetic Acid, and Methyl Glycolate.

Core Structural Isomers and Their Relevance

The shared formula C₃H₆O₃ gives rise to several functionally distinct molecules. Their relevance is dictated by the arrangement of their constituent atoms, leading to vastly different chemical properties and biological roles.

Lactic Acid (2-Hydroxypropanoic Acid)

Lactic acid is a chiral alpha-hydroxy acid of central importance in cellular metabolism. It is not merely a waste product of anaerobic glycolysis but is now recognized as a critical signaling molecule and metabolic fuel.[1]

  • Biological and Pharmaceutical Relevance:

    • Metabolism: L-Lactic acid is a key player in anaerobic respiration and the Cori cycle.[2] Elevated levels can indicate hypoxia or metabolic distress, a condition known as lactic acidosis, which can be induced by drugs like metformin.[2][3]

    • Signaling: L-Lactate is the primary endogenous agonist for the Hydroxycarboxylic Acid Receptor 1 (HCA1 or GPR81), a G-protein coupled receptor.[4][5] Activation of HCA1 in adipocytes inhibits lipolysis, while in the brain, it can modulate neuronal activity.[6][7]

    • Drug Formulation and Delivery: Due to its biocompatibility, it is used to produce water-soluble lactates from insoluble active ingredients and to create biodegradable polymers (polylactic acid, PLA) for sustained-release drug delivery systems.[8][9]

    • Chiral Synthesis: As an inexpensive and versatile chiral building block, lactic acid is invaluable in pharmaceutical manufacturing for producing stereochemically specific products.[8]

Glyceraldehyde

Glyceraldehyde is the simplest aldose, a three-carbon monosaccharide that serves as a fundamental intermediate in carbohydrate metabolism.

  • Biological and Pharmaceutical Relevance:

    • Glycolysis: Its phosphorylated form, Glyceraldehyde-3-Phosphate (G3P), is a pivotal intermediate in the glycolysis pathway, linking the preparatory and payoff phases of this central energy-yielding process.[10][11]

    • Metabolic Hub: G3P connects carbohydrate metabolism to other key pathways, including the Calvin cycle in plants and the synthesis of lipids and other biomolecules.[11][12]

    • Advanced Glycation End-products (AGEs): Glyceraldehyde can react non-enzymatically with proteins and nucleic acids to form AGEs, which are implicated in the pathophysiology of diabetes, neurodegeneration, and aging.[11][13]

    • Research and Synthesis: As a simple chiral molecule, it is a reference compound for defining stereochemistry in carbohydrate chemistry and is used in research on prebiotic chemistry and engineered metabolic pathways for biofuel production.[11]

Dihydroxyacetone (DHA)

Dihydroxyacetone is the simplest ketose and a structural isomer of glyceraldehyde. It is a key intermediate in metabolism and has found a major application in the cosmetics industry.

  • Biological and Pharmaceutical Relevance:

    • Metabolism: Like glyceraldehyde, DHA is an intermediate in carbohydrate metabolism. It can be phosphorylated by triose kinase to form dihydroxyacetone phosphate (DHAP), a key molecule in glycolysis that is readily interconverted with G3P.[14] DHAP also serves as a precursor for lipid biosynthesis.[15]

    • Cosmetic Science: DHA is the active ingredient in sunless tanning products.[15] It reacts with amino acids in the keratin of the stratum corneum via the Maillard reaction to produce brown-colored polymers called melanoidins, creating a temporary tan without UV exposure.[15]

    • Research Applications: DHA is studied for its role in metabolism, its potential effects on living cells at high concentrations, and as a versatile bio-based synthon for the synthesis of polymers and other chemicals.[14][15]

Methoxyacetic Acid (MAA)

Methoxyacetic acid is an ether carboxylic acid and a metabolite of the industrial solvent 2-methoxyethanol. Its relevance is primarily defined by its toxicity.

  • Biological and Pharmaceutical Relevance:

    • Toxicology: MAA is a potent reproductive and developmental toxicant.[4] Due to this reprotoxic potential, it is classified as a Substance of Very High Concern (SVHC).[4] Its toxicity is believed to stem from interference with essential metabolic pathways.

    • Mechanism of Action: MAA can inhibit mitochondrial function. Studies show it can inhibit the succinate oxidation rate in hepatic mitochondria and the ascorbate/TMPD oxidation rate in testicular mitochondria. In some cells, it induces the production of reactive oxygen species, leading to DNA damage and loss of mitochondrial membrane potential.

    • Anti-Cancer Research: Despite its toxicity, MAA has been shown to inhibit the growth of tumor cells in laboratory tests by inducing growth arrest and apoptosis, making its mechanism a subject of interest in cancer research.[4]

Methyl Glycolate (Methyl 2-hydroxyacetate)

Methyl glycolate is the methyl ester of glycolic acid. It is a versatile chemical intermediate used in the synthesis of a wide range of more complex molecules.

  • Biological and Pharmaceutical Relevance:

    • Chemical Synthesis: As a bifunctional molecule with both hydroxyl and ester groups, methyl glycolate is a valuable building block in organic synthesis. It can undergo reactions like hydrolysis, oxidation, and carbonylation.

    • Pharmaceutical Intermediates: It serves as a precursor or intermediate in the synthesis of various active pharmaceutical ingredients (APIs), including taxol and rapamycin.

    • Biodegradable Polymers: Methyl glycolate is a key raw material for producing biodegradable polymers like polyglycolic acid (PGA), a material with applications in medicine and eco-friendly plastics.

    • Platform Chemical: It is considered a platform molecule for the sustainable production of other valuable chemicals, including ethylene glycol and ethanol, potentially from renewable biomass sources.

Quantitative Data Presentation

The physical and chemical properties of these isomers are summarized below for easy comparison.

Table 1: General Properties of C₃H₆O₃ Isomers

PropertyThis compoundLactic AcidGlyceraldehydeDihydroxyacetoneMethoxyacetic AcidMethyl Glycolate
Molecular Weight ( g/mol ) 90.0890.0890.0890.0890.0890.08
Appearance Viscous liquid/SolidSyrupy liquidCrystalline solidCrystalline powderColorless liquid[4]Colorless liquid
Melting Point (°C) <2516.814575-807 - 9[4]N/A
Boiling Point (°C) 143 (12 mmHg)122 (12 mmHg)DecomposesDecomposes202 - 204[4]149 - 151
Density (g/cm³) ~1.21.2061.463~1.31.1771.167
pKa 4.513.86~13.7~13.03.57[4]~13.2
Water Solubility MiscibleMiscibleSolubleVery SolubleFreely Soluble[6]Miscible

Note: Data compiled from various sources. N/A indicates data is not applicable or commonly reported.

Table 2: Toxicity Data for Methoxyacetic Acid

ParameterValue/ObservationReference(s)
Classification Reproductive Toxicant Category 1B; Harmful if swallowed.
Oral LD₅₀ (Rat) 1000–1500 mg/kg bw
Mechanism Inhibition of mitochondrial function; Induction of oxidative stress and DNA damage.
In Vitro Effect Inhibits state 3 succinate oxidation in hepatic mitochondria at concentrations >5 mM.

Experimental Protocols

Protocol: Colorimetric Quantification of L-Lactate in Cell Culture Supernatant

This protocol is based on a lactate dehydrogenase (LDH) coupled enzymatic reaction, where LDH oxidizes lactate to pyruvate, reducing NAD⁺ to NADH. The NADH then reduces a tetrazolium salt (INT) to a colored formazan product, which is measured spectrophotometrically.

Materials:

  • Cell culture supernatant (sample)

  • L-Lactate standard solution (e.g., 20 mM stock)

  • Assay Buffer: 0.2 M Tris-Base, pH 8.2

  • Reagents: β-NAD⁺, INT (iodonitrotetrazolium chloride), 1-Methoxy-PMS (phenazine methosulfate), L-LDH enzyme (from rabbit muscle)

  • Stop Solution: 1 M Acetic Acid

  • 96-well clear flat-bottom plate

  • Microplate reader (absorbance at 490 nm)

Procedure:

  • Sample Preparation: Collect cell culture medium. Centrifuge at 300 x g for 2-5 minutes to pellet any detached cells. Use the resulting supernatant for the assay. If high lactate concentrations are expected, dilute the supernatant in fresh culture medium.

  • Standard Curve Preparation: Prepare a serial dilution of the L-Lactate stock solution in the same culture medium as the samples to create standards (e.g., 0, 0.375, 0.75, 1.5, 3, 6, 12 mM).

  • Assay Plate Setup: Pipette 50 µL of each standard and sample supernatant into separate wells of the 96-well plate. It is recommended to run all samples and standards in triplicate.

  • Reaction Mixture Preparation: Prepare the reaction mixture immediately before use. For a 96-well plate, combine Assay Buffer, β-NAD⁺, INT, L-LDH, and 1-Methoxy-PMS. (Example formulation for 5 mL: 4.25 mL Tris-Base, 500 µL β-NAD⁺ solution, 250 µL INT solution, 1 µL L-LDH, 1.1 µL 1-Methoxy-PMS).

  • Reaction Initiation: Add 50 µL of the reaction mixture to each well containing standards and samples.

  • Incubation: Incubate the plate in the dark at room temperature (or 37°C) for 30-60 minutes. The incubation time can be optimized based on signal intensity.

  • Reaction Termination: Add 50 µL of 1 M Acetic Acid to each well to stop the reaction and stabilize the colored product.

  • Measurement: Read the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Subtract the absorbance of the blank (0 mM lactate) from all readings. Plot the absorbance values of the standards against their concentrations to generate a standard curve. Use the linear regression equation from the curve to calculate the lactate concentration in the samples.

Protocol: Assessment of Mitochondrial Toxicity via Membrane Potential Assay

This protocol describes a general method to assess a compound's potential to induce mitochondrial toxicity by measuring the mitochondrial membrane potential (MMP) using a fluorescent dye like JC-10. This method is relevant for studying compounds like Methoxyacetic Acid.[1]

Materials:

  • Human cell line (e.g., HepG2 or other relevant cell type)

  • Test compound (e.g., Methoxyacetic Acid)

  • FCCP (carbonyl cyanide 4-(trifluoromethoxy) phenylhydrazone) as a positive control for depolarization

  • JC-10 dye

  • Culture medium and PBS

  • 96-well black, clear-bottom plate

  • Fluorescence plate reader with filters for green (~525 nm) and red/orange (~590 nm) emission

Procedure:

  • Cell Seeding: Seed cells into a 96-well black, clear-bottom plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compound (e.g., Methoxyacetic Acid) and the positive control (FCCP) in culture medium. Remove the old medium from the cells and add the medium containing the test compounds. Include untreated wells as a negative control.

  • Incubation: Incubate the cells with the compound for a specified period (e.g., 1 to 24 hours), depending on the experimental design.

  • Dye Loading: After incubation, remove the treatment medium. Wash the cells gently with PBS or medium. Add fresh medium containing the JC-10 dye to each well.

  • Dye Incubation: Incubate the plate according to the dye manufacturer's instructions (typically 15-60 minutes at 37°C) to allow the dye to accumulate in the mitochondria.

  • Measurement: After incubation, measure the fluorescence using a plate reader. Read both green fluorescence (indicating monomeric dye in depolarized mitochondria) and red/orange fluorescence (indicating aggregated dye in healthy, polarized mitochondria).

  • Data Analysis: The primary metric is the ratio of red to green fluorescence. A decrease in this ratio indicates a loss of mitochondrial membrane potential. Normalize the ratios of treated cells to the negative control cells. Plot the normalized ratio against the compound concentration to determine the dose-response relationship.

Mandatory Visualizations

Logical Relationship of C₃H₆O₃ Isomers

Structural isomers derived from the formula C₃H₆O₃.
Metabolic Pathway: Role in Glycolysis

Glyceraldehyde and Dihydroxyacetone as key intermediates in glycolysis.
Signaling Pathway: Lactate Activation of HCA1 Receptor

HCA1_Signaling ligand L-Lactate receptor HCA1 (GPR81) Receptor ligand->receptor binds g_protein Gi Protein (α, β, γ subunits) receptor->g_protein activates effector Adenylyl Cyclase (AC) g_protein->effector Giα inhibits second_messenger cAMP effector->second_messenger conversion blocked kinase Protein Kinase A (PKA) second_messenger->kinase levels decrease response Inhibition of Downstream Targets (e.g., Lipolysis) kinase->response activity decreases ATP ATP

Canonical Gi-coupled signaling cascade of the HCA1 receptor.
Experimental Workflow: Mitochondrial Toxicity Screening

Workflow for assessing mitochondrial membrane potential (MMP).

References

Methodological & Application

Application Notes and Protocols for Fed-Batch Fermentation of 3-Hydroxypropionic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the production of 3-hydroxypropionic acid (3-HP) using fed-batch fermentation. 3-HP is a valuable platform chemical with broad applications in the chemical and pharmaceutical industries. These guidelines are intended for researchers, scientists, and drug development professionals working on optimizing microbial production of 3-HP.

Introduction

Fed-batch fermentation is a widely employed strategy to achieve high-titer production of 3-HP by mitigating substrate and product inhibition, controlling cell growth, and maintaining optimal production conditions. This document outlines various fed-batch strategies, microbial chassis, and key operational parameters for successful 3-HP production.

Key Biosynthetic Pathways for 3-HP Production

Several metabolic pathways have been engineered in various microorganisms for the production of 3-HP. The three primary pathways are the glycerol pathway, the β-alanine pathway, and the malonyl-CoA pathway.

3-HP_Biosynthetic_Pathways cluster_glycerol Glycerol Pathway cluster_beta_alanine β-Alanine Pathway cluster_malonyl_coa Malonyl-CoA Pathway Glycerol Glycerol 3-HPA 3-Hydroxypropionaldehyde Glycerol->3-HPA GlycerolDehydratase 3-HP This compound 3-HPA->3-HP Aldehyde Dehydrogenase Glucose_Xylose Glucose/Xylose beta_Alanine β-Alanine Glucose_Xylose->beta_Alanine Multiple Steps beta_Alanine->3-HP β-Alanine Aminotransferase, 3-HP Dehydrogenase Glucose Glucose Acetyl_CoA Acetyl-CoA Glucose->Acetyl_CoA Glycolysis Malonyl_CoA Malonyl-CoA Acetyl_CoA->Malonyl_CoA Acetyl-CoA Carboxylase Malonyl_CoA->3-HP Malonyl-CoA Reductase

Caption: Major biosynthetic pathways for this compound (3-HP) production.

Data Presentation: Comparative Performance of Fed-Batch Strategies

The following tables summarize quantitative data from various studies on fed-batch fermentation for 3-HP production, categorized by the microbial host.

Table 1: 3-HP Production in Engineered Escherichia coli

StrainCarbon Source(s)Feeding StrategyTiter (g/L)Yield (g/g or C-mol/C-mol)Productivity (g/L/h)Reference
Engineered E. coliGlycerolContinuous76.20.457 g/g1.89[1]
Engineered E. coliGlycerol, GlucoseNot Specified56.4Not SpecifiedNot Specified[2]
Engineered E. coliGlycerol, GlucoseOptimized17.2Not SpecifiedNot Specified[2]
Engineered E. coliGlycerolFed-batch71.9Not Specified1.8[3][4]
E. coli WGlycerolFed-batch41.50.31 g/g0.86[5]
Engineered E. coliGlucoseFed-batch42.80.4 mol/mol0.6[6]

Table 2: 3-HP Production in Other Engineered Microorganisms

StrainCarbon Source(s)Feeding StrategyTiter (g/L)Yield (g/g)Productivity (g/L/h)Reference
Klebsiella pneumoniaeGlucosepH-stat102.61Not SpecifiedNot Specified[3]
Klebsiella pneumoniaeNot SpecifiedOptimized83.8Not Specified1.16[4][7][8]
Corynebacterium glutamicumGlucose, XyloseNot Specified54.8Not SpecifiedNot Specified[3]
Corynebacterium glutamicumGlucoseNot Specified47.540.295Not Specified[9]
Corynebacterium glutamicumGlucose, XyloseFed-batch62.60.51Not Specified[7][10]
Saccharomyces cerevisiaeGlucoseControlled fed-batch13.7Not SpecifiedNot Specified[11]
Acetobacter sp. CIP 58.661,3-propanediolpH-controlled69.761.02 mol/mol2.80[12]

Experimental Protocols

This section provides detailed methodologies for key experiments in 3-HP production using fed-batch fermentation.

General Fed-Batch Fermentation Workflow

The following diagram illustrates a typical workflow for setting up and running a fed-batch fermentation experiment for 3-HP production.

Fed_Batch_Workflow cluster_prep Preparation Phase cluster_batch Batch Phase cluster_fed_batch Fed-Batch Phase cluster_harvest Harvesting & Analysis A Inoculum Preparation D Inoculation A->D B Bioreactor Sterilization B->D C Initial Medium Preparation C->D E Initial Batch Growth (Monitoring DO, pH, Temp) D->E F Initiate Feeding Strategy (e.g., pH-stat, DO-stat, pre-defined rate) E->F G Continuous Monitoring and Control (pH, DO, Substrate, 3-HP) F->G H Harvest Culture Broth G->H End of Fermentation I Cell Separation H->I J 3-HP Quantification (HPLC) I->J

Caption: A generalized workflow for fed-batch fermentation of 3-HP.

Protocol 1: High-Density Fed-Batch Fermentation of Engineered E. coli with Glycerol

This protocol is based on the strategy for achieving high-titer 3-HP production from glycerol.

1. Inoculum Preparation:

  • Prepare a seed culture by inoculating a single colony of the engineered E. coli strain into a flask containing Luria-Bertani (LB) medium supplemented with the appropriate antibiotic.

  • Incubate at 37°C with shaking at 200-250 rpm for 10-12 hours.

  • Use this seed culture to inoculate a larger volume of defined medium for the pre-culture, grown under similar conditions.

2. Bioreactor and Medium:

  • Prepare a 5-L bioreactor with an initial working volume of 2 L of a defined medium. A typical medium composition includes:

    • (NH₄)₂SO₄: 2 g/L

    • KH₂PO₄: 2 g/L

    • Yeast extract: 5 g/L

    • Trace metal solution

  • Sterilize the bioreactor and medium at 121°C for 20 minutes.

  • Aseptically add a sterile glycerol solution to an initial concentration of 20 g/L.

3. Fed-Batch Fermentation:

  • Batch Phase:

    • Inoculate the bioreactor with the pre-culture to an initial OD₆₀₀ of approximately 0.1.

    • Control the temperature at 37°C and the pH at 7.0 (controlled with NH₄OH).

    • Maintain the dissolved oxygen (DO) level above 20% by adjusting the agitation speed (e.g., 300-800 rpm) and airflow rate.

  • Fed-Batch Phase:

    • Once the initial glycerol is depleted (indicated by a sharp increase in DO), initiate the feeding strategy.

    • Continuous Feeding: Feed a concentrated solution of glycerol (e.g., 500 g/L) at a constant rate to maintain a low glycerol concentration in the bioreactor, thus avoiding overflow metabolism.

    • pH-Stat Feeding: Alternatively, a pH-stat feeding strategy can be employed where the feed solution is added automatically when the pH rises above a set point (e.g., 7.02), indicating substrate depletion.[3]

    • DO-Stat Feeding: A DO-stat strategy involves feeding fresh substrate when the DO level spikes, which also signals substrate limitation.

    • Throughout the fed-batch phase, continue to monitor and control temperature, pH, and DO.

4. Sampling and Analysis:

  • Take samples periodically to measure cell density (OD₆₀₀), and concentrations of glycerol and 3-HP.

  • Analyze 3-HP concentration using High-Performance Liquid Chromatography (HPLC).

Protocol 2: Fed-Batch Fermentation of Engineered S. cerevisiae with Glucose

This protocol is adapted for yeast, which has a higher tolerance to acidic conditions.[11]

1. Inoculum Preparation:

  • Grow a pre-culture of the engineered S. cerevisiae strain in a synthetic complete medium with glucose at 30°C with shaking.

2. Bioreactor and Medium:

  • Prepare a bioreactor with a defined minimal medium containing glucose as the carbon source, along with necessary salts, vitamins, and trace elements.

  • Sterilize the bioreactor and medium.

3. Fed-Batch Fermentation:

  • Batch Phase:

    • Inoculate the bioreactor and cultivate at 30°C.

    • Control the pH at 5.0 using KOH or NaOH.[11]

    • Maintain aerobic conditions by sparging with air and controlling agitation.

  • Fed-Batch Phase:

    • After the initial glucose is consumed, start a carbon-limited fed-batch phase.

    • Feed a concentrated glucose solution at a pre-determined exponential rate to control the specific growth rate. This prevents the formation of ethanol via the Crabtree effect.

    • A two-stage pH control strategy can also be implemented, with a higher pH during the growth phase and a lower pH during the production phase to reduce the cost of base addition.[9]

4. Sampling and Analysis:

  • Monitor cell growth, glucose consumption, and 3-HP production throughout the fermentation using methods similar to those described for E. coli.

Conclusion

The successful production of 3-HP via fed-batch fermentation depends on a combination of factors including the choice of microbial host, the specific biosynthetic pathway, and the optimization of the fermentation process. The protocols and data presented here provide a foundation for developing and refining fed-batch strategies to achieve high-titer, high-yield, and high-productivity manufacturing of 3-HP. Further optimization may involve fine-tuning the media composition, feeding profiles, and aeration strategies.[9]

References

Quantitative Analysis of 3-Hydroxypropionic Acid: A Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Hydroxypropionic acid (3-HP) is a valuable platform chemical with wide-ranging applications in the production of biodegradable polymers and other specialty chemicals. Accurate and reliable quantification of 3-HP is crucial for monitoring production processes, ensuring product quality, and advancing research and development in biotechnology and drug development. This document provides detailed application notes and protocols for the primary analytical methods used for 3-HP quantification: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Enzymatic Assays.

High-Performance Liquid Chromatography (HPLC) for 3-HP Quantification

HPLC is a widely adopted technique for the analysis of 3-HP due to its robustness, specificity, and sensitivity. Both Reversed-Phase (RP) and Hydrophilic Interaction Liquid Chromatography (HILIC) methods can be employed, typically coupled with Ultraviolet (UV) detection.

Application Note: HPLC-UV Analysis of 3-HP

Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. For 3-HP, which is a polar organic acid, RP-HPLC is a common approach where a nonpolar stationary phase (like C18) is used with a polar mobile phase.[1] In this setup, polar compounds like 3-HP elute relatively quickly.[1] HILIC is an alternative that uses a polar stationary phase and is particularly suitable for highly polar analytes that have poor retention on RP columns.[1] Detection is typically achieved using a UV detector, as the carboxylic acid group in 3-HP absorbs UV light at low wavelengths (around 210 nm).

Applications:

  • Monitoring 3-HP concentrations in fermentation broths.

  • Quality control of 3-HP production processes.

  • Analysis of 3-HP in biological samples for metabolic studies.

  • Quantification of 3-HP and its esters in chemical synthesis reactions.[1]

Experimental Protocol: RP-HPLC-UV for 3-HP Quantification

1. Sample Preparation:

  • Fermentation Broth: Centrifuge the sample to remove cells and particulate matter. Filter the supernatant through a 0.22 µm syringe filter. Dilute the sample with the mobile phase to a concentration within the calibration range.

  • Biological Samples (e.g., plasma, urine): Protein precipitation is often necessary. Add a cold organic solvent like acetonitrile or methanol to the sample, vortex, and centrifuge to pellet the precipitated proteins. The supernatant can then be filtered and diluted.

2. HPLC-UV System and Conditions:

  • Instrument: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of an aqueous buffer (e.g., 0.01 M sulfuric acid or 10 mM H2SO4) and an organic solvent like acetonitrile. A typical mobile phase could be 95:5 (v/v) 0.01 M H2SO4:acetonitrile.[2]

  • Flow Rate: 0.5 - 1.0 mL/min.[2]

  • Column Temperature: 30-55 °C.[2]

  • Detection Wavelength: 210 nm.[2]

  • Injection Volume: 10-20 µL.

3. Calibration:

  • Prepare a stock solution of 3-HP in the mobile phase.

  • Create a series of calibration standards by serially diluting the stock solution to cover the expected concentration range of the samples.

  • Inject the standards and construct a calibration curve by plotting the peak area against the concentration.

4. Quantification:

  • Inject the prepared samples.

  • Determine the peak area of 3-HP in the sample chromatogram.

  • Calculate the concentration of 3-HP in the sample using the calibration curve.

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis Sample Sample (e.g., Fermentation Broth) Centrifuge Centrifugation Sample->Centrifuge Filter Filtration (0.22 µm) Centrifuge->Filter Dilute Dilution Filter->Dilute HPLC HPLC System (C18 Column) Dilute->HPLC UV_Detector UV Detector (210 nm) HPLC->UV_Detector Chromatogram Chromatogram UV_Detector->Chromatogram Quantification Quantification Chromatogram->Quantification Calibration Calibration Curve Calibration->Quantification

HPLC-UV Experimental Workflow for 3-HP Quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) for 3-HP Quantification

GC-MS offers high sensitivity and specificity for the quantification of 3-HP, particularly in complex matrices. A key step in GC-MS analysis of 3-HP is derivatization to increase its volatility.

Application Note: GC-MS Analysis of 3-HP

Principle: GC separates volatile compounds in the gas phase. Since 3-HP is not sufficiently volatile for direct GC analysis, a derivatization step is required to convert the polar hydroxyl and carboxyl groups into less polar, more volatile moieties. Silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common derivatization method. The separated components are then detected by a mass spectrometer, which provides both quantitative information and structural identification based on the mass-to-charge ratio of the fragments.

Applications:

  • Trace-level quantification of 3-HP in biological fluids.

  • Metabolomic studies involving organic acids.

  • Confirmation of 3-HP identity in complex samples.

Experimental Protocol: GC-MS for 3-HP Quantification

1. Sample Preparation and Derivatization:

  • Extraction: For aqueous samples like fermentation broth, a liquid-liquid extraction (LLE) can be performed to transfer 3-HP into an organic solvent.

  • Drying: The organic extract must be completely dried, as silylation reagents are sensitive to moisture.

  • Derivatization (Silylation):

    • To the dried sample residue, add a silylation reagent (e.g., BSTFA with 1% TMCS) and a solvent (e.g., pyridine or acetonitrile).

    • Heat the mixture (e.g., at 60-70 °C) for a specified time (e.g., 30-60 minutes) to ensure complete derivatization.

2. GC-MS System and Conditions:

  • Instrument: A standard GC-MS system.

  • Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS).

  • Carrier Gas: Helium at a constant flow rate.

  • Injector Temperature: Typically 250-280 °C.

  • Oven Temperature Program: A temperature gradient is used to separate the derivatized compounds. An example program could be: start at 70 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

  • MS Parameters:

    • Ion Source Temperature: ~230 °C.

    • Quadrupole Temperature: ~150 °C.

    • Mode: Full scan for qualitative analysis or Selected Ion Monitoring (SIM) for enhanced sensitivity in quantitative analysis.

3. Calibration and Quantification:

  • Prepare calibration standards of 3-HP and subject them to the same derivatization procedure as the samples.

  • Generate a calibration curve by plotting the peak area of a characteristic ion of the derivatized 3-HP against the concentration.

  • Quantify 3-HP in the samples using this calibration curve.

GCMS_Workflow cluster_sample_prep Sample Preparation & Derivatization cluster_gcms_analysis GC-MS Analysis cluster_data_analysis Data Analysis Sample Aqueous Sample LLE Liquid-Liquid Extraction Sample->LLE Dry Drying LLE->Dry Derivatize Derivatization (Silylation) Dry->Derivatize GCMS GC-MS System Derivatize->GCMS MS_Detector Mass Spectrometer GCMS->MS_Detector Mass_Spectrum Mass Spectrum MS_Detector->Mass_Spectrum Quantification Quantification Mass_Spectrum->Quantification Calibration Calibration Curve Calibration->Quantification

GC-MS Experimental Workflow for 3-HP Quantification.

Enzymatic Assay for 3-HP Quantification

Enzymatic assays provide a highly specific and often rapid method for quantifying 3-HP, particularly in biological samples where high selectivity is required.

Application Note: Enzymatic Assay of 3-HP

Principle: This method utilizes the enzyme 3-hydroxypropionate dehydrogenase (3-HPDH), which specifically catalyzes the oxidation of 3-HP to malonate semialdehyde.[3] This reaction requires the cofactor nicotinamide adenine dinucleotide (NAD+), which is concomitantly reduced to NADH. The increase in NADH concentration can be monitored spectrophotometrically by measuring the increase in absorbance at 340 nm.[3] The amount of NADH produced is directly proportional to the initial amount of 3-HP in the sample.

Applications:

  • High-throughput screening of microbial strains for 3-HP production.

  • Rapid analysis of 3-HP in crude cell extracts or fermentation broths.

  • Specific quantification of 3-HP in the presence of structurally similar compounds.

Experimental Protocol: Spectrophotometric Enzymatic Assay for 3-HP

1. Reagents and Materials:

  • Tris-HCl buffer (e.g., 100 mM, pH 8.0-9.0).

  • NAD+ solution (e.g., 10 mM).

  • 3-hydroxypropionate dehydrogenase (3-HPDH) enzyme solution.

  • 3-HP standard solutions for calibration.

  • Microplate reader or spectrophotometer capable of reading absorbance at 340 nm.

  • 96-well UV-transparent microplates or cuvettes.

2. Assay Procedure:

  • Prepare a reaction mixture in each well of the microplate containing:

    • Tris-HCl buffer.

    • NAD+ solution.

    • Sample or 3-HP standard.

  • Incubate the plate at a controlled temperature (e.g., 30-37 °C) for a short period to allow for temperature equilibration.

  • Initiate the reaction by adding the 3-HPDH enzyme solution to each well.

  • Immediately monitor the increase in absorbance at 340 nm over time (kinetic assay) or measure the final absorbance after the reaction has reached completion (endpoint assay).

3. Calibration and Quantification:

  • Prepare a series of 3-HP standards of known concentrations.

  • Perform the assay with the standards to generate a calibration curve by plotting the rate of NADH formation (for a kinetic assay) or the final absorbance change (for an endpoint assay) against the 3-HP concentration.

  • Determine the concentration of 3-HP in the samples by comparing their reaction rates or final absorbance values to the calibration curve.

Enzymatic_Assay_Workflow cluster_reaction_setup Reaction Setup cluster_enzymatic_reaction Enzymatic Reaction cluster_data_analysis Data Analysis Sample Sample or 3-HP Standard Mix Reaction Mixture Sample->Mix Buffer Buffer Buffer->Mix NAD NAD+ NAD->Mix Enzyme Add 3-HPDH Enzyme Mix->Enzyme Incubate Incubate & Monitor Absorbance at 340 nm Enzyme->Incubate Absorbance_Change Measure Absorbance Change (ΔA340) Incubate->Absorbance_Change Quantification Quantification Absorbance_Change->Quantification Calibration Calibration Curve Calibration->Quantification

Enzymatic Assay Workflow for 3-HP Quantification.

Quantitative Data Summary

The following table summarizes the key quantitative performance parameters for the described analytical methods for 3-HP quantification. The values are compiled from various literature sources and may vary depending on the specific instrumentation, conditions, and sample matrix.

ParameterHPLC-UVGC-MSEnzymatic Assay
Linear Range Typically in the µg/mL to mg/mL range.Can extend to the ng/mL range, especially with SIM.Dependent on enzyme kinetics, typically in the µM to mM range.
Limit of Detection (LOD) ~1-10 µg/mL~1-10 ng/mL~1-5 µM
Limit of Quantification (LOQ) ~5-30 µg/mL~5-30 ng/mL~5-15 µM
Recovery Generally >95% for simple matrices.Can be variable (80-110%) depending on the efficiency of extraction and derivatization.Typically high (>95%) as minimal sample preparation is often required.
Precision (%RSD) <5%<10%<5%
Specificity Good, but can be affected by co-eluting compounds.Excellent, provides structural confirmation.Excellent, due to high enzyme specificity.
Throughput ModerateLow to moderate, due to derivatization and longer run times.High, suitable for 96-well plate format.

Note on Signaling Pathways: The analytical methods described do not directly involve signaling pathways. However, the quantification of 3-HP is critical for studying and engineering metabolic pathways for its biosynthesis in microorganisms. The core of these pathways often involves the conversion of central metabolites like glycerol or malonyl-CoA to 3-HP through a series of enzymatic reactions.

Metabolic_Pathway Glycerol Glycerol Enzymes1 Enzymatic Steps Glycerol->Enzymes1 MalonylCoA Malonyl-CoA Enzymes2 Enzymatic Steps MalonylCoA->Enzymes2 Intermediate Intermediates ThreeHP This compound (3-HP) Intermediate->ThreeHP Enzymes1->Intermediate Enzymes2->Intermediate

References

Application Note: Quantitative Analysis of 3-Hydroxypropionic Acid and its Metabolites by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxypropionic acid (3-HP) is a valuable platform chemical and a key intermediate in several metabolic pathways.[1][2] In clinical research, 3-HP and its associated metabolites, such as methylmalonic acid (MMA) and propionylcarnitine (C3), are crucial biomarkers for inborn errors of metabolism, including propionic acidemia and methylmalonic acidemia.[3][4] Accurate and sensitive quantification of these analytes in biological matrices is essential for disease diagnosis, monitoring, and the development of therapeutic interventions.[3] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for this analysis due to its high specificity, sensitivity, and throughput.[3][5]

This application note provides detailed protocols for the simultaneous or individual analysis of 3-HP, MMA, and propionylcarnitine in biological samples using LC-MS/MS. It includes methodologies for sample preparation, chromatographic separation, and mass spectrometric detection, along with a summary of quantitative performance data.

Metabolic Pathway of Propionate and Associated Biomarkers

The metabolism of propionyl-CoA, derived from the breakdown of odd-chain fatty acids and certain amino acids, is a critical cellular process. Deficiencies in the enzymes propionyl-CoA carboxylase or methylmalonyl-CoA mutase lead to the accumulation of specific biomarkers. An increase in propionylcarnitine (C3) is a primary marker for these disorders.[4] Propionic acidemia is characterized by the accumulation of this compound, while methylmalonic acidemia results in elevated levels of methylmalonic acid.[4]

Metabolic Pathway cluster_0 Mitochondrion Propionyl-CoA Propionyl-CoA D-Methylmalonyl-CoA D-Methylmalonyl-CoA Propionyl-CoA->D-Methylmalonyl-CoA Propionyl-CoA Carboxylase Propionylcarnitine (C3) Propionylcarnitine (C3) Propionyl-CoA->Propionylcarnitine (C3) CPT2 This compound This compound Propionyl-CoA->this compound Alternative Pathway L-Methylmalonyl-CoA L-Methylmalonyl-CoA D-Methylmalonyl-CoA->L-Methylmalonyl-CoA Methylmalonyl-CoA Epimerase Succinyl-CoA Succinyl-CoA L-Methylmalonyl-CoA->Succinyl-CoA Methylmalonyl-CoA Mutase (B12) Methylmalonic Acid Methylmalonic Acid L-Methylmalonyl-CoA->Methylmalonic Acid Hydrolysis TCA Cycle TCA Cycle Succinyl-CoA->TCA Cycle

Figure 1: Simplified metabolic pathway of propionate metabolism.

Experimental Protocols

Sample Preparation: Protein Precipitation for 3-HP and MMA in Plasma/Serum

This protocol is a simple and effective method for removing proteins from plasma or serum samples.[6]

Materials:

  • Plasma or serum samples

  • Internal Standard (IS) solution (e.g., d3-MMA)

  • 0.5% Formic acid in methanol (ice-cold)

  • Microcentrifuge tubes (1.5 mL)

  • Centrifuge

  • Vortex mixer

  • Syringe filters (0.22 µm, PVDF)

  • LC-MS vials

Procedure:

  • Pipette 100 µL of plasma or serum into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the internal standard solution.

  • Add 300 µL of ice-cold 0.5% formic acid in methanol to precipitate proteins.[6]

  • Vortex the mixture for 10 seconds at 3000 rpm.[6]

  • Centrifuge at 4000 rpm for 10 minutes at 10 °C.[6]

  • Transfer 250 µL of the supernatant to a syringe filter vial.[6]

  • Filter the supernatant into an LC-MS vial for analysis.

Sample Preparation: Dried Blood Spot (DBS) Extraction for 3-HP, MMA, and Propionylcarnitine

This method is suitable for newborn screening applications where DBS samples are the primary matrix.

Materials:

  • Dried blood spot punches (3 mm)

  • Internal standard solution (containing d3-MMA, d3-Propionylcarnitine) in methanol

  • 96-well microplate

  • Plate shaker

  • Centrifuge with plate rotor

  • Nitrogen evaporator

  • Reconstitution solution (e.g., mobile phase A)

Procedure:

  • Place a 3 mm DBS punch into each well of a 96-well plate.

  • Add 100 µL of the methanolic internal standard solution to each well.

  • Seal the plate and incubate on a plate shaker for 30 minutes at room temperature.

  • Centrifuge the plate at 3000 x g for 10 minutes.

  • Transfer the supernatant to a new 96-well plate.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitute the dried residue in 100 µL of the initial mobile phase.

  • Seal the plate and vortex briefly before placing it in the autosampler.

LC-MS/MS Analysis

The following are general conditions that may require optimization for specific instrumentation.

Liquid Chromatography Conditions:

Parameter3-HP & MMA AnalysisPropionylcarnitine Analysis
Column C18 UHPLC Column (e.g., 2.1 x 50 mm, 1.8 µm)[7]C18 or C8 Column (e.g., 2.1 x 50 mm, 3.5 µm)
Mobile Phase A 0.4% Formic Acid in Water[8]0.1% Formic Acid in Water
Mobile Phase B Methanol/Acetonitrile (50/50) with 0.4% Formic Acid[8]0.1% Formic Acid in Acetonitrile
Gradient Isocratic or a shallow gradient to resolve MMA from succinic acid.[9] Example: 10% B for 1.5 min, ramp to 30% B over 1 min, hold for 1.5 min, then re-equilibrate.[8]Gradient elution to separate from other acylcarnitines.
Flow Rate 200 µL/min[8]300-500 µL/min
Injection Volume 5 µL[8]10 µL
Column Temp 25 °C[8]40 °C

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Negative for 3-HP and MMA, Positive for Propionylcarnitine

  • Detection Mode: Multiple Reaction Monitoring (MRM)

Quantitative Data Summary

The following tables summarize typical quantitative parameters for the LC-MS/MS analysis of 3-HP, MMA, and propionylcarnitine.

Table 1: Mass Spectrometry Transitions

AnalytePrecursor Ion (Q1) m/zProduct Ion (Q3) m/zPolarity
This compound89.071.0Negative
Methylmalonic Acid117.073.0Negative
d3-Methylmalonic Acid120.076.0Negative
Propionylcarnitine218.285.1Positive
d3-Propionylcarnitine221.285.1Positive

Table 2: Performance Characteristics

AnalyteLinearity RangeLLOQLODReference
This compound10 - 400 µM20 µM15 µM[4][8]
Methylmalonic Acid2.5 - 100 µM2.5 µM1.5 µM[4][8]
Propionylcarnitine0.25 - 8 nmol/ml0.25 nmol/mlNot Reported[10]

Experimental Workflow

The overall workflow for the analysis of these biomarkers involves several key stages, from sample receipt to final data reporting.

Experimental Workflow cluster_workflow LC-MS/MS Analysis Workflow Sample_Collection Sample Collection (Plasma, Serum, or DBS) Sample_Prep Sample Preparation (Protein Precipitation or Extraction) Sample_Collection->Sample_Prep LC_Separation Liquid Chromatography (LC Separation) Sample_Prep->LC_Separation MS_Detection Tandem Mass Spectrometry (MS/MS Detection) LC_Separation->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Data_Processing Data Processing (Integration & Quantification) Data_Acquisition->Data_Processing Data_Review Data Review & Reporting Data_Processing->Data_Review

Figure 2: General experimental workflow for LC-MS/MS analysis.

Conclusion

The LC-MS/MS methods described provide a robust and sensitive platform for the quantification of this compound and its key metabolites, methylmalonic acid and propionylcarnitine. These protocols can be adapted for various research and clinical applications, enabling accurate and reliable measurement of these important biomarkers. Careful optimization of sample preparation and LC-MS/MS parameters is crucial for achieving the best performance in a specific laboratory setting.

References

Engineering Klebsiella pneumoniae for Enhanced 3-Hydroxypropionic Acid Production: A Guide to Genetic Strategies and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of genetic engineering strategies aimed at improving the yield of 3-hydroxypropionic acid (3-HP) in Klebsiella pneumoniae. 3-HP is a valuable platform chemical with broad applications in the production of polymers, resins, and other industrial chemicals. K. pneumoniae is a promising chassis for bio-based 3-HP production due to its natural ability to metabolize glycerol, a common and inexpensive feedstock. These notes detail key genetic modifications, present comparative production data, and offer step-by-step experimental protocols for the successful engineering of high-yield 3-HP producing strains.

Metabolic Pathway for 3-HP Production from Glycerol

The native pathway for glycerol dissimilation in K. pneumoniae can be metabolically engineered to favor the production of 3-HP. The core pathway involves the conversion of glycerol to 3-hydroxypropionaldehyde (3-HPA) by glycerol dehydratase, followed by the oxidation of 3-HPA to 3-HP by an aldehyde dehydrogenase (ALDH). Key engineering strategies focus on enhancing the flux through this pathway while minimizing the formation of competing byproducts.

G cluster_main Engineered 3-HP Pathway cluster_byproducts Competing Byproduct Pathways Glycerol Glycerol 3-HPA 3-HPA Glycerol->3-HPA Glycerol Dehydratase (dhaB) Oxidative Pathway Oxidative Pathway Glycerol->Oxidative Pathway Glycerol Dehydrogenase (dhaD) 3-HP 3-HP 3-HPA->3-HP Aldehyde Dehydrogenase (ALDH, e.g., puuC) 1,3-PDO 1,3-PDO 3-HPA->1,3-PDO 1,3-Propanediol Oxidoreductase (dhaT) Lactic Acid Lactic Acid Acetic Acid Acetic Acid Oxidative Pathway->Lactic Acid Oxidative Pathway->Acetic Acid

Caption: Engineered metabolic pathway for 3-HP production from glycerol in K. pneumoniae.

Key Genetic Engineering Strategies

Improving 3-HP yield in K. pneumoniae necessitates a multi-faceted approach involving the overexpression of key enzymes and the elimination of competing metabolic pathways.

Overexpression of Aldehyde Dehydrogenase (ALDH)

The conversion of the toxic intermediate 3-HPA to 3-HP is a critical and often rate-limiting step. Overexpression of a suitable ALDH is paramount for high-yield 3-HP production. Both native and heterologous ALDHs have been successfully employed. A common strategy is to overexpress the endogenous puuC gene from K. pneumoniae or the aldH gene from E. coli using a strong inducible promoter, such as the tac promoter.[1]

Deletion of Competing Byproduct Pathways

To channel the carbon flux from glycerol towards 3-HP, it is essential to knock out genes involved in the synthesis of major byproducts. Key gene targets for deletion include:

  • dhaT : Encodes for 1,3-propanediol oxidoreductase, which converts 3-HPA to 1,3-propanediol (1,3-PDO), a major competing product.[2]

  • yqhD : Another oxidoreductase that can contribute to 1,3-PDO formation.[2]

  • ldhA : Encodes for lactate dehydrogenase, responsible for lactic acid formation.[3]

  • pta-ackA operon : Involved in the production of acetic acid.[4]

  • poxB : Encodes for pyruvate oxidase, another route to acetate formation.[4]

Enhancing Cofactor (NAD⁺) Regeneration

The ALDH-catalyzed oxidation of 3-HPA to 3-HP requires NAD⁺ as a cofactor.[5] Ensuring a sufficient supply of NAD⁺ is crucial for maintaining high ALDH activity.[5] While direct engineering of NAD⁺ regeneration pathways specifically for 3-HP production is an area of ongoing research, minimizing NADH-consuming byproduct pathways, such as 1,3-PDO and lactic acid formation, indirectly helps maintain a higher NAD⁺/NADH ratio.

Quantitative Data on Engineered Strains

The following table summarizes the performance of various genetically engineered K. pneumoniae strains for 3-HP production, highlighting the impact of different genetic modifications.

Strain / Genetic Modification3-HP Titer (g/L)3-HP Yield (mol/mol glycerol)Productivity (g/L/h)Reference
Overexpression of puuCNot specifiedNot specifiedNot specified[1]
ΔldhA ΔdhaT + overexpression of E. coli aldH61.90.581.63[3]
Combinatorial deletion of byproduct pathways + overexpression of puuC66.910.711.12[6]
Systematic optimization of glycerol metabolism, blocking lactic and acetic acid synthesis + puuC overexpression83.80.54Not specified[1]
Metabolic and fermentation engineering, including enzyme and pathway optimization110.70Not specifiedNot specified[4]
ΔdhaT ΔyqhD + overexpression of E. coli aldH and glycerol dehydratase complex4.01Not specifiedNot specified[2]
Engineered glucose-to-glycerol pathway with CRISPRi knockdown of gapA and budA (glucose feedstock)1.77Not specifiedNot specified[7][8]

Experimental Protocols

This section provides detailed methodologies for key experiments in the genetic engineering of K. pneumoniae for enhanced 3-HP production.

Protocol for Gene Knockout using CRISPR-Cas9

The CRISPR-Cas9 system enables efficient and scarless genome editing in K. pneumoniae.[9][10] This protocol outlines the general steps for deleting a target gene.

G cluster_plasmid_prep Plasmid Construction cluster_transformation Transformation and Recombination cluster_selection Selection and Verification P1 Design sgRNA targeting the gene of interest P3 Clone sgRNA and donor DNA into CRISPR-Cas9 vector system (e.g., pCasKP/pSGKP) P1->P3 P2 Construct donor DNA with homology arms flanking the deletion site P2->P3 T2 Co-transform with Cas9 and sgRNA/donor DNA plasmids P3->T2 T1 Prepare electrocompetent K. pneumoniae cells T1->T2 T3 Induce Cas9 expression and λ-Red recombination T2->T3 S1 Plate on selective medium T3->S1 S2 Screen colonies by colony PCR for the desired deletion S1->S2 S3 Sequence verify the deletion junction S2->S3

Caption: Experimental workflow for CRISPR-Cas9 mediated gene knockout in K. pneumoniae.

Materials:

  • K. pneumoniae host strain

  • CRISPR-Cas9 system plasmids (e.g., pCasKP and pSGKP)[9]

  • Primers for sgRNA construction and verification

  • Oligonucleotides for donor DNA assembly

  • LB medium and agar plates

  • Appropriate antibiotics for plasmid selection

  • Electroporator and cuvettes

  • PCR reagents and thermal cycler

  • DNA sequencing service

Procedure:

  • sgRNA Design and Plasmid Construction:

    • Design a 20-bp sgRNA sequence targeting a region within the gene to be deleted. Ensure the target site is followed by a Protospacer Adjacent Motif (PAM) sequence (e.g., NGG) recognized by the Cas9 nuclease.

    • Synthesize and anneal complementary oligonucleotides encoding the sgRNA sequence.

    • Clone the annealed sgRNA duplex into the sgRNA expression plasmid (e.g., pSGKP).

  • Donor DNA Construction:

    • Design a donor DNA template consisting of two ~500 bp homology arms corresponding to the regions immediately upstream and downstream of the target gene.

    • Amplify the homology arms from K. pneumoniae genomic DNA by PCR.

    • Join the two homology arms, creating the scarless deletion template. This can be done using overlap extension PCR or Gibson Assembly.

    • It is often beneficial to clone the donor DNA into the sgRNA expression plasmid.

  • Preparation of Electrocompetent Cells:

    • Inoculate a single colony of K. pneumoniae into 5 mL of LB broth and grow overnight at 37°C.

    • Inoculate 1 mL of the overnight culture into 100 mL of fresh LB broth and grow to an OD₆₀₀ of 0.4-0.6.

    • Chill the culture on ice for 30 minutes and then centrifuge at 4,000 x g for 15 minutes at 4°C.

    • Wash the cell pellet twice with ice-cold sterile 10% glycerol.

    • Resuspend the final pellet in a small volume (e.g., 1 mL) of 10% glycerol. Aliquot and store at -80°C.

  • Electroporation:

    • Thaw an aliquot of competent cells on ice.

    • Add the Cas9 expression plasmid (e.g., pCasKP) and the sgRNA/donor DNA plasmid to the cells.

    • Transfer the cell/DNA mixture to a pre-chilled electroporation cuvette.

    • Electroporate using appropriate settings for K. pneumoniae.

    • Immediately add 1 mL of SOC medium and recover at 37°C for 1-2 hours.

  • Selection and Screening:

    • Plate appropriate dilutions of the recovered culture onto LB agar plates containing the necessary antibiotics for plasmid selection.

    • Incubate at 37°C overnight.

    • Pick individual colonies and screen for the desired gene deletion by colony PCR using primers that flank the target region. A successful deletion will result in a smaller PCR product compared to the wild-type.

    • Confirm the deletion in positive clones by Sanger sequencing of the PCR product.

Protocol for Gene Overexpression

This protocol describes the overexpression of a target gene, such as an aldehyde dehydrogenase, from a plasmid vector.

Materials:

  • Engineered K. pneumoniae strain (e.g., with byproduct pathways deleted)

  • Expression vector with a strong inducible promoter (e.g., pET or pTAC series)

  • Primers for amplifying the gene of interest

  • Restriction enzymes and T4 DNA ligase, or Gibson Assembly mix

  • Competent E. coli for cloning (e.g., DH5α)

  • Competent K. pneumoniae for expression

  • LB medium with appropriate antibiotics

  • Inducer (e.g., IPTG for tac promoter)

Procedure:

  • Plasmid Construction:

    • Amplify the coding sequence of the gene to be overexpressed (e.g., puuC) from the genomic DNA of the source organism using PCR with primers that add appropriate restriction sites or Gibson Assembly overlaps.

    • Digest both the PCR product and the expression vector with the chosen restriction enzymes, or prepare them for Gibson Assembly.

    • Ligate the gene into the expression vector or assemble using Gibson Assembly.

    • Transform the ligation/assembly product into competent E. coli for plasmid propagation and verification.

    • Verify the correct insertion by restriction digest and Sanger sequencing.

  • Transformation into K. pneumoniae:

    • Isolate the verified expression plasmid from E. coli.

    • Transform the plasmid into the desired electrocompetent K. pneumoniae strain following the electroporation protocol described in section 4.1.

    • Select for transformants on LB agar plates containing the appropriate antibiotic.

  • Protein Expression:

    • Inoculate a single colony of the recombinant K. pneumoniae into a starter culture with the selective antibiotic and grow overnight.

    • Inoculate a larger culture with the starter culture to a starting OD₆₀₀ of ~0.1.

    • Grow the culture at 37°C to an OD₆₀₀ of 0.6-0.8.

    • Add the inducer (e.g., IPTG to a final concentration of 0.1-1 mM) to the culture.

    • Continue to incubate the culture under desired conditions (e.g., for 4-16 hours at a reduced temperature like 30°C to improve protein solubility).

    • The cells are now ready for use in fermentation or for enzyme activity assays.

Protocol for Fed-Batch Fermentation

Optimizing fermentation conditions is critical to achieve high titers of 3-HP.[4][11] This protocol outlines a general fed-batch fermentation process.

G cluster_setup Bioreactor Setup & Inoculation cluster_growth Batch Growth Phase cluster_production Fed-Batch Production Phase S1 Prepare fermentation medium (e.g., minimal medium with initial glycerol) S2 Sterilize bioreactor and medium S3 Inoculate with overnight culture of engineered K. pneumoniae G1 Control pH (e.g., ~7.0 with NH4OH) S3->G1 G2 Control temperature (e.g., 37°C) S3->G2 G3 Control dissolved oxygen (DO) (e.g., cascade agitation/aeration) S3->G3 P1 Initiate glycerol feeding when initial glycerol is depleted G3->P1 Glycerol Depletion P2 Induce gene expression (if applicable) P1->P2 P3 Maintain low residual glycerol concentration P2->P3 P4 Monitor cell growth (OD600) and 3-HP concentration (HPLC) P3->P4

Caption: Workflow for a fed-batch fermentation process for 3-HP production.

Materials:

  • Engineered K. pneumoniae strain

  • Bioreactor (e.g., 5-L) with pH, temperature, and dissolved oxygen (DO) control

  • Fermentation medium (a defined minimal medium is often used to reduce byproduct formation)

  • Glycerol feed solution (concentrated)

  • Base for pH control (e.g., NH₄OH or NaOH)

  • Antifoam agent

  • HPLC for analyzing 3-HP and glycerol concentrations

Procedure:

  • Inoculum Preparation:

    • Prepare a seed culture by inoculating a single colony into a flask containing fermentation medium and growing it overnight at 37°C with shaking.

    • Use the seed culture to inoculate a pre-culture to a larger volume and grow until the mid-exponential phase.

  • Bioreactor Setup:

    • Prepare the fermentation medium in the bioreactor and sterilize it.

    • Calibrate the pH and DO probes.

    • Set the initial process parameters: temperature at 37°C, pH at 7.0, and initial agitation and aeration rates.

  • Batch Phase:

    • Inoculate the bioreactor with the pre-culture (e.g., to an initial OD₆₀₀ of 0.1-0.2).

    • Allow the culture to grow in batch mode, consuming the initial glycerol in the medium.

    • Control the pH at 7.0 by the automated addition of base.

    • Control the DO level (e.g., at 20-30% saturation) by cascading the agitation speed and/or airflow rate.

  • Fed-Batch Phase:

    • When the initial glycerol is nearly depleted (indicated by a sharp increase in DO), start the fed-batch phase by feeding a concentrated glycerol solution.

    • The feeding rate can be controlled to maintain a low residual glycerol concentration, which can help to avoid the accumulation of inhibitory byproducts.

    • If using an inducible expression system, add the inducer at the beginning of the fed-batch phase or after a certain cell density is reached.

  • Sampling and Analysis:

    • Take samples periodically from the bioreactor to measure cell density (OD₆₀₀) and the concentrations of 3-HP, glycerol, and major byproducts using HPLC.

    • Continue the fermentation until 3-HP production ceases or reaches a desired level.

Conclusion

The genetic engineering of Klebsiella pneumoniae has proven to be a highly effective strategy for the overproduction of 3-HP from glycerol. A systematic approach that combines the overexpression of a highly active aldehyde dehydrogenase with the deletion of major byproduct pathways is crucial for success. The application of advanced genome editing tools like CRISPR-Cas9 facilitates the rapid and efficient construction of production strains. Finally, optimizing the fermentation process through controlled fed-batch strategies is essential to unlock the full potential of these engineered microbes and achieve industrially relevant titers of 3-HP.

References

Application Notes and Protocols for Microbial Synthesis of 3-Hydroxypropionic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: 3-Hydroxypropionic acid (3-HP) is a valuable platform chemical with broad applications in the production of acrylic acid, 1,3-propanediol, and biodegradable polymers.[1][2][3][4][5] The microbial synthesis of 3-HP from renewable feedstocks presents a sustainable alternative to traditional chemical synthesis methods.[2][4][6] This document provides detailed application notes and protocols for the microbial production of 3-HP, focusing on key metabolic pathways, engineered microorganisms, and experimental procedures.

Core Concepts: Metabolic Pathways for 3-HP Biosynthesis

Three primary metabolic pathways have been engineered in various microbial hosts for the production of 3-HP: the glycerol-dependent pathway, the malonyl-CoA pathway, and the β-alanine pathway.

Glycerol-Dependent Pathway

This pathway converts glycerol to 3-HP via a two-step enzymatic reaction. The first step involves the conversion of glycerol to 3-hydroxypropionaldehyde (3-HPA) by a coenzyme B12-dependent glycerol dehydratase.[7] Subsequently, 3-HPA is oxidized to 3-HP by an aldehyde dehydrogenase.[1][3] This pathway is attractive due to the increasing availability of crude glycerol as a byproduct of biodiesel production.[7]

A key consideration for this pathway is the requirement for coenzyme B12, which is not naturally produced by some common industrial microorganisms like Escherichia coli.[8] Therefore, engineering strategies often involve either supplementing the culture medium with vitamin B12 or co-expressing the B12 biosynthesis pathway.[8] Alternatively, microorganisms that naturally synthesize coenzyme B12, such as Klebsiella pneumoniae and Lactobacillus reuteri, are excellent candidates for this pathway.[1][3][9]

Glycerol_Pathway Glycerol Glycerol 3-HPA 3-Hydroxypropionaldehyde (3-HPA) Glycerol->3-HPA Glycerol Dehydratase (B12-dependent) 3-HP This compound (3-HP) 3-HPA->3-HP Aldehyde Dehydrogenase

Malonyl-CoA Pathway

The malonyl-CoA pathway utilizes a central metabolic intermediate, malonyl-CoA, as the precursor for 3-HP synthesis. In this pathway, acetyl-CoA is carboxylated to malonyl-CoA by acetyl-CoA carboxylase (ACC).[10] Malonyl-CoA is then reduced to 3-HP by a bifunctional malonyl-CoA reductase (MCR).[10][11][12] This pathway is advantageous as it can utilize various carbon sources that can be converted to acetyl-CoA, such as glucose and acetate.[13][14]

A critical aspect of this pathway is balancing the expression of the key enzymes and managing the supply of the cofactor NADPH, which is required by MCR.[11][15] Engineering efforts often focus on overexpressing ACC and MCR, as well as engineering cofactor regeneration systems.[12][15]

Malonyl_CoA_Pathway Carbon_Source Carbon Source (e.g., Glucose) Acetyl_CoA Acetyl-CoA Carbon_Source->Acetyl_CoA Glycolysis Malonyl_CoA Malonyl-CoA Acetyl_CoA->Malonyl_CoA Acetyl-CoA Carboxylase (ACC) 3-HP This compound (3-HP) Malonyl_CoA->3-HP Malonyl-CoA Reductase (MCR)

β-Alanine Pathway

The β-alanine pathway is another versatile route for 3-HP production from common carbon sources. In this pathway, L-aspartate is decarboxylated to β-alanine by aspartate-α-decarboxylase. β-alanine is then converted to malonic semialdehyde by a β-alanine-pyruvate aminotransferase.[16] Finally, malonic semialdehyde is reduced to 3-HP by 3-hydroxypropionate dehydrogenase.[5][17] This pathway has been successfully implemented in both bacteria and yeast.[5][18]

Key engineering strategies for this pathway involve the overexpression of the heterologous genes encoding the pathway enzymes and optimizing the supply of the precursor L-aspartate.[17][18]

Beta_Alanine_Pathway L-Aspartate L-Aspartate Beta_Alanine β-Alanine L-Aspartate->Beta_Alanine Aspartate-α-decarboxylase Malonic_Semialdehyde Malonic Semialdehyde Beta_Alanine->Malonic_Semialdehyde β-Alanine-pyruvate aminotransferase 3-HP This compound (3-HP) Malonic_Semialdehyde->3-HP 3-Hydroxypropionate dehydrogenase

Data Presentation: Performance of Engineered Microorganisms

The following tables summarize the performance of various engineered microbial systems for 3-HP production, categorized by the metabolic pathway employed.

Table 1: 3-HP Production via the Glycerol-Dependent Pathway

MicroorganismKey Genetic ModificationsCarbon SourceTiter (g/L)Yield (g/g)Productivity (g/L/h)Reference
Klebsiella pneumoniaeOverexpression of PuuC (aldehyde dehydrogenase), deletion of ldhA and ptaGlycerol83.80.541.16[19][20]
Escherichia coliOverexpression of dhaB123 and gdrAB (K. pneumoniae), ydcW (K. pneumoniae)Glycerol76.20.4571.89[21]
Escherichia coliDeletion of glpK and yqhD, overexpression of dhaB-dhaR (L. brevis) and PSALDH (P. aeruginosa)Glycerol57.30.881.59[22]
Pseudomonas denitrificansOverexpression of dhaB and gdrAB (K. pneumoniae), and puuC (K. pneumoniae)Glycerol + Glucose4.90.67 (mol/mol)-[1][23]

Table 2: 3-HP Production via the Malonyl-CoA Pathway

MicroorganismKey Genetic ModificationsCarbon SourceTiter (g/L)Yield (g/g or mol/mol)Productivity (g/L/h)Reference
Escherichia coliOverexpression of mcr (C. aurantiacus), accADBCb, and pntABGlucose42.80.4 (mol/mol)0.6[15]
Corynebacterium glutamicumOverexpression of mcr (C. aurantiacus)Acetate17.10.100.14[24]
Escherichia coliOverexpression of mcr (C. aurantiacus), acs, deletion of iclR, addition of ceruleninAcetate3.00.33-[13]
Saccharomyces cerevisiaeOverexpression of acetyl-CoA carboxylase and malonyl-CoA reductaseGlucose~10--[5][8]

Table 3: 3-HP Production via the β-Alanine Pathway

MicroorganismKey Genetic ModificationsCarbon SourceTiter (g/L)Yield (C-mol/C-mol)Productivity (g/L/h)Reference
Saccharomyces cerevisiaeOverexpression of panD (T. castaneum), BAPAT (B. cereus), and HPDH (E. coli)Glucose13.70.140.17[18]
Escherichia coliIntroduction of β-alanine pathway, replacement of sdhC promoterGlucose31.1--[17]
Komagataella phaffiiOverexpression of panD (T. castaneum), yhxA (B. cereus), and ydfG (E. coli)Methanol21.40.15 (g/g)0.48[25]
Saccharomyces cerevisiaeOverexpression of pyruvate carboxylase, benzoylformate decarboxylase, and 3-hydroxyisobutyrate dehydrogenaseGlucose18.1--[6]

Experimental Protocols

Protocol 1: General Strain Cultivation and Fermentation

This protocol provides a general framework for the cultivation of engineered microorganisms for 3-HP production. Specific parameters should be optimized for each strain and pathway.

1. Media Preparation:

  • Seed Culture Medium (e.g., LB Medium): 10 g/L tryptone, 5 g/L yeast extract, 10 g/L NaCl. Autoclave at 121°C for 20 minutes.

  • Fermentation Medium (Minimal Salt Medium): This will vary depending on the host organism. A common base includes:

    • Carbon source (e.g., 20 g/L glucose or glycerol)

    • Nitrogen source (e.g., (NH₄)₂SO₄)

    • Phosphate source (e.g., KH₂PO₄, K₂HPO₄)

    • Trace elements solution

    • Antibiotics as required for plasmid maintenance.

    • For the glycerol pathway in E. coli, supplement with Vitamin B12 (e.g., 10 µM).[8]

2. Inoculum Preparation:

  • Inoculate a single colony from a fresh agar plate into a test tube containing 5 mL of seed culture medium.

  • Incubate at 37°C (for E. coli and K. pneumoniae) or 30°C (for S. cerevisiae) with shaking at 200-250 rpm for 8-12 hours.

  • Transfer the seed culture to a shake flask containing a larger volume of seed medium (e.g., 50 mL in a 250 mL flask) and incubate under the same conditions until the optical density at 600 nm (OD₆₀₀) reaches a desired value (e.g., 2-4).

3. Bioreactor Fermentation:

  • Aseptically transfer the inoculum to the sterile bioreactor containing the fermentation medium. The initial OD₆₀₀ is typically between 0.1 and 0.5.

  • Control the fermentation parameters:

    • Temperature: 37°C for E. coli and K. pneumoniae, 30°C for S. cerevisiae.

    • pH: Maintain at a setpoint (e.g., 7.0) by automated addition of a base (e.g., NH₄OH or NaOH) and an acid (e.g., H₃PO₄).

    • Dissolved Oxygen (DO): Maintain a specific DO level (e.g., 20-40% of air saturation) by controlling the agitation speed and aeration rate. For some processes, microaerobic conditions are preferred.[2]

  • Induction: If using an inducible promoter system (e.g., IPTG-inducible), add the inducer when the culture reaches a specific cell density (e.g., OD₆₀₀ of 0.6-0.8).

  • Fed-batch Strategy: To achieve high cell density and high product titers, a fed-batch strategy is often employed. A concentrated feed solution containing the carbon source is fed into the bioreactor to maintain a low but non-limiting substrate concentration.

  • Sampling: Periodically take samples to measure cell density (OD₆₀₀), substrate consumption, and 3-HP concentration.

Fermentation_Workflow Inoculum Inoculum Preparation Bioreactor Bioreactor Fermentation Inoculum->Bioreactor Induction Induction Bioreactor->Induction Fed_batch Fed-batch Feeding Induction->Fed_batch Harvest Harvest & Analysis Fed_batch->Harvest

Protocol 2: Quantification of 3-HP by High-Performance Liquid Chromatography (HPLC)

This protocol describes a common method for quantifying 3-HP in fermentation broth.

1. Sample Preparation:

  • Collect 1 mL of fermentation broth.

  • Centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes to pellet the cells.

  • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

2. HPLC Analysis:

  • HPLC System: An HPLC system equipped with a UV detector or a refractive index (RI) detector.

  • Column: A suitable column for organic acid analysis, such as a C18 column or a specific organic acid analysis column.

  • Mobile Phase: An isocratic mobile phase, typically a dilute acid solution (e.g., 5 mM H₂SO₄ or 0.05% phosphoric acid in water).[26]

  • Flow Rate: A typical flow rate is between 0.5 and 1.0 mL/min.

  • Column Temperature: Maintain a constant temperature, for example, 40-60°C.

  • Detection:

    • UV Detector: Set the wavelength to 210 nm.

    • RI Detector: Maintain a stable baseline according to the manufacturer's instructions.

  • Injection Volume: 10-20 µL.

3. Quantification:

  • Prepare a series of standard solutions of 3-HP of known concentrations in the fermentation medium.

  • Inject the standards into the HPLC to generate a calibration curve by plotting peak area against concentration.

  • Inject the prepared samples and determine the 3-HP concentration by comparing the peak area to the calibration curve.

For more sensitive and specific quantification, especially in complex matrices, Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed.[27][28]

Protocol 3: Quantification of 3-Hydroxypropionaldehyde (3-HPA)

The intermediate 3-HPA is toxic to cells, and its accumulation should be monitored.[1]

1. Colorimetric Method:

  • The concentration of 3-HPA can be determined by a colorimetric method involving its dehydration to acrolein, which then reacts with tryptophan to form a purple complex.[26]

  • The absorbance of the complex is measured spectrophotometrically.

2. HPLC Method:

  • A specific HPLC method can also be developed for the quantification of 3-HPA.[29] This is often preferred for its higher specificity compared to colorimetric methods.[29]

Concluding Remarks

The microbial synthesis of 3-HP is a rapidly advancing field. The choice of the metabolic pathway, microbial host, and fermentation strategy depends on the available feedstock, desired production scale, and economic considerations. The protocols and data presented here provide a comprehensive guide for researchers and scientists to develop and optimize their own 3-HP production processes. Further research in metabolic engineering, synthetic biology, and process optimization will continue to improve the efficiency and commercial viability of bio-based 3-HP production.

References

Application Notes and Protocols for the Catalytic Conversion of 3-Hydroxypropionic Acid to Acrylates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the catalytic conversion of 3-hydroxypropionic acid (3-HP) into acrylates, valuable platform chemicals in various industries. The document outlines different catalytic systems, including solid acid catalysts like titanium dioxide (TiO₂) and bentonite clay, as well as liquid-phase acid catalysis.

Introduction

This compound (3-HP), a bio-based platform chemical, can be efficiently converted to acrylic acid and its esters (acrylates) through catalytic dehydration.[1][2] This process is a promising renewable alternative to the conventional petrochemical route for acrylate production.[1] The dehydration of 3-HP involves the removal of a water molecule to form a carbon-carbon double bond, yielding acrylic acid.[3] Various catalytic systems have been explored for this conversion, each with its own set of advantages and optimal reaction conditions. This document details the protocols for several key catalytic methods.

Catalytic Systems and Data

The choice of catalyst is crucial for achieving high conversion of 3-HP and selectivity towards acrylates. Below is a summary of quantitative data from studies using different catalysts.

Titanium Dioxide (TiO₂) Catalyzed Dehydration

Titanium dioxide has been demonstrated as an effective and green catalyst for the dehydration of 3-HP.[1]

Table 1: Effect of Substrate Flow Rate on TiO₂-Catalyzed Dehydration of 3-HP [1]

Substrate Flow Rate (mL/h)3-HP Conversion (%)Acrylic Acid Yield (%)
1.5>99.999.0 ± 5.1
3.095.2 ± 3.892.3 ± 4.2
6.089.7 ± 2.585.1 ± 3.1

Reaction Conditions: 230 °C, 8.00 mg/mL 3-HP solution, 12 g TiO₂ catalyst.

Bentonite Clay Catalyzed Dehydration

Bentonite clay is another solid catalyst that can be used for the dehydration of 3-HP in a fixed-bed reactor.[3]

Table 2: Typical Reaction Conditions for Bentonite Clay Catalyzed Dehydration [3]

ParameterValue
CatalystBentonite Clay (e.g., F-24 from BASF)
Reactor TypeFixed-bed
Temperature~250 °C
FeedAqueous 3-HP solution (e.g., 250-300 g/L)
InhibitorMEHQ (~200 ppm)

Note: Specific conversion and yield data under these exact conditions require experimental determination.

Liquid-Phase Acid Catalysis

The dehydration of 3-HP can also be performed in the liquid phase using acidic catalysts.[4]

Table 3: Reaction Parameters for Liquid-Phase Dehydration of 3-HP [4][5]

ParameterValue
CatalystHigh-boiling inorganic or organic acids (e.g., phosphoric acid, dodecylbenzenesulfonic acid)
Temperature120 to 300 °C (preferably 170 to 230 °C)
PhaseLiquid
Polymerization InhibitorPhenothiazine, hydroquinone, or hydroquinone monomethyl ether

Note: The efficiency of this method is influenced by the continuous removal of the aqueous acrylic acid product.[5]

Experimental Protocols

The following are detailed protocols for the catalytic conversion of 3-HP to acrylates using the aforementioned catalytic systems.

Protocol for TiO₂-Catalyzed Dehydration in a Fixed-Bed Reactor

This protocol is adapted from a study demonstrating high-yield conversion of 3-HP to acrylic acid.[1]

Materials:

  • This compound (3-HP) solution (e.g., 8.00 mg/mL in water)

  • Titanium dioxide (TiO₂) catalyst

  • Stainless steel tube (e.g., 300 x 7.8 mm)

  • Quantitative pump

  • Oven or tube furnace

  • Cold water bath for condensation

  • Collection vials

Procedure:

  • Pack the stainless steel tube with 12 g of TiO₂ catalyst.

  • Place the packed tube in an oven or tube furnace and heat to the reaction temperature of 230 °C.

  • Pre-heat the 3-HP solution to the reaction temperature.

  • Feed the pre-heated 3-HP solution into the reaction tube using a quantitative pump at the desired flow rate (e.g., 1.5 mL/h).

  • Condense the eluate containing the acrylic acid product in a cold water bath.

  • Collect the product in fractions for analysis.

  • Analyze the collected fractions for 3-HP conversion and acrylic acid yield using appropriate analytical techniques (e.g., HPLC).

Protocol for Preparation of Acid-Activated Bentonite Clay Catalyst

This protocol describes a general method for the acid activation of bentonite clay.[6]

Materials:

  • Bentonite clay

  • Mineral acid (e.g., sulfuric acid or hydrochloric acid)

  • Distilled water

  • Beaker or flask

  • Heating and stirring apparatus

  • Filtration apparatus

  • Drying oven

Procedure:

  • Create a slurry of finely divided bentonite clay in water.

  • Add the mineral acid to the slurry. The weight ratio of acid to dry clay can range from 20% to 100%.

  • Heat the mixture to a temperature between 70 °C and 100 °C with stirring for a specified duration (e.g., 3 hours).

  • After the acid treatment, filter the clay and wash thoroughly with distilled water until the filtrate is neutral.

  • Dry the activated bentonite clay in an oven.

Protocol for Liquid-Phase Dehydration Using an Acid Catalyst

This protocol outlines a general procedure for the liquid-phase dehydration of 3-HP.[4][5]

Materials:

  • Aqueous this compound (3-HP)

  • High-boiling acid catalyst (e.g., phosphoric acid)

  • Inert organic solvent (optional)

  • Polymerization inhibitor (e.g., hydroquinone monomethyl ether)

  • Reaction vessel with a distillation setup

  • Heating and stirring apparatus

Procedure:

  • Charge the reaction vessel with the aqueous 3-HP solution, the acid catalyst, and the polymerization inhibitor. An inert organic solvent can also be added.[4]

  • Heat the mixture to the desired reaction temperature (e.g., 180-220 °C) with continuous stirring.

  • Continuously remove the aqueous acrylic acid as it is formed via distillation.

  • Monitor the reaction progress by analyzing the composition of the distillate.

  • Upon completion, the collected acrylic acid can be further purified.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the catalytic conversion of 3-HP to acrylates in a fixed-bed reactor system.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Product Collection & Analysis 3HP_Solution 3-HP Solution Pump Pump 3HP_Solution->Pump Feed Catalyst_Bed Catalyst Bed Reactor Fixed-Bed Reactor Catalyst_Bed->Reactor Heater Pre-heater Pump->Heater Heater->Reactor Condenser Condenser Reactor->Condenser Gaseous Product Collection Product Collection Condenser->Collection Analysis Analysis (HPLC, GC) Collection->Analysis

Experimental workflow for 3-HP dehydration.
Signaling Pathway: Acid-Catalyzed Dehydration of 3-HP

The diagram below depicts the proposed mechanism for the acid-catalyzed dehydration of this compound to acrylic acid.

reaction_mechanism 3HP This compound (HO-CH₂-CH₂-COOH) Protonation Protonation of Hydroxyl Group 3HP->Protonation + H⁺ Intermediate Protonated Intermediate (H₂O⁺-CH₂-CH₂-COOH) Protonation->Intermediate Water_Loss Loss of Water (Dehydration) Intermediate->Water_Loss Carbocation Carbocation Intermediate (⁺CH₂-CH₂-COOH) Water_Loss->Carbocation - H₂O Deprotonation Deprotonation Carbocation->Deprotonation Acrylic_Acid Acrylic Acid (CH₂=CH-COOH) Deprotonation->Acrylic_Acid - H⁺

Acid-catalyzed dehydration of 3-HP.

References

Application Notes and Protocols for the Downstream Processing and Purification of 3-Hydroxypropionic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxypropionic acid (3-HP) is a valuable platform chemical with wide-ranging applications in the production of polymers, acrylates, and other specialty chemicals. As the biotechnological production of 3-HP from renewable resources continues to gain traction, efficient and scalable downstream processing and purification strategies are critical for obtaining high-purity 3-HP from complex fermentation broths. This document provides detailed application notes and experimental protocols for the primary methods used in the purification of 3-HP, including reactive extraction, precipitation, ion exchange chromatography, and membrane filtration.

General Downstream Processing Workflow

The purification of 3-HP from a fermentation broth is a multi-step process designed to remove biomass, proteins, salts, and other impurities. A typical workflow begins with the removal of cells and particulate matter, followed by one or more purification steps to isolate and concentrate the 3-HP.

Downstream_Processing_Workflow Fermentation_Broth Fermentation Broth (containing 3-HP, cells, proteins, salts) Solid_Liquid_Separation Solid-Liquid Separation (Centrifugation/Microfiltration) Fermentation_Broth->Solid_Liquid_Separation Clarified_Broth Clarified Broth Solid_Liquid_Separation->Clarified_Broth Purification_Step Primary Purification Step (e.g., Reactive Extraction, Precipitation) Clarified_Broth->Purification_Step Intermediate_Product Intermediate Product (e.g., 3-HP in organic phase, 3-HP salt) Purification_Step->Intermediate_Product Polishing_Step Polishing & Concentration (e.g., Ion Exchange, Nanofiltration, Distillation) Intermediate_Product->Polishing_Step If extraction is used Acidification Acidification Intermediate_Product->Acidification If precipitation is used Pure_3HP High-Purity 3-HP (>95%) Polishing_Step->Pure_3HP Acidification->Polishing_Step

Caption: A generalized workflow for the downstream processing of this compound.

I. Reactive Extraction

Reactive extraction is a highly selective method for recovering carboxylic acids from aqueous solutions. It involves the use of an extractant (a tertiary amine) dissolved in an organic diluent, which reacts with the 3-HP to form a complex that is soluble in the organic phase.

Quantitative Data
ParameterValueConditions
Extraction Yield 89%Model binary medium with TOA and Aliquat 336[1]
62%Real complex medium with TOA and Aliquat 336[1]
91-93%1 g/L 3-HP, pH 3.2, TOA/Aliquat 336 in n-decanol
Distribution Coefficient (K_D) 13.0pH 3, 10% v/v TOA and 10% v/v Aliquat 336 in n-decanol[2][3][4]
3.01 g/L 3-HP, pH 3.2, 20% TOA in n-decanol

TOA: Tri-n-octylamine; Aliquat 336: Tricaprylylmethylammonium chloride

Experimental Protocol: Reactive Extraction of 3-HP

Reactive_Extraction_Protocol Start Start: Clarified Fermentation Broth pH_Adjustment 1. Adjust pH of broth to ~3.0-4.0 Start->pH_Adjustment Extraction 3. Mix aqueous and organic phases (1:1 v/v) for 30-60 min at room temperature pH_Adjustment->Extraction Prepare_Organic_Phase 2. Prepare organic phase: 20% (v/v) TOA in n-decanol Prepare_Organic_Phase->Extraction Phase_Separation 4. Separate phases via centrifugation or a separatory funnel Extraction->Phase_Separation Aqueous_Phase Aqueous Phase (raffinate) Phase_Separation->Aqueous_Phase Organic_Phase Organic Phase (extract) (contains 3-HP-amine complex) Phase_Separation->Organic_Phase Back_Extraction 5. Back-extract 3-HP with a stripping agent (e.g., NaOH solution) Organic_Phase->Back_Extraction Purified_3HP_Salt Purified 3-HP Salt Solution Back_Extraction->Purified_3HP_Salt End End: Proceed to polishing/acidification Purified_3HP_Salt->End

Caption: Workflow for the reactive extraction of 3-HP.

Methodology:

  • Preparation of Aqueous Phase: Start with clarified fermentation broth, from which cells and other solid debris have been removed by centrifugation or microfiltration. Adjust the pH of the broth to a range of 3.0-4.0 using a suitable acid (e.g., H₂SO₄).

  • Preparation of Organic Phase: Prepare a 20% (v/v) solution of tri-n-octylamine (TOA) in a suitable diluent such as n-decanol. For enhanced extraction, a mixture of TOA and Aliquat 336 (e.g., 10% v/v each) can be used.[2][3][4]

  • Extraction: Mix the aqueous and organic phases at a 1:1 volume ratio in a sealed vessel. Agitate the mixture vigorously for 30-60 minutes at room temperature to facilitate the transfer of 3-HP into the organic phase.

  • Phase Separation: Separate the two phases. This can be achieved by centrifugation or by allowing the mixture to settle in a separatory funnel. The upper organic phase contains the 3-HP-amine complex.

  • Back-Extraction (Stripping): To recover the 3-HP from the organic phase, perform a back-extraction using a stripping agent. A common method is to use a sodium hydroxide (NaOH) solution, which will convert the 3-HP back to its salt form and transfer it to a new aqueous phase.

  • Further Processing: The resulting aqueous solution of sodium 3-hydroxypropionate can then be further purified or acidified to obtain free 3-HP.

II. Precipitation

Precipitation is a straightforward method for recovering 3-HP from the fermentation broth by forming an insoluble salt. Calcium salts of 3-HP are commonly used for this purpose.

Quantitative Data
ParameterValueConditions
Solubility of Ca(3-HP)₂ 450 g/L (at room temperature)Aqueous solution
Purity after Precipitation & Acidification >90%General process description[4]

Experimental Protocol: Precipitation of 3-HP as Calcium Salt

Precipitation_Protocol Start Start: Clarified Fermentation Broth Add_Precipitant 1. Add precipitating agent (e.g., Ca(OH)₂ or CaCO₃) to the broth Start->Add_Precipitant pH_Control 2. Adjust pH to > 8.0 and stir Add_Precipitant->pH_Control Precipitation 3. Allow calcium 3-hydroxypropionate to precipitate pH_Control->Precipitation Filtration 4. Separate the precipitate by filtration Precipitation->Filtration Precipitate Calcium 3-HP Precipitate Filtration->Precipitate Supernatant Supernatant (waste) Filtration->Supernatant Washing 5. Wash the precipitate with cold water Precipitate->Washing Acidification 6. Resuspend in water and acidify (e.g., with H₂SO₄) to pH < 4.5 Washing->Acidification CaSO4_Precipitate CaSO₄ Precipitate Acidification->CaSO4_Precipitate Purified_3HP_Solution Purified 3-HP Solution Acidification->Purified_3HP_Solution End End: Proceed to polishing/concentration Purified_3HP_Solution->End

Caption: Workflow for the precipitation of 3-HP as a calcium salt.

Methodology:

  • Precipitation: To the clarified fermentation broth, add a precipitating agent such as calcium hydroxide (Ca(OH)₂) or calcium carbonate (CaCO₃).

  • pH Adjustment: Adjust the pH of the mixture to above 8.0 to ensure the complete conversion of 3-HP to its salt form. Stir the mixture to facilitate the reaction and precipitation of calcium 3-hydroxypropionate.

  • Separation: Collect the precipitate by filtration.

  • Washing: Wash the collected precipitate with cold water to remove soluble impurities.

  • Acidification: Resuspend the washed precipitate in water and acidify the slurry with an acid such as sulfuric acid (H₂SO₄) to a pH below 4.5. This will precipitate the calcium as calcium sulfate (gypsum) and release the free 3-HP into the aqueous solution.[5]

  • Final Separation: Remove the calcium sulfate precipitate by filtration to obtain an aqueous solution of 3-HP, which can then be further concentrated and polished.

III. Ion Exchange Chromatography

Ion exchange chromatography (IEX) is a powerful technique for purifying charged molecules like 3-HP from a complex mixture. It separates molecules based on their net charge by using a charged stationary phase.

Quantitative Data
ParameterValueConditions
Purity HighGeneral principle for organic acids[3][6][7][8][9]
Recovery Dependent on elution conditionsGeneral principle for organic acids

Experimental Protocol: Anion Exchange Chromatography for 3-HP Purification

IEX_Protocol Start Start: Clarified & pH-adjusted Broth (pH > pKa) Equilibration 1. Equilibrate anion exchange column with a low-salt buffer at the loading pH Start->Equilibration Loading 2. Load the broth onto the column Equilibration->Loading Washing 3. Wash the column with the equilibration buffer to remove unbound impurities Loading->Washing Elution 4. Elute bound 3-HP with a high-salt buffer or by decreasing the pH Washing->Elution Fraction_Collection 5. Collect fractions containing 3-HP Elution->Fraction_Collection End End: Pool fractions and proceed to concentration Fraction_Collection->End

Caption: Workflow for the purification of 3-HP using anion exchange chromatography.

Methodology:

  • Resin Selection and Column Packing: Select a suitable anion exchange resin (e.g., a quaternary ammonium-based strong anion exchanger). Pack the resin into a chromatography column.

  • Equilibration: Equilibrate the column with a starting buffer at a pH above the pKa of 3-HP (approximately 4.5), which ensures that the 3-HP is negatively charged. The buffer should have a low ionic strength.

  • Sample Loading: Load the clarified and pH-adjusted fermentation broth onto the column. The negatively charged 3-HP will bind to the positively charged resin.

  • Washing: Wash the column with several column volumes of the starting buffer to remove unbound impurities.

  • Elution: Elute the bound 3-HP from the column. This can be achieved by either increasing the salt concentration of the buffer (gradient or step elution) or by decreasing the pH of the buffer to below the pKa of 3-HP, which neutralizes its charge.

  • Fraction Collection and Analysis: Collect fractions as the 3-HP is eluted and analyze them for 3-HP concentration and purity. Pool the fractions containing high-purity 3-HP for further processing.

IV. Membrane Filtration

Membrane filtration techniques such as nanofiltration and electrodialysis can be used for the concentration and purification of 3-HP.

  • Nanofiltration (NF): This pressure-driven membrane process can be used to separate 3-HP from larger molecules like sugars and proteins, as well as from divalent ions.

  • Electrodialysis (ED): This process uses an electric potential to move ions across ion-exchange membranes, allowing for the separation and concentration of charged species like the 3-hydroxypropionate anion.

Quantitative Data
TechniqueParameterValueConditions
Nanofiltration Recovery RateVaries with membrane and operating conditionsGeneral for organic acids[10][11][12][13][14]
PurityModerate to highGeneral for organic acids
Electrodialysis Desalination RateUp to 99% for some ionsGeneral for organic acids[15]
Recovery of 3-HPDependent on current density and membrane typeGeneral for organic acids
Experimental Protocol: Nanofiltration for 3-HP Concentration

Methodology:

  • Membrane Selection: Choose a nanofiltration membrane with a molecular weight cut-off (MWCO) that allows for the passage of water and monovalent ions while retaining 3-HP and other larger molecules.

  • System Setup: Set up a cross-flow nanofiltration system with the selected membrane.

  • Filtration: Pump the clarified fermentation broth through the system at a defined transmembrane pressure. The permeate will be enriched in water and some salts, while the retentate will become more concentrated in 3-HP.

  • Diafiltration (Optional): To further purify the 3-HP, a diafiltration step can be included, where water is added to the retentate to wash out remaining permeable impurities.

  • Product Recovery: The final concentrated and purified 3-HP solution is collected from the retentate side.

Experimental Protocol: Electrodialysis for 3-HP Desalination and Concentration

Methodology:

  • System Setup: Assemble an electrodialysis stack with alternating cation and anion exchange membranes.

  • Process Streams: Prepare three process streams: the diluate (the fermentation broth containing 3-HP), the concentrate (a solution to receive the concentrated ions), and the electrode rinse solution.

  • Operation: Apply a direct current across the stack. The 3-hydroxypropionate anions will migrate from the diluate, across the anion exchange membrane, and into the concentrate stream.

  • Product Recovery: The diluate stream will be depleted of 3-HP and other ions, while the concentrate stream will become enriched in sodium 3-hydroxypropionate. This concentrated salt solution can then be further processed, for example, by bipolar membrane electrodialysis to convert the salt back to the free acid.[2]

Conclusion

The choice of a downstream processing strategy for this compound depends on various factors, including the desired final purity, the scale of production, and economic considerations. Reactive extraction offers high selectivity, while precipitation is a simpler, more direct method. Ion exchange chromatography provides high-resolution purification, and membrane filtration techniques are promising for concentration and desalination. Often, a combination of these methods will be employed to achieve the desired product quality in an efficient and cost-effective manner.

References

Application Notes and Protocols for Real-Time 3-Hydroxypropionic Acid Monitoring using a Whole-Cell Biosensor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxypropionic acid (3-HP) is a valuable platform chemical with broad applications in the production of polymers, resins, and other specialty chemicals. As microbial production of 3-HP gains traction as a sustainable alternative to chemical synthesis, the need for real-time monitoring of its production during fermentation becomes critical for process optimization and control. This document provides detailed application notes and protocols for the development and utilization of a whole-cell biosensor for the real-time monitoring of 3-HP.

The biosensor is based on a genetically engineered microorganism that produces a fluorescent reporter protein in response to the presence of 3-HP. This system allows for a non-invasive, continuous measurement of 3-HP concentration, providing valuable insights into the dynamics of the fermentation process.

Principle of the Biosensor

The 3-HP whole-cell biosensor is built upon a transcriptional regulatory system. The core components are a 3-HP responsive transcription factor and its cognate promoter. In the presence of 3-HP, the transcription factor binds to the promoter, activating the expression of a downstream reporter gene, such as Green Fluorescent Protein (GFP). The resulting fluorescence intensity is proportional to the intracellular concentration of 3-HP, which in turn correlates with the extracellular concentration in the fermentation broth.

Two primary transcription factor-based systems have been successfully employed for 3-HP biosensor development:

  • MmsR/PmmsA system from Pseudomonas denitrificans : The LysR-type transcriptional regulator MmsR, in the presence of 3-HP, activates the PmmsA promoter.

  • HptdR/PhpTD system from Halomonas bluephagenesis : The transcription factor HptdR regulates the expression from the PhpTD promoter in a 3-HP dependent manner.

This document will focus on the construction and application of a biosensor based on the MmsR/PmmsA system in Escherichia coli.

Data Presentation

The performance of various 3-HP biosensors from the literature is summarized in the table below to facilitate comparison.

Biosensor SystemHost OrganismReporterDynamic Range (3-HP)Fold ChangeReference
MmsR/PmmsAP. denitrificansGFP0.01 - 100 mM~100[1]
MmsR/PmmsAE. coliGFPNot specified>50 (at 25 mM 3-HP)[2]
HptdR/PhpTDH. bluephagenesissfGFPNot specifiedNot specified[3]

Experimental Protocols

Protocol 1: Construction of the 3-HP Biosensor Plasmid

This protocol describes the assembly of the 3-HP biosensor plasmid using Gibson Assembly. The plasmid will contain the mmsR gene under the control of a constitutive promoter and the gfp gene under the control of the 3-HP inducible PmmsA promoter.

Materials:

  • E. coli DH5α (for cloning)

  • pBbB5k plasmid backbone (or a similar medium-copy plasmid)

  • Genomic DNA from Pseudomonas denitrificans (for amplifying mmsR and PmmsA)

  • GFP gene sequence (e.g., from a commercial plasmid)

  • Phusion High-Fidelity DNA Polymerase

  • DpnI restriction enzyme

  • Gibson Assembly Master Mix

  • LB agar plates with appropriate antibiotic (e.g., kanamycin)

  • QIAprep Spin Miniprep Kit

Procedure:

  • Primer Design: Design primers with ~20-40 bp overlaps for the following fragments:

    • Fragment 1 (Plasmid Backbone): Amplify the pBbB5k plasmid backbone, excluding the original promoter and reporter gene.

    • Fragment 2 (Constitutive Promoter): Amplify a constitutive promoter (e.g., PJ23100) with overlaps to the plasmid backbone and the mmsR gene.

    • Fragment 3 (mmsR gene): Amplify the mmsR gene from P. denitrificans genomic DNA with overlaps to the constitutive promoter and the PmmsA promoter.

    • Fragment 4 (PmmsA promoter): Amplify the PmmsA promoter from P. denitrificans genomic DNA with overlaps to the mmsR gene and the gfp gene.

    • Fragment 5 (gfp gene): Amplify the gfp gene with overlaps to the PmmsA promoter and the plasmid backbone.

  • PCR Amplification: Perform PCR to amplify each of the five fragments using Phusion High-Fidelity DNA Polymerase.

  • DpnI Digestion: Treat the amplified plasmid backbone with DpnI to remove the template plasmid.

  • Gel Purification: Run all PCR products on an agarose gel and purify the bands of the correct size using a gel extraction kit.

  • Gibson Assembly:

    • Quantify the concentration of each purified DNA fragment.

    • In a PCR tube, mix equimolar amounts of the five fragments. The total DNA amount should be between 0.02 and 0.5 pmols.[4][5]

    • Add an equal volume of 2X Gibson Assembly Master Mix.

    • Incubate the reaction at 50°C for 60 minutes.[4][5]

  • Transformation:

    • Transform competent E. coli DH5α cells with the Gibson Assembly reaction product.

    • Plate the transformed cells on LB agar plates containing the appropriate antibiotic and incubate overnight at 37°C.

  • Colony PCR and Sequencing:

    • Perform colony PCR on the resulting colonies to screen for the correct assembly.

    • Inoculate positive colonies in liquid LB medium and isolate the plasmid DNA using a miniprep kit.

    • Verify the sequence of the assembled plasmid by Sanger sequencing.

Protocol 2: Characterization of the 3-HP Biosensor

This protocol details the characterization of the biosensor's response to different concentrations of 3-HP using a microplate reader.

Materials:

  • E. coli strain carrying the 3-HP biosensor plasmid

  • M9 minimal medium supplemented with 0.4% glucose and appropriate antibiotic

  • 3-HP stock solution (e.g., 1 M, filter-sterilized)

  • 96-well black, clear-bottom microplate

  • Microplate reader with fluorescence detection capabilities

Procedure:

  • Overnight Culture: Inoculate a single colony of the biosensor strain into 5 mL of M9 medium and grow overnight at 37°C with shaking.

  • Sub-culturing: The next day, dilute the overnight culture to an OD600 of 0.1 in fresh M9 medium.

  • Induction:

    • In a 96-well plate, prepare a serial dilution of 3-HP in M9 medium. Final concentrations should range from 0 to 100 mM.

    • Add the sub-cultured biosensor cells to each well. The final volume in each well should be 200 µL.

    • Include a well with cells in M9 medium without 3-HP as a negative control.

  • Incubation: Incubate the plate in the microplate reader at 37°C with shaking for a defined period (e.g., 6-8 hours).

  • Measurement:

    • Measure the optical density at 600 nm (OD600) to determine cell growth.

    • Measure the GFP fluorescence (Excitation: 485 nm, Emission: 515 nm).

  • Data Analysis:

    • Subtract the background fluorescence (from a well with M9 medium only) from all fluorescence readings.

    • Normalize the fluorescence by dividing the fluorescence value by the OD600 value for each well to get the specific fluorescence.

    • Plot the specific fluorescence as a function of the 3-HP concentration to generate a dose-response curve.

Protocol 3: Real-Time Monitoring of 3-HP Production in a Bioreactor

This protocol outlines a method for real-time monitoring of 3-HP production during a fermentation process using the developed biosensor. This setup involves continuous culture in a bioreactor coupled with a flow-through system for fluorescence measurement.

Materials:

  • 3-HP producing E. coli strain co-transformed with the 3-HP biosensor plasmid

  • Bioreactor with pH, temperature, and dissolved oxygen control

  • Peristaltic pump

  • Flow-through fluorescence cuvette or a flow cytometer

  • Data acquisition system

Procedure:

  • Bioreactor Setup:

    • Prepare the bioreactor with the appropriate fermentation medium.

    • Inoculate the bioreactor with the 3-HP producing biosensor strain.

    • Set the desired fermentation parameters (temperature, pH, aeration, etc.).

  • Continuous Monitoring Setup:

    • Use a peristaltic pump to continuously draw a small stream of the culture from the bioreactor.

    • Pass the culture through a flow-through fluorescence cuvette placed in a fluorometer or inject it into a flow cytometer.

    • Return the culture to the bioreactor to maintain the culture volume (optional, depending on the setup).

  • Data Acquisition:

    • Continuously record the fluorescence signal and the OD600 of the culture.

    • Correlate the real-time fluorescence data with offline measurements of 3-HP concentration (e.g., using HPLC) to build a calibration curve.

  • Data Analysis:

    • Use the calibration curve to convert the real-time fluorescence data into 3-HP concentration.

    • Plot the 3-HP concentration and cell density over time to monitor the fermentation process in real-time.

Mandatory Visualizations

Signaling_Pathway Signaling Pathway of the MmsR-based 3-HP Biosensor 3-HP 3-HP MmsR MmsR 3-HP->MmsR Binds to 3-HP_MmsR_Complex 3-HP-MmsR Complex MmsR->3-HP_MmsR_Complex PmmsA PmmsA Promoter 3-HP_MmsR_Complex->PmmsA Activates GFP gfp gene PmmsA->GFP Drives expression of Fluorescence Fluorescence GFP->Fluorescence Results in

Caption: Signaling pathway of the MmsR-based 3-HP biosensor.

Experimental_Workflow Experimental Workflow for Biosensor Construction and Characterization cluster_construction Biosensor Construction cluster_characterization Biosensor Characterization cluster_monitoring Real-Time Monitoring A Primer Design B PCR Amplification A->B C Gibson Assembly B->C D Transformation C->D E Verification (Colony PCR & Sequencing) D->E F Overnight Culture E->F Verified Biosensor G Induction with 3-HP F->G H Fluorescence & OD Measurement G->H I Data Analysis (Dose-Response Curve) H->I J Bioreactor Fermentation I->J Characterized Biosensor K Continuous Fluorescence Monitoring J->K L Data Correlation & Analysis K->L

Caption: Workflow for biosensor construction, characterization, and real-time monitoring.

Conclusion

The whole-cell biosensor described in these application notes provides a powerful tool for the real-time monitoring of 3-HP production in microbial fermentations. By following the detailed protocols, researchers can construct, characterize, and implement this biosensor to gain valuable insights into their bioprocesses, leading to improved yields and productivity. The provided diagrams and data tables serve as a quick reference to aid in the understanding and application of this technology.

References

Metabolic Flux Analysis of 3-Hydroxypropionic Acid Production: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxypropionic acid (3-HP) is a valuable platform chemical with broad applications in the production of polymers, resins, and other industrial chemicals. Microbial fermentation has emerged as a promising and sustainable alternative to chemical synthesis for 3-HP production. To optimize microbial strains for industrial-scale production, a deep understanding of cellular metabolism is crucial. 13C-Metabolic Flux Analysis (13C-MFA) is a powerful technique for elucidating and quantifying the carbon flux through metabolic pathways. By tracing the flow of 13C-labeled substrates into intracellular metabolites, 13C-MFA provides a detailed snapshot of the metabolic state of the cell, enabling the identification of bottlenecks and the rational design of metabolic engineering strategies to enhance 3-HP production.

These application notes provide a comprehensive overview and detailed protocols for performing 13C-MFA to analyze 3-HP production in microbial hosts such as Escherichia coli and yeast.

Core Principles of 13C-Metabolic Flux Analysis

The fundamental principle of 13C-MFA is to introduce a 13C-labeled substrate (e.g., [U-13C]-glucose) into the cell culture and allow the cells to reach a metabolic and isotopic steady state. During this time, the 13C label is incorporated into various intracellular metabolites. The distribution of 13C isotopes in these metabolites, known as mass isotopomer distributions (MIDs), is then measured using analytical techniques such as gas chromatography-mass spectrometry (GC-MS). By comparing the experimentally measured MIDs with the MIDs predicted by a metabolic model, the intracellular metabolic fluxes can be estimated.

Key Metabolic Pathways for 3-HP Production

The malonyl-CoA pathway is a commonly engineered pathway for 3-HP production in various microorganisms. This pathway involves the carboxylation of acetyl-CoA to malonyl-CoA, followed by the reduction of malonyl-CoA to 3-HP.

Malonyl_CoA_Pathway Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA MalonylCoA Malonyl-CoA AcetylCoA->MalonylCoA Acetyl-CoA Carboxylase (ACC) ThreeHP This compound MalonylCoA->ThreeHP Malonyl-CoA Reductase (MCR)

Figure 1: Simplified diagram of the malonyl-CoA pathway for 3-HP production.

Experimental Workflow for 13C-MFA

A typical 13C-MFA experiment follows a well-defined workflow, from the initial labeling experiment to the final flux estimation.

MFA_Workflow cluster_experimental Experimental Phase cluster_computational Computational Phase Labeling 1. 13C-Labeling Experiment (e.g., [U-13C]-glucose) Quenching 2. Rapid Quenching (e.g., Cold Methanol) Labeling->Quenching Extraction 3. Metabolite Extraction Quenching->Extraction Analysis 4. GC-MS Analysis Extraction->Analysis DataProcessing 5. Data Processing (MID Determination) Analysis->DataProcessing FluxEstimation 6. Flux Estimation (Software-based) DataProcessing->FluxEstimation ModelValidation 7. Model Validation & Interpretation FluxEstimation->ModelValidation

Figure 2: General experimental workflow for 13C-Metabolic Flux Analysis.

Detailed Experimental Protocols

Protocol 1: 13C-Labeling of Microbial Cultures

Objective: To label intracellular metabolites by culturing cells with a 13C-labeled substrate until an isotopic steady state is reached.

Materials:

  • Microbial strain of interest (e.g., E. coli, S. cerevisiae)

  • Defined culture medium

  • 13C-labeled substrate (e.g., [U-13C6]-glucose)

  • Unlabeled substrate

  • Shaking incubator or bioreactor

Procedure:

  • Prepare a defined culture medium with a known concentration of the carbon source. For the labeling experiment, replace the unlabeled carbon source with the 13C-labeled substrate. A common labeling strategy is to use a mixture of 20% [U-13C6]-glucose and 80% unlabeled glucose.

  • Inoculate the culture medium with a fresh overnight culture of the microbial strain.

  • Incubate the culture under optimal growth conditions (e.g., temperature, pH, aeration) in a shaking incubator or bioreactor.

  • Monitor cell growth by measuring the optical density (OD) at 600 nm.

  • Harvest the cells during the exponential growth phase to ensure that they are in a metabolic steady state.

Protocol 2: Rapid Quenching and Metabolite Extraction

Objective: To rapidly halt all enzymatic activity and extract intracellular metabolites.

Materials:

  • Cold quenching solution (e.g., 60% methanol, pre-chilled to -40°C)

  • Cold extraction solvent (e.g., 80% methanol, pre-chilled to -20°C)

  • Centrifuge

  • Liquid nitrogen

  • Lyophilizer or vacuum concentrator

Procedure for Suspension Cultures (e.g., E. coli, yeast):

  • Rapidly withdraw a known volume of the cell culture.

  • Immediately quench the metabolic activity by mixing the culture with at least 2 volumes of the cold quenching solution.

  • Centrifuge the quenched cell suspension at high speed (e.g., 10,000 x g) for 5 minutes at 4°C to pellet the cells.

  • Discard the supernatant and resuspend the cell pellet in the cold extraction solvent.

  • Perform three freeze-thaw cycles by freezing the cell suspension in liquid nitrogen and thawing on ice to ensure complete cell lysis.

  • Centrifuge the lysate at high speed to pellet the cell debris.

  • Transfer the supernatant containing the extracted metabolites to a new tube.

  • Dry the metabolite extract using a lyophilizer or vacuum concentrator. The dried extract can be stored at -80°C until analysis.

Protocol 3: Sample Preparation and GC-MS Analysis

Objective: To derivatize the extracted metabolites to make them volatile for GC-MS analysis and to determine their mass isotopomer distributions.

Materials:

  • Derivatization reagents:

    • Methoxyamine hydrochloride in pyridine

    • N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) with 1% tert-butyldimethylchlorosilane (t-BDMCS)

  • GC-MS system

Procedure:

  • Derivatization: a. Resuspend the dried metabolite extract in methoxyamine hydrochloride in pyridine. b. Incubate the mixture at 30°C for 90 minutes. c. Add MTBSTFA with 1% t-BDMCS to the mixture. d. Incubate at 60°C for 30 minutes to complete the derivatization.

  • GC-MS Analysis: a. Inject the derivatized sample into the GC-MS system. b. Use a suitable GC column (e.g., DB-5ms) and a temperature gradient to separate the derivatized metabolites. c. Operate the mass spectrometer in scan mode to acquire the mass spectra of the eluting compounds. d. Identify the metabolites based on their retention times and mass fragmentation patterns by comparing them to a standard library. e. Determine the mass isotopomer distributions (MIDs) for each identified metabolite by analyzing the relative abundances of the different mass isotopologues.

Data Presentation

Quantitative data from 13C-MFA studies on 3-HP production are crucial for comparing the metabolic performance of different strains and cultivation conditions.

Table 1: Example of Metabolic Flux Distribution in a 3-HP Producing E. coli Strain

Metabolic ReactionFlux (mmol/gDCW/h) - Wild TypeFlux (mmol/gDCW/h) - Engineered Strain
Glucose uptake10.012.0
Glycolysis (Pyruvate)18.022.0
Pentose Phosphate Pathway3.02.5
TCA Cycle (Citrate)5.03.0
Acetyl-CoA to Malonyl-CoA0.54.0
Malonyl-CoA to 3-HP0.03.5
Biomass1.01.2

Table 2: Comparison of 3-HP Production in Different Engineered Strains

StrainGenotype3-HP Titer (g/L)3-HP Yield (g/g glucose)3-HP Productivity (g/L/h)
Strain AWild Type000
Strain BOverexpression of MCR2.50.150.05
Strain COverexpression of MCR and ACC8.00.350.17
Strain DStrain C + Deletion of competing pathway15.00.450.31

Logical Relationships in 13C-MFA

The core of 13C-MFA lies in the logical relationship between the experimentally measured data and the estimated metabolic fluxes, which is mediated by a computational model.

Logical_Relationship MetabolicFluxes Metabolic Fluxes (Unknowns to be estimated) MetabolicModel Metabolic Network Model (Stoichiometry, Carbon Transitions) MetabolicFluxes->MetabolicModel PredictedMIDs Predicted Mass Isotopomer Distributions MetabolicModel->PredictedMIDs predicts Comparison Comparison & Minimization of Differences PredictedMIDs->Comparison input MeasuredMIDs Measured Mass Isotopomer Distributions (from GC-MS) MeasuredMIDs->Comparison input Comparison->MetabolicFluxes iteratively refines

Figure 3: Logical relationship between metabolic fluxes and measured data in 13C-MFA.

Conclusion

13C-Metabolic Flux Analysis is an indispensable tool for the quantitative analysis of microbial metabolism. The application notes and protocols provided here offer a comprehensive guide for researchers to employ 13C-MFA for the rational engineering of microbial strains for enhanced this compound production. By accurately mapping the flow of carbon through the cellular metabolic network, scientists can identify key targets for genetic modification, leading to improved titers, yields, and productivities of this valuable platform chemical.

Application Notes and Protocols for Whole-Cell Immobilization in 3-Hydroxypropionic Acid (3-HP) Biocatalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and comparative data for the immobilization of whole-cell biocatalysts for the production of 3-hydroxypropionic acid (3-HP), a valuable platform chemical. Immobilization enhances catalyst stability, reusability, and process efficiency, making it a critical technology for the industrial-scale biosynthesis of 3-HP.

Introduction to Whole-Cell Immobilization for 3-HP Production

Whole-cell biocatalysis utilizes intact microbial cells containing the necessary enzymatic machinery for converting substrates into desired products like 3-HP. Immobilization confines these cells within or on a solid support matrix, which offers several advantages over using free cells. These benefits include simplified product separation, enhanced operational stability, and the potential for continuous processing. Common immobilization techniques include entrapment, adsorption, and covalent bonding. The choice of method depends on the microorganism, the specific bioconversion process, and the desired characteristics of the immobilized biocatalyst.

Metabolic Pathways for 3-HP Production

The biosynthesis of 3-HP in commonly used microbial hosts like Escherichia coli and Corynebacterium glutamicum is primarily achieved through two main metabolic routes: the glycerol-dependent pathway and the malonyl-CoA pathway.

Glycerol-Dependent Pathway in E. coli

In recombinant E. coli, 3-HP can be produced from glycerol. This pathway involves the conversion of glycerol to 3-hydroxypropionaldehyde (3-HPA) by a glycerol dehydratase, followed by the oxidation of 3-HPA to 3-HP by an aldehyde dehydrogenase.[1][2]

glycerol_pathway Glycerol Glycerol 3-HPA 3-Hydroxypropionaldehyde Glycerol->3-HPA Glycerol Dehydratase 3-HP This compound 3-HPA->3-HP Aldehyde Dehydrogenase

Figure 1: Glycerol-dependent pathway for 3-HP production in E. coli.

Malonyl-CoA Pathway in Corynebacterium glutamicum

The malonyl-CoA pathway is another significant route for 3-HP synthesis. In this pathway, acetyl-CoA is carboxylated to malonyl-CoA, which is then reduced to 3-HP by a bifunctional malonyl-CoA reductase.[3][4][5]

malonyl_coa_pathway Acetyl_CoA Acetyl-CoA Malonyl_CoA Malonyl-CoA Acetyl_CoA->Malonyl_CoA Acetyl-CoA Carboxylase 3-HP This compound Malonyl_CoA->3-HP Malonyl-CoA Reductase

Figure 2: Malonyl-CoA pathway for 3-HP production.

Experimental Protocols for Whole-Cell Immobilization

Entrapment in Sodium Alginate

Entrapment in calcium alginate gels is a widely used, simple, and mild immobilization technique that is well-suited for maintaining cell viability.[6][7]

Materials:

  • Microbial cell culture (e.g., recombinant E. coli)

  • Sodium alginate powder

  • Calcium chloride (CaCl₂)

  • Sterile distilled water or appropriate buffer (e.g., phosphate buffer, pH 7.0)

  • Syringe with a needle (e.g., 22G)

  • Magnetic stirrer and stir bar

  • Beakers and flasks

Protocol:

  • Cell Preparation:

    • Harvest microbial cells from the culture broth by centrifugation (e.g., 5000 rpm for 10 minutes).[8]

    • Wash the cell pellet with sterile distilled water or a suitable buffer to remove residual media components.

    • Resuspend the cell pellet in a small volume of buffer to create a dense cell suspension.

  • Preparation of Sodium Alginate Solution:

    • Prepare a 2-4% (w/v) sodium alginate solution by slowly adding the powder to sterile distilled water or buffer while stirring continuously to avoid clumping.[8][9]

    • Allow the solution to stir until the sodium alginate is completely dissolved. Let the solution stand to allow air bubbles to escape.

  • Cell Entrapment:

    • Mix the prepared cell suspension with the sodium alginate solution at a desired ratio (e.g., 1:2 v/v of cell suspension to alginate solution).[8]

    • Homogenize the mixture by gentle stirring.

  • Formation of Calcium Alginate Beads:

    • Prepare a 0.1-0.2 M CaCl₂ solution in a beaker and place it on a magnetic stirrer with gentle agitation.[8]

    • Draw the cell-alginate mixture into a syringe.

    • Extrude the mixture dropwise into the CaCl₂ solution from a fixed height. Spherical beads will form upon contact as the calcium ions cross-link the alginate.

    • Allow the beads to harden in the CaCl₂ solution for at least 20-30 minutes.[10]

  • Washing and Storage:

    • Separate the beads from the CaCl₂ solution using a sterile strainer.

    • Wash the beads with sterile distilled water or buffer to remove excess calcium chloride and unentrapped cells.

    • The immobilized cells are now ready for use in biocatalysis or can be stored in a suitable buffer at 4°C.

alginate_entrapment_workflow cluster_prep Preparation cluster_immobilization Immobilization cluster_post Post-Immobilization CellCulture Cell Culture Harvesting Harvesting & Washing CellCulture->Harvesting Mixing Mixing Cells and Alginate Harvesting->Mixing NaAlginate Sodium Alginate Solution (2-4%) NaAlginate->Mixing Extrusion Extrusion into CaCl2 (0.1-0.2 M) Mixing->Extrusion Hardening Bead Hardening Extrusion->Hardening Washing Washing Beads Hardening->Washing Storage Storage at 4°C Washing->Storage Biocatalysis Biocatalysis Washing->Biocatalysis

Figure 3: Workflow for whole-cell immobilization by entrapment in sodium alginate.

Adsorption on Porous Carriers

Adsorption involves the physical attachment of microbial cells to the surface of a porous support material through weak interactions such as van der Waals forces and electrostatic interactions.[11]

Materials:

  • Microbial cell suspension

  • Porous carrier material (e.g., activated carbon, silica gel, porous glass beads)

  • Appropriate buffer (e.g., phosphate buffer, pH 7.0)

  • Shaker or incubator

Protocol:

  • Carrier Preparation:

    • Wash the porous carrier material with distilled water to remove any impurities.

    • Sterilize the carrier by autoclaving.

    • Equilibrate the carrier with the appropriate sterile buffer.

  • Immobilization:

    • Add the prepared carrier material to the microbial cell suspension in a sterile flask.

    • Incubate the mixture under gentle agitation (e.g., 100-150 rpm) for a specified period (e.g., 2-4 hours) at a suitable temperature to allow for cell adsorption.

  • Washing:

    • After incubation, carefully decant the supernatant containing unadsorbed cells.

    • Wash the carrier with immobilized cells gently with a sterile buffer to remove loosely attached cells.

  • Usage:

    • The carrier with the adsorbed cells is now ready for use in the biocatalytic process.

Covalent Bonding to Activated Supports

Covalent bonding provides a strong attachment of cells to a support, minimizing cell leakage. This method often involves the use of cross-linking agents like glutaraldehyde.[12][13]

Materials:

  • Microbial cell suspension

  • Support material with functional groups (e.g., amino-functionalized silica)

  • Glutaraldehyde solution (e.g., 2.5% v/v)

  • Buffer solutions (e.g., phosphate buffer, pH 7.0)

Protocol:

  • Support Activation:

    • Suspend the amino-functionalized support in a buffer solution.

    • Add glutaraldehyde solution and incubate with gentle shaking to activate the support.

    • Wash the activated support thoroughly with buffer to remove excess glutaraldehyde.

  • Immobilization:

    • Add the prepared cell suspension to the activated support.

    • Incubate the mixture under gentle agitation for a specified time to allow for the formation of covalent bonds between the support and the cell surface proteins.

  • Washing:

    • Separate the support with immobilized cells from the suspension.

    • Wash the immobilized cells extensively with buffer to remove any unbound cells and residual reagents.

  • Usage:

    • The covalently bound cells are ready for biocatalysis.

Quantitative Data on Immobilized Whole-Cell Biocatalysis of 3-HP

The performance of immobilized whole-cell biocatalysts can be evaluated based on parameters such as titer, productivity, yield, and reusability. The following table summarizes some reported quantitative data for 3-HP production using immobilized cells.

MicroorganismImmobilization MethodSubstrateTiter (g/L)Productivity (g/L/h)ReusabilityReference
Recombinant E. coliEntrapment in alginate beads3-Hydroxypropionitrile184.736.9Retained 70% activity after 74 batches[14]
Lactobacillus reuteriCryostructuring (PEI/PVA)Glycerol3.3Not ReportedStable for multiple batches[15]

Conclusion

Whole-cell immobilization is a powerful strategy for enhancing the efficiency and robustness of 3-HP biocatalysis. Entrapment in sodium alginate is a simple and effective method for many applications. The choice of immobilization technique and the specific protocol should be optimized based on the microbial strain and the desired process parameters. The data and protocols presented here provide a valuable starting point for researchers and professionals in the field of biocatalysis and drug development.

References

Application Notes and Protocols for 3-Hydroxypropionic Acid (3-HP) Fermentation using Crude Glycerol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the production of 3-hydroxypropionic acid (3-HP), a valuable platform chemical, through the fermentation of crude glycerol. The information is tailored for professionals in research, scientific, and drug development fields, offering insights into microbial strains, fermentation strategies, and purification processes.

Introduction

This compound (3-HP) is a versatile three-carbon platform chemical with broad applications in the production of polymers, resins, and as a precursor to commodity chemicals like acrylic acid.[1][2] The increasing availability of crude glycerol, a primary byproduct of biodiesel production, has made it an attractive and low-cost feedstock for the sustainable and bio-based production of 3-HP.[1][2] This document outlines the key considerations and methodologies for utilizing crude glycerol in 3-HP fermentation, from upstream substrate preparation to downstream product purification.

Microbial Strains and Metabolic Pathways

Several microorganisms have been successfully engineered or utilized for the conversion of glycerol to 3-HP. The most common production hosts include Klebsiella pneumoniae, Escherichia coli, and Lactobacillus reuteri.[1][3] The biosynthetic conversion of glycerol to 3-HP primarily follows two metabolic routes: the Coenzyme A (CoA)-dependent and the CoA-independent pathways.

The CoA-independent pathway is the most widely studied for microbial 3-HP production from glycerol due to its shorter pathway and fewer metabolic intermediates.[4] This pathway involves two key enzymatic steps:

  • Glycerol Dehydration: Coenzyme B12-dependent glycerol dehydratase (GDHt) converts glycerol to 3-hydroxypropionaldehyde (3-HPA).

  • Aldehyde Oxidation: Aldehyde dehydrogenase (ALDH) oxidizes 3-HPA to 3-HP.

The CoA-dependent pathway , naturally found in organisms like Lactobacillus reuteri, involves the conversion of 3-HPA to 3-HP via a 3-hydroxypropionyl-CoA intermediate.[1][3]

Metabolic Pathway of Glycerol to this compound

MetabolicPathway cluster_coa_independent CoA-Independent Pathway Glycerol Glycerol 3-HPA 3-Hydroxypropionaldehyde (3-HPA) Glycerol->3-HPA Glycerol Dehydratase (GDHt, Coenzyme B12-dependent) 3-HP This compound (3-HP) 3-HPA->3-HP Aldehyde Dehydrogenase (ALDH) 1,3-PDO 1,3-Propanediol (Byproduct) 3-HPA->1,3-PDO 1,3-Propanediol Oxidoreductase

Caption: CoA-independent pathway for 3-HP production from glycerol.

Data Presentation: Fermentation Performance

The following tables summarize the quantitative data from various studies on 3-HP production from glycerol, providing a comparative view of different microbial systems and fermentation strategies.

MicroorganismStrain TypeCarbon SourceFermentation ModeTiter (g/L)Yield (g/g)Productivity (g/L·h)Reference
Klebsiella pneumoniaeEngineeredCrude GlycerolFed-batch61.90.58 (mol/mol)1.63[5]
Klebsiella pneumoniaeEngineeredPure GlycerolFed-batch83.80.521.16[1]
Escherichia coliEngineeredPure GlycerolFed-batch76.20.4571.89[6][7]
Escherichia coliEngineeredCrude GlycerolFed-batch67.620.86 (mol/mol)1.41[8]
Escherichia coliEngineeredPure GlycerolFed-batch41.50.310.86[9]
Pseudomonas denitrificansRecombinantPure GlycerolBatch4.90.67 (mol/mol)-[10]
Lactobacillus reuteriWild-typeBiodiesel GlycerolBatch14.0--[2][3]
Bacillus subtilisEngineeredPure GlycerolBatch (Shake Flask)10.0--[1][2]

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the production of 3-HP from crude glycerol.

Protocol 1: Pretreatment of Crude Glycerol

Crude glycerol from biodiesel production contains impurities such as methanol, salts, soaps, and free fatty acids, which can inhibit microbial growth and fermentation performance.[11] Pretreatment is crucial to remove these inhibitory substances.

Materials:

  • Crude glycerol

  • Phosphoric acid (H₃PO₄) or Sulfuric acid (H₂SO₄)

  • Sodium hydroxide (NaOH)

  • Activated carbon

  • Diatomaceous earth (optional, as a filter aid)

  • Filter paper or filtration unit

  • Beakers, magnetic stirrer, and pH meter

Procedure:

  • Acidification:

    • Place the crude glycerol in a beaker on a magnetic stirrer.

    • Slowly add phosphoric acid or sulfuric acid to the glycerol while stirring to reduce the pH to approximately 2.0-4.0.[12][13] This step helps to precipitate soaps as free fatty acids.

    • Continue stirring for 1 hour at a constant rate.[11][12]

    • Allow the mixture to stand for several hours to allow for phase separation. Three layers will typically form: an upper layer of free fatty acids, a middle layer of glycerol, and a bottom layer of precipitated salts.[11][12]

    • Carefully decant the glycerol layer.

  • Neutralization:

    • Adjust the pH of the decanted glycerol to the desired level for fermentation (typically 6.5-7.0) by slowly adding a concentrated NaOH solution while monitoring with a pH meter.

  • Adsorption (Optional but Recommended):

    • To further remove impurities, add activated carbon to the neutralized glycerol (e.g., 0.5 g per 150 g of glycerol).[14]

    • Stir the mixture for a specified time (e.g., 3 hours) to allow for the adsorption of inhibitory compounds.[14]

  • Filtration:

    • Filter the treated glycerol through filter paper to remove the activated carbon and any remaining solid impurities. The use of a filter aid like diatomaceous earth can improve filtration efficiency.

    • The resulting pretreated glycerol is ready to be used in the fermentation medium.

Protocol 2: Inoculum Preparation

A healthy and active inoculum is critical for a successful fermentation.

Materials:

  • Selected microbial strain (e.g., engineered E. coli)

  • Luria-Bertani (LB) or other suitable rich medium

  • Shake flasks

  • Incubator shaker

  • Spectrophotometer

Procedure:

  • Primary Culture:

    • Aseptically inoculate a single colony of the microbial strain from a fresh agar plate into a shake flask containing a suitable rich medium (e.g., LB broth).

    • Incubate the flask at the optimal temperature and agitation speed for the strain (e.g., 37°C and 200 rpm for E. coli) for 8-12 hours.

  • Secondary Culture (Seed Culture):

    • Transfer an appropriate volume of the primary culture into a larger shake flask containing the fermentation medium (without the high initial glycerol concentration).

    • Incubate under the same conditions until the culture reaches the mid-exponential growth phase, typically determined by measuring the optical density (OD) at 600 nm.

    • This seed culture is now ready to inoculate the main fermenter.

Protocol 3: Fed-Batch Fermentation

Fed-batch fermentation is a common strategy to achieve high cell densities and high product titers by overcoming substrate inhibition and catabolite repression.[4][6]

Materials:

  • Bioreactor (e.g., 5-L fermenter)

  • Pretreated crude glycerol

  • Fermentation medium (see below for a typical composition)

  • Inoculum culture

  • Feeding solution (concentrated pretreated glycerol)

  • pH control agents (e.g., NH₄OH or NaOH)

  • Antifoaming agent

Typical Fermentation Medium Composition (per liter):

  • Pretreated crude glycerol: 20-40 g[8]

  • Yeast extract: 5 g

  • Tryptone: 10 g

  • (NH₄)₂SO₄: 2 g

  • K₂HPO₄: 13.9 g[8]

  • KH₂PO₄: 5.3 g[8]

  • MgSO₄·7H₂O: 0.5 g[8]

  • Trace metal solution: 10 mL[8]

  • Vitamin B₁₂ (if the strain cannot synthesize it, e.g., E. coli): 10 µM

Procedure:

  • Bioreactor Preparation:

    • Prepare and sterilize the bioreactor containing the initial fermentation medium.

  • Inoculation:

    • Aseptically inoculate the fermenter with the prepared seed culture (e.g., 5-10% v/v).

  • Batch Phase:

    • Maintain the fermentation parameters at their optimal setpoints:

      • Temperature: 37°C

      • pH: 6.5-7.0 (controlled by the automated addition of a base)

      • Dissolved Oxygen (DO): Maintained at a specific level (e.g., 10-20% of air saturation) by controlling the agitation speed and aeration rate. Microaerobic conditions have been shown to be favorable in some cases.[1]

  • Fed-Batch Phase:

    • Once the initial glycerol is nearly consumed (which can be monitored by offline analysis), start the feeding of a concentrated pretreated glycerol solution.

    • The feeding strategy can be a continuous feed, an intermittent pulse feed, or a pH-stat based feed where the feed is added in response to a pH increase.[4][6]

    • Maintain the glycerol concentration in the fermenter at a low level to avoid inhibition.

  • Sampling and Analysis:

    • Periodically take samples from the fermenter to monitor cell growth (OD₆₀₀), glycerol consumption, and 3-HP production using HPLC.

Protocol 4: Analytical Method - 3-HP Quantification by HPLC

High-Performance Liquid Chromatography (HPLC) is the standard method for quantifying 3-HP in fermentation broth.

Materials:

  • HPLC system with a UV or Refractive Index (RI) detector

  • C18 or a suitable ion-exchange column

  • Mobile phase (e.g., dilute sulfuric acid, such as 5 mM H₂SO₄)

  • 3-HP standard solution

  • Syringe filters (0.22 µm)

  • Fermentation broth samples

Procedure:

  • Sample Preparation:

    • Centrifuge the fermentation broth sample to pellet the cells.

    • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulates.

    • Dilute the sample with the mobile phase if the 3-HP concentration is expected to be high.

  • HPLC Analysis:

    • Set up the HPLC system with the appropriate column and mobile phase.

    • Typical operating conditions:

      • Flow rate: 0.5-1.0 mL/min

      • Column temperature: 40-60°C

      • Detector: UV at 210 nm or RI

    • Inject the prepared sample and standards.

    • Identify and quantify the 3-HP peak based on the retention time and peak area compared to the standard curve.[15]

Protocol 5: Downstream Processing - 3-HP Purification

Purification of 3-HP from the fermentation broth is essential for its use in downstream applications. This typically involves multiple steps to remove cells, proteins, salts, and other impurities.[16][17][18]

Materials:

  • Fermentation broth

  • Centrifugation or microfiltration equipment

  • Ultrafiltration equipment

  • Evaporator or distillation unit

  • Ion-exchange chromatography columns and resins

  • Organic solvents for extraction (optional)

Procedure:

  • Solid-Liquid Separation (Clarification):

    • Remove microbial cells and other solid debris from the fermentation broth. This can be achieved through centrifugation or microfiltration.[16][17][18][19]

  • Concentration and Removal of Macromolecules:

    • The clarified broth can be concentrated and proteins can be removed using ultrafiltration.[19][20]

  • Water and Salt Removal:

    • Water can be removed from the concentrated broth by evaporation or distillation.[13][20] This step also helps in precipitating some of the inorganic salts.

  • Purification:

    • Ion-Exchange Chromatography: This is a powerful technique to separate 3-HP from other organic acids and charged impurities based on their charge characteristics.

    • Solvent Extraction: An alternative or complementary step where 3-HP is extracted from the aqueous phase into an organic solvent.

  • Final Polishing:

    • Further purification steps like crystallization or a final distillation may be employed to achieve high-purity 3-HP.

Mandatory Visualizations

Experimental Workflow for 3-HP Production

ExperimentalWorkflow cluster_upstream Upstream Processing cluster_fermentation Fermentation cluster_downstream Downstream Processing Crude_Glycerol Crude Glycerol Pretreatment Pretreatment (Acidification, Neutralization) Crude_Glycerol->Pretreatment Fermentation Fed-Batch Fermentation Pretreatment->Fermentation Pretreated Glycerol Inoculum_Prep Inoculum Preparation Inoculum_Prep->Fermentation Inoculum Clarification Clarification (Centrifugation/Filtration) Fermentation->Clarification Fermentation Broth Purification Purification (Chromatography, etc.) Clarification->Purification Pure_3HP High-Purity 3-HP Purification->Pure_3HP

Caption: General workflow for 3-HP production from crude glycerol.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming 3-Hydroxypropionic Acid Toxicity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming 3-hydroxypropionic acid (3-HP) toxicity in host strains during experiments.

Troubleshooting Guides

This section addresses common issues encountered during the production of 3-HP and provides step-by-step guidance to resolve them.

Issue 1: Low cell growth and viability in the presence of 3-HP.

  • Question: My host strain (e.g., E. coli, S. cerevisiae) exhibits poor growth or dies off when 3-HP concentration increases. What are the possible causes and solutions?

  • Answer: 3-HP toxicity is a significant challenge for commercial production, often becoming inhibitory at concentrations above 200 mM.[1][2] The toxic effects are primarily due to the accumulation of the intermediate 3-hydroxypropionaldehyde (3-HPA) and the intracellular acidification caused by 3-HP itself.[2][3][4]

    Troubleshooting Steps:

    • Assess 3-HPA Accumulation: 3-HPA is highly reactive and cytotoxic.[3][4][5] Measure the extracellular and intracellular concentrations of 3-HPA. If high levels are detected, focus on increasing the efficiency of its conversion to 3-HP.

      • Solution: Enhance the activity of aldehyde dehydrogenase (ALDH), the enzyme responsible for converting 3-HPA to 3-HP. This can be achieved by:

        • Screening for and expressing a more efficient ALDH. For example, GabD4 from Cupriavidus necator has shown high activity.[6]

        • Using site-directed mutagenesis to improve the kinetic properties of the existing ALDH.[6]

        • Optimizing the expression level of the ALDH gene, for instance, by using a stronger promoter.[5]

    • Evaluate Intracellular pH: 3-HP, as an organic acid, can lower the intracellular pH, thereby inhibiting cellular processes.[3]

      • Solution: Bolster the host's acid tolerance mechanisms.

        • In E. coli, overexpression of proteins identified through proteomic analysis under 3-HP stress has been shown to increase survival rates.[2]

        • For S. cerevisiae, which is naturally more acid-tolerant, strategies can include enhancing the glutathione-mediated detoxification pathway.[7][8]

    • Consider Adaptive Laboratory Evolution (ALE): ALE is a powerful technique to develop strains with improved tolerance to 3-HP.

      • Protocol: See the detailed experimental protocol for ALE below.

      • Example: An ALE-evolved E. coli W strain demonstrated tolerance up to 400 mM 3-HP in minimal media and 800 mM with yeast extract supplementation.[1] This tolerance was largely attributed to a mutation in the global regulator yieP.[1][9]

Issue 2: Reduced 3-HP titer and productivity despite good initial cell growth.

  • Question: My culture grows well initially, but the rate of 3-HP production is low, or it plateaus prematurely. What could be the limiting factors?

  • Answer: Low titers and productivity can stem from several factors, including precursor and cofactor limitations, metabolic imbalances, and feedback inhibition.

    Troubleshooting Steps:

    • Analyze Precursor Supply: The production of 3-HP via different pathways requires specific precursors (e.g., malonyl-CoA, β-alanine).

      • Solution: Engineer the host's central metabolism to increase the flux towards the desired precursor.

        • For the malonyl-CoA pathway in yeast, this can involve overexpressing acetyl-CoA carboxylase (ACC1) and deleting competing pathways.[7]

        • For the β-alanine pathway in E. coli, enhancing the expression of enzymes in the upstream pathway can increase β-alanine availability.[10][11]

    • Assess Cofactor Availability (NADPH/NADH): The synthesis of 3-HP is a reductive process that requires reducing equivalents like NADPH or NADH.

      • Solution: Increase the intracellular pool of the required cofactor.

        • Overexpression of enzymes in the pentose phosphate pathway can increase NADPH availability.[7]

        • In some cases, the choice of pathway can be critical. The malonyl-CoA pathway, for instance, has a high demand for NAD(P)H.[3]

    • Investigate By-product Formation: The carbon flux might be diverted to competing pathways, leading to the formation of by-products such as acetate and 1,3-propanediol.[12]

      • Solution: Knock out genes responsible for by-product formation. For example, deleting genes involved in acetate production in E. coli has been shown to increase 3-HP titers.[12]

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of 3-HP toxicity?

A1: The toxicity of 3-HP and its metabolic pathway intermediates primarily stems from two sources:

  • Toxicity of the intermediate 3-hydroxypropionaldehyde (3-HPA): 3-HPA is a reactive aldehyde that can cause significant cellular damage by modifying proteins and nucleic acids.[3][13] Its accumulation, even at low concentrations (15-30 mM), can inhibit cell growth and enzyme activity.[5]

  • Toxicity of 3-HP: As an organic acid, 3-HP can lead to a decrease in intracellular pH, which can disrupt various cellular functions.[3] High concentrations of 3-HP can also exert osmotic stress on the cells.

Q2: Which host strains are commonly used for 3-HP production, and what are their relative advantages and disadvantages?

A2: The most common host organisms for 3-HP production are Escherichia coli and Saccharomyces cerevisiae.[3]

  • E. coli :

    • Advantages: Fast growth, well-characterized genetics, and a wide range of available genetic tools make it a popular choice for metabolic engineering.[3]

    • Disadvantages: Generally less tolerant to acidic conditions compared to yeast.[2] Additionally, some key enzymes in 3-HP pathways, such as the B12-dependent glycerol dehydratase, require the addition of expensive cofactors as E. coli does not naturally synthesize vitamin B12.[9][14]

  • Saccharomyces cerevisiae :

    • Advantages: Generally recognized as safe (GRAS) organism, robust, and has a high tolerance to low pH, which can simplify downstream processing of 3-HP.[7][15]

    • Disadvantages: Metabolic engineering can be more complex than in E. coli, and growth rates are typically slower.

Q3: What is Adaptive Laboratory Evolution (ALE), and how can it be applied to improve 3-HP tolerance?

A3: Adaptive Laboratory Evolution (ALE) is an experimental method that involves culturing microorganisms under selective pressure for extended periods, allowing for the selection of mutants with desired traits, such as improved tolerance to a toxic compound.[1] In the context of 3-HP, strains are serially passaged in media containing gradually increasing concentrations of 3-HP. This process selects for spontaneous mutations that confer a fitness advantage in the presence of 3-HP. Subsequent genome sequencing of the evolved strains can reveal the genetic basis for the enhanced tolerance, providing valuable insights for further rational engineering.[1][15]

Q4: How can I balance the expression of pathway enzymes to avoid the accumulation of the toxic intermediate 3-HPA?

A4: Balancing the activities of the enzymes in the 3-HP production pathway is crucial, particularly the glycerol dehydratase (which produces 3-HPA) and the aldehyde dehydrogenase (which consumes 3-HPA).[4] Strategies to achieve this balance include:

  • Promoter Engineering: Use promoters of varying strengths to fine-tune the expression levels of the genes encoding these enzymes.

  • Enzyme Engineering: Modify the kinetic properties of the enzymes through protein engineering to match their activities.

  • Metabolic Toggle Switch: Implement genetic circuits that can dynamically regulate the expression of the pathway enzymes in response to specific metabolites or external inducers.

Quantitative Data Summary

Table 1: Strategies to Enhance 3-HP Tolerance and Production in E. coli

StrategyHost StrainKey ModificationImprovementReference
Adaptive Laboratory EvolutionE. coli WMutation in yiePIncreased tolerance from <200 mM to 400 mM (minimal media) and 800 mM (with yeast extract)[1]
Enzyme EngineeringE. coliMutant GabD4_E209Q/E269Q1.4-fold higher enzyme activity, 71.9 g/L 3-HP titer[6]
Metabolic EngineeringE. coliPromoter replacement for sdhC3.69 g/L 3-HP in flask culture[10][11]
By-product EliminationE. coliDeletion of genes for acetate and 1,3-propanediol formation28.1 g/L 3-HP titer[12]
Overexpression of Stress-Related ProteinsE. coli BL21(DE3)Overexpression of identified up-regulated proteinsSurvival rates increased from 47% to 67-85% under 3-HP stress[2]

Table 2: Strategies to Enhance 3-HP Production in S. cerevisiae

StrategyPathwayKey ModificationImprovementReference
Malonyl-CoA PathwayMalonyl-CoAIncreased precursor and NADPH supply~10 g/L 3-HP[7]
β-alanine Pathwayβ-alanineIncreased precursor and NADPH supply13.7 g/L 3-HP[7]
Glutathione-mediated detoxificationN/ASupplementation of glutathioneImproved tolerance to 3-HP[8]

Key Experimental Protocols

Protocol 1: Adaptive Laboratory Evolution (ALE) for 3-HP Tolerance

  • Strain Preparation: Prepare a fresh culture of the parental host strain in a defined minimal medium.

  • Initial Exposure: Inoculate the culture into a medium containing a sub-lethal concentration of 3-HP (e.g., a concentration that causes a 20-50% reduction in the maximum growth rate).

  • Serial Passaging: Once the culture reaches the late exponential or early stationary phase, transfer a small aliquot (e.g., 1-10% of the total volume) to a fresh medium with the same or a slightly increased concentration of 3-HP.

  • Incremental Increase in 3-HP: Continue the serial passaging. Once the growth rate of the culture in the presence of 3-HP is comparable to that of the parental strain in the absence of 3-HP, increase the concentration of 3-HP in the medium for the next passage.

  • Monitoring: Regularly monitor the growth rate (e.g., by measuring optical density at 600 nm) to track the adaptation of the population.

  • Isolation of Tolerant Strains: After a sufficient number of generations (typically hundreds to thousands), streak the evolved population onto solid medium to isolate single colonies.

  • Characterization: Characterize the isolated clones for their tolerance to 3-HP by performing growth assays at various concentrations of the acid.

  • Genomic Analysis (Optional but Recommended): Perform whole-genome sequencing of the most tolerant clones and the parental strain to identify the mutations responsible for the improved phenotype.

Visualizations

experimental_workflow_ale cluster_ale Adaptive Laboratory Evolution Workflow start Start with Parental Strain culture Culture in sub-lethal 3-HP concentration start->culture serial_passage Serial Passaging culture->serial_passage monitor_growth Monitor Growth Rate serial_passage->monitor_growth increase_3hp Increase 3-HP Concentration increase_3hp->serial_passage monitor_growth->increase_3hp Growth rate recovers isolate_colonies Isolate Single Colonies monitor_growth->isolate_colonies Sufficient generations characterize Characterize Tolerant Strains isolate_colonies->characterize sequence Whole-Genome Sequencing characterize->sequence end Identify Tolerance Mechanisms sequence->end

Caption: Workflow for Adaptive Laboratory Evolution to enhance 3-HP tolerance.

signaling_pathway_3hp_toxicity cluster_toxicity Mechanisms of 3-HP and 3-HPA Toxicity glycerol Glycerol hpa 3-Hydroxypropionaldehyde (3-HPA) glycerol->hpa Glycerol Dehydratase hp This compound (3-HP) hpa->hp Aldehyde Dehydrogenase protein_damage Protein & Nucleic Acid Damage hpa->protein_damage ph_drop Intracellular pH Decrease hp->ph_drop growth_inhibition Cell Growth Inhibition protein_damage->growth_inhibition ph_drop->growth_inhibition

Caption: Key toxicity mechanisms of 3-HPA and 3-HP in host cells.

logical_relationship_strategies cluster_strategies Strategies to Overcome 3-HP Toxicity problem 3-HP/3-HPA Toxicity solution_ale Adaptive Laboratory Evolution (ALE) problem->solution_ale solution_metabolic Metabolic Engineering problem->solution_metabolic solution_enzyme Enzyme Engineering problem->solution_enzyme outcome_tolerance Increased Strain Tolerance solution_ale->outcome_tolerance outcome_production Improved 3-HP Production solution_metabolic->outcome_production solution_enzyme->outcome_production outcome_tolerance->outcome_production

References

optimizing fermentation conditions for high-titer 3-HP production

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting information and frequently asked questions to optimize fermentation conditions for high-titer 3-hydroxypropionic acid (3-HP) production.

Frequently Asked Questions (FAQs)

Q1: What are the most common microbial hosts for 3-HP production?

A1: The most extensively studied and engineered microbial hosts for 3-HP production are Escherichia coli and Klebsiella pneumoniae.[1][2] Other hosts like Saccharomyces cerevisiae, Lactobacillus reuteri, and Corynebacterium glutamicum are also used due to specific advantages such as acid tolerance (S. cerevisiae, L. reuteri) or the ability to naturally produce required cofactors like coenzyme B12 (K. pneumoniae, L. reuteri).[1][2][3]

Q2: What are the main metabolic pathways for producing 3-HP from renewable feedstocks?

A2: There are several established biosynthetic pathways, primarily starting from glycerol or glucose:

  • Glycerol Oxidation Pathways: These are the most studied. Glycerol is first converted to the intermediate 3-hydroxypropionaldehyde (3-HPA) by a coenzyme B12-dependent glycerol dehydratase.[4] From there, the pathway can be CoA-dependent (three enzymes) or CoA-independent (one enzyme, an aldehyde dehydrogenase) to produce 3-HP.[4] The CoA-independent pathway is shorter and more widely used in engineered strains.[4]

  • Malonyl-CoA Pathway: This pathway, typically engineered in hosts like E. coli and S. cerevisiae, converts glucose to 3-HP via the central metabolite malonyl-CoA.[2][5] It requires a key enzyme, malonyl-CoA reductase (MCR).[5]

  • β-Alanine Pathway: This route also starts from glucose and proceeds through β-alanine as a key intermediate.[2][4]

Q3: Why is aeration control so critical in 3-HP fermentation?

A3: Aeration control is crucial because of the conflicting oxygen requirements of the 3-HP synthesis pathway from glycerol. The conversion of glycerol to 3-HPA by glycerol dehydratase requires coenzyme B12, which is naturally synthesized by hosts like K. pneumoniae under anaerobic conditions.[4] However, the subsequent oxidation of 3-HPA to 3-HP by aldehyde dehydrogenase (ALDH) requires the regeneration of the cofactor NAD+, which occurs efficiently via the electron transport chain under aerobic conditions.[4] This conflict necessitates a finely tuned "micro-aerobic" environment to balance both steps for optimal production.[1][6]

Q4: What is the highest reported 3-HP titer in a lab setting?

A4: The highest reported titer for 3-HP production from glycerol was achieved in an engineered Klebsiella pneumoniae strain, reaching 83.8 g/L after optimizing enzyme expression and fermentation conditions.[1][6] More recent studies have pushed this even higher, with one report of an engineered K. pneumoniae reaching 102.61 g/L in a fed-batch fermentation.[4]

Troubleshooting Guide

Issue 1: Low 3-HP Titer or Productivity

Q: My fermentation is resulting in a low final 3-HP concentration. What are the common causes and how can I fix it?

A: Low 3-HP titer is a common issue with multiple potential causes. Systematically investigate the following factors.

Potential CauseRecommended Solution
Sub-optimal Substrate Concentration Glycerol: High initial glycerol concentrations (>40 g/L) can inhibit cell growth. Start with a moderate concentration (e.g., 20 g/L) and use a fed-batch strategy to maintain it at a non-inhibitory level.[6] Glucose Co-feeding: The absence of a co-substrate like glucose can limit biomass and cofactor regeneration. Adding 2-6 g/L of glucose can improve biomass by over 60% and increase 3-HP titer.[1][7]
Toxic Intermediate Accumulation The intermediate 3-HPA is highly toxic to cells. Its accumulation suggests that the activity of aldehyde dehydrogenase (ALDH) is lower than that of glycerol dehydratase (GDHt). Solution: Increase the expression level of the ALDH enzyme. It has been shown that eliminating 3-HPA accumulation requires the ALDH expression level to be approximately eight-fold higher than that of GDHt.[4]
Cofactor Imbalance (NAD+/NADH) The ALDH enzyme requires NAD+ as a cofactor. Insufficient NAD+ regeneration can create a bottleneck. Solution: 1. Implement micro-aerobic conditions to allow for NAD+ regeneration through the respiratory chain.[4] 2. Add supplements like 1 g/L acetic acid, which can improve the NAD+ pool and has been shown to increase 3-HP titer by over 35%.
Poor Enzyme Activity The specific activity of the chosen enzymes (GDHt, ALDH) may be low. Solution: Screen different ALDH enzymes from various organisms. For instance, GabD4 from C. necator and PuuC from K. pneumoniae have been used effectively to achieve high titers.[1][3]
Sub-optimal pH The optimal pH for cell growth and 3-HP production is typically around 7.0.[1] Deviations can reduce enzyme activity and cell viability. Solution: Implement strict pH control in the bioreactor using automated addition of a base (e.g., NaOH or NH4OH).
Issue 2: High By-product Formation (e.g., 1,3-Propanediol, Lactate)

Q: I am observing significant formation of by-products, which lowers my 3-HP yield. How can I redirect carbon flux?

A: By-product formation is a major challenge that diverts carbon and energy away from your target molecule.

Potential CauseRecommended Solution
Active Competing Pathways In hosts like K. pneumoniae, a significant portion of the 3-HPA intermediate can be reduced to 1,3-propanediol (1,3-PDO).[1] Other common by-products include lactic acid and acetic acid. Solution: Use metabolic engineering to knock out the genes responsible for by-product synthesis. Deleting genes encoding 1,3-propanediol oxidoreductase (for 1,3-PDO) and lactate dehydrogenase (ldhA) can significantly increase the carbon flux towards 3-HP.[1][6]
Redox Imbalance An excess of the reducing equivalent NADH can drive reactions that consume it, such as the formation of 1,3-PDO or lactate. Solution: Optimizing aeration is key. Micro-aerobic conditions help balance the redox state by allowing some NADH to be re-oxidized to NAD+ via respiration, making it available for the desired 3-HP pathway.[1][4]
Glycerol Assimilation Carbon flux can be diverted towards biomass production rather than 3-HP synthesis. Solution: In K. pneumoniae, deleting the gene for glycerol kinase (glpK) can decrease the rate of glycerol assimilation into central metabolism, thereby redirecting more carbon towards the 3-HP pathway.[4]
Issue 3: Poor Cell Growth or Biomass Yield

Q: My microbial culture is not growing well in the fermentation medium. What could be wrong?

A: Poor cell growth directly impacts volumetric productivity. Ensure the culture conditions are optimal for your specific host strain.

Potential CauseRecommended Solution
Nutrient Limitation The fermentation medium may lack essential nutrients, particularly a suitable nitrogen source. Solution: Optimize the medium components. Test different organic nitrogen sources like yeast extract, peptone, and corn steep liquor (CSL).[7] For example, a medium containing 10 g/L peptone and 6.0% CSL has been shown to be effective.[7]
Inhibitory Substrate Concentration As mentioned, high concentrations of glycerol can be inhibitory to the growth of many microbes. Solution: Employ a fed-batch fermentation strategy to maintain the glycerol concentration at a low, non-toxic level (e.g., below 20 g/L).
Product Toxicity High concentrations of the final product, 3-HP, can be toxic to cells, especially at low pH.[5] Solution: 1. Maintain the fermentation pH at a neutral level (e.g., 7.0) to keep the 3-HP in its less-toxic salt form.[1] 2. Consider using acid-tolerant host strains like S. cerevisiae or L. reuteri if low-pH fermentation is desired.[2][3] 3. Investigate in-situ product removal techniques for very high-titer fermentations.

Data Presentation: Optimized Fermentation Parameters

The following tables summarize quantitative data from various studies to guide experimental design.

Table 1: Effect of Substrate and Supplement Concentration on 3-HP Production

Host StrainCarbon Source(s)Supplement3-HP Titer (g/L)Biomass Change
E. coli (Engineered)20 g/L GlycerolNone9.58-
E. coli (Engineered)20 g/L Glycerol + 2 g/L GlucoseNone6.75+61.77%
E. coli (Engineered)20 g/L Glycerol + 6 g/L GlucoseNone--
E. coli (Engineered)20 g/L Glycerol + 6 g/L Glucose1 g/L Acetic Acid12.97+29.91%
Data synthesized from a study on engineered E. coli.[7]

Table 2: Comparison of High-Titer Fed-Batch Fermentations

Host StrainPrimary FeedstockKey StrategyFinal Titer (g/L)
K. pneumoniaeGlycerolOptimized ALDH expression, blocked lactate/acetate synthesis83.8
K. pneumoniaeGlycerolOverexpression of PuuC with tandem promoters102.61
E. coliGlycerolCo-fed with glucose, balanced GDHt/ALDH expression71.9
C. glutamicumGlucoseEngineered glycerol pathway from glucose62.6
S. cerevisiaeGlucoseβ-alanine pathway, controlled fed-batch13.7
Data compiled from multiple sources.[1][2][3][4][6]

Experimental Protocols

Protocol 1: Fed-Batch Fermentation for High-Titer 3-HP Production

This protocol describes a general fed-batch fermentation process using an engineered K. pneumoniae or E. coli strain.

  • Inoculum Preparation:

    • Inoculate a single colony into 5 mL of seed medium (e.g., LB broth with appropriate antibiotics).

    • Incubate overnight at 37°C with shaking (200-250 rpm).

    • Transfer the seed culture to a shake flask containing 100 mL of fermentation medium to a starting OD600 of ~0.1.

    • Incubate until the culture reaches an OD600 of 3-5.

  • Bioreactor Setup:

    • Prepare a 5 L bioreactor with 3 L of initial fermentation medium. A typical medium contains: glycerol (20 g/L), yeast extract (10 g/L), K2HPO4 (3 g/L), MgSO4 (0.27 g/L), and trace minerals.[7]

    • Autoclave the bioreactor and medium.

    • Aseptically add sterile components: antibiotics, coenzyme B12 (if required for the host, e.g., E. coli), and any inducers (e.g., IPTG).

    • Calibrate pH and dissolved oxygen (DO) probes. Set the temperature to 37°C and maintain pH at 7.0 using 5M NaOH.

  • Fermentation Process:

    • Inoculate the bioreactor with the prepared seed culture.

    • Batch Phase: Allow the culture to grow and consume the initial glycerol.

    • Fed-Batch Phase: Once the initial glycerol is nearly depleted (monitor using HPLC), begin the feeding strategy.

      • Feeding Solution: A concentrated sterile solution of glycerol (e.g., 500 g/L) and glucose (e.g., 100 g/L).

      • Feeding Rate: Start a continuous or pulsed feed to maintain the glycerol concentration in the reactor below an inhibitory level (e.g., <10 g/L). The feed rate should be adjusted based on real-time consumption rates.

    • Aeration Control: Maintain micro-aerobic conditions. A common strategy is to set an initial aeration rate (e.g., 1.0 vvm) and agitation (e.g., 300 rpm), allowing the DO to drop from 100% to near 0% as biomass increases.[1] Maintain a low DO level (e.g., 5%) throughout the fed-batch phase by cascading agitation speed.[4]

  • Sampling and Analysis:

    • Aseptically withdraw samples at regular intervals (e.g., every 4-6 hours).

    • Measure OD600 for cell density.

    • Centrifuge the sample to pellet cells. Analyze the supernatant for 3-HP, glycerol, glucose, and major by-products using High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., Aminex HPX-87H) and detector (UV or RI).

Visualizations

Metabolic and Experimental Workflows

G cluster_0 Key Steps in 3-HP Production from Glycerol (CoA-Independent) cluster_1 By-product Pathway Glycerol Glycerol Three_HPA 3-Hydroxypropionaldehyde (3-HPA) (Toxic Intermediate) Glycerol->Three_HPA Glycerol Dehydratase (Coenzyme B12-dependent) Three_HP This compound (3-HP) (Product) Three_HPA->Three_HP Aldehyde Dehydrogenase (NAD+ dependent) PDO 1,3-Propanediol (By-product) Three_HPA->PDO 1,3-PDO Dehydrogenase (NADH consuming)

Caption: Simplified CoA-independent pathway for 3-HP production from glycerol.

G cluster_workflow Workflow: Optimizing Aeration for 3-HP Production Start Start: Baseline Fermentation (e.g., 1.5 vvm) C1 Condition 1: High Aeration (e.g., 2.5 vvm) Start->C1 C2 Condition 2: Micro-aerobic (e.g., 1.0 vvm, DO-stat at 5%) Start->C2 C3 Condition 3: Anaerobic (0 vvm) Start->C3 Analysis Measure for each condition: - 3-HP Titer (g/L) - 1,3-PDO Titer (g/L) - Biomass (OD600) C1->Analysis C2->Analysis C3->Analysis Decision Compare Results: Which condition maximizes 3-HP/Biomass ratio? Analysis->Decision End Optimal Condition Identified Decision->End Select best G cluster_troubleshooting Troubleshooting Logic: Low 3-HP Titer Problem Problem: Low 3-HP Titer Check1 Is 3-HPA accumulating? Problem->Check1 Check2 Are by-products high? Problem->Check2 Check3 Is biomass low? Problem->Check3 Check1->Check2 No Sol1 Solution: Increase ALDH expression Check1->Sol1 Yes Check2->Check3 No Sol2 Solution: Knock out competing pathways (e.g., for 1,3-PDO) Check2->Sol2 Yes Sol3 Solution: Optimize medium (N-source, co-substrate) Check3->Sol3 Yes Sol4 Solution: Optimize physical parameters (pH, Aeration, Substrate Feed) Check3->Sol4 No

References

Technical Support Center: Purification of 3-Hydroxypropionic Acid from Fermentation Broth

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of 3-hydroxypropionic acid (3-HP) from fermentation broth.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying this compound (3-HP) from fermentation broth?

The primary challenges in purifying 3-HP stem from its physicochemical properties and the complexity of the fermentation broth. Key difficulties include:

  • High Hydrophilicity: 3-HP is highly soluble in water, which makes its extraction using conventional organic solvents inefficient.

  • Presence of Structurally Similar Impurities: The fermentation broth often contains other organic acids, such as lactic acid and acetic acid, which have similar properties to 3-HP, making separation difficult.

  • Residual Substrates and Byproducts: Unconsumed substrates like glycerol and various metabolic byproducts can interfere with purification steps.

  • Complex Broth Matrix: The presence of cells, cell debris, proteins, and salts in the fermentation broth can foul chromatography columns and membranes, reducing purification efficiency.

  • Product Inhibition and Toxicity: High concentrations of 3-HP can be toxic to the production microorganisms, leading to lower titers and complicating downstream processing.[1]

Q2: Which purification techniques are most commonly used for 3-HP?

Several techniques are employed for 3-HP purification, often in combination, to achieve high purity. The most common methods include:

  • Reactive Extraction: This technique involves using an extractant (e.g., tertiary amines like tri-n-octylamine) in an organic solvent to form a complex with 3-HP, facilitating its transfer from the aqueous broth to the organic phase. This method can be highly selective.

  • Ion Exchange Chromatography (IEC): IEC separates molecules based on their net charge. Anion exchange chromatography is particularly effective for separating 3-HP from other negatively charged organic acids and impurities.

  • Membrane Filtration: Techniques like nanofiltration can be used to concentrate 3-HP and remove smaller molecules like salts and some sugars.

  • Crystallization: Under specific conditions of concentration and temperature, 3-HP can be crystallized to achieve high purity.

Q3: What is a typical overall recovery and purity that can be expected for 3-HP purification?

The overall recovery and purity of 3-HP are highly dependent on the initial titer in the fermentation broth, the chosen purification strategy, and the scale of the operation. Generally, multi-step purification processes can achieve purities of over 95%.[2] However, each step incurs some product loss, and achieving high purity often comes at the cost of overall yield.

Troubleshooting Guides

This section provides solutions to specific problems that may be encountered during the purification of 3-HP.

Reactive Extraction
Problem Possible Cause(s) Troubleshooting Steps
Low 3-HP Extraction Yield 1. Suboptimal pH of the aqueous phase: The extraction efficiency of amines is pH-dependent. For effective extraction with tertiary amines, the pH of the broth should be below the pKa of 3-HP (around 4.5) to ensure it is in its undissociated form. 2. Inappropriate solvent or extractant concentration: The type and concentration of the extractant and the diluent in the organic phase significantly impact the distribution coefficient. 3. Presence of competing compounds: Other organic acids in the broth can compete with 3-HP for the extractant. 4. Emulsion formation: The presence of surfactants or cell lysates can lead to the formation of stable emulsions, hindering phase separation.1. Adjust pH: Acidify the fermentation broth to a pH between 2.0 and 4.0 before extraction. 2. Optimize Organic Phase: Screen different extractants (e.g., TOA, Aliquat 336) and diluents (e.g., n-decanol, oleyl alcohol). Optimize the extractant concentration. 3. Pre-treatment of Broth: Consider a pre-purification step like activated carbon treatment to remove some interfering compounds. 4. Break Emulsion: Use centrifugation at higher speeds, add demulsifying agents, or employ membrane-based extraction to mitigate emulsion formation.
Difficulty in Back-Extracting 3-HP from the Organic Phase 1. Strong complex formation: The 3-HP-amine complex can be very stable, making it difficult to break for recovery. 2. Inappropriate back-extraction solution: The choice and concentration of the stripping solution are crucial.1. Temperature Swing: Increasing the temperature of the organic phase can help to break the complex and release the 3-HP. 2. pH Swing: Use a basic solution (e.g., NaOH, KOH) to strip the 3-HP from the organic phase as its salt. 3. Diluent Swing: Adding a non-polar "anti-solvent" to the organic phase can reduce the solubility of the 3-HP-amine complex, facilitating its precipitation or transfer to a new aqueous phase.
Ion Exchange Chromatography (IEC)
Problem Possible Cause(s) Troubleshooting Steps
Low 3-HP Binding to Anion Exchange Resin 1. Incorrect buffer pH: The pH of the loading buffer must be above the pKa of 3-HP (4.5) to ensure it carries a net negative charge. 2. High ionic strength of the sample: High salt concentrations in the fermentation broth will compete with 3-HP for binding to the resin. 3. Column overloading: Exceeding the binding capacity of the column will result in the product flowing through without binding.1. Adjust Buffer pH: Ensure the loading buffer pH is in the range of 5.5-7.0. 2. Desalt the Sample: Use nanofiltration or diafiltration to reduce the salt concentration of the broth before loading it onto the column. 3. Reduce Sample Load: Decrease the volume or concentration of the sample loaded onto the column.
Co-elution of Impurities with 3-HP 1. Similar charge properties of impurities: Other organic acids (e.g., lactic acid, succinic acid) may have similar pKa values and charge densities to 3-HP, leading to their co-elution. 2. Inadequate gradient slope: A steep elution gradient may not provide sufficient resolution to separate compounds with similar binding affinities.1. Optimize Elution Gradient: Use a shallower salt gradient (e.g., a linear gradient of 0-1 M NaCl over a larger column volume). 2. pH Gradient Elution: Consider using a pH gradient for elution, as small differences in pKa values can be exploited for better separation. 3. Multi-modal Chromatography: Employ a secondary chromatography step with a different separation principle (e.g., hydrophobic interaction chromatography) for polishing.
High Backpressure in the Column 1. Clogged column frit or resin: Particulates from the fermentation broth (cell debris, precipitated proteins) can clog the column. 2. Resin compaction: Operating at excessively high flow rates can cause the resin bed to compress.1. Clarify the Feed: Thoroughly centrifuge and filter (e.g., through a 0.22 µm filter) the fermentation broth before loading it onto the column. 2. Optimize Flow Rate: Operate the column within the manufacturer's recommended flow rate limits. 3. Column Cleaning: Implement a rigorous cleaning-in-place (CIP) protocol with appropriate reagents (e.g., NaOH, salt solutions) to remove foulants.

Quantitative Data on Purification Methods

The following table summarizes typical performance metrics for different 3-HP purification strategies. Note that these values can vary significantly based on the specific conditions of the fermentation and purification processes.

Purification Method Starting Material Purity (%) Recovery Yield (%) Key Considerations
Reactive Extraction with TOA Clarified Fermentation Broth>9080-90Highly selective for carboxylic acids. Back-extraction can be challenging.
Anion Exchange Chromatography Desalted Broth>9570-85Good for removing other organic acids. Prone to fouling if the feed is not properly clarified.
Crystallization Concentrated 3-HP Solution>9960-80Can achieve very high purity. Requires a relatively concentrated and pure starting solution.
Multi-step (e.g., Extraction + IEC) Fermentation Broth>9850-70Combines the advantages of different methods to achieve high purity. More complex and may have lower overall yield.

Experimental Protocols

Protocol 1: Reactive Extraction of 3-HP
  • Preparation of Fermentation Broth:

    • Centrifuge the fermentation broth at 10,000 x g for 20 minutes to remove cells.

    • Filter the supernatant through a 0.45 µm filter to remove any remaining cell debris.

    • Adjust the pH of the clarified broth to 3.0 with concentrated sulfuric acid.

  • Extraction:

    • Prepare an organic phase consisting of 30% (v/v) tri-n-octylamine (TOA) in n-decanol.

    • Mix the acidified broth with the organic phase at a volume ratio of 1:1 in a separation funnel.

    • Shake vigorously for 30 minutes to ensure thorough mixing and complex formation.

    • Allow the phases to separate for at least 1 hour.

  • Back-Extraction:

    • Separate the organic phase containing the 3-HP-TOA complex.

    • Add an equal volume of 1 M NaOH solution to the organic phase.

    • Shake for 30 minutes to strip the 3-HP into the aqueous phase as sodium 3-hydroxypropionate.

    • Separate the aqueous phase containing the purified 3-HP salt.

Protocol 2: Ion Exchange Chromatography for 3-HP Purification
  • Sample Preparation:

    • Clarify the fermentation broth as described in Protocol 1, step 1.

    • Desalt the clarified broth using a nanofiltration system or by diafiltration against the starting buffer (20 mM Tris-HCl, pH 7.0).

  • Column Equilibration:

    • Pack a column with a strong anion exchange resin (e.g., Q-Sepharose).

    • Equilibrate the column with 5-10 column volumes (CV) of the starting buffer (20 mM Tris-HCl, pH 7.0) until the pH and conductivity of the outlet stream are stable.

  • Sample Loading:

    • Load the prepared sample onto the equilibrated column at a low flow rate (e.g., 1 mL/min for a 10 mL column).

    • Collect the flow-through fraction.

  • Washing:

    • Wash the column with 5-10 CV of the starting buffer to remove any unbound impurities.

  • Elution:

    • Elute the bound 3-HP using a linear gradient of 0 to 1 M NaCl in the starting buffer over 20 CV.

    • Collect fractions and analyze them for 3-HP concentration and purity (e.g., by HPLC).

  • Regeneration:

    • Regenerate the column by washing with 5 CV of 2 M NaCl, followed by 5 CV of deionized water, and finally re-equilibrate with the starting buffer.

Visualizations

PurificationWorkflow cluster_0 Upstream Processing cluster_1 Downstream Processing Fermentation Fermentation Broth (3-HP, Cells, Impurities) Clarification Clarification (Centrifugation/Filtration) Fermentation->Clarification Cell Removal Acidification Acidification (pH Adjustment) Clarification->Acidification Clarified Broth Extraction Reactive Extraction (Organic Phase) Acidification->Extraction Acidified Broth BackExtraction Back-Extraction (Aqueous Phase) Extraction->BackExtraction 3-HP in Organic Phase IEC Ion Exchange Chromatography BackExtraction->IEC Crude 3-HP Salt Polishing Polishing (e.g., Crystallization) IEC->Polishing Partially Purified 3-HP Pure3HP High Purity 3-HP Polishing->Pure3HP Final Product

Caption: A generalized workflow for the purification of this compound from fermentation broth.

TroubleshootingFlowchart Start Low 3-HP Yield in Final Product CheckBroth Analyze Initial Broth Titer Start->CheckBroth CheckExtraction Check Reactive Extraction Efficiency LowExtractionYield Low Extraction Yield? CheckExtraction->LowExtractionYield CheckIEC Check Ion Exchange Chromatography Performance LowBinding Low Binding to IEC Column? CheckIEC->LowBinding CheckBroth->CheckExtraction Titer is adequate LowTiter Low Initial Concentration CheckBroth->LowTiter Titer is low OptimizeFermentation Optimize Fermentation Conditions LowTiter->OptimizeFermentation LowExtractionYield->CheckIEC No AdjustpH Adjust Broth pH (2.0-4.0) LowExtractionYield->AdjustpH Yes OptimizeSolvent Optimize Solvent/Extractant LowExtractionYield->OptimizeSolvent Yes End Improved Yield AdjustpH->End OptimizeSolvent->End AdjustBuffer Adjust Buffer pH/Ionic Strength LowBinding->AdjustBuffer Yes CheckLoad Reduce Sample Load LowBinding->CheckLoad Yes CoElution Co-elution of Impurities? LowBinding->CoElution No AdjustBuffer->End CheckLoad->End OptimizeGradient Optimize Elution Gradient CoElution->OptimizeGradient Yes AddPolishing Add Polishing Step CoElution->AddPolishing Yes CoElution->End No OptimizeGradient->End AddPolishing->End

Caption: A logical troubleshooting flowchart for addressing low yield in 3-HP purification.

References

cofactor imbalance and regeneration in 3-HP biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the biosynthesis of 3-hydroxypropionate (3-HP).

Frequently Asked Questions (FAQs)

Q1: What are the main biosynthetic pathways for 3-HP production, and which cofactors are involved?

A1: The three primary pathways for 3-HP biosynthesis are:

  • Malonyl-CoA Pathway: This pathway converts acetyl-CoA to malonyl-CoA, which is then reduced to 3-HP. This process is heavily dependent on NADPH, typically requiring two molecules of NADPH per molecule of 3-HP produced.[1][2][3]

  • Glycerol Pathway: This pathway involves the conversion of glycerol to 3-HP. It can be CoA-dependent or CoA-independent. The CoA-independent pathway uses an aldehyde dehydrogenase that requires NAD+ for the final oxidation step.[4]

  • β-Alanine Pathway: In this pathway, β-alanine is converted to 3-HP. The final step, the dehydrogenation of malonic semialdehyde, is catalyzed by an enzyme that consumes NADPH.[5]

Q2: What is cofactor imbalance in the context of 3-HP biosynthesis?

A2: Cofactor imbalance occurs when the cell's metabolic network cannot regenerate the required cofactors (primarily NADPH for the malonyl-CoA and β-alanine pathways, and NAD+ for the glycerol pathway) at a rate sufficient to support high-titer 3-HP production.[6][7] This imbalance can lead to a bottleneck in the biosynthesis pathway, resulting in low product yields and the accumulation of toxic intermediates.

Q3: How can I increase the intracellular supply of NADPH?

A3: A common and effective strategy is to overexpress an NADP-dependent glyceraldehyde-3-phosphate dehydrogenase (GAPN).[5] This enzyme catalyzes the conversion of glyceraldehyde-3-phosphate to 1,3-bisphosphoglycerate, generating NADPH in the process. Other strategies include engineering the cofactor specificity of native enzymes or introducing heterologous pathways that produce NADPH.

Q4: What are common challenges encountered during 3-HP fermentation?

A4: Researchers often face several challenges, including:

  • Low 3-HP Titer and Yield: This can be caused by cofactor imbalance, insufficient precursor supply (e.g., malonyl-CoA), or low activity of the pathway enzymes.[1][8]

  • Accumulation of Toxic Intermediates: For example, in the glycerol pathway, the intermediate 3-hydroxypropionaldehyde (3-HPA) can accumulate and inhibit cell growth and enzyme activity.[7]

  • Poor Cell Viability: This can be a result of the toxicity of 3-HP at high concentrations, the accumulation of inhibitory intermediates, or general metabolic burden from the engineered pathway.

  • Sluggish or Stalled Fermentation: This may be due to suboptimal fermentation conditions (temperature, pH, aeration), nutrient limitation, or yeast acclimatization issues.[9][10]

Troubleshooting Guides

Issue 1: Low 3-HP Titer Despite High Cell Growth
Possible Cause Troubleshooting Steps
Cofactor (NADPH) Limitation 1. Quantify Intracellular Cofactor Ratios: Measure the NADPH/NADP+ ratio to confirm if a lack of NADPH is the bottleneck. (See Experimental Protocol 1). 2. Overexpress NADPH-Regenerating Enzymes: Introduce and/or overexpress an NADP-dependent glyceraldehyde-3-phosphate dehydrogenase (GAPN) to boost NADPH availability.[5] 3. Perform Enzyme Activity Assays: Confirm the activity of the introduced GAPN enzyme. (See Experimental Protocol 2).
Insufficient Precursor (Malonyl-CoA) Supply 1. Overexpress Acetyl-CoA Carboxylase (ACC): Increase the expression of ACC to enhance the conversion of acetyl-CoA to malonyl-CoA.[8] 2. Inhibit Competing Pathways: Downregulate or knockout genes involved in pathways that compete for malonyl-CoA, such as fatty acid biosynthesis.
Low Activity of Pathway Enzymes 1. Codon Optimize Genes: Ensure the heterologous genes in your pathway are codon-optimized for your expression host. 2. Promoter Engineering: Use stronger promoters to drive the expression of rate-limiting enzymes in the pathway. 3. Enzyme Engineering: Consider protein engineering to improve the catalytic efficiency or stability of key enzymes like malonyl-CoA reductase (MCR).
Issue 2: Accumulation of a Pathway Intermediate
Possible Cause Troubleshooting Steps
Imbalance in Enzyme Expression Levels 1. Fine-tune Gene Expression: Use a library of promoters with varying strengths or inducible systems to balance the expression of enzymes upstream and downstream of the accumulating intermediate. 2. Construct Multi-gene Operons: Co-express pathway enzymes in a single operon to ensure coordinated expression.
Low Activity of a Specific Enzyme 1. Perform In Vitro Enzyme Assays: Test the activity of the enzyme responsible for converting the accumulating intermediate. 2. Check for Inhibitors: The accumulating intermediate itself or other cellular metabolites may be inhibiting the downstream enzyme.
Issue 3: Poor Cell Viability During Fermentation
Possible Cause Troubleshooting Steps
Toxicity of 3-HP or Intermediates 1. Optimize Fermentation pH: Maintain the pH of the fermentation broth at a level that minimizes the protonated (more toxic) form of 3-HP. 2. In Situ Product Removal: Investigate methods for continuous removal of 3-HP from the fermentation broth to keep its concentration below toxic levels. 3. Improve Host Tolerance: Use adaptive laboratory evolution or engineer efflux pumps to enhance the host's tolerance to 3-HP.
Suboptimal Fermentation Conditions 1. Optimize Temperature and Aeration: Ensure that the temperature and dissolved oxygen levels are optimal for your production strain. 2. Nutrient Limitation: Check for and supplement any limiting nutrients in the fermentation medium.

Quantitative Data Summary

The following table summarizes 3-HP production metrics from various studies employing different host organisms, pathways, and cofactor regeneration strategies.

Host Organism3-HP PathwayKey Genetic Modifications for Cofactor/Precursor Supply3-HP Titer (g/L)3-HP Yield (g/g or mol/mol)Reference
Escherichia coliMalonyl-CoAOverexpression of accDABC and codon-optimized mcr48.8Not Reported[11]
Escherichia coliMalonyl-CoAHybrid pathway integration and fine-tuned NADPH regeneration42.80.4 mol/mol[12]
Corynebacterium glutamicumMalonyl-CoAOptimized expression of MCR, knockdown of gltA0.66Not Reported[8]
Saccharomyces cerevisiaeβ-AlanineNot specified for cofactor regeneration13.7Not Reported[5]
Saccharomyces cerevisiaeMalonyl-CoAOverexpression of GAPN~10Not Reported[5]
E. coli Co-culture with L. reuteriGlycerolOverexpression of aldehyde dehydrogenase in E. coli125.93Not Reported[7]

Experimental Protocols

Protocol 1: Quantification of Intracellular NAD(P)H/NAD(P)+ Ratio in E. coli

This protocol is adapted from methods described for accurate cofactor measurement, minimizing interconversion during extraction.[13][14]

1. Materials:

  • Extraction Solvent: 40:40:20 acetonitrile:methanol:water with 0.1 M formic acid, pre-chilled to -20°C.

  • Neutralization Buffer: 15% (w/v) ammonium bicarbonate, pre-chilled to 4°C.

  • Phosphate-Buffered Saline (PBS): ice-cold.

  • Liquid Nitrogen.

2. Sample Collection and Quenching:

  • Rapidly collect ~5 x 10^9 cells from your culture by centrifugation at 8,000 x g for 2 min at 4°C.

  • Discard the supernatant and wash the cell pellet twice with ice-cold PBS.

  • After the final wash, resuspend the pellet in a small volume of PBS and immediately freeze the cell suspension in liquid nitrogen to quench metabolism.

3. Extraction:

  • Add 300 µL of the pre-chilled acidic extraction solvent to the frozen cell pellet.

  • Vortex vigorously for 1 minute to lyse the cells.

  • Incubate on ice for 10 minutes, vortexing for 30 seconds every 2-3 minutes.

  • Centrifuge at 12,000 x g for 5 min at 4°C to pellet cell debris.

  • Transfer the supernatant to a new pre-chilled tube.

4. Neutralization and Analysis:

  • Immediately neutralize the acidic extract by adding the neutralization buffer. The exact volume should be determined empirically to bring the pH to ~7.0.

  • The neutralized extracts can be stored at -80°C before analysis.

  • Analyze the concentrations of NAD+, NADH, NADP+, and NADPH using LC-MS or a suitable enzymatic cycling assay kit.

Protocol 2: NADP-Dependent Glyceraldehyde-3-Phosphate Dehydrogenase (GAPN) Activity Assay

This protocol is based on the measurement of NADPH formation, which absorbs light at 340 nm.[15]

1. Materials:

  • Assay Buffer: 50 mM Tricine buffer, pH 8.5, containing 3 mM 2-mercaptoethanol.

  • NADP+ Solution: 10 mM NADP+ in Assay Buffer.

  • DL-Glyceraldehyde-3-Phosphate (DL-G3P) Solution: 2 mM DL-G3P in Assay Buffer.

  • Cell-Free Extract: Prepare by lysing cells (e.g., by sonication or bead beating) in ice-cold Assay Buffer, followed by centrifugation to remove cell debris.

2. Assay Procedure:

  • In a 96-well UV-transparent plate or a quartz cuvette, prepare the reaction mixture:

    • 160 µL Assay Buffer

    • 20 µL NADP+ Solution

    • X µL Cell-Free Extract (the amount should be optimized to obtain a linear reaction rate)

    • Bring the final volume to 180 µL with Assay Buffer.

  • Incubate the mixture at the desired assay temperature (e.g., 37°C) for 5 minutes to pre-warm.

  • Initiate the reaction by adding 20 µL of the DL-G3P Solution.

  • Immediately measure the increase in absorbance at 340 nm over time using a spectrophotometer. Record readings every 30 seconds for 5-10 minutes.

3. Calculation of Enzyme Activity:

  • Determine the linear rate of the reaction (ΔA340/min).

  • Calculate the enzyme activity using the Beer-Lambert law:

    • Activity (µmol/min/mL) = (ΔA340/min * Total Assay Volume (mL)) / (ε * Path Length (cm))

    • Where ε (extinction coefficient) for NADPH at 340 nm is 6.22 mM⁻¹cm⁻¹.

  • Express the specific activity as Units/mg of total protein, where one Unit is defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADPH per minute.

Visualizations

Malonyl-CoA Pathway with NADPH Regeneration Glucose Glucose G3P Glyceraldehyde-3-P Glucose->G3P Glycolysis Pyruvate Pyruvate G3P->Pyruvate NADPH_pool NADPH G3P->NADPH_pool GAPN AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA MalonylCoA Malonyl-CoA AcetylCoA->MalonylCoA ACC MSA Malonate Semialdehyde MalonylCoA->MSA MCR-C NADP_pool NADP+ MalonylCoA->NADP_pool 2 NADP+ HP3 3-HP MSA->HP3 MCR-N NADPH_pool->MalonylCoA 2 NADPH

Caption: Malonyl-CoA pathway for 3-HP biosynthesis with NADPH regeneration.

Troubleshooting Workflow for Low 3-HP Titer start Low 3-HP Titer check_growth Is cell growth normal? start->check_growth troubleshoot_fermentation Troubleshoot Fermentation Conditions (Temp, pH, Nutrients) check_growth->troubleshoot_fermentation No check_cofactors Quantify Intracellular NADPH/NADP+ Ratio check_growth->check_cofactors Yes end Re-evaluate 3-HP Titer troubleshoot_fermentation->end is_ratio_low Is NADPH/NADP+ ratio low? check_cofactors->is_ratio_low regenerate_nadph Implement/Enhance NADPH Regeneration Strategy (e.g., overexpress GAPN) is_ratio_low->regenerate_nadph Yes check_precursors Analyze Precursor (Malonyl-CoA) Levels is_ratio_low->check_precursors No regenerate_nadph->end is_precursor_low Is Malonyl-CoA low? check_precursors->is_precursor_low increase_precursors Increase Precursor Supply (e.g., overexpress ACC) is_precursor_low->increase_precursors Yes check_enzyme_activity Assay Pathway Enzyme Activities is_precursor_low->check_enzyme_activity No increase_precursors->end is_activity_low Is enzyme activity low? check_enzyme_activity->is_activity_low engineer_enzymes Optimize Enzyme Expression or Engineer Enzymes is_activity_low->engineer_enzymes Yes is_activity_low->end No engineer_enzymes->end

Caption: Experimental workflow for troubleshooting low 3-HP titer.

Cofactor Regeneration Strategies cofactor_imbalance Cofactor Imbalance (Low NADPH/NADP+ Ratio) strategy_node Regeneration Strategies cofactor_imbalance->strategy_node overexpress_gapn Overexpress NADP-dependent Glyceraldehyde-3-Phosphate Dehydrogenase (GAPN) strategy_node->overexpress_gapn engineer_specificity Engineer Cofactor Specificity (e.g., NAD+ to NADP+) strategy_node->engineer_specificity heterologous_pathways Introduce Heterologous NADPH-Generating Pathways strategy_node->heterologous_pathways balanced_ratio Balanced NADPH/NADP+ Ratio overexpress_gapn->balanced_ratio engineer_specificity->balanced_ratio heterologous_pathways->balanced_ratio outcome_node Desired Outcomes increased_flux Increased Flux to 3-HP balanced_ratio->increased_flux higher_titer Higher 3-HP Titer & Yield increased_flux->higher_titer

Caption: Logical relationships of cofactor regeneration strategies.

References

Technical Support Center: Enhancing Enzyme Stability in 3-HP Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stability of enzymes in the 3-hydroxypropionic acid (3-HP) production pathway.

Frequently Asked Questions (FAQs)

Q1: What are the main pathways for 3-HP production, and which enzymes are critical for their stability?

A1: There are three primary metabolic pathways for 3-HP production, each with key enzymes whose stability is crucial for high yields:

  • Glycerol Pathway: This pathway converts glycerol to 3-HP. The key enzymes are Glycerol Dehydratase (GDHt) and Aldehyde Dehydrogenase (ALDH). GDHt is particularly sensitive to inactivation, making its stability a primary concern.

  • Malonyl-CoA Pathway: This pathway utilizes the central metabolite Malonyl-CoA. The key enzyme is the bifunctional Malonyl-CoA Reductase (MCR). Maintaining the activity and stability of both functional domains of MCR is essential.

  • Beta-alanine Pathway: This pathway proceeds through β-alanine as an intermediate. Key enzymes include Aspartate Decarboxylase, Beta-alanine Aminotransferase, and 3-Hydroxypropionate Dehydrogenase. The stability of each of these enzymes can impact the overall efficiency of the pathway.

Q2: My enzyme shows low or no activity. What are the common causes and solutions?

A2: Low or no enzyme activity can stem from several factors:

  • Improper Protein Folding: Ensure that the expression host and conditions (e.g., temperature, inducer concentration) are optimal for correct protein folding. Co-expression of chaperones can sometimes aid in this process.

  • Cofactor Limitation: Many enzymes in the 3-HP pathways require cofactors (e.g., NAD(P)H, Coenzyme B12 for some GDHts). Ensure that the cellular environment provides a sufficient supply of these cofactors. For in vitro applications, ensure they are added to the reaction buffer at optimal concentrations.

  • Sub-optimal Reaction Conditions: Verify that the pH, temperature, and buffer composition of your assay are within the optimal range for your specific enzyme.

  • Enzyme Degradation: Proteolytic degradation can be an issue, especially in cell lysates. The addition of protease inhibitors can help mitigate this problem.

Q3: How can I improve the thermostability of my enzyme?

A3: Several protein engineering and immobilization strategies can be employed:

  • Directed Evolution: This involves creating a library of enzyme variants through random mutagenesis and screening for mutants with improved thermostability.

  • Site-Directed Mutagenesis: This rational design approach involves making specific amino acid substitutions based on the protein's structure or by comparing its sequence to thermostable homologs. Introducing disulfide bonds or increasing hydrophobic interactions in the protein core are common strategies.

  • Immobilization: Attaching the enzyme to a solid support can significantly enhance its thermal stability by restricting conformational changes that lead to denaturation.

Q4: What is enzyme immobilization, and how can it improve stability?

A4: Enzyme immobilization is the process of confining enzymes to a solid support material. This can improve stability in several ways:

  • Increased Rigidity: The attachment to a support restricts the enzyme's flexibility, making it more resistant to unfolding at higher temperatures or in the presence of denaturants.

  • Protection from Proteolysis: The support can shield the enzyme from proteases present in the reaction medium.

  • Prevention of Aggregation: By physically separating enzyme molecules, immobilization can prevent the formation of inactive aggregates.

  • Reusability: Immobilized enzymes can be easily recovered and reused, which is a significant advantage for industrial processes.

Troubleshooting Guides

Issue 1: Low Activity of Glycerol Dehydratase (GDHt)
Possible Cause Troubleshooting Step Expected Outcome
Coenzyme B12 Limitation Supplement the culture medium or reaction buffer with Coenzyme B12.Increased GDHt activity.
Oxygen Sensitivity For B12-dependent GDHts, maintain anaerobic or microaerobic conditions during expression and reaction.Prevention of irreversible enzyme inactivation.
Mechanism-based Inactivation Employ protein engineering strategies (directed evolution or rational design) to improve the enzyme's intrinsic stability.[1]A more robust enzyme with a longer operational half-life.
Sub-optimal pH Characterize the pH-activity profile of your GDHt and adjust the buffer accordingly. Rational design has been shown to improve pH stability by 1.25-2 times.[2]Enhanced activity and stability at the desired process pH.
Issue 2: Instability of Malonyl-CoA Reductase (MCR)
Possible Cause Troubleshooting Step Expected Outcome
Functional Imbalance between MCR-N and MCR-C domains Dissect the MCR into its two functional domains (MCR-N and MCR-C) and express them as separate proteins. This has been shown to increase the catalytic efficiency (Kcat/Km) of the MCR-C fragment by approximately 4-fold.[3][4][5]Improved overall pathway flux by balancing the activities of the two reductive steps.
Low Catalytic Efficiency Perform directed evolution or site-directed mutagenesis on the rate-limiting domain (typically MCR-C) to improve its catalytic activity.Increased 3-HP production. One study reported a 270-fold increase in 3-HP titer after balancing enzyme activities and optimizing culture conditions.[6]
Substrate (Malonyl-CoA) Instability Ensure that samples for analysis are quenched rapidly and stored at low temperatures (-80°C) in an acidic buffer (pH ~6.0) to prevent enzymatic and chemical degradation of Malonyl-CoA.[7]Accurate measurement of intracellular Malonyl-CoA levels.
Issue 3: Aggregation of Beta-alanine Pathway Enzymes
Possible Cause Troubleshooting Step Expected Outcome
High Protein Concentration Optimize expression conditions (e.g., lower temperature, weaker promoter, lower inducer concentration) to reduce the rate of protein synthesis and allow for proper folding.Increased yield of soluble, active enzyme.
Hydrophobic Interactions If aggregation is suspected to be driven by exposed hydrophobic patches, consider site-directed mutagenesis to replace hydrophobic residues on the surface with more hydrophilic ones.Reduced aggregation and improved solubility.
Environmental Stress (pH, temperature) Characterize the enzyme's stability under different pH and temperature conditions. Add stabilizing excipients like glycerol or sucrose to the buffer.The peptide solution remains clear for a longer duration.
Nucleation-Dependent Aggregation Filter the protein solution to remove any pre-existing small aggregates that could act as seeds for further aggregation.[8]A delay or reduction in the onset of aggregation.

Data Presentation: Quantitative Improvements in Enzyme Stability

The following tables summarize quantitative data on the improvement of enzyme stability and activity in the 3-HP production pathway from various studies.

Table 1: Glycerol Pathway Enzyme Improvements

EnzymeHost OrganismImprovement StrategyMetricFold ImprovementReference
Glycerol DehydrataseKlebsiella pneumoniaeRational Design (Site-directed mutagenesis)pH Stability1.25 - 2[2]
Glycerol DehydrataseKlebsiella pneumoniaeRational Design (Site-directed mutagenesis)Specific Activity1.5 - 2[2]
Glycerol DehydrataseKlebsiella pneumoniaeDirected Evolution (Saturation mutagenesis)Catalytic Efficiency (kcat/Km)8[1]
Aldehyde Dehydrogenase (GabD4)Cupriavidus necatorSite-directed & Saturation MutagenesisEnzyme Activity1.4[9]
Aldehyde Dehydrogenase (KGSADH)Azospirillum brasilenseProtein EngineeringCatalytic Efficiency2.5[10][11]

Table 2: Malonyl-CoA Pathway Enzyme Improvements

EnzymeHost OrganismImprovement StrategyMetricFold ImprovementReference
Malonyl-CoA Reductase (MCR-C fragment)Chloroflexus aurantiacusProtein DissectionCatalytic Efficiency (Kcat/Km)~4[3][4][5]
Malonyl-CoA Reductase (MCR-C fragment)Chloroflexus aurantiacusProtein DissectionSpecific Activity>2[3]
Acetyl-CoA Carboxylase (Acc1)Saccharomyces cerevisiaeSite-directed MutagenesisEnzyme ActivityEnhanced[12]

Experimental Protocols

Protocol 1: Site-Directed Mutagenesis of Malonyl-CoA Reductase (MCR)

This protocol is adapted for the introduction of point mutations into the MCR gene to enhance stability or activity.

1. Primer Design:

  • Design a pair of complementary primers, 15-25 base pairs in length, containing the desired mutation in the center.

  • The primers should have a melting temperature (Tm) of ≥ 78°C.

  • Ensure the primers have a GC content between 40-60%.

2. PCR Amplification:

  • Set up a PCR reaction using a high-fidelity DNA polymerase to minimize secondary mutations.

  • Reaction Mixture:

    • 5 µL 10x reaction buffer

    • 1 µL template DNA (plasmid containing MCR gene, 10-50 ng)

    • 1.5 µL forward primer (10 µM)

    • 1.5 µL reverse primer (10 µM)

    • 1 µL dNTP mix (10 mM)

    • 1 µL high-fidelity DNA polymerase

    • Add nuclease-free water to a final volume of 50 µL.

  • PCR Cycling Conditions:

    • Initial denaturation: 95°C for 2 minutes

    • 18-25 cycles of:

      • Denaturation: 95°C for 30 seconds

      • Annealing: 55-65°C for 1 minute

      • Extension: 68°C for 1 minute/kb of plasmid length

    • Final extension: 68°C for 5 minutes

3. DpnI Digestion:

  • Add 1 µL of DpnI restriction enzyme to the PCR product.

  • Incubate at 37°C for 1-2 hours to digest the parental, methylated template DNA.

4. Transformation:

  • Transform the DpnI-treated plasmid into competent E. coli cells.

  • Plate on selective media and incubate overnight at 37°C.

5. Verification:

  • Select colonies and isolate plasmid DNA.

  • Verify the presence of the desired mutation by DNA sequencing.

Protocol 2: Covalent Immobilization of Aldehyde Dehydrogenase (ALDH)

This protocol describes the covalent immobilization of ALDH onto an epoxy-activated support, a method known to enhance enzyme stability.

1. Support Preparation:

  • Use a pre-activated epoxy support (e.g., epoxy-activated Sepharose or similar).

  • Wash the support with distilled water and then with the coupling buffer (e.g., 100 mM sodium phosphate buffer, pH 7.5-8.5).

2. Enzyme Solution Preparation:

  • Prepare a solution of purified ALDH in the coupling buffer. The optimal enzyme concentration should be determined empirically but a starting point of 1-5 mg/mL is recommended.

3. Immobilization Reaction:

  • Mix the prepared support with the enzyme solution.

  • Incubate the mixture at room temperature with gentle shaking for 12-24 hours. The long incubation time allows for multipoint covalent attachment, which enhances stability.

4. Washing:

  • After incubation, separate the immobilized enzyme from the solution by filtration or centrifugation.

  • Wash the immobilized enzyme extensively with the coupling buffer to remove any non-covalently bound protein.

  • Follow with a high ionic strength buffer (e.g., coupling buffer + 1 M NaCl) to remove any ionically bound enzyme.

  • Finally, wash with a buffer suitable for storage (e.g., 100 mM phosphate buffer, pH 7.0, with 10% glycerol).

5. Activity Assay:

  • Determine the activity of the immobilized enzyme and the supernatant from the immobilization and washing steps to calculate the immobilization yield and the activity of the immobilized enzyme.

  • The activity can be measured by monitoring the reduction of NAD(P)+ to NAD(P)H at 340 nm in the presence of the aldehyde substrate.

Visualizations

3-HP Production Pathways

G cluster_glycerol Glycerol Pathway cluster_malonyl Malonyl-CoA Pathway cluster_beta Beta-alanine Pathway Glycerol Glycerol 3-HPA 3-HPA Glycerol->3-HPA Glycerol Dehydratase 3-HP_G 3-HP 3-HPA->3-HP_G Aldehyde Dehydrogenase Malonyl-CoA Malonyl-CoA Malonate Semialdehyde Malonate Semialdehyde Malonyl-CoA->Malonate Semialdehyde Malonyl-CoA Reductase (MCR-C) 3-HP_M 3-HP Malonate Semialdehyde->3-HP_M Malonyl-CoA Reductase (MCR-N) Aspartate Aspartate Beta-alanine Beta-alanine Aspartate->Beta-alanine Aspartate Decarboxylase Malonate Semialdehyde_B Malonate Semialdehyde Beta-alanine->Malonate Semialdehyde_B Beta-alanine Aminotransferase 3-HP_B 3-HP Malonate Semialdehyde_B->3-HP_B 3-HP Dehydrogenase

Caption: Overview of the three main biosynthetic pathways for 3-HP production.

Experimental Workflow for Enzyme Stability Improvement

G cluster_protein_eng Protein Engineering start Identify Unstable Enzyme strategy Select Improvement Strategy start->strategy directed_evo Directed Evolution strategy->directed_evo Random site_directed Site-Directed Mutagenesis strategy->site_directed Rational immobilization Immobilization strategy->immobilization External create_library Create Mutant Library directed_evo->create_library design_mutants Design Mutants (Structure/Sequence) site_directed->design_mutants select_support Select Support & Method immobilization->select_support screen Screen for Improved Stability create_library->screen sequence Sequence Best Variants screen->sequence characterize Characterize Stability & Activity sequence->characterize introduce_mutations Introduce Mutations (PCR) design_mutants->introduce_mutations express_purify Express & Purify Variants introduce_mutations->express_purify express_purify->characterize perform_immobilization Perform Immobilization select_support->perform_immobilization perform_immobilization->characterize

Caption: General workflow for improving enzyme stability.

Troubleshooting Logic for Enzyme Inactivation

G start Enzyme Inactivation Observed check_conditions Are reaction conditions optimal (pH, temp)? start->check_conditions check_cofactors Are cofactors present and stable? check_conditions->check_cofactors Yes optimize_conditions Optimize reaction conditions check_conditions->optimize_conditions No check_proteolysis Is proteolytic degradation suspected? check_cofactors->check_proteolysis Yes add_cofactors Add/stabilize cofactors check_cofactors->add_cofactors No add_inhibitors Add protease inhibitors check_proteolysis->add_inhibitors Yes consider_eng Consider Protein Engineering or Immobilization check_proteolysis->consider_eng No optimize_conditions->start add_cofactors->start add_inhibitors->start

Caption: A logical guide for troubleshooting enzyme inactivation.

References

Technical Support Center: Troubleshooting Low Yields in Microbial 3-Hydroxypropionic Acid Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues encountered during the microbial production of 3-hydroxypropionic acid (3-HP).

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Our troubleshooting guidance is organized by the metabolic pathway used for 3-HP production. For each pathway, common problems are presented in a question-and-answer format with detailed explanations and recommended actions.

Section 1: Glycerol-Dependent Pathway Issues

The CoA-independent pathway is a widely studied route for 3-HP production from glycerol, involving two key enzymatic steps: the conversion of glycerol to 3-hydroxypropionaldehyde (3-HPA) by glycerol dehydratase (GDHt), and the subsequent oxidation of 3-HPA to 3-HP by an aldehyde dehydrogenase (ALDH).[1] Low yields in this pathway are often linked to issues with these enzymes, cofactor availability, or the toxicity of the intermediate, 3-HPA.

Question 1: My 3-HP titer is low, and I suspect a problem with one of the pathway enzymes. How can I check the activity of glycerol dehydratase (GDHt) and aldehyde dehydrogenase (ALDH)?

Answer: Low enzyme activity is a common reason for reduced 3-HP production. It is crucial to assay the activity of both GDHt and ALDH in your cell lysates to pinpoint the bottleneck.

  • Glycerol Dehydratase (GDHt) Activity: A reliable method for assaying GDHt activity in crude cell extracts involves a coupled-enzyme reaction. In this assay, GDHt converts a substrate like 1,2-propanediol to an aldehyde, which is then reduced by an excess of a coupling enzyme (like yeast alcohol dehydrogenase) with the concomitant oxidation of NADH. The decrease in NADH concentration is monitored spectrophotometrically at 340 nm.[2] It is important to prepare cell lysates using mechanical methods like a bead beater or French press, as chemical lysis reagents can inactivate the enzymes.[2]

  • Aldehyde Dehydrogenase (ALDH) Activity: ALDH activity can be measured using a colorimetric or fluorometric assay.[3][4] These assays are based on the ALDH-catalyzed oxidation of an aldehyde substrate, which leads to the reduction of NAD+ to NADH. The resulting NADH then reduces a probe to a colored or fluorescent product. The intensity of the color or fluorescence is proportional to the ALDH activity in the sample.[3][4]

Question 2: I've confirmed that my enzymes are active, but the 3-HP yield is still poor. Could the intermediate, 3-hydroxypropionaldehyde (3-HPA), be the problem?

Answer: Yes, the accumulation of 3-HPA is a major issue in this pathway as it is toxic to microorganisms, even at low concentrations, and can inhibit cell growth and enzyme activity.[5] An imbalance in the expression levels of GDHt and ALDH can lead to 3-HPA accumulation.[1]

To address this, you can:

  • Tune Enzyme Expression: Fine-tune the expression levels of GDHt and ALDH. Often, a higher expression of ALDH relative to GDHt is required to rapidly convert the toxic 3-HPA to 3-HP.[6]

  • Select an Efficient ALDH: Choose an ALDH with high specificity and activity towards 3-HPA.

Question 3: My microbial strain requires coenzyme B12 for the glycerol dehydratase activity, and this is increasing my production costs. What are my options?

Answer: The requirement for coenzyme B12 is a significant consideration for hosts like E. coli that cannot synthesize it de novo.[1] Strategies to mitigate this include:

  • Use a Host with Natural B12 Synthesis: Employ a microbial host that naturally produces coenzyme B12, such as Klebsiella pneumoniae or Lactobacillus reuteri.[1][5]

  • Engineer B12 Synthesis: Engineer your production host to synthesize coenzyme B12, although this can be a complex metabolic engineering task.

Section 2: Malonyl-CoA Pathway Issues

The malonyl-CoA pathway is an attractive route for 3-HP production from glucose. It involves the conversion of the central metabolic intermediate, acetyl-CoA, to malonyl-CoA, which is then reduced to 3-HP via a two-step reaction catalyzed by malonyl-CoA reductase (MCR).[1] Challenges in this pathway often revolve around precursor and cofactor supply.

Question 1: My 3-HP production via the malonyl-CoA pathway is lower than expected. How can I improve the supply of the precursor, malonyl-CoA?

Answer: Insufficient malonyl-CoA is a common bottleneck. To enhance its availability, you can:

  • Overexpress Acetyl-CoA Carboxylase (ACC): ACC catalyzes the conversion of acetyl-CoA to malonyl-CoA. Overexpressing the corresponding gene (acc) can increase the malonyl-CoA pool.

  • Increase Acetyl-CoA Supply: Enhance the flux towards acetyl-CoA by overexpressing enzymes in the upstream pathway, such as pyruvate dehydrogenase.

Question 2: I've increased malonyl-CoA supply, but the yield is still not optimal. Could cofactor availability be limiting?

Answer: Yes, the conversion of malonyl-CoA to 3-HP by MCR is an NADPH-dependent reaction.[1] An inadequate supply of NADPH can severely limit 3-HP production.

To address this, you should:

  • Measure the Intracellular NADPH/NADP+ Ratio: Quantifying the NADPH/NADP+ ratio can confirm if cofactor availability is a limiting factor. Several commercial kits are available for this purpose, which typically involve specific extraction procedures to stabilize NADPH and NADP+ followed by an enzymatic cycling assay.[7][8]

  • Enhance NADPH Regeneration: Engineer your host to increase NADPH production. This can be achieved by overexpressing enzymes of the pentose phosphate pathway or by introducing heterologous NADPH-generating enzymes.

Section 3: General Fermentation and Media Optimization

Beyond the specific metabolic pathway, the overall fermentation conditions and media composition play a critical role in 3-HP production.

Question 1: I am observing slow cell growth and low 3-HP production. How can I optimize my fermentation conditions?

Answer: Suboptimal fermentation conditions can significantly impact both cell growth and product formation. Key parameters to optimize include:

  • pH: The optimal pH for 3-HP production can vary depending on the microbial host. It's important to control the pH of the fermentation broth, as fluctuations can affect enzyme activity and cell viability.

  • Temperature: Each microorganism has an optimal temperature range for growth and production. Ensure your fermentation is running at the optimal temperature for your specific strain.

  • Aeration: The oxygen supply is critical. Some pathways may require microaerobic conditions for optimal performance.[6] Experiment with different aeration rates to find the best condition for your system.

Question 2: Could my media composition be the reason for low 3-HP yields?

Answer: Absolutely. The composition of the culture medium provides the necessary nutrients for cell growth and product synthesis. Consider the following:

  • Carbon Source: Ensure an adequate supply of the primary carbon source (e.g., glycerol or glucose). In some cases, co-feeding of a secondary carbon source can improve yields.[6]

  • Nitrogen Source: The type and concentration of the nitrogen source can influence metabolic fluxes.

  • Trace Elements and Vitamins: Deficiencies in essential trace elements or vitamins (like biotin, a cofactor for some carboxylases) can impair enzyme function and limit production.[9]

Quantitative Data Summary

The following table summarizes 3-HP titers achieved in various microbial hosts and pathways, providing a benchmark for your experiments.

Host OrganismPathwayCarbon Source(s)Titer (g/L)Reference
Klebsiella pneumoniaeGlycerol (CoA-independent)Glycerol83.8[6]
Escherichia coliGlycerol (CoA-independent)Glycerol, Glucose56.4[6]
Escherichia coliMalonyl-CoAGlucose10.08[6]
Halomonas bluephagenesis1,3-propanediol dependent1,3-propanediol154[10]

Experimental Protocols

Protocol 1: HPLC Analysis of this compound

This protocol provides a general method for the quantification of 3-HP in fermentation broth. Optimization may be required for your specific sample matrix.

1. Sample Preparation: a. Centrifuge 1 mL of fermentation broth at 10,000 x g for 10 minutes to pellet the cells. b. Filter the supernatant through a 0.22 µm syringe filter. c. Dilute the filtered supernatant with the mobile phase to a concentration within the linear range of your standard curve.

2. HPLC Conditions:

  • Column: A suitable column for organic acid analysis, such as a Bio-Rad Aminex HPX-87H column.
  • Mobile Phase: Isocratic elution with a dilute acid, typically 0.005 M H₂SO₄.
  • Flow Rate: 0.6 mL/min.
  • Column Temperature: 35-60 °C.
  • Detector: Refractive Index (RI) or UV detector at 210 nm.
  • Injection Volume: 10-20 µL.

3. Quantification: a. Prepare a series of 3-HP standards of known concentrations. b. Generate a standard curve by plotting the peak area against the concentration of the standards. c. Determine the concentration of 3-HP in your samples by comparing their peak areas to the standard curve.

Protocol 2: Assay for Glycerol Dehydratase (GDHt) Activity

This protocol is adapted from a coupled-enzyme assay for GDHt.[2]

1. Reagents:

  • Assay Buffer: 100 mM potassium phosphate buffer, pH 8.0.
  • Substrate: 1,2-Propanediol (1,2-PDO).
  • Coupling Enzyme: Yeast alcohol dehydrogenase (yADH).
  • Cofactor: NADH.
  • Cell Lysate: Prepared by mechanical disruption (e.g., bead beating) in assay buffer.

2. Assay Procedure: a. In a cuvette, mix the assay buffer, 1,2-PDO, yADH, and NADH. b. Equilibrate the mixture to the desired temperature (e.g., 37 °C). c. Initiate the reaction by adding the cell lysate. d. Immediately monitor the decrease in absorbance at 340 nm for 5-10 minutes. e. The rate of NADH oxidation is proportional to the GDHt activity.

Protocol 3: Assay for Aldehyde Dehydrogenase (ALDH) Activity

This protocol is a general colorimetric assay for ALDH activity.[3]

1. Reagents:

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 8.0.
  • Substrate: A suitable aldehyde (e.g., acetaldehyde or propionaldehyde).
  • Cofactor: NAD⁺.
  • Colorimetric Probe: A reagent that changes color upon reduction by NADH (e.g., WST-1).
  • Developer Solution.
  • Cell Lysate: Prepared in assay buffer.

2. Assay Procedure (96-well plate format): a. Prepare a working reagent mix containing the assay buffer, developer solution, NAD⁺, colorimetric probe, and substrate. b. Add the cell lysate to the wells of a 96-well plate. c. Add the working reagent mix to each well to start the reaction. d. Immediately measure the increase in absorbance at the appropriate wavelength (e.g., 440 nm) over time. e. The rate of color development is proportional to the ALDH activity.

Protocol 4: Quantification of Intracellular NADPH/NADP+ Ratio

This protocol outlines the general steps for using a commercial NADP/NADPH assay kit.[8] Always refer to the manufacturer's instructions for specific details.

1. Sample Preparation: a. Harvest a known number of cells by centrifugation. b. Lyse the cells using the extraction buffer provided in the kit. c. For NADPH measurement, heat the lysate to decompose NADP⁺. For total NADP⁺/NADPH, keep the lysate on ice.

2. Assay Procedure: a. Add the prepared cell lysates to a 96-well plate. b. Add the assay buffer and dye mixture to each well. c. Add the enzyme solution to initiate the reaction. d. Incubate at the recommended temperature and time. e. Measure the absorbance or fluorescence at the specified wavelength.

3. Calculation: a. Determine the concentrations of NADPH and total NADP⁺/NADPH from a standard curve. b. Calculate the NADP⁺ concentration by subtracting the NADPH concentration from the total. c. Calculate the NADPH/NADP⁺ ratio.

Visualizations

Troubleshooting_Workflow start_node Low 3-HP Yield decision_node_pathway Which Pathway? start_node->decision_node_pathway Identify Production Pathway decision_node decision_node process_node process_node endpoint_node endpoint_node issue_node issue_node process_node_glycerol Glycerol Pathway decision_node_pathway->process_node_glycerol Glycerol process_node_malonyl Malonyl-CoA Pathway decision_node_pathway->process_node_malonyl Malonyl-CoA decision_node_enzyme_activity GDHt/ALDH Activity OK? process_node_glycerol->decision_node_enzyme_activity Check Enzyme Activity decision_node_precursor Sufficient Malonyl-CoA? process_node_malonyl->decision_node_precursor Check Precursor Supply issue_node_low_activity Issue: Low Enzyme Activity decision_node_enzyme_activity->issue_node_low_activity Low Activity decision_node_3hpa Check for 3-HPA decision_node_enzyme_activity->decision_node_3hpa Activity OK process_node_optimize_expression Optimize enzyme expression/codon usage issue_node_low_activity->process_node_optimize_expression Solution issue_node_3hpa_accumulation Issue: 3-HPA Toxicity decision_node_3hpa->issue_node_3hpa_accumulation 3-HPA Accumulation? decision_node_b12 Check B12 decision_node_3hpa->decision_node_b12 No Accumulation process_node_tune_expression Tune GDHt/ALDH expression ratio issue_node_3hpa_accumulation->process_node_tune_expression Solution issue_node_b12 Issue: B12 Limitation decision_node_b12->issue_node_b12 B12 Limitation? endpoint_node_general Check General Fermentation Conditions decision_node_b12->endpoint_node_general No process_node_b12_solution Use B12-producing host or supplement issue_node_b12->process_node_b12_solution Solution issue_node_low_malonyl Issue: Low Precursor decision_node_precursor->issue_node_low_malonyl Low Malonyl-CoA decision_node_cofactor Sufficient NADPH? decision_node_precursor->decision_node_cofactor Sufficient Precursor process_node_overexpress_acc Overexpress ACC/upstream enzymes issue_node_low_malonyl->process_node_overexpress_acc Solution decision_node_cofactor->endpoint_node_general Sufficient NADPH issue_node_low_nadph Issue: Low Cofactor decision_node_cofactor->issue_node_low_nadph Low NADPH? process_node_enhance_nadph Enhance NADPH regeneration issue_node_low_nadph->process_node_enhance_nadph Solution

Caption: A troubleshooting workflow for low 3-HP yields.

Glycerol_Pathway substrate_node substrate_node intermediate_node intermediate_node product_node product_node enzyme_node enzyme_node cofactor_node cofactor_node Glycerol Glycerol 3-HPA 3-Hydroxypropionaldehyde Glycerol->3-HPA Glycerol Dehydratase (GDHt) 3-HP This compound 3-HPA->3-HP Aldehyde Dehydrogenase (ALDH) NAD NAD+ 3-HPA->NAD B12 Coenzyme B12 B12->Glycerol NADH NADH + H+ NADH->3-HP

Caption: The CoA-independent glycerol pathway for 3-HP production.

Malonyl_CoA_Pathway substrate_node substrate_node intermediate_node intermediate_node product_node product_node enzyme_node enzyme_node cofactor_node cofactor_node Acetyl-CoA Acetyl-CoA Malonyl-CoA Malonyl-CoA Acetyl-CoA->Malonyl-CoA Acetyl-CoA Carboxylase (ACC) ATP ATP Acetyl-CoA->ATP Malonate Semialdehyde Malonate Semialdehyde Malonyl-CoA->Malonate Semialdehyde Malonyl-CoA Reductase (MCR) NADPH1 NADPH + H+ Malonyl-CoA->NADPH1 3-HP This compound Malonate Semialdehyde->3-HP Malonyl-CoA Reductase (MCR) NADPH2 NADPH + H+ Malonate Semialdehyde->NADPH2 ADP ADP + Pi ADP->Malonyl-CoA NADP1 NADP+ NADP1->Malonate Semialdehyde NADP2 NADP+ NADP2->3-HP

References

fed-batch feeding strategies to avoid substrate inhibition in 3-HP fermentation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on 3-hydroxypropionic acid (3-HP) fermentation. The focus is on implementing fed-batch feeding strategies to mitigate substrate inhibition and enhance product yield.

Frequently Asked Questions (FAQs)

Q1: What is substrate inhibition in the context of 3-HP fermentation, and why is it a concern?

A1: Substrate inhibition is a phenomenon where the rate of an enzymatic reaction decreases at high substrate concentrations. In 3-HP fermentation, high concentrations of carbon sources like glycerol or glucose can be toxic to the microbial host (e.g., E. coli, K. pneumoniae), leading to reduced cell growth and lower 3-HP production. This is a significant concern as it limits the achievable product titer and overall process efficiency. For instance, glycerol concentrations exceeding 40 g/L have been shown to significantly inhibit the growth of K. pneumoniae.[1]

Q2: What are the primary substrates used for 3-HP fermentation, and what are their typical inhibitory concentrations?

A2: The most common substrates are glycerol and glucose. The inhibitory concentrations can vary depending on the microbial strain and fermentation conditions.

  • Glycerol: In Klebsiella pneumoniae, significant growth inhibition is observed at concentrations above 40 g/L.[1]

  • Glucose: While specific inhibitory concentrations for 3-HP-producing strains are not always explicitly defined, high glucose concentrations can lead to overflow metabolism, resulting in the formation of inhibitory byproducts like acetate.

Q3: How does a fed-batch feeding strategy help to overcome substrate inhibition?

A3: A fed-batch strategy involves feeding the substrate at a controlled rate throughout the fermentation process. This approach maintains the substrate concentration in the bioreactor at a low, non-inhibitory level. By avoiding the initial high substrate concentrations typical of batch fermentation, fed-batch strategies can sustain cell viability and productivity over a longer period, leading to higher final 3-HP titers.

Q4: What are the common byproducts in 3-HP fermentation, and how can their formation be minimized?

A4: Common byproducts include 1,3-propanediol (1,3-PDO), lactate, and acetate.[2] Their formation is often linked to redox imbalances and overflow metabolism. Strategies to minimize byproduct formation include:

  • Metabolic Engineering: Knocking out genes responsible for byproduct synthesis (e.g., ldhA for lactate, pta for acetate).

  • Process Optimization: Controlling dissolved oxygen (DO) levels and the substrate feeding rate to maintain a balanced metabolic state. For example, over-expression of E. coli AldH has been shown to reduce byproduct formation, with the exception of lactate.[2]

Q5: What is 3-HPA, and why is its accumulation a problem?

A5: 3-hydroxypropionaldehyde (3-HPA) is a key intermediate in the glycerol-based pathway for 3-HP production. It is highly toxic to microorganisms, and its accumulation can severely inhibit cell growth and 3-HP synthesis.[3] Balancing the expression and activity of the enzymes that produce and consume 3-HPA is crucial for a successful fermentation.

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps
Low cell growth and 3-HP production from the start of fermentation. Substrate Inhibition: Initial substrate concentration is too high.1. Switch from a batch to a fed-batch strategy to maintain a low substrate concentration. 2. For glycerol fermentation with K. pneumoniae, ensure the initial concentration is well below 40 g/L.[1] 3. For glucose, start with a moderate concentration and feed a concentrated solution over time.
Cell growth is good initially, but 3-HP production is low and byproduct levels (e.g., 1,3-PDO, lactate) are high. Redox Imbalance or Unfavorable Conditions: Sub-optimal dissolved oxygen (DO) levels or pH.1. Optimize the DO level. For K. pneumoniae, a constant DO of 5% has been shown to be effective.[4] 2. Implement pH control. A pH of 7.0 is often optimal for 3-HP production.[1] 3. Consider metabolic engineering to block byproduct pathways.
Cell growth suddenly stops, and 3-HP production ceases, especially in glycerol-based fermentations. Accumulation of toxic intermediate (3-HPA): Imbalance between the activities of glycerol dehydratase and aldehyde dehydrogenase.1. Increase the expression level of the aldehyde dehydrogenase (e.g., ydcW from K. pneumoniae).[5] 2. Co-feeding with a small amount of glucose can sometimes enhance aldehyde dehydrogenase activity.[6] 3. Use a host strain with higher tolerance to 3-HPA.
Inconsistent results between fermentation runs. Variability in Inoculum or Media Preparation: Inconsistent seed culture quality or media component concentrations.1. Standardize the inoculum preparation procedure (age, cell density). 2. Ensure accurate and consistent preparation of all media and feed solutions.

Quantitative Data Summary

Table 1: Substrate Inhibition and Optimal Concentrations for 3-HP Production

SubstrateMicrobial HostInhibitory ConcentrationOptimal Fed-Batch ConcentrationReference
GlycerolKlebsiella pneumoniae> 40 g/LMaintained at low levels via controlled feeding[1]
GlucoseEscherichia coliHigh concentrations can lead to overflow metabolismMaintained at low levels via controlled feeding[7]

Table 2: Comparison of Fed-Batch Strategies for 3-HP Production

Feeding StrategyMicrobial HostSubstrate(s)Final 3-HP Titer (g/L)Key FindingsReference
Continuous Feeding with DO ControlEscherichia coliGlycerol76.2Highest reported productivity for E. coli at the time.[5]
pH-StatEscherichia coliGlycerol31Demonstrated commercially meaningful high titer production.[8]
Dual-Substrate (Continuous)Escherichia coliGlycerol and Glucose17.2Glucose addition improved aldehyde dehydrogenase activity.[6]
Constant DO (5%)Klebsiella pneumoniaeGlycerol>28Appropriate aeration is crucial for vitamin B₁₂ synthesis and 3-HP production.[4]

Experimental Protocols

Protocol 1: General pH-Stat Fed-Batch Fermentation for 3-HP Production in E. coli

This protocol provides a general guideline for a pH-stat fed-batch fermentation. Specific parameters may need to be optimized for your particular strain and experimental setup.

  • Inoculum Preparation:

    • Inoculate a single colony of the engineered E. coli strain into 5 mL of Luria-Bertani (LB) medium with appropriate antibiotics.

    • Incubate at 37°C with shaking at 250 rpm for 12-16 hours.

    • Transfer the pre-culture to 100 mL of defined medium in a 500 mL shake flask.

    • Incubate at 37°C with shaking at 250 rpm until the optical density at 600 nm (OD600) reaches 4.0-6.0.

  • Bioreactor Setup:

    • Prepare a 1 L working volume bioreactor with a defined fermentation medium containing an initial limiting amount of the primary carbon source (e.g., 10 g/L glycerol).

    • Autoclave the bioreactor and medium.

    • Aseptically add sterile supplements (e.g., vitamins, antibiotics).

  • Fermentation Run:

    • Inoculate the bioreactor with the seed culture to an initial OD600 of approximately 0.1-0.2.

    • Batch Phase:

      • Control the temperature at 37°C.

      • Maintain the pH at a setpoint (e.g., 7.0) using automated addition of a base (e.g., NH₄OH).

      • Control dissolved oxygen (DO) at a setpoint (e.g., 20-30%) by adjusting the agitation speed and aeration rate.

    • Fed-Batch Phase (pH-Stat Triggered):

      • When the initial carbon source is depleted, the pH will naturally rise due to the consumption of organic acids.

      • Configure the system to automatically feed a concentrated sterile solution of the carbon source when the pH rises above a specific setpoint (e.g., 7.05). The addition of the acidic feed will cause the pH to drop, stopping the feed pump. This cycle maintains a low substrate concentration.

    • Induction (if applicable):

      • When the culture reaches a desired cell density (e.g., OD600 of 20-30), add an inducer (e.g., IPTG) to initiate the expression of the 3-HP production pathway genes.

  • Sampling and Analysis:

    • Periodically take samples from the bioreactor to measure cell density (OD600), substrate concentration, 3-HP concentration, and byproduct concentrations using methods like HPLC.

Visualizations

FedBatchLogic cluster_Batch Batch Phase cluster_FedBatch Fed-Batch Phase Batch_Start Start Fermentation (Initial Substrate) Substrate_Depletion Substrate Depletion Batch_Start->Substrate_Depletion Cell Growth pH_Rise pH Rises Substrate_Depletion->pH_Rise Feed_Pump_On Feed Pump ON pH_Rise->Feed_Pump_On Substrate_Addition Substrate Added Feed_Pump_On->Substrate_Addition pH_Drop pH Drops Substrate_Addition->pH_Drop Feed_Pump_Off Feed Pump OFF pH_Drop->Feed_Pump_Off Feed_Pump_Off->pH_Rise Substrate Consumption End End of Fermentation Feed_Pump_Off->End Harvest

Caption: Logical workflow for a pH-stat fed-batch feeding strategy.

TroubleshootingFlow Start Low 3-HP Titer Check_Growth Is cell growth also low? Start->Check_Growth Check_Byproducts Are byproduct levels high? Check_Growth->Check_Byproducts No Substrate_Inhibition Potential Substrate Inhibition Check_Growth->Substrate_Inhibition Yes Redox_Imbalance Potential Redox Imbalance Check_Byproducts->Redox_Imbalance Yes Toxic_Intermediate Potential Toxic Intermediate (3-HPA) Accumulation Check_Byproducts->Toxic_Intermediate No Implement_Fed_Batch Implement/Optimize Fed-Batch Strategy Substrate_Inhibition->Implement_Fed_Batch Optimize_DO_pH Optimize DO and pH Redox_Imbalance->Optimize_DO_pH Enhance_ALDH Enhance Aldehyde Dehydrogenase Expression Toxic_Intermediate->Enhance_ALDH

Caption: Troubleshooting workflow for low 3-HP production.

BiosyntheticPathways cluster_glycerol Glycerol Pathway cluster_glucose Glucose Pathway (simplified) Glycerol Glycerol HPA 3-HPA Glycerol->HPA Glycerol Dehydratase HP 3-HP HPA->HP Aldehyde Dehydrogenase PDO 1,3-Propanediol (Byproduct) HPA->PDO 1,3-PDO Dehydrogenase Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA Acetate Acetate (Byproduct) Pyruvate->Acetate MalonylCoA Malonyl-CoA AcetylCoA->MalonylCoA HP_glucose 3-HP MalonylCoA->HP_glucose Malonyl-CoA Reductase

References

Technical Support Center: Genetic Instability in Engineered Strains for 3-Hydroxypropionic Acid (3-HP) Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the genetic instability of engineered microbial strains for 3-hydroxypropionic acid (3-HP) production.

Troubleshooting Guides and FAQs

This section is designed in a question-and-answer format to directly address common problems encountered during experimental work.

Issue 1: Declining 3-HP Titer and Productivity Over Time

Q1: My engineered strain initially produced high levels of 3-HP, but the yield has significantly decreased in subsequent cultures or during scale-up. What is the likely cause?

A1: A common cause for a decline in 3-HP production is genetic instability of the engineered strain. This often manifests as the loss of the plasmids carrying the genes for the 3-HP production pathway. The metabolic burden of expressing multiple heterologous genes can lead to plasmid loss, where cells that have lost the plasmid grow faster than the plasmid-containing cells, eventually dominating the culture.[1][2]

Q2: How can I confirm if plasmid loss is the reason for the decreased 3-HP production?

A2: You can perform a plasmid stability assay. A straightforward method is to compare the number of colony-forming units (CFUs) on selective (with antibiotic) and non-selective (without antibiotic) agar plates. A significant drop in the number of colonies on the selective plate compared to the non-selective plate indicates a high rate of plasmid loss. For a more detailed protocol, please refer to the "Experimental Protocols" section below.

Q3: I am still adding antibiotics to my culture medium, but I'm observing a drop in 3-HP production. Can plasmid loss still occur?

A3: Yes, plasmid loss can still happen even with the presence of antibiotics in the culture medium.[1] At an industrial scale, the use of antibiotics is often not feasible due to cost and ecological concerns.[1][3] Therefore, relying solely on antibiotic selection is not a robust strategy for maintaining plasmid stability, especially in long-term or large-scale fermentations.

Issue 2: Unexpected By-product Formation and Altered Growth Characteristics

Q4: I am observing the accumulation of unexpected by-products and changes in the growth rate of my culture. Could this be related to genetic instability?

A4: Yes, these observations can be linked to genetic instability. For instance, in the glycerol-dependent pathway for 3-HP production, an imbalance in the expression of glycerol dehydratase (GDHt) and aldehyde dehydrogenase (ALDH) can lead to the accumulation of the toxic intermediate 3-hydroxypropionaldehyde (3-HPA).[4] This can inhibit cell growth. Genetic mutations in the host chromosome or on the plasmid can also alter metabolic fluxes, leading to the formation of different by-products.

Q5: My strain is exhibiting slower growth than expected, even in the early stages of fermentation. What could be the issue?

A5: Slower growth can be a sign of metabolic burden imposed by the expression of the 3-HP pathway genes from a high-copy plasmid. This burden can create a selective pressure for the cells to either lose the plasmid or acquire mutations that reduce the expression of the heterologous genes.

Strategies to Enhance Genetic Stability

Q6: What are the most effective strategies to improve the genetic stability of my 3-HP producing strain?

A6: Two primary strategies have proven effective in creating genetically stable strains for 3-HP production:

  • Chromosomal Integration: Integrating the genes of the 3-HP production pathway directly into the host chromosome eliminates the issue of plasmid loss.[1][5] This is a highly stable solution, though it may sometimes result in lower levels of gene expression compared to high-copy plasmids.[3]

  • Plasmid Addiction Systems (PAS): These systems are designed to kill or inhibit the growth of cells that have lost the plasmid.[1] There are several types of PAS, including toxin-antitoxin systems and metabolism-based systems.[1][3] For example, a tyrosine-auxotrophy based PAS has been successfully used to stabilize 3-HP production plasmids.[2][6]

Q7: Is it possible to combine these strategies?

A7: Yes, a combination of chromosomal integration and a plasmid-based system can be a very effective approach. For instance, some of the pathway genes can be integrated into the chromosome, while others are expressed from a plasmid stabilized by a PAS.[1][2][6] This can balance the metabolic load and ensure the stable expression of all necessary genes.

Quantitative Data on Strain Stability and 3-HP Production

The following table summarizes the impact of different genetic stabilization strategies on 3-HP production in E. coli.

StrategyHost StrainKey Genetic Modification(s)3-HP Titer (g/L)Plasmid StabilityReference
Two-Plasmid System E. coli BL21(DE3)Plasmids pWQ02 and pWQ04 carrying 7 exogenous genes for P3HP synthesis.10.1 (in fed-batch)Low, production suppressed by plasmid loss.[1]
Plasmid Addiction System (PAS) E. coliPhenylalanine/tyrosine-auxotrophy based PAS.Improved over the two-plasmid system.High[1][6]
Chromosomal Gene Integration (CGI) E. coliAll genes for P3HP synthesis integrated into the chromosome.Lower than plasmid-based systems in initial tests.Very High[1][6]
Combined CGI and PAS E. coliSome P3HP synthesis genes on the chromosome, others on a plasmid with a tyrosine-auxotrophy based PAS.25.7 (in fed-batch)Very High[1][2][6]

Experimental Protocols

Protocol 1: Plasmid Stability Assay

This protocol allows for the quantification of plasmid loss in a bacterial culture.

Materials:

  • Overnight culture of the engineered strain grown in selective medium.

  • Non-selective liquid medium (e.g., LB broth).

  • Non-selective agar plates (e.g., LB agar).

  • Selective agar plates (containing the appropriate antibiotic).

  • Sterile dilution tubes and plating supplies.

Methodology:

  • Inoculation: Inoculate a fresh culture in non-selective liquid medium with the overnight culture to an initial OD600 of ~0.05.

  • Growth: Grow the culture at the optimal temperature and shaking speed for a defined number of generations (e.g., 20-40 generations). To calculate the number of generations, you can use the formula: Generations = (log(Final cell concentration) - log(Initial cell concentration)) / log(2).

  • Sampling and Plating: At regular intervals (e.g., every 10 generations), take a sample from the culture.

  • Serial Dilution: Perform a serial dilution of the culture sample in a sterile saline solution or buffer.

  • Plating: Plate appropriate dilutions onto both non-selective and selective agar plates. Aim for 30-300 colonies per plate.

  • Incubation: Incubate the plates overnight at the optimal growth temperature.

  • Colony Counting: Count the number of colonies on both types of plates.

  • Calculation: Calculate the percentage of plasmid-containing cells at each time point using the following formula: % Plasmid Stability = (CFU on selective plate / CFU on non-selective plate) * 100

Protocol 2: Quantifying Mutation Rate using a Rifampicin Resistance Assay

This protocol provides a method to estimate the mutation rate of your engineered strain. An increased mutation rate can be a sign of cellular stress and can contribute to genetic instability.

Materials:

  • Overnight cultures of the test strain and a wild-type control.

  • Non-selective liquid medium.

  • Non-selective agar plates.

  • Agar plates containing a selective concentration of rifampicin (e.g., 100 µg/mL).

  • Sterile culture tubes and plating supplies.

Methodology:

  • Culture Preparation: Grow several parallel cultures (at least 5-10) of the test strain and the wild-type control overnight in non-selective liquid medium to saturation.

  • Plating for Total Viable Count: Make serial dilutions of each culture and plate on non-selective agar to determine the total number of viable cells (CFU/mL).

  • Plating for Resistant Mutants: Plate a known volume (e.g., 100 µL) of the undiluted overnight cultures directly onto the rifampicin-containing plates.

  • Incubation: Incubate all plates until colonies are visible.

  • Colony Counting: Count the colonies on both the non-selective and rifampicin plates.

  • Calculation of Mutation Rate: The mutation rate can be estimated using the method of the median, as described by Luria and Delbrück. A simplified approach is to calculate the frequency of mutation: Mutation Frequency = (Number of rifampicin-resistant colonies) / (Total number of viable cells) Note that this is a frequency, and more complex calculations are needed for a precise mutation rate.

Visualizations

Metabolic_Pathway_3HP_from_Glycerol Glycerol Glycerol 3-HPA 3-Hydroxypropionaldehyde Glycerol->3-HPA Glycerol Dehydratase (GDHt) (coenzyme B12-dependent) 3-HP This compound 3-HPA->3-HP Aldehyde Dehydrogenase (ALDH)

Caption: Coenzyme A-independent pathway for 3-HP production from glycerol.

References

impact of aeration and pH on 3-hydroxypropionic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the microbial synthesis of 3-hydroxypropionic acid (3-HP). The content focuses on the critical roles of aeration and pH in optimizing 3-HP production.

Frequently Asked Questions (FAQs)

Q1: What is the optimal aeration strategy for 3-HP production?

A1: The optimal aeration strategy for 3-HP production is highly dependent on the microbial chassis and the specific metabolic pathway being utilized. However, a common finding across multiple studies is that microaerobic conditions often yield the best results.[1][2][3]

  • High Aeration: Fully aerobic conditions can sometimes be detrimental. For instance, in Klebsiella pneumoniae, high aeration can repress the dha operon, which is essential for glycerol utilization, leading to no 3-HP production.[1]

  • Anaerobic Conditions: Strictly anaerobic conditions may favor the production of byproducts such as 1,3-propanediol.[3]

  • Microaerobic Conditions: These conditions provide sufficient oxygen for cell growth and the regeneration of NAD+, a necessary cofactor for aldehyde dehydrogenase (ALDH), a key enzyme in many 3-HP pathways, without being repressive.[4] For example, in an engineered K. pneumoniae strain, maintaining dissolved oxygen (DO) at 5% resulted in high titers of 3-HP.[4]

Q2: Why is pH control so critical in 3-HP fermentation?

A2: Tight pH control is crucial for several reasons:

  • Enzyme Activity: The enzymes involved in the 3-HP synthesis pathway have optimal pH ranges for their activity. Deviations from this optimum can significantly reduce the production rate.

  • Cell Viability: The accumulation of 3-HP, an organic acid, will naturally decrease the pH of the fermentation broth.[5] If not controlled, the acidic environment can inhibit microbial growth and even lead to cell death.

  • Product Toxicity: While 3-HP itself can be inhibitory at high concentrations, maintaining a neutral pH (e.g., 7.0) keeps the acid in its less toxic salt form (3-hydroxypropionate).[5]

  • Byproduct Formation: pH can influence the metabolic flux, potentially diverting carbon away from 3-HP to other byproducts.

A pH of 7.0 is frequently cited as optimal for 3-HP production in various microorganisms.[1][6]

Q3: What are the main metabolic pathways for 3-HP synthesis and how are they affected by aeration?

A3: There are several key metabolic pathways for 3-HP production, each with different sensitivities to aeration:

  • Glycerol-Dependent Pathways: These are the most studied routes.

    • CoA-Independent Pathway: Glycerol is converted to 3-hydroxypropionaldehyde (3-HPA) by a coenzyme B12-dependent glycerol dehydratase, and then 3-HPA is oxidized to 3-HP by an aldehyde dehydrogenase (ALDH).[2][4] The synthesis of coenzyme B12 in organisms like K. pneumoniae is favored under anoxic conditions, while the ALDH step requires NAD+ regeneration, which is linked to oxygen availability.[4] This creates a delicate balance that often favors microaerobic conditions.

    • CoA-Dependent Pathway: This pathway also starts with glycerol conversion to 3-HPA but involves a series of CoA-dependent intermediates.[2]

  • Malonyl-CoA Pathway: This pathway converts acetyl-CoA to malonyl-CoA, which is then reduced to 3-HP. This pathway is highly dependent on oxygen and requires significant ATP.[1]

  • β-Alanine Pathway: Glucose is converted to 3-HP via β-alanine. This pathway is also influenced by the overall redox state of the cell, which is tied to aeration.

Troubleshooting Guide

Issue Potential Causes Troubleshooting Steps & Recommendations
Low 3-HP Titer/Yield Improper Aeration: Too high or too low dissolved oxygen (DO) levels.1. Optimize Aeration Rate: Experiment with a range of aeration rates (e.g., varying airflow and agitation speed) to identify the optimal microaerobic condition for your strain. Consider implementing a DO-stat fed-batch fermentation to maintain a constant DO level (e.g., 5%).[4] 2. Monitor Redox Potential: Use an oxidation-reduction potential (ORP) probe to monitor the redox state of the culture, which can be correlated with optimal 3-HP production.[3]
pH Instability: Drifting pH due to 3-HP accumulation.1. Implement Robust pH Control: Use a bioreactor with an automated pH control system, typically by adding a base like KOH or NaOH to maintain the pH at a setpoint (e.g., 7.0).[6] 2. Buffering Capacity: Ensure the fermentation medium has sufficient buffering capacity.
Accumulation of Toxic Intermediates: Buildup of 3-hydroxypropionaldehyde (3-HPA) is a common issue and is highly toxic to cells.[2][5]1. Enhance ALDH Activity: Overexpress a highly active and specific aldehyde dehydrogenase (ALDH) to ensure rapid conversion of 3-HPA to 3-HP.[2] 2. Fed-Batch Strategy: Implement a fed-batch feeding strategy for the primary carbon source (e.g., glycerol) to avoid its rapid conversion to 3-HPA at rates exceeding the capacity of ALDH.[2]
High Byproduct Formation (e.g., 1,3-Propanediol, Acetate) Suboptimal Aeration: Anaerobic conditions often favor 1,3-propanediol production.1. Controlled Aeration: Shift from anaerobic to microaerobic conditions to favor 3-HP synthesis over 1,3-propanediol.[1] 2. Metabolic Engineering: Knock out genes responsible for major byproduct formation (e.g., lactate dehydrogenase, acetate kinase).[1][3]
Poor Cell Growth Suboptimal pH: pH values that are too low or too high can inhibit growth.1. Maintain Optimal pH: Ensure the pH is maintained within the optimal range for your host organism (typically around 7.0).
Inhibitory Concentrations of 3-HP: High concentrations of 3-HP can be toxic to the cells.1. In Situ Product Removal (ISPR): Consider implementing ISPR techniques, such as reactive extraction or adsorption, to remove 3-HP from the broth as it is produced.[5]

Quantitative Data on 3-HP Production

Table 1: Impact of Aeration on 3-HP Production in Engineered K. pneumoniae

Aeration Condition3-HP Titer (g/L)Major ByproductReference
Aerobic0.81,3-Propanediol[3]
Micro-aerobic2.21,3-Propanediol[3]
Anaerobic1.31,3-Propanediol[3]
Microaerobic (DO at 5%)High Titer-[4]

Table 2: Optimized 3-HP Production in Various Engineered Microorganisms

MicroorganismKey Optimization Parameters3-HP Titer (g/L)Yield (g/g or mol/mol)Reference
Klebsiella pneumoniaeMicroaerobic conditions, pH 7.0, blocked lactate and acetate synthesis83.80.52 g/g[1]
Klebsiella pneumoniaeControl of aeration rate, deletion of ldhA and dhaT61.90.58 mol/mol[7]
Escherichia coliControlled dissolved oxygen at 10%76.2-[6]
Corynebacterium glutamicumpH 7.0, DO above 30% (from acetate)17.10.10 g/g[8]
Lactobacillus reuteriAnaerobic fed-batch, pH 7.014.0-[2]

Experimental Protocols

1. General Fed-Batch Fermentation for 3-HP Production

This protocol is a generalized procedure based on common practices cited in the literature.[6][8]

  • Inoculum Preparation:

    • Prepare a seed culture by inoculating a single colony of the engineered strain into a suitable liquid medium (e.g., LB or a defined minimal medium).

    • Incubate overnight at the optimal temperature (e.g., 37°C) with shaking.

  • Bioreactor Setup:

    • Prepare the fermentation medium in a sterilized bioreactor (e.g., 1-L or 5-L). The medium composition will be strain-specific but generally contains a carbon source (e.g., glycerol or glucose), nitrogen source, salts, and trace elements.

    • Calibrate pH and DO probes.

    • Inoculate the bioreactor with the seed culture.

  • Fermentation Conditions:

    • Temperature: Maintain a constant temperature (e.g., 37°C).

    • pH Control: Maintain the pH at a setpoint (e.g., 7.0) through the automated addition of a base (e.g., 2 M KOH).

    • Aeration:

      • Sparge filtered air into the bioreactor.

      • Control the dissolved oxygen (DO) level by creating a cascade between agitation speed (e.g., 500-1200 rpm) and airflow rate. For microaerobic conditions, a specific DO setpoint (e.g., 5-10%) can be maintained.

    • Fed-Batch Feeding:

      • After the initial batch of carbon source is depleted, start a fed-batch feeding strategy with a concentrated solution of the carbon source to maintain a low but non-limiting concentration in the bioreactor.

  • Sampling and Analysis:

    • Periodically take samples from the bioreactor.

    • Measure cell density (OD600).

    • Analyze the supernatant for 3-HP and byproduct concentrations using HPLC.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_ferm Fermentation cluster_analysis Analysis Inoculum Inoculum Preparation Fermentation Fed-Batch Fermentation Inoculum->Fermentation Media Medium Sterilization Media->Fermentation Bioreactor Bioreactor Setup & Calibration Bioreactor->Fermentation Control Process Control (pH, DO, Temp) Fermentation->Control Sampling Aseptic Sampling Fermentation->Sampling Analysis HPLC Analysis (3-HP & Byproducts) Sampling->Analysis OD Cell Density (OD600) Sampling->OD

Caption: A generalized experimental workflow for 3-HP production.

Glycerol_to_3HP cluster_conditions Influencing Conditions Glycerol Glycerol HPA 3-Hydroxypropionaldehyde (3-HPA) Glycerol->HPA GDHt HP This compound (3-HP) HPA->HP ALDH PDO 1,3-Propanediol HPA->PDO PDOR GDHt Glycerol Dehydratase (Coenzyme B12-dependent) ALDH Aldehyde Dehydrogenase (NAD+ dependent) PDOR 1,3-Propanediol Oxidoreductase Anaerobic Anaerobic/Microaerobic (favors B12 synthesis) Anaerobic->GDHt Microaerobic Microaerobic (favors NAD+ regeneration) Microaerobic->ALDH Anaerobic2 Anaerobic (favors PDO) Anaerobic2->PDOR

Caption: The CoA-independent pathway from glycerol to 3-HP.

References

Technical Support Center: Minimizing 3-Hydroxypropionaldehyde (3-HPA) Accumulation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to manage and minimize the accumulation of the toxic intermediate 3-hydroxypropionaldehyde (3-HPA) during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is 3-hydroxypropionaldehyde (3-HPA) and why is it toxic?

A1: 3-Hydroxypropionaldehyde (3-HPA) is a reactive aldehyde that serves as a crucial intermediate in the microbial production of 1,3-propanediol (1,3-PDO) from glycerol.[1] In aqueous solutions, 3-HPA exists in a dynamic equilibrium with its hydrated monomer, and various dimeric and trimeric forms.[2][3] Its toxicity, even at low concentrations, is a major bottleneck in bioproduction processes, often leading to the irreversible cessation of fermentation.[1][4] The primary mechanism of its toxicity is believed to be the depletion of free sulfhydryl groups in essential molecules like glutathione and proteins, leading to an imbalance in the cellular redox state and ultimately cell death.[5]

Q2: What are the primary strategies to minimize 3-HPA accumulation in my culture?

A2: There are three main strategies to control 3-HPA levels:

  • Metabolic Engineering: This involves modifying the genetic makeup of the production strain to optimize the metabolic pathway. A key approach is to enhance the conversion of 3-HPA to the desired product, 1,3-PDO, for instance, by overexpressing the dhaT gene, which encodes the 1,3-propanediol oxidoreductase (PDOR).[1][4]

  • Process Control & Optimization: This strategy focuses on manipulating fermentation conditions. Fed-batch fermentation is a common technique used to maintain a low concentration of the glycerol substrate, thereby controlling the rate of 3-HPA formation.[6][] Other parameters like pH, temperature, and stirring rate also significantly impact 3-HPA accumulation.[6]

  • In Situ Product Recovery (ISPR): This method involves continuously removing 3-HPA from the fermentation broth as it is produced, preventing it from reaching toxic concentrations.[8][9] Techniques include solvent extraction, membrane-based extraction, or complexation with scavenging agents like sodium bisulfite or carbohydrazide.[8][10]

Q3: How can I accurately measure the concentration of 3-HPA in my samples?

A3: High-Performance Liquid Chromatography (HPLC) is the recommended method for accurate and specific quantification of 3-HPA.[11][12] It is safer and more specific than older colorimetric methods.[11] An alternative, though less specific, is the acrolein test, which involves the acid-catalyzed dehydration of 3-HPA to acrolein, followed by a reaction to produce a colored compound.

Troubleshooting Guide

Problem 1: My fermentation has slowed down or stopped completely, and I suspect 3-HPA toxicity. How can I confirm this and what should I do?

Answer:

  • Possible Cause: Accumulation of 3-HPA to toxic levels is a common reason for the sudden cessation of fermentation.[1]

  • Troubleshooting Steps:

    • Quantify 3-HPA: Immediately take a sample from your bioreactor and measure the 3-HPA concentration using HPLC.[11] Compare this value to the known inhibitory concentrations for your specific microbial strain.

    • Assess Cell Viability: Perform a cell viability assay (e.g., MTT or propidium iodide staining) to determine the extent of cell death.

    • Check Process Parameters: Review your fermentation data. Look for deviations in pH, temperature, or substrate feeding rates that might have contributed to 3-HPA accumulation.[6] For example, excessively low stirring rates can lead to localized high concentrations of 3-HPA.[6]

  • Solutions:

    • Immediate Action: If 3-HPA levels are high, consider temporarily stopping the glycerol feed to halt further production.

    • Long-term Strategy:

      • Optimize Fed-Batch Strategy: Implement a more controlled feeding strategy to keep the glycerol concentration below the level that leads to rapid 3-HPA accumulation.[6][13]

      • Metabolic Engineering: If not already done, consider using a strain engineered for improved 3-HPA tolerance or faster conversion, such as one overexpressing the dhaT gene.[4]

      • Implement ISPR: Explore in situ product recovery methods to continuously remove 3-HPA from the culture.[9]

Problem 2: I am observing a low yield of my final product (1,3-propanediol) and a corresponding high concentration of the 3-HPA intermediate. What is causing this imbalance?

Answer:

  • Possible Cause: This issue points to a bottleneck in the metabolic pathway where the rate of 3-HPA formation from glycerol is faster than its conversion to 1,3-propanediol.[1]

  • Troubleshooting Steps:

    • Analyze Enzyme Activity: If possible, perform enzymatic assays to check the activity of glycerol dehydratase (catalyzes glycerol to 3-HPA) and 1,3-propanediol oxidoreductase (PDOR, catalyzes 3-HPA to 1,3-PDO).[1] An imbalance in these activities is a likely cause.

    • Review Strain Genetics: Confirm the genetic stability and expression levels of key enzymes in your production strain. Ensure that any engineered components, like an overexpressed dhaT gene, are functioning as expected.

    • Evaluate Cofactor Availability: The conversion of 3-HPA to 1,3-PDO is typically NADH-dependent.[14] Ensure that the central metabolism is generating sufficient NADH to support this conversion.

  • Solutions:

    • Genetic Modification: The most direct solution is to increase the expression of the PDOR enzyme by overexpressing the dhaT gene.[1][4] This has been shown to significantly reduce the peak accumulation of 3-HPA.[15]

    • Process Optimization: Adjusting fermentation parameters can help balance the pathway. For instance, a higher stirring rate has been shown to decrease 3-HPA concentration in some cultures.[6]

    • Controlled Substrate Feed: By limiting the rate of glycerol addition, you can reduce the rate of 3-HPA formation, allowing the downstream enzyme (PDOR) to keep up.[]

Data Presentation

Table 1: Effect of dhaT Overexpression on 3-HPA Accumulation in Klebsiella pneumoniae
Initial Glycerol (g/L)StrainPeak 3-HPA (mmol/L)Reference
30Control Host Strain7.55[15]
30dhaT Overexpressing Strain1.49[15]
50Control Host Strain12.57[15]
50dhaT Overexpressing Strain2.02[15]
Table 2: Influence of Process Parameters on 3-HPA Accumulation in Citrobacter freundii
ParameterConditionObservationReference
Temperature> 33 °CElevated 3-HPA concentration, premature process halt[6]
pH6.5 (Acidic)Elevated 3-HPA concentration, premature process halt[6]
Stirring RateLowAccumulation of 3-HPA[6]
Stirring RateHighDecreased 3-HPA concentration[6]
Glycerol FeedHigh concentration (>25 g/L)Potential for increased 3-HPA accumulation[6]
Glycerol FeedLow concentration (<15 g/L)Controlled 3-HPA levels, optimal 1,3-PD production[6]

Experimental Protocols

Protocol 1: Quantification of 3-HPA using HPLC

This protocol is adapted from established HPLC methods for 3-HPA analysis.[3][11][12]

1. Objective: To accurately quantify the concentration of 3-HPA in fermentation broth or other aqueous samples.

2. Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a Refractive Index Detector (RID) or UV detector.

  • Aminex HPX-87H column (or equivalent ion-exchange column).

  • Mobile phase: 5 mM Sulfuric Acid (H₂SO₄) in HPLC-grade water.

  • 3-HPA standard (synthesized or purified).

  • Syringe filters (0.22 µm).

  • HPLC vials.

3. Sample Preparation:

  • Withdraw a sample from the bioreactor or experiment.

  • Centrifuge the sample at >10,000 x g for 5 minutes to pellet cells and debris.

  • Carefully collect the supernatant.

  • Filter the supernatant through a 0.22 µm syringe filter into a clean HPLC vial.

4. HPLC Analysis:

  • Set up the HPLC system with the Aminex HPX-87H column, equilibrated with the mobile phase.

  • Set the column temperature (e.g., 50-60 °C) and detector temperature (e.g., 50 °C for RID) as per instrument guidelines.

  • Set the mobile phase flow rate (e.g., 0.6 mL/min).

  • Inject a standard volume (e.g., 20 µL) of the prepared sample.

  • Run the analysis and record the chromatogram.

5. Quantification:

  • Prepare a standard curve by running a series of known concentrations of the 3-HPA standard.

  • Identify the 3-HPA peak in the sample chromatogram based on the retention time of the standard.

  • Integrate the peak area of the 3-HPA in the sample.

  • Calculate the concentration of 3-HPA in the sample using the standard curve.

Protocol 2: MTT Cell Viability Assay to Assess 3-HPA Toxicity

This is a general protocol to assess the cytotoxic effects of 3-HPA on a cell culture.

1. Objective: To determine the effect of different concentrations of 3-HPA on the viability of a microbial or mammalian cell line.

2. Materials:

  • 96-well microtiter plates.

  • Cell line of interest.

  • Appropriate cell culture medium.

  • 3-HPA stock solution.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide).

  • Microplate reader (absorbance at 570 nm).

3. Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate at a predetermined optimal density and allow them to attach or acclimate overnight.

  • Treatment: Prepare serial dilutions of 3-HPA in the cell culture medium. Remove the old medium from the wells and add 100 µL of the 3-HPA-containing medium (or control medium) to the respective wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) under standard culture conditions.

  • MTT Addition: After incubation, add 10 µL of the MTT solution to each well.

  • Formazan Crystal Formation: Incubate the plate for another 2-4 hours to allow viable cells to convert the yellow MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

4. Data Analysis:

  • Subtract the average absorbance of blank wells (medium + MTT + solubilizer) from all other readings.

  • Calculate the percentage of cell viability for each treatment group relative to the untreated control group using the formula:

    • % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) * 100

  • Plot the percentage of viability against the 3-HPA concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).

Visualizations

Glycerol to1,3-PDO Pathway Metabolic Pathway from Glycerol to 1,3-Propanediol Glycerol Glycerol HPA 3-HPA (Toxic Intermediate) Glycerol->HPA Glycerol Dehydratase (dhaB) PDO 1,3-Propanediol (Product) HPA->PDO 1,3-PDO Oxidoreductase (dhaT) Troubleshooting Workflow Troubleshooting Workflow for 3-HPA Accumulation Start Fermentation Stalled/ Low Product Yield CheckHPA Quantify [3-HPA] & Cell Viability Start->CheckHPA Action2 Check Enzyme Balance (dhaB vs dhaT) Start->Action2 IsHigh [3-HPA] High? CheckHPA->IsHigh Action1 Reduce Substrate Feed Review Process Parameters IsHigh->Action1 Yes OtherIssue Investigate Other Inhibitors/Issues IsHigh->OtherIssue No Solution1 Implement ISPR Optimize Fed-Batch Action1->Solution1 Solution2 Overexpress dhaT Balance Pathway Action2->Solution2 Toxicity Mechanism Mechanism of 3-HPA Cellular Toxicity cluster_cell Cellular Environment HPA 3-HPA GSH Glutathione (GSH) -SH group HPA->GSH Reacts with Sulfhydryl Group Protein Protein -SH group HPA->Protein Reacts with Sulfhydryl Group Redox Redox Imbalance Oxidative Stress GSH->Redox Depletion leads to Protein->Redox Depletion leads to Death Cell Death Redox->Death Mitigation_Strategies Strategies to Minimize 3-HPA Accumulation cluster_solutions Mitigation Approaches Problem High 3-HPA Accumulation MetabolicEng Metabolic Engineering Problem->MetabolicEng ProcessCtrl Process Control Problem->ProcessCtrl ISPR In Situ Product Recovery Problem->ISPR node1 Overexpress dhaT (PDOR) MetabolicEng->node1 node2 Balance dhaB/dhaT expression MetabolicEng->node2 node3 Fed-Batch Fermentation (Low Substrate) ProcessCtrl->node3 node4 Optimize pH, Temp, Stirring ProcessCtrl->node4 node5 Solvent Extraction ISPR->node5 node6 Membrane Pervaporation ISPR->node6 node7 Complexation (e.g., Bisulfite) ISPR->node7

References

Technical Support Center: Enhanced 3-Hydroxypropionic Acid (3-HP) Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during media optimization for enhanced 3-hydroxypropionic acid (3-HP) production.

Frequently Asked Questions (FAQs)

Q1: What are the most common host microorganisms for 3-HP production?

A1: Several microorganisms have been engineered for 3-HP production, with the most common being Escherichia coli, Klebsiella pneumoniae, Corynebacterium glutamicum, and the yeast Saccharomyces cerevisiae.[1][2] K. pneumoniae is a natural producer of coenzyme B12, which is a crucial cofactor for the glycerol-dependent pathway, potentially reducing process costs.[1][3] E. coli is a well-understood and easily engineered host, but often requires the addition of coenzyme B12.[1][4] Yeasts like S. cerevisiae are attractive due to their inherent tolerance to acidic conditions.[2]

Q2: Which are the main metabolic pathways for 3-HP production?

A2: There are three primary metabolic pathways for microbial 3-HP production:

  • Glycerol-dependent pathway: This is the most studied pathway, converting glycerol to 3-HP via the intermediate 3-hydroxypropionaldehyde (3-HPA). It can be further divided into CoA-dependent and CoA-independent pathways.[1][5]

  • Malonyl-CoA pathway: This pathway starts from acetyl-CoA, which is converted to malonyl-CoA and then reduced to 3-HP. This is a common pathway when using glucose as a carbon source.[1][6]

  • β-alanine pathway: In this pathway, aspartate is converted to β-alanine, which is then metabolized to 3-HP.[7]

Q3: What are the typical carbon sources used for 3-HP production?

A3: The most common carbon sources are glycerol and glucose.[3] Glycerol is a cost-effective substrate, often obtained as a byproduct of biodiesel production.[5] Glucose is another widely used carbon source, particularly for pathways like the malonyl-CoA pathway.[6] Other substrates like xylose and acetate have also been investigated.[1][8]

Q4: Why is co-fermentation of glycerol and a sugar like glucose sometimes beneficial?

A4: Co-fermentation of glycerol with a sugar such as glucose can enhance 3-HP production.[3] Glucose can support robust cell growth and provide necessary cofactors, while glycerol is primarily directed towards 3-HP synthesis.[3] This strategy can help to balance the metabolic load and improve overall productivity.[9][10] The addition of glucose has been shown to increase the activity of aldehyde dehydrogenase, a key enzyme in the glycerol-to-3-HP pathway.[3]

Q5: What is the role of aeration in 3-HP fermentation?

A5: The optimal aeration strategy depends on the host microorganism and the metabolic pathway. For instance, in K. pneumoniae, microaerobic conditions (low dissolved oxygen) have been found to be optimal for 3-HP production from glycerol.[1] Strict anaerobic conditions may be required for certain enzymes, such as the B12-independent glycerol dehydratase from Clostridium butyricum.[5][11]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low 3-HP Titer 1. Sub-optimal media composition (carbon, nitrogen, trace elements).[11][12] 2. Inhibition by 3-HP or intermediate 3-HPA.[3][4][9] 3. Inefficient precursor or cofactor supply (e.g., NADPH, Coenzyme B12).[1][2] 4. Formation of inhibitory byproducts (e.g., lactate, acetate).[5][11]1. Optimize the concentration of carbon and nitrogen sources. Conduct a gradient analysis of each media component.[11] Consider adding supplements like pyruvic acid or β-alanine to boost precursor availability.[13][14] 2. Employ a fed-batch fermentation strategy to maintain substrate and product concentrations below inhibitory levels.[11] Select or engineer a host strain with higher tolerance to 3-HP.[3][4] 3. Overexpress genes involved in cofactor regeneration (e.g., GAPN for NADPH).[2][13] For hosts that cannot synthesize coenzyme B12, ensure adequate supplementation in the medium.[1] 4. Knock out genes responsible for major byproduct formation (e.g., ldhA for lactate, pta-ackA for acetate).[3][5]
Accumulation of 3-HPA Imbalance between the activities of glycerol dehydratase (GDHt) and aldehyde dehydrogenase (ALDH).[1] The conversion of glycerol to 3-HPA can be much faster than the subsequent conversion of 3-HPA to 3-HP.[11]Fine-tune the expression levels of GDHt and ALDH. This can be achieved by using promoters of different strengths or by varying gene copy numbers.[3] A fed-batch strategy with a controlled glycerol feeding rate is crucial to prevent the accumulation of the toxic intermediate 3-HPA.[11]
Poor Cell Growth 1. Toxicity of the media components or 3-HP.[4] 2. Sub-optimal pH of the fermentation medium.[13] 3. Nutrient limitation.1. Test the tolerance of your strain to different concentrations of 3-HP.[4] 2. Optimize the initial pH of the culture medium and control the pH during fermentation, as organic acid production will lower the pH. A pH of around 6.0-7.0 is often found to be suitable.[11][13] 3. Ensure the medium contains all necessary nutrients, including trace elements, which can sometimes be limiting.[12]
Inconsistent Results Between Batches Variability in inoculum preparation or media composition.Standardize your protocols for inoculum preparation (e.g., age of the pre-culture, cell density). Prepare media components from stock solutions to ensure consistency.

Data Presentation

Table 1: Effect of Carbon Source on 3-HP Production in Engineered E. coli

Carbon Source(s)Host StrainTiter (g/L)Yield (g/g)Productivity (g/L·h)Reference
GlycerolEngineered E. coli76.20.4571.89[15]
Glycerol + GlucoseEngineered E. coli40.50.97Not Reported[3]
GlucoseEngineered E. coli71.9Not ReportedNot Reported[13]
Acetic Acid + CO2Engineered E. coli15.80.71Not Reported[8]

Table 2: Influence of Nitrogen Source on 3-HP Production in Aspergillus niger

Nitrogen SourceConcentration (g/L)3-HP Titer (g/L)Reference
(NH₄)₂SO₄1.162.5[12]
(NH₄)₂SO₄2.36>2.5[12]
(NH₄)₂SO₄4.729.7[12]

Experimental Protocols

Protocol 1: Shake Flask Cultivation for Media Screening
  • Media Preparation: Prepare a base minimal medium (e.g., M9 medium) and sterilize by autoclaving. Prepare concentrated stock solutions of various carbon sources (e.g., 50% w/v glycerol, 50% w/v glucose), nitrogen sources (e.g., 20% w/v (NH₄)₂SO₄), and other supplements (e.g., coenzyme B12, antibiotics).

  • Inoculum Preparation: Inoculate a single colony of the production strain into a test tube containing 5 mL of rich medium (e.g., LB broth) and incubate overnight at the optimal temperature and shaking speed (e.g., 37°C and 220 rpm for E. coli).

  • Cultivation: The next day, inoculate 50 mL of the prepared screening media in 250 mL baffled shake flasks with the overnight culture to an initial optical density at 600 nm (OD₆₀₀) of 0.05-0.1.

  • Induction (if applicable): If using an inducible expression system, add the inducer (e.g., IPTG) at the appropriate cell density (e.g., mid-log phase, OD₆₀₀ of 0.6-0.8).

  • Sampling and Analysis: Incubate the flasks under the desired conditions (temperature, shaking). Take samples at regular intervals (e.g., every 12 hours) to measure cell growth (OD₆₀₀) and the concentration of 3-HP and byproducts using HPLC.

Protocol 2: Fed-Batch Fermentation
  • Bioreactor Preparation: Prepare and sterilize a lab-scale bioreactor (e.g., 2 L) containing the initial batch medium. Calibrate pH and dissolved oxygen (DO) probes.

  • Inoculum Preparation: Prepare a seed culture by inoculating a larger volume of medium (e.g., 100 mL in a 500 mL flask) from an overnight culture and growing it to mid-log phase.

  • Batch Phase: Inoculate the bioreactor with the seed culture. Run the fermentation in batch mode until the initial carbon source is nearly depleted. Control temperature, pH (e.g., using automated addition of a base like NH₄OH), and agitation.

  • Fed-Batch Phase: Start the feeding of a concentrated solution of the carbon source (and other nutrients if necessary) at a pre-determined rate. The feeding strategy can be constant, exponential, or controlled by a parameter like pH-stat or DO-stat to avoid substrate inhibition and accumulation of toxic byproducts.

  • Sampling and Analysis: Collect samples periodically to monitor cell density, substrate consumption, and product formation.

Protocol 3: HPLC Analysis of 3-HP
  • Sample Preparation: Centrifuge fermentation samples to pellet the cells. Filter the supernatant through a 0.22 µm syringe filter.

  • HPLC System: Use a High-Performance Liquid Chromatography (HPLC) system equipped with a suitable column for organic acid analysis (e.g., a C18 column or a specific organic acid analysis column).

  • Mobile Phase: An isocratic mobile phase of dilute sulfuric acid (e.g., 5 mM H₂SO₄) is commonly used.

  • Detection: Use a UV detector (e.g., at 210 nm) or a refractive index (RI) detector.

  • Quantification: Prepare a standard curve with known concentrations of 3-HP. Run the prepared samples and quantify the 3-HP concentration by comparing the peak area to the standard curve.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_screening Screening cluster_optimization Optimization cluster_outcome Outcome Strain Strain Selection/ Engineering Media Media Formulation Strain->Media Inoculation ShakeFlask Shake Flask Experiments Media->ShakeFlask Analysis1 HPLC/OD600 Analysis ShakeFlask->Analysis1 Sampling Data Data Interpretation Analysis1->Data FedBatch Fed-Batch Fermentation Analysis2 Process Monitoring (pH, DO, Substrate) FedBatch->Analysis2 Real-time Sampling Analysis2->Data Data->FedBatch Scale-up Result Optimized Process Data->Result

Caption: Experimental workflow for media optimization of 3-HP production.

Glycerol_to_3HP Glycerol Glycerol HPA 3-Hydroxypropionaldehyde (3-HPA) Glycerol->HPA Glycerol Dehydratase (GDHt) + Coenzyme B12 HP This compound (3-HP) HPA->HP Aldehyde Dehydrogenase (ALDH) Byproduct 1,3-Propanediol HPA->Byproduct 1,3-Propanediol Dehydrogenase

Caption: Simplified glycerol-dependent pathway for 3-HP production.

Malonyl_CoA_Pathway Glucose Glucose AcetylCoA Acetyl-CoA Glucose->AcetylCoA Glycolysis MalonylCoA Malonyl-CoA AcetylCoA->MalonylCoA Acetyl-CoA Carboxylase (ACC) MalonylSA Malonate Semialdehyde MalonylCoA->MalonylSA Malonyl-CoA Reductase (MCR-C) HP This compound (3-HP) MalonylSA->HP Malonyl-CoA Reductase (MCR-N)

Caption: The Malonyl-CoA pathway for 3-HP production from glucose.

References

Technical Support Center: In Situ Product Removal (ISPR) of 3-Hydroxypropionic Acid (3-HP)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for the in situ product removal (ISPR) of 3-hydroxypropionic acid (3-HP).

Section 1: Frequently Asked Questions (FAQs)

Q1: What is ISPR and why is it necessary for 3-HP production?

A1: In Situ Product Removal (ISPR) is a strategy that involves the continuous removal of a product from a bioreactor as it is being produced.[1][2] For this compound (3-HP), this is critical because 3-HP accumulation in the fermentation broth inhibits the microbial production process, leading to low final product concentrations and reduced overall productivity.[3] By continuously removing 3-HP, ISPR can alleviate this product inhibition, resulting in higher yields and making the bioprocess more economically viable.[1]

Q2: What are the primary ISPR strategies for 3-HP?

A2: The main ISPR strategies for 3-HP include:

  • Reactive Liquid-Liquid Extraction: This is a highly promising technique where an organic solvent containing an extractant reacts with 3-HP, transferring it from the aqueous fermentation broth to the organic phase.[3][4]

  • Adsorption: This method uses solid resins, such as hydrophobic Amberlite XAD resins, to bind and remove 3-HP from the broth.[5][6] While simple and scalable, it requires a subsequent regeneration step for the resin.[5]

  • Membrane-Based Separation: This includes techniques like membrane-assisted reactive extraction and electrodialysis.[4][5] Hollow-fiber membrane contactors (HFMC) are particularly useful as they separate the fermentation broth from the organic solvent, reducing solvent toxicity to the cells.[4][7]

  • Ion Exchange: This technique is effective for removing 3-HP when it is in its salt form (e.g., sodium 3-hydroxypropionate), which is common for maintaining pH control during fermentation.[5][8]

Q3: How do I choose the best ISPR strategy for my system?

A3: The choice depends on several factors:

  • Biocatalyst Sensitivity: If the producing microorganism is sensitive to organic solvents, a method with indirect contact, like membrane-assisted extraction or adsorption, is preferable.[3][7]

  • Product Form: If 3-HP is present as a salt, ion exchange or electrodialysis are attractive options.[5] If it is in its free acid form, reactive extraction is highly effective.

  • Process Scale and Economics: Adsorption can be simple to implement but resin costs and regeneration can be significant.[5] Reactive extraction may require more complex equipment but can offer high efficiency.

  • Downstream Processing: Consider how the chosen ISPR method integrates with subsequent purification steps.

Q4: What are the key parameters to control during the reactive extraction of 3-HP?

A4: The most critical parameters are:

  • pH: The extraction of 3-HP with tertiary amines like tri-n-octylamine (TOA) is highly pH-dependent. Lowering the pH from 5 to 3 can dramatically increase the extraction yield from as low as 5% to over 70%.[7][9] This is because these extractants react with the non-dissociated form of the acid.[3]

  • Extractant and Diluent: The choice of extractant (e.g., TOA, Aliquat 336) and an active diluent (e.g., n-decanol) is crucial for high extraction capacity and stabilizing the acid-extractant complex in the organic phase.[3][4]

  • Presence of Salts: High salt concentrations in the fermentation broth can be detrimental to reactive extraction, as competing anions can cause an anion exchange with the 3-HP carboxylate in the organic phase, reducing the yield.[7]

Q5: What types of resins are suitable for 3-HP adsorption?

A5: Hydrophobic resins, such as the Amberlite XAD series, have been effectively used for the in situ adsorption of various bioproducts and are suitable for 3-HP.[6] The selection should be based on the resin's capacity, selectivity for 3-HP over other broth components, and its regenerability.

Section 2: Troubleshooting Guides

Topic: Reactive Liquid-Liquid Extraction

Q: My extraction efficiency is very low. What should I check?

A: Low extraction efficiency is a common problem that can often be traced to several key factors.

  • Check the pH of the Aqueous Phase: The pH is the most critical factor. For reactive extraction with tertiary amines (e.g., TOA), the aqueous phase pH must be below the pKa of 3-HP (around 4.5) to ensure the acid is in its non-dissociated form.[3][7] An increase in pH from 3 to 5 can cause the extraction yield to plummet.[9]

  • Verify Extractant and Diluent Composition: Ensure the correct concentrations of the extractant (e.g., TOA, Aliquat 336) and an appropriate active diluent (e.g., n-decanol) are being used. The diluent is essential for solvating and stabilizing the acid-amine complex.[3][4]

  • Analyze Salt Concentration: High concentrations of salts like potassium chloride or potassium phosphate in the bioconversion broth can significantly decrease the extraction yield due to a competing anion exchange mechanism.[7]

  • Assess Phase Ratio: The volume ratio of the organic phase to the aqueous phase affects the overall extraction capacity. An insufficient volume of the organic phase may become saturated quickly.

Q: I'm observing cell death or inhibition after starting ISPR. What's the cause?

A: Biocatalyst inhibition is a primary concern when there is direct contact between the cells and the organic phase.

  • Solvent Toxicity: The organic diluent and/or the extractant may be toxic to the microorganisms.[3] Screen various solvents for biocompatibility before implementing the ISPR system.

  • Implement a Barrier: To prevent direct contact and mitigate toxicity, use a membrane contactor. This allows for the transfer of 3-HP across the membrane without the organic phase directly mixing with the cell culture.[4][7]

  • Consider In-Stream Configuration: Instead of adding the solvent directly to the bioreactor (in situ), pump the cell-free broth to an external extraction unit (in stream). This requires a cell retention system like a microfiltration unit.[3]

Q: An emulsion is forming between the organic and aqueous phases. How can I resolve this?

A: Emulsion formation complicates phase separation and is often caused by high shear mixing or the presence of biomass and proteins acting as surfactants.

  • Reduce Mixing Intensity: Lower the agitation speed to the minimum required for effective mass transfer.

  • Use a Membrane Contactor: A hollow-fiber membrane contactor provides a large surface area for extraction without the need for vigorous mixing, thereby preventing emulsion formation.[4]

  • Centrifugation: For in-stream systems, a downstream centrifuge can be used to break the emulsion and separate the phases.[10]

Topic: Adsorption / Ion Exchange

Q: The resin capacity has decreased significantly after a few cycles. Why?

A: This is likely due to resin fouling.

  • Biomass and Protein Fouling: Cells, cell debris, and proteins from the fermentation broth can clog the pores of the resin, blocking access to the binding sites.[11] Implement a pre-filtration step (microfiltration or ultrafiltration) to remove particulates before the broth contacts the resin.

  • Incomplete Regeneration: The regeneration protocol may not be sufficient to remove all the bound 3-HP and other adsorbed molecules. Optimize the regeneration conditions (reagent type, concentration, contact time, and temperature).

  • Irreversible Adsorption of Contaminants: Other components in the complex broth may bind irreversibly to the resin. Consider a guard bed or pre-treatment step to remove these interfering compounds.

Q: My final product purity is low after elution from the resin. How can I improve it?

A: Low purity indicates that the resin is binding other components from the broth besides 3-HP.

  • Improve Washing Step: Before elution, perform a thorough washing step with a suitable buffer or water to remove any non-specifically bound impurities from the resin.

  • Optimize Elution Conditions: Implement a gradient elution instead of a step elution. By gradually changing the pH or solvent concentration, you may be able to selectively elute 3-HP separately from other bound compounds.

  • Select a More Specific Resin: The chosen resin may have low selectivity. Screen different types of resins (e.g., ion exchange vs. hydrophobic) to find one with a higher affinity for 3-HP under your specific broth conditions.

Section 3: Data Summary Tables

Table 1: Comparison of Common ISPR Strategies for this compound

StrategyAdvantagesDisadvantagesKey Considerations
Reactive Extraction High selectivity and capacity; can be operated continuously.[3]Potential solvent toxicity; risk of emulsion formation; requires pH control.[3][7]Biocompatibility of organic phase; pH of the aqueous phase.[7]
Adsorption Simple, scalable, and avoids the use of organic solvents in the bioreactor.[5]Resins can be expensive; requires regeneration; potential for fouling.[5]Resin selectivity and capacity; efficient regeneration protocol.
Ion Exchange Highly efficient for salt forms of 3-HP; well-established technology.[5][12]Requires regeneration with strong acids/bases; competition from other ions.[8]Form of 3-HP (acid vs. salt); ionic strength of the broth.
Membrane Separation Excellent biocompatibility (prevents direct contact); no emulsion formation.[4]Potential for membrane fouling; mass transfer limitations.[7]Membrane material compatibility; long-term stability.

Table 2: Performance Data for Reactive Extraction of 3-HP

ExtractantDiluentpHExtraction Yield (%)Reference
Tri-n-octylamine (TOA)n-decanol3.074[7]
Tri-n-octylamine (TOA)n-decanol5.05[7]
TOA + Aliquat 336n-decanolWide rangeHigh distribution coefficients[4]

Section 4: Experimental Protocols

Protocol 1: Screening of Organic Solvents for Reactive Extraction of 3-HP

  • Objective: To determine the partition coefficient and extraction efficiency of 3-HP in various organic solvent systems.

  • Materials:

    • Aqueous solution of 3-HP (e.g., 10 g/L in a relevant buffer).

    • Extractants: Tri-n-octylamine (TOA), Aliquat 336.

    • Diluents: n-decanol, oleyl alcohol, dodecane.

    • Separatory funnels, vortex mixer, centrifuge.

    • HPLC for 3-HP concentration analysis.

  • Methodology:

    • Prepare different organic phases by mixing an extractant (e.g., 10-30% v/v) with a diluent.

    • In a separatory funnel, mix equal volumes (e.g., 10 mL) of the 3-HP aqueous solution and the prepared organic phase.

    • Shake vigorously for 15 minutes to ensure equilibrium is reached.

    • Allow the phases to separate for 30 minutes. If an emulsion persists, centrifuge at 4000 rpm for 10 minutes.

    • Carefully separate the aqueous and organic phases.

    • Measure the final concentration of 3-HP in the aqueous phase using HPLC.

    • Calculate the concentration in the organic phase by mass balance.

  • Data Analysis:

    • Distribution Coefficient (K_D): K_D = [3-HP]_organic / [3-HP]_aqueous

    • Extraction Efficiency (E%): E% = (1 - ([3-HP]_aqueous_final / [3-HP]_aqueous_initial)) * 100

Protocol 2: Setup and Operation of a Hollow-Fiber Membrane Contactor for ISPR

  • Objective: To perform continuous, non-dispersive reactive extraction of 3-HP from a simulated fermentation broth.

  • Materials:

    • Hollow-fiber membrane contactor module (e.g., polypropylene).

    • Two peristaltic pumps.

    • Feed reservoir with 3-HP aqueous solution (pH adjusted to 3.5).

    • Solvent reservoir with the selected organic phase (e.g., 20% TOA in n-decanol).

    • Tubing and pressure gauges.

  • Experimental Workflow:

    • Set up the circuit as shown in the ISPR workflow diagram below.

    • Pump the aqueous phase through the shell side of the membrane module and the organic phase counter-currently through the lumen (fiber) side.[4]

    • Maintain a slightly higher pressure on the aqueous side to prevent the organic phase from leaking into the broth.

    • Operate the system at desired flow rates (e.g., 50-200 mL/min).

    • Take samples from the aqueous phase outlet at regular time intervals.

    • Analyze 3-HP concentration using HPLC to determine the removal rate and overall efficiency.

Section 5: Visualizations

ISPR_Workflow cluster_0 Bioprocess cluster_1 ISPR Loop Bioreactor Bioreactor (Cells + 3-HP) Cell_Separator Cell Separation (e.g., Microfiltration) Bioreactor->Cell_Separator Broth Out Cell_Separator->Bioreactor Cell Recycle ISPR_Unit Separation Unit (e.g., Extractor, Adsorber) Cell_Separator->ISPR_Unit Cell-Free Broth ISPR_Unit->Bioreactor Product_Collection 3-HP Rich Stream ISPR_Unit->Product_Collection Solvent_Recycle Lean Solvent / Regenerated Resin Solvent_Recycle->ISPR_Unit Recycle Troubleshooting_Yield Start Problem: Low Extraction Yield Check_pH Is aqueous pH < 4.5? Start->Check_pH Adjust_pH Action: Lower pH with acid Check_pH->Adjust_pH No Check_Solvent Is extractant/diluent composition correct? Check_pH->Check_Solvent Yes Adjust_pH->Check_Solvent Correct_Solvent Action: Prepare fresh organic phase Check_Solvent->Correct_Solvent No Check_Salts Is salt concentration in broth high? Check_Solvent->Check_Salts Yes Correct_Solvent->Check_Salts Dilute_Broth Action: Consider broth dilution or desalting step Check_Salts->Dilute_Broth Yes Success Yield Improved Check_Salts->Success No Dilute_Broth->Success Reactive_Extraction_Mechanism cluster_aq Aqueous Phase (Broth) cluster_org Organic Phase (Solvent) HP_aq 3-HP (R-COOH) (non-dissociated) Complex Acid-Amine Complex (R-COOH:NR'3) (Soluble in Organic Phase) HP_aq->Complex Phase Transfer & Complexation Amine Tertiary Amine (R'3N) (Extractant) Amine->Complex

References

addressing feedback inhibition in the 3-hydroxypropionic acid pathway

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the 3-hydroxypropionic acid (3-HP) pathway. Our goal is to help you address common challenges, particularly feedback inhibition, to optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is feedback inhibition in the context of the this compound (3-HP) pathway?

A1: Feedback inhibition is a cellular control mechanism where the end product of a metabolic pathway inhibits an enzyme that catalyzes an earlier step in that same pathway.[1][2] In the 3-HP pathway, key enzymes are allosterically inhibited by downstream metabolites, which can limit the overall yield of 3-HP. This self-regulation prevents the excessive accumulation of the final product.[1][2]

Q2: Which enzymes in the 3-HP pathway are most susceptible to feedback inhibition?

A2: The primary enzyme subject to feedback inhibition in the malonyl-CoA route to 3-HP is acetyl-CoA carboxylase (ACC) . ACC catalyzes the conversion of acetyl-CoA to malonyl-CoA, a critical rate-limiting step.[3] Malonyl-CoA itself, as well as downstream products, can inhibit ACC activity. Additionally, while less explicitly detailed in the provided context, pathway intermediates can potentially inhibit other enzymes like malonyl-CoA reductase (MCR).

Q3: What are the common symptoms of significant feedback inhibition in my 3-HP production experiment?

A3: Common indicators of significant feedback inhibition include:

  • Stagnating or lower-than-expected 3-HP titers despite abundant precursor availability.

  • Accumulation of early-pathway intermediates, such as acetyl-CoA.

  • Reduced cell growth, as the overexpression of early-pathway enzymes can be toxic if the downstream pathway is inhibited.[4]

  • A discrepancy between in vitro enzyme activity and in vivo product formation.

Troubleshooting Guides

Problem: Low 3-HP Yield Despite High Precursor Concentration

Possible Cause Troubleshooting Step
Feedback Inhibition of Acetyl-CoA Carboxylase (ACC) 1. Enzyme Engineering: Use site-directed mutagenesis to alter the allosteric site of ACC, reducing its sensitivity to feedback inhibitors.[5][6][7] 2. Dynamic Regulation: Implement a synthetic gene circuit to control the expression of ACC. This can down-regulate ACC expression when malonyl-CoA levels are high, preventing toxicity and metabolic imbalance.[4]
Imbalance in Malonyl-CoA Reductase (MCR) Activity The bifunctional MCR enzyme has two domains. An imbalance between the N-terminal and C-terminal domains can lead to the accumulation of the intermediate malonate semialdehyde.[3] Consider expressing the two domains as separate proteins to optimize their expression levels.
Cofactor (NADPH) Limitation The conversion of malonyl-CoA to 3-HP requires 2 moles of NADPH.[8] Ensure sufficient NADPH availability by overexpressing enzymes in the pentose phosphate pathway or other NADPH-generating pathways.
Toxicity of Intermediates The intermediate 3-hydroxypropionaldehyde (in the glycerol pathway) can be toxic to cells.[8] Ensure the downstream enzyme (aldehyde dehydrogenase) is expressed at a high enough level to efficiently convert the toxic intermediate.

Data on Overcoming Feedback Inhibition

The following table summarizes quantitative improvements in product yield and titer from various studies where feedback inhibition was addressed through metabolic engineering strategies.

Organism Pathway Strategy to Overcome Feedback Inhibition Metric Improvement
Corynebacterium glutamicumLysine BiosynthesisDeregulation of feedback inhibition of phosphoenolpyruvate carboxylase (PPC) through a single point mutation.Lysine Yield37% increase[9]
Escherichia coliFatty Acid BiosynthesisNegative feedback regulatory circuit based on a malonyl-CoA sensor-actuator to control acetyl-CoA carboxylase (ACC) expression.Fatty Acid Titer34% increase[4]
Escherichia coliFatty Acid BiosynthesisNegative feedback regulatory circuit based on a malonyl-CoA sensor-actuator to control acetyl-CoA carboxylase (ACC) expression.Fatty Acid Productivity33% increase[4]
Escherichia coli3-HP ProductionOverexpression of acetyl-CoA carboxylase (ACC) and biotinilase along with MCR.3-HP Titer2-fold increase (from 0.71 mM to 1.6 mM)[10]
Escherichia coli3-HP ProductionAdditional overexpression of nicotinamide nucleotide transhydrogenase (converts NADH to NADPH).3-HP Titer3-fold increase (from 0.71 mM to 2.14 mM)[10]

Visualizing the Pathway and Inhibition

Feedback_Inhibition_3HP_Pathway cluster_pathway 3-HP Malonyl-CoA Pathway cluster_regulation Feedback Inhibition Acetyl_CoA Acetyl-CoA Malonyl_CoA Malonyl-CoA Acetyl_CoA->Malonyl_CoA ACC Malonate_Semialdehyde Malonate Semialdehyde Malonyl_CoA->Malonate_Semialdehyde MCR (N-terminus) Three_HP This compound Malonate_Semialdehyde->Three_HP MCR (C-terminus) Malonyl_CoA_Inhibitor Malonyl-CoA Malonyl_CoA_Inhibitor->Acetyl_CoA Inhibits ACC

Caption: Feedback inhibition in the 3-HP malonyl-CoA pathway.

Experimental Protocols

Site-Directed Mutagenesis of Acetyl-CoA Carboxylase (ACC) to Reduce Feedback Inhibition

This protocol provides a general workflow for introducing point mutations into the gene encoding ACC to create a feedback-resistant variant. This method is based on commercially available kits like the QuikChange Site-Directed Mutagenesis Kit.[5][6]

Materials:

  • Plasmid DNA containing the wild-type ACC gene

  • Mutagenic primers (forward and reverse) with the desired mutation

  • High-fidelity DNA polymerase

  • dNTPs

  • Reaction buffer

  • DpnI restriction enzyme

  • Competent E. coli cells for transformation

  • LB agar plates with appropriate antibiotic

Procedure:

  • Primer Design: Design complementary forward and reverse primers (typically 25-45 bases in length) containing the desired mutation in the middle. The primers should have a melting temperature (Tm) of ≥78°C.

  • PCR Amplification:

    • Set up the PCR reaction with the plasmid template, mutagenic primers, high-fidelity DNA polymerase, dNTPs, and reaction buffer.

    • Perform thermal cycling to amplify the plasmid containing the mutation. Use a sufficient number of cycles (e.g., 18) and an extension temperature and time appropriate for the plasmid size.

  • DpnI Digestion:

    • Add DpnI restriction enzyme directly to the amplification reaction.

    • Incubate at 37°C for 1 hour. DpnI digests the parental, methylated template DNA, leaving the newly synthesized, mutated plasmid.

  • Transformation:

    • Transform the DpnI-treated plasmid into competent E. coli cells.

    • Plate the transformed cells on LB agar plates containing the appropriate antibiotic for plasmid selection.

    • Incubate overnight at 37°C.

  • Verification:

    • Select several colonies and grow them in liquid culture.

    • Isolate the plasmid DNA.

    • Sequence the plasmid DNA to confirm the presence of the desired mutation and the absence of any secondary mutations.

Site_Directed_Mutagenesis_Workflow Start Start: Plasmid with Wild-Type ACC Gene Primer_Design Design Mutagenic Primers Start->Primer_Design PCR PCR with Mutagenic Primers Primer_Design->PCR DpnI_Digestion Digest Parental Plasmid with DpnI PCR->DpnI_Digestion Transformation Transform into E. coli DpnI_Digestion->Transformation Plating Plate on Selective Media Transformation->Plating Verification Sequence Plasmid to Verify Mutation Plating->Verification End End: Feedback-Resistant ACC Mutant Verification->End

Caption: Workflow for site-directed mutagenesis of ACC.

Construction of a Synthetic Gene Circuit for Dynamic Regulation of ACC

This protocol outlines a general approach for constructing a gene circuit that can dynamically regulate the expression of ACC in response to the intracellular concentration of malonyl-CoA. This can be achieved using techniques like Gibson Assembly or Golden Gate cloning to assemble DNA parts.[11]

Materials:

  • DNA parts:

    • A malonyl-CoA responsive promoter (e.g., based on the FapR transcription factor system from Bacillus subtilis).[4]

    • The coding sequence for the ACC gene (wild-type or feedback-resistant).

    • A suitable terminator sequence.

    • A backbone plasmid vector.

  • Restriction enzymes (for Golden Gate) or exonuclease, polymerase, and ligase mix (for Gibson Assembly).

  • Competent host cells (e.g., E. coli or a production host).

  • Media and antibiotics for selection.

Procedure:

  • DNA Part Preparation:

    • Amplify each DNA part (promoter, coding sequence, terminator, plasmid backbone) via PCR using primers with appropriate overhangs for the chosen assembly method.

  • Assembly Reaction:

    • For Gibson Assembly: Mix the purified PCR products in equimolar amounts with the Gibson Assembly master mix. Incubate at 50°C for 1 hour.

    • For Golden Gate Assembly: Mix the DNA parts and the backbone vector with the appropriate Type IIS restriction enzyme (e.g., BsaI) and T4 DNA ligase. Perform a one-pot digestion-ligation reaction.

  • Transformation and Selection:

    • Transform the assembled plasmid into competent host cells.

    • Plate on selective media and incubate.

  • Verification:

    • Verify the correct assembly of the construct through colony PCR and DNA sequencing.

  • Functional Characterization:

    • Culture the engineered strain under conditions that induce 3-HP production.

    • Measure ACC expression levels (e.g., via qPCR or proteomics) and malonyl-CoA and 3-HP concentrations at different time points to confirm the dynamic regulation.

Gene_Circuit_Logic cluster_circuit Dynamic Regulation Circuit Malonyl_CoA Malonyl-CoA Concentration Sensor Malonyl-CoA Sensor (e.g., FapR) Malonyl_CoA->Sensor Binds to Promoter Regulated Promoter Sensor->Promoter Represses ACC_Gene ACC Gene Promoter->ACC_Gene ACC_Protein ACC Protein ACC_Gene->ACC_Protein

Caption: Logical relationship in a dynamic regulation gene circuit.

References

improving solvent extraction efficiency for 3-hydroxypropionic acid recovery

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the solvent extraction of 3-hydroxypropionic acid (3-HP).

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters influencing the efficiency of 3-HP solvent extraction?

A1: The efficiency of 3-HP solvent extraction is primarily influenced by several key parameters: the type of solvent used, the pH of the aqueous phase, the temperature of the extraction, the composition of the fermentation broth, and the presence of any extractants in the organic phase (in the case of reactive extraction).[1][2]

Q2: How does the pH of the aqueous solution affect 3-HP extraction?

A2: The pH of the aqueous phase is a critical factor. To efficiently extract 3-HP into an organic solvent, the pH of the aqueous phase should be adjusted to be at least 2 pH units below the pKa of 3-HP's carboxylic acid group.[3] This suppresses the ionization of the carboxylic acid, making the 3-HP molecule less polar and more soluble in the organic phase.[3] Conversely, for back-extraction into a fresh aqueous phase, the pH is raised to ionize the 3-HP, making it more soluble in the aqueous phase.[3]

Q3: What type of solvents are typically used for 3-HP extraction?

A3: Due to the hydrophilic nature of 3-HP, solvent selection is crucial. Common strategies include:

  • Conventional Solvents: More polar organic solvents that are immiscible with water, such as ethyl acetate, are often used.[3][4]

  • Reactive Extraction: This is a highly effective method that involves using an extractant in the organic phase, which chemically complexes with the 3-HP.[1][5] Commonly used extractants include tertiary amines like tri-n-octylamine (TOA) and quaternary ammonium salts like Aliquat 336, often diluted in an active diluent like n-decanol.[1][5]

Q4: What is "salting out" and can it improve 3-HP recovery?

A4: "Salting out" is a technique used to decrease the solubility of a compound in an aqueous solution by adding a high concentration of a neutral salt, such as sodium chloride (NaCl) or sodium sulfate (Na₂SO₄).[3] This can enhance the partitioning of 3-HP into the organic phase, thereby improving extraction efficiency.[3]

Q5: How does the presence of fermentation broth components affect extraction?

A5: Fermentation broths contain various components like cells, cell debris, proteins, and other metabolites that can interfere with the extraction process.[1][6][7] These components can lead to the formation of stable emulsions, and some compounds may compete with 3-HP for the extractant in reactive extraction systems, leading to lower yields and selectivity.[1][[“]] It has been observed that extraction yields can be significantly lower in real fermentation broths compared to model aqueous solutions.[1][[“]]

Troubleshooting Guide

Issue 1: Low Recovery of 3-HP
Potential Cause Recommended Action Expected Outcome
Incorrect pH of the aqueous phase Adjust the pH of the aqueous sample to be approximately 2 units below the pKa of the carboxylic acid group of 3-HP.Increased partitioning of the neutral 3-HP molecule into the organic solvent.[3]
Inappropriate solvent selection For liquid-liquid extraction (LLE), consider using a more polar solvent like ethyl acetate or a mixture of solvents. For reactive extraction, optimize the concentration of the extractant (e.g., TOA, Aliquat 336) and the diluent (e.g., n-decanol).[1][3]Improved solubilization of 3-HP in the organic phase.
Insufficient solvent to sample ratio Increase the volume of the organic solvent relative to the aqueous sample.Enhanced extraction efficiency due to a more favorable phase ratio.[3]
Single extraction step Perform multiple extractions with smaller volumes of the organic solvent. This is more efficient than a single extraction with a large volume.[3]Maximized recovery of 3-HP from the aqueous phase.
High aqueous solubility of 3-HP Add a neutral salt (e.g., NaCl, Na₂SO₄) to the aqueous phase ("salting out").[3]Decreased solubility of 3-HP in the aqueous phase, promoting its transfer to the organic phase.[3]
Issue 2: Emulsion Formation at the Aqueous-Organic Interface
Potential Cause Recommended Action Expected Outcome
Vigorous mixing or shaking Gently invert the separatory funnel instead of shaking it vigorously.[9]Reduced formation of a stable emulsion.[10]
Presence of surfactants or fine solids in the fermentation broth Add a saturated brine solution (NaCl) to increase the ionic strength of the aqueous phase.[9][10]Destabilization and breaking of the emulsion.[9][10]
Pass the emulsified layer through a bed of celite or filter paper.[9]Physical disruption of the emulsion.
If available, centrifuge the mixture to force the separation of the layers.[9]Clear separation of the aqueous and organic phases.
Issue 3: Difficulty in Back-Extracting 3-HP from the Organic Phase
Potential Cause Recommended Action Expected Outcome
Strong complex formation in reactive extraction For back-extraction, use a stripping solution with a pH significantly above the pKa of 3-HP to ionize the acid. Mineral bases can be used, but they will recover 3-HP as a salt.[5]Dissociation of the 3-HP-extractant complex and transfer of 3-HP to the aqueous phase.
Temperature Swing: Increase the temperature of the loaded organic phase. The acid-amine complex formation can be weakened at higher temperatures. For example, at 140°C, up to 78% of 3-HP can be recovered in a single step.[5]Thermally induced dissociation of the complex, releasing free 3-HP.
Diluent Swing: Add an anti-solvent like n-hexane to the loaded organic phase. Increasing the n-hexane content can significantly increase 3-HP recovery.[5]Altered solvent properties leading to the precipitation or release of 3-HP.

Quantitative Data Summary

Table 1: Effect of pH on 3-HP Extraction Yield

Extractant System Initial pH Extraction Yield (%) Reference
30% v/v TOA in decanol2-3>90[1]
30% v/v TOA in decanol60[1]
TOA and/or Aliquat 336 in decanolDecreases with increasing pHDecreasing yield[1]

Table 2: Comparison of 3-HP Extraction in Model vs. Real Broth

Extraction System Aqueous Phase pH Extraction Yield (%) Selectivity (α3HP) Reference
TOA/Aliquat 336 in n-decanolModel bioconversion broth3.28935.9[1][[“]]
TOA/Aliquat 336 in n-decanolReal bioconversion broth3.26215.7[1][[“]]

Experimental Protocols

Protocol 1: General Liquid-Liquid Extraction (LLE) of 3-HP
  • Sample Preparation: Start with the aqueous solution containing 3-HP (e.g., clarified fermentation broth).

  • pH Adjustment: Acidify the aqueous solution to a pH approximately 2 units below the pKa of 3-HP's carboxylic acid group using an appropriate acid (e.g., H₂SO₄, HCl).[3][11]

  • Salting Out (Optional): Add a neutral salt like NaCl or Na₂SO₄ to the aqueous phase to saturation to decrease the solubility of 3-HP.[3]

  • Solvent Addition: Transfer the pH-adjusted aqueous solution to a separatory funnel. Add a volume of a suitable organic solvent (e.g., ethyl acetate).[3] The volume ratio of organic to aqueous phase can be optimized (e.g., 1:1 to 5:1).[12]

  • Extraction: Gently invert the separatory funnel multiple times to allow for partitioning of the 3-HP into the organic phase. Periodically vent the funnel to release any pressure buildup.

  • Phase Separation: Allow the layers to fully separate.

  • Collection: Drain the lower (denser) layer. Collect the organic layer containing the extracted 3-HP.

  • Repeat Extraction: For maximized recovery, repeat the extraction of the aqueous layer with a fresh portion of the organic solvent.[3]

  • Combine Extracts: Combine all the organic extracts for further processing (e.g., back-extraction, solvent evaporation).

Protocol 2: Reactive Extraction of 3-HP using TOA/Aliquat 336
  • Organic Phase Preparation: Prepare the organic phase by dissolving the desired concentration of extractants (e.g., a mixture of tri-n-octylamine (TOA) and Aliquat 336) in a suitable diluent (e.g., n-decanol).[1] A common composition is 20% v/v of total extractant.[1]

  • Aqueous Phase Preparation: Prepare an aqueous solution of 3-HP at a known concentration. Adjust the pH to the desired value (e.g., between 3 and 5).[1]

  • Extraction: In a sealed vessel, mix equal volumes of the organic and aqueous phases. Agitate the mixture for a sufficient time to reach equilibrium (e.g., by shaking or stirring).

  • Phase Separation: Allow the two phases to separate completely. Centrifugation can be used to aid separation if necessary.

  • Analysis: Carefully sample both the aqueous and organic phases. Analyze the concentration of 3-HP in the aqueous phase before and after extraction to determine the extraction efficiency.

Visualizations

experimental_workflow cluster_aqueous_prep Aqueous Phase Preparation cluster_extraction Extraction cluster_collection Collection & Recovery aq_start Aqueous 3-HP Solution (e.g., Fermentation Broth) ph_adjust pH Adjustment (pH < pKa - 2) aq_start->ph_adjust salting_out Salting Out (Optional, add NaCl/Na2SO4) ph_adjust->salting_out add_solvent Add Organic Solvent (e.g., Ethyl Acetate) salting_out->add_solvent mix Gentle Mixing (in Separatory Funnel) add_solvent->mix separate Phase Separation mix->separate collect_organic Collect Organic Phase separate->collect_organic aq_waste aq_waste separate->aq_waste Aqueous Raffinate repeat_ext Repeat Extraction on Aqueous Phase (Optional) collect_organic->repeat_ext back_extract Back-Extraction or Solvent Evaporation collect_organic->back_extract final_product final_product back_extract->final_product Purified 3-HP

Caption: Workflow for the liquid-liquid extraction of 3-HP.

troubleshooting_low_recovery start Low 3-HP Recovery check_ph Is aqueous pH < pKa - 2? start->check_ph adjust_ph Adjust pH check_ph->adjust_ph No check_solvent Is solvent optimal? check_ph->check_solvent Yes adjust_ph->check_solvent change_solvent Use more polar solvent or reactive system check_solvent->change_solvent No check_ratio Is solvent:sample ratio sufficient? check_solvent->check_ratio Yes change_solvent->check_ratio increase_ratio Increase solvent volume check_ratio->increase_ratio No check_extractions Multiple extractions performed? check_ratio->check_extractions Yes increase_ratio->check_extractions perform_multiple Perform multiple smaller extractions check_extractions->perform_multiple No consider_salting Consider 'Salting Out' check_extractions->consider_salting Yes perform_multiple->consider_salting success Improved Recovery consider_salting->success

Caption: Troubleshooting logic for low 3-HP recovery.

References

Validation & Comparative

A Comparative Guide to 3-Hydroxypropionic Acid Production: E. coli vs. K. pneumoniae

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a microbial chassis is a critical step in the biotechnological production of valuable platform chemicals like 3-hydroxypropionic acid (3-HP). This guide provides an objective comparison of two leading candidates, Escherichia coli and Klebsiella pneumoniae, for 3-HP production, supported by experimental data and detailed methodologies.

At a Glance: Performance Comparison

Metabolically engineered strains of both E. coli and K. pneumoniae have demonstrated the capacity for high-titer 3-HP production. While K. pneumoniae possesses a natural advantage in glycerol metabolism, intensive engineering efforts have positioned E. coli as a highly competitive alternative.

ParameterEscherichia coliKlebsiella pneumoniae
Highest Reported Titer 76.2 g/L[1]102.61 g/L[2][3]
Highest Reported Yield 0.457 g/g glycerol[1]0.97 g/g glycerol[3]
Highest Reported Productivity 1.89 g/L/h[1]Not explicitly stated in top-performing studies, but high titers suggest significant productivity.
Primary Substrate Glycerol, Glucose[1][4]Glycerol[5][6][7]
Key Advantage Well-characterized genetics, extensive genetic tools, GRAS status (Generally Recognized as Safe) for many strains.[2]Natural ability to metabolize glycerol and synthesize vitamin B12, a key cofactor.[2][3][5]
Key Disadvantage Requires exogenous vitamin B12 supplementation for the glycerol pathway, lower tolerance to 3-HP compared to other microbes.[2][8]Opportunistic pathogen, raising biosafety concerns for industrial-scale production.[2][3]

Metabolic Pathways for 3-HP Production

The primary route for 3-HP production from glycerol is a two-step pathway. However, alternative pathways have been successfully engineered in E. coli to circumvent the limitations of the glycerol-dependent route.

Glycerol-Dependent Pathway

Both E. coli and K. pneumoniae have been engineered to utilize the glycerol-dependent pathway. The process begins with the conversion of glycerol to 3-hydroxypropionaldehyde (3-HPA) by a B12-dependent glycerol dehydratase. Subsequently, an aldehyde dehydrogenase (ALDH) oxidizes the toxic intermediate 3-HPA to 3-HP.[1][5] A significant distinction between the two microbes is that K. pneumoniae can naturally synthesize the vitamin B12 cofactor required by glycerol dehydratase, whereas E. coli does not, necessitating its addition to the fermentation medium.[2][5][9]

G cluster_Ecoli Escherichia coli cluster_Kpneumoniae Klebsiella pneumoniae Glycerol_E Glycerol HPA_E 3-HPA Glycerol_E->HPA_E Glycerol Dehydratase (heterologous) HP_E 3-HP HPA_E->HP_E Aldehyde Dehydrogenase (overexpressed) B12 Vitamin B12 (External) B12->Glycerol_E Glycerol_K Glycerol HPA_K 3-HPA Glycerol_K->HPA_K Glycerol Dehydratase (native/overexpressed) HP_K 3-HP HPA_K->HP_K Aldehyde Dehydrogenase (overexpressed) B12_K Vitamin B12 (endogenous) B12_K->Glycerol_K

Glycerol-dependent 3-HP production pathways in E. coli and K. pneumoniae.
Alternative Pathways in E. coli

To bypass the need for vitamin B12, alternative synthetic pathways have been developed in E. coli, primarily utilizing glucose as a feedstock. These include the malonyl-CoA pathway and the β-alanine pathway.[2][4][10]

  • Malonyl-CoA Pathway : This pathway converts acetyl-CoA to malonyl-CoA, which is then reduced to 3-HP.[2][3][11]

  • β-Alanine Pathway : In this route, β-alanine is converted to malonic semialdehyde, which is subsequently reduced to 3-HP.[2][4]

While these pathways offer an alternative to glycerol and eliminate the need for vitamin B12, the highest reported 3-HP titers in E. coli have been achieved through the glycerol pathway.[2]

G cluster_MalonylCoA Malonyl-CoA Pathway cluster_BetaAlanine β-Alanine Pathway Glucose_M Glucose AcetylCoA Acetyl-CoA Glucose_M->AcetylCoA Glycolysis MalonylCoA Malonyl-CoA AcetylCoA->MalonylCoA Acetyl-CoA Carboxylase HP_M 3-HP MalonylCoA->HP_M Malonyl-CoA Reductase Glucose_B Glucose Aspartate Aspartate Glucose_B->Aspartate TCA Cycle Intermediates BetaAlanine β-Alanine Aspartate->BetaAlanine Aspartate Decarboxylase MSA Malonic Semialdehyde BetaAlanine->MSA β-Alanine-Pyruvate Transaminase HP_B 3-HP MSA->HP_B Malonic Semialdehyde Reductase

Alternative 3-HP biosynthetic pathways engineered in E. coli.

Experimental Protocols

Successful production of 3-HP in both microorganisms relies on a combination of metabolic engineering and optimized fermentation processes.

General Metabolic Engineering Workflow

The following workflow outlines the typical genetic modifications employed to enhance 3-HP production.

G Start Select Host Strain (E. coli or K. pneumoniae) IntroducePathway Introduce/Overexpress 3-HP Pathway Genes (e.g., glycerol dehydratase, ALDH) Start->IntroducePathway DeleteByproducts Delete Competing Byproduct Pathways (e.g., 1,3-propanediol, lactate, acetate) IntroducePathway->DeleteByproducts OptimizeExpression Optimize Enzyme Expression Levels DeleteByproducts->OptimizeExpression Fermentation Fed-batch Fermentation & Optimization OptimizeExpression->Fermentation Analyze Analyze 3-HP Titer, Yield, and Productivity Fermentation->Analyze

A generalized workflow for engineering microbial 3-HP production.
Key Experimental Methodologies

1. Strain Construction:

  • Gene Overexpression: Key enzymes in the 3-HP pathway, such as glycerol dehydratase (dhaB) and aldehyde dehydrogenase (puuC in K. pneumoniae or heterologous ALDHs in E. coli), are typically overexpressed using high-copy number plasmids or by integration into the host chromosome under the control of strong promoters.[1][5][7]

  • Gene Deletion: To channel metabolic flux towards 3-HP, competing byproduct pathways are often deleted. Common targets include genes responsible for 1,3-propanediol (dhaT, yqhD), lactate (ldhA), and acetate (pta-ackA, poxB) formation.[7][11][12] Gene knockouts are typically achieved using techniques like homologous recombination or CRISPR/Cas9-based genome editing.

2. Fermentation Conditions:

  • Fed-batch Fermentation: High-density cell cultures are achieved through fed-batch fermentation, where a concentrated solution of the carbon source (e.g., glycerol) and other nutrients is fed to the bioreactor.[1][4] This strategy helps to avoid substrate inhibition and maintain optimal growth conditions.

  • Microaerobic Conditions: For the glycerol-dependent pathway, microaerobic conditions are often optimal.[2][13] This is because the B12-dependent glycerol dehydratase is oxygen-sensitive, while the regeneration of NAD+, a cofactor for aldehyde dehydrogenase, is facilitated by the presence of some oxygen.[3][9] Dissolved oxygen (DO) levels are typically controlled at a low percentage (e.g., 5%).[2]

  • pH Control: The production of 3-HP leads to a decrease in the pH of the fermentation broth. Therefore, the pH is typically controlled at a neutral level (e.g., 7.0) through the automated addition of a base like NaOH or NH4OH.

3. Analytical Methods:

  • Quantification of 3-HP and Metabolites: The concentrations of 3-HP, glycerol, and other metabolites in the culture supernatant are typically quantified using High-Performance Liquid Chromatography (HPLC). An HPLC system equipped with a suitable column (e.g., an organic acid analysis column) and a refractive index (RI) or ultraviolet (UV) detector is commonly employed.

Concluding Remarks

Both E. coli and K. pneumoniae have proven to be effective platforms for the production of 3-HP. K. pneumoniae offers the advantage of endogenous vitamin B12 synthesis, which simplifies the fermentation process when using glycerol as a substrate.[2][5] However, its pathogenic nature presents a significant hurdle for industrial-scale applications.[2][3]

E. coli, with its well-established genetic tools and non-pathogenic status for many laboratory strains, remains a highly attractive host.[2] While the glycerol pathway in E. coli requires external vitamin B12, extensive metabolic engineering has led to impressive titers and productivities.[1][14] Furthermore, the development of alternative pathways from glucose in E. coli provides flexibility in feedstock selection and circumvents the need for vitamin B12.[4][10]

The choice between E. coli and K. pneumoniae for 3-HP production will ultimately depend on the specific application, economic considerations regarding vitamin B12 supplementation, and the regulatory landscape concerning the use of pathogenic microorganisms. Future research will likely focus on further enhancing the efficiency of these microbial factories, exploring novel non-pathogenic hosts, and optimizing downstream processing to improve the overall economic viability of bio-based 3-HP production.

References

A Techno-Economic Deep Dive into Microbial 3-Hydroxypropionic Acid Production

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Developers in the Bio-based Chemical Industry

The shift towards a sustainable bioeconomy has put a spotlight on platform chemicals derived from renewable resources. Among these, 3-hydroxypropionic acid (3-HP) stands out as a versatile C3 building block with a significant market potential, particularly as a precursor to acrylic acid and biodegradable polymers. While chemical synthesis routes have traditionally dominated production, microbial fermentation offers a promising and more sustainable alternative. This guide provides a detailed techno-economic comparison of various microbial 3-HP production strategies, juxtaposed with conventional chemical methods, to aid researchers, scientists, and drug development professionals in navigating this evolving landscape.

Performance Metrics: A Comparative Analysis

The economic viability of microbial 3-HP production is critically dependent on achieving high titers, yields, and productivities. Significant progress has been made in engineering various microorganisms to become efficient 3-HP cell factories. Below is a summary of key performance indicators from notable studies.

Microbial Production of this compound
Host OrganismCarbon SourceTiter (g/L)Yield (g/g or mol/mol)Productivity (g/L/h)Reference
Escherichia coliGlycerol76.20.457 g/g1.89[1]
Klebsiella pneumoniaeGlycerol110.7Not ReportedNot Reported[1]
Klebsiella pneumoniaeGlycerol93.70.42 g/gNot Reported[2]
Klebsiella pneumoniaeGlycerol61.90.58 mol/mol1.63[2]
Corynebacterium glutamicumGlucose & Xylose62.60.51 g/gNot Reported[3]
Corynebacterium glutamicumGlucose47.540.295 g/g0.475[4]
Halomonas bluephagenesis1,3-Propanediol154Not ReportedNot Reported[4][5]
Co-culture (L. reuteri & E. coli)Glycerol125.93Not ReportedNot Reported[4]
Chemical Synthesis of this compound

Chemical synthesis of 3-HP, primarily through the hydration of acrylic acid, offers a mature and high-throughput alternative. However, it often relies on petroleum-based feedstocks and can involve harsh reaction conditions.

Synthesis RouteFeedstockSelectivity/YieldKey ConsiderationsReference
Hydration of Acrylic AcidAcrylic AcidHigh selectivity reportedPetroleum-derived feedstock, potentially harsh conditions[6][7]
Oxidation of PropylenePropyleneHigh yield to acrylic acidMulti-step process, involves toxic intermediates like acrolein[7][8]

Metabolic Pathways and Engineering Strategies

The microbial production of 3-HP is achieved through various native and engineered metabolic pathways. The choice of pathway significantly impacts the theoretical yield, redox balance, and overall efficiency of the process.

Key Biosynthetic Pathways for 3-HP

Several pathways have been successfully engineered in microbial hosts for 3-HP production. These include the glycerol-dependent pathways, the malonyl-CoA pathway, and the β-alanine pathway.[9]

Microbial_3HP_Pathways cluster_glycerol Glycerol Pathway cluster_malonyl Malonyl-CoA Pathway cluster_beta_alanine β-Alanine Pathway Glycerol Glycerol 3-HPA 3-HPA Glycerol->3-HPA Glycerol Dehydratase Glucose Glucose Aspartate Aspartate Glucose->Aspartate 3-HP 3-HP 3-HPA->3-HP Aldehyde Dehydrogenase Acetyl-CoA Acetyl-CoA Malonyl-CoA Malonyl-CoA Acetyl-CoA->Malonyl-CoA Acetyl-CoA Carboxylase Malonyl-semialdehyde Malonyl-semialdehyde Malonyl-CoA->Malonyl-semialdehyde Malonyl-CoA Reductase Malonyl-semialdehyde->3-HP 3-HP Dehydrogenase β-Alanine β-Alanine Aspartate->β-Alanine Aspartate Decarboxylase Malonate-semialdehyde Malonate-semialdehyde β-Alanine->Malonate-semialdehyde β-Alanine Transaminase Malonate-semialdehyde->3-HP Malonate-semialdehyde Reductase

Caption: Major biosynthetic pathways for this compound production in microorganisms.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for advancing research in microbial 3-HP production. Below are representative protocols for fed-batch fermentation and 3-HP quantification.

Fed-Batch Fermentation of Engineered Klebsiella pneumoniae for 3-HP Production

This protocol is a synthesis of methodologies reported for high-titer 3-HP production.[2][10][11]

1. Pre-culture Preparation:

  • Inoculate a single colony of the engineered K. pneumoniae strain into a 50 mL falcon tube containing 10 mL of Luria-Bertani (LB) medium supplemented with the appropriate antibiotic.

  • Incubate at 37°C with shaking at 250 rpm for 12-16 hours.

2. Inoculum Culture:

  • Transfer the pre-culture to a 500 mL shake flask containing 100 mL of seed medium (e.g., defined medium with 20 g/L glycerol).

  • Incubate at 37°C with shaking at 250 rpm until the optical density at 600 nm (OD600) reaches 4-6.

3. Fed-Batch Fermentation:

  • Inoculate a 5-L bioreactor containing 3 L of fermentation medium with the inoculum culture to an initial OD600 of approximately 0.2. The fermentation medium typically contains a defined salt composition, trace metals, and an initial concentration of glycerol (e.g., 20-30 g/L).

  • Maintain the temperature at 37°C and the pH at 7.0 by automatic addition of 5 M NaOH.

  • Control the dissolved oxygen (DO) level. A two-stage aeration strategy is often employed: an initial aerobic phase to promote cell growth (e.g., DO at 20-30% saturation) followed by a micro-aerobic phase for 3-HP production (e.g., DO at 1-5% saturation).[9]

  • Once the initial glycerol is depleted (as indicated by a sharp increase in DO), start feeding a concentrated glycerol solution (e.g., 500-700 g/L) to maintain a low residual glycerol concentration in the fermenter (e.g., 1-5 g/L).

  • Collect samples periodically for analysis of cell density, substrate consumption, and product formation.

Fed_Batch_Workflow Start Start End End Process Process Decision Decision Pre-culture\n(Shake Flask) Pre-culture (Shake Flask) Inoculum Culture\n(Shake Flask) Inoculum Culture (Shake Flask) Pre-culture\n(Shake Flask)->Inoculum Culture\n(Shake Flask) Bioreactor\nInoculation Bioreactor Inoculation Inoculum Culture\n(Shake Flask)->Bioreactor\nInoculation Batch Phase\n(Growth) Batch Phase (Growth) Bioreactor\nInoculation->Batch Phase\n(Growth) Glycerol\nDepleted? Glycerol Depleted? Batch Phase\n(Growth)->Glycerol\nDepleted? Glycerol\nDepleted?->Batch Phase\n(Growth) No Fed-Batch Phase\n(Production) Fed-Batch Phase (Production) Glycerol\nDepleted?->Fed-Batch Phase\n(Production) Yes Sampling &\nAnalysis Sampling & Analysis Fed-Batch Phase\n(Production)->Sampling &\nAnalysis Fermentation\nComplete? Fermentation Complete? Sampling &\nAnalysis->Fermentation\nComplete? Fermentation\nComplete?->End Yes Fermentation\nComplete?->Fed-Batch Phase\n(Production) No

References

The Future of Green Chemistry: Biocatalytic vs. Chemical Synthesis of 3-Hydroxypropionic Acid

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Review for Researchers and Drug Development Professionals

The synthesis of 3-hydroxypropionic acid (3-HP), a versatile platform chemical and key precursor for biodegradable polymers and pharmaceuticals, stands at a crossroads between traditional chemical methods and innovative biocatalytic routes. This guide provides a comprehensive comparison of these two approaches, supported by quantitative data, detailed experimental protocols, and process visualizations to inform researchers, scientists, and drug development professionals in selecting the optimal synthesis strategy.

At a Glance: Performance Metrics

The choice between biocatalytic and chemical synthesis of 3-HP involves a trade-off between sustainability and established industrial processes. Biocatalytic methods, leveraging engineered microorganisms, offer the advantage of utilizing renewable feedstocks under mild reaction conditions, aligning with the principles of green chemistry. Conversely, chemical synthesis, while mature and often high-throughput, typically relies on petroleum-derived precursors and can involve harsh reaction conditions.

Table 1: Quantitative Comparison of 3-HP Synthesis Methods
Production MethodFeedstockTiter (g/L)Yield (g/g or Cmol/Cmol)Productivity (g/L/h)Key AdvantagesKey Challenges
Biocatalytic
E. coli (engineered)Glycerol71.9 - 76.20.457 g/g1.8 - 1.89Utilizes renewable feedstocks, mild reaction conditions.Requires extensive metabolic engineering, potential for byproduct formation.
K. pneumoniae (engineered)Glycerol61.9 - 102.610.58 - 0.86 g/gNot ReportedNatural ability to synthesize coenzyme B12.Pathogenic nature of some strains, complex fermentation control.
S. cerevisiae (engineered)Glucose250.256 Cmol/CmolNot ReportedWell-characterized industrial host.Lower reported titers and yields compared to bacteria.
Chemical
Hydration of Acrylic AcidAcrylic AcidHigh (product is the solvent)~94% selectivityDependent on catalyst and conditionsHigh throughput, simpler process control.Reliance on petroleum-derived precursors, harsh reaction conditions, byproduct formation.

Biocatalytic Synthesis: Harnessing Microbial Metabolism

The biocatalytic production of 3-HP is predominantly achieved through the metabolic engineering of microorganisms such as Escherichia coli and Klebsiella pneumoniae. These approaches primarily utilize renewable feedstocks like glycerol (a byproduct of biodiesel production) and glucose. Several metabolic pathways have been successfully engineered for 3-HP production.

Key Biocatalytic Pathways:
  • Glycerol-Dependent Pathway: This is one of the most common and efficient pathways. Glycerol is first converted to 3-hydroxypropionaldehyde (3-HPA) by a coenzyme B12-dependent glycerol dehydratase. Subsequently, 3-HPA is oxidized to 3-HP by an aldehyde dehydrogenase.

  • Malonyl-CoA Pathway: This pathway starts from the central metabolite acetyl-CoA, which is carboxylated to malonyl-CoA. A key enzyme, malonyl-CoA reductase, then reduces malonyl-CoA to 3-HP. This pathway avoids the need for the expensive cofactor coenzyme B12.

  • β-Alanine Pathway: In this route, L-aspartate is converted to β-alanine, which is then transaminated to malonate semialdehyde. Finally, malonate semialdehyde is reduced to 3-HP.

Biocatalytic_Pathways cluster_glycerol Glycerol-Dependent Pathway cluster_malonyl Malonyl-CoA Pathway cluster_beta_alanine β-Alanine Pathway Glycerol Glycerol 3-HPA 3-HPA Glycerol->3-HPA Glycerol Dehydratase (Coenzyme B12-dependent) 3-HP_glycerol This compound 3-HPA->3-HP_glycerol Aldehyde Dehydrogenase Acetyl-CoA Acetyl-CoA Malonyl-CoA Malonyl-CoA Acetyl-CoA->Malonyl-CoA Acetyl-CoA Carboxylase 3-HP_malonyl This compound Malonyl-CoA->3-HP_malonyl Malonyl-CoA Reductase L-Aspartate L-Aspartate β-Alanine β-Alanine L-Aspartate->β-Alanine Aspartate-1-decarboxylase Malonate Semialdehyde Malonate Semialdehyde β-Alanine->Malonate Semialdehyde β-Alanine Aminotransferase 3-HP_beta This compound Malonate Semialdehyde->3-HP_beta Malonate Semialdehyde Reductase

Major biocatalytic pathways for 3-HP production.

Chemical Synthesis: An Established Route

The industrial production of 3-HP has traditionally relied on chemical synthesis methods. A prevalent route involves the hydration of acrylic acid, a petroleum-derived feedstock. This method can be efficient but often necessitates harsh reaction conditions and may produce byproducts, requiring extensive purification steps.

The Hydration of Acrylic Acid:

This reaction involves the addition of a water molecule across the double bond of acrylic acid. The process is typically catalyzed by an acid or a solid acid catalyst under elevated temperature and pressure.

Chemical_Synthesis Acrylic Acid Acrylic Acid 3-HP This compound Acrylic Acid->3-HP Acid Catalyst High Temperature High Pressure H2O Water H2O->3-HP

Chemical synthesis of 3-HP via hydration of acrylic acid.

Experimental Protocols

Biocatalytic Production: Fed-Batch Fermentation of Engineered E. coli

This protocol is a representative example for the high-yield production of 3-HP from glycerol using a metabolically engineered E. coli strain.

1. Strain and Pre-culture Preparation:

  • An engineered E. coli strain harboring the necessary genes for the glycerol-to-3-HP conversion (e.g., glycerol dehydratase and aldehyde dehydrogenase) is used.

  • A single colony is inoculated into 5 mL of L

A Comparative Guide to HPLC Methods for the Quantification of 3-Hydroxypropionic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of common High-Performance Liquid Chromatography (HPLC) methods for the quantification of 3-hydroxypropionic acid (3-HP), a key platform chemical in the production of biodegradable polymers and other valuable compounds. Accurate and robust analytical methods are crucial for monitoring its production, ensuring purity, and optimizing synthesis processes. This document outlines the experimental protocols and performance characteristics of Reversed-Phase HPLC (RP-HPLC), Hydrophilic Interaction Liquid Chromatography (HILIC), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for the analysis of 3-HP.

Comparative Performance of Analytical Methods

The selection of an analytical method depends on the specific requirements of the analysis, such as required sensitivity, sample matrix complexity, and available instrumentation. The following table summarizes the key performance indicators for the discussed methods.

ParameterRP-HPLC with UV DetectionHILIC with UV DetectionLC-MS/MS
Principle Separation of non-polar and moderately polar compounds based on hydrophobicity.Separation of highly polar compounds.Separation coupled with mass-based detection for high selectivity and sensitivity.
Linearity (R²) >0.999 (Typical)>0.999 (Typical)0.9702[1]
Limit of Detection (LOD) µg/mL range (Typical)µg/mL range (Typical)15 µM[1]
Limit of Quantification (LOQ) µg/mL range (Typical)µg/mL range (Typical)20 µM[1]
Precision (%RSD) < 2% (Typical)< 2% (Typical)< 15%[1]
Accuracy (% Recovery) 98-102% (Typical)98-102% (Typical)99.0-109.4%[1]

Note: Typical performance characteristics for RP-HPLC and HILIC with UV detection are provided, as specific validation data for this compound using these methods were not available in the cited literature. The LC-MS/MS data is specific to the analysis of this compound in dried blood spots.

Experimental Workflows and Signaling Pathways

A general workflow for the validation of an HPLC method is crucial to ensure reliable and reproducible results. The following diagram illustrates the key stages of this process.

General Workflow for HPLC Method Validation cluster_0 Method Development cluster_1 Method Validation cluster_2 Sample Analysis A Selectivity Optimization (Column, Mobile Phase) B System Optimization (Flow Rate, Temperature) A->B C Specificity B->C D Linearity & Range C->D E Accuracy D->E F Precision (Repeatability & Intermediate) E->F G LOD & LOQ F->G H Robustness G->H I Sample Preparation H->I J HPLC Analysis I->J K Data Interpretation J->K

Caption: A flowchart illustrating the key stages of HPLC method development and validation.

Detailed Experimental Protocols

Reversed-Phase HPLC (RP-HPLC) with UV Detection

This method is suitable for the separation of 3-HP from less polar esters or other non-polar impurities.[2]

  • Sample Preparation:

    • Prepare a stock solution of 3-HP (e.g., 1000 µg/mL) in a mixture of acetonitrile and water (50:50 v/v).[2]

    • Create a series of working standards (e.g., 10, 50, 100, 250, 500 µg/mL) by diluting the stock solution with the mobile phase.[2]

    • For experimental samples, centrifuge to remove particulate matter and dilute the supernatant with the mobile phase to fall within the calibration range.[2]

  • HPLC Conditions:

    • HPLC System: Agilent 1200 Series, Shimadzu LC-20A, or equivalent with a UV/PDA Detector.

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: Isocratic elution with a mixture of aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile or methanol). The pH of the mobile phase should be low to ensure the carboxylic acid is in its protonated form.[2]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 210 nm.

    • Injection Volume: 10 µL.

Hydrophilic Interaction Liquid Chromatography (HILIC) with UV Detection

HILIC is an alternative for separating highly polar compounds like 3-HP that are not well-retained by RP-HPLC.[2]

  • Sample Preparation:

    • Follow the same procedure as for the RP-HPLC method, ensuring the final diluent for standards and samples matches the mobile phase composition to maintain good peak shape.[2]

  • HPLC Conditions:

    • HPLC System: Agilent 1200 Series, Shimadzu LC-20A, or equivalent with a UV/PDA Detector.[2]

    • Column: HILIC column (e.g., Silica, Zwitterionic, or Amide; 2.1 x 100 mm, 2.7 µm).[2]

    • Mobile Phase: A mixture of a high concentration of organic solvent (typically >70% acetonitrile) and an aqueous buffer (e.g., 10 mM Ammonium Formate in Water, pH 3.0).[2]

    • Flow Rate: 0.3 - 0.5 mL/min.[2]

    • Column Temperature: 35 °C.[2]

    • Detection: UV at 205-210 nm.[2]

    • Injection Volume: 5 µL.[2]

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This method offers high sensitivity and selectivity, making it ideal for complex matrices and low concentrations of 3-HP.[1]

  • Sample Preparation (from Dried Blood Spots):

    • Punch out two 3.2 mm diameter spots from the dried blood spot filter cards.[1]

    • Place the spots into a centrifugal filter unit.[1]

    • Add a solution containing the internal standard.

    • Incubate, then centrifuge to collect the extract.

  • LC-MS/MS Conditions:

    • LC System: An LC system capable of gradient elution.

    • Column: A suitable reversed-phase column.

    • Mobile Phase: Gradient elution with Eluent A (ultrapure water with 0.4% formic acid) and Eluent B (methanol/acetonitrile 50/50).[1]

    • Flow Rate: 200 µl/min.[1]

    • Column Temperature: 25°C.[1]

    • Injection Volume: 5 µl.[1]

    • Mass Spectrometer: A tandem mass spectrometer operating in negative electrospray ionization mode.[1]

    • Ion Source Settings:

      • Desolvation gas flow: 800 L/h[1]

      • Cone gas flow: 150 L/h[1]

      • Nebulizer: 6.0 bar[1]

      • Capillary voltage: 2.5 kV[1]

      • Desolvation temperature: 650°C[1]

      • Source temperature: 150°C[1]

Conclusion

The choice of an HPLC method for the quantification of this compound is dependent on the specific analytical needs. RP-HPLC with UV detection is a robust and widely accessible technique suitable for routine analysis where high sensitivity is not a primary concern. HILIC provides a valuable alternative for samples where 3-HP is poorly retained on reversed-phase columns. For applications requiring high sensitivity and selectivity, particularly in complex biological matrices, LC-MS/MS is the method of choice. Proper method validation is essential to ensure the accuracy and reliability of the obtained results.

References

A Guide to Inter-Laboratory Comparison of 3-Hydroxypropionic Acid Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of common analytical methods for the quantification of 3-hydroxypropionic acid (3-HP), a key biomarker and platform chemical. The selection of an appropriate analytical method is critical for ensuring the accuracy, reliability, and comparability of data across different laboratories, which is essential for robust research, clinical studies, and drug development.

While direct inter-laboratory comparison studies for this compound are not extensively published, this guide synthesizes available single-laboratory validation data for Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and High-Performance Liquid Chromatography (HPLC) to offer a comparative overview of their performance characteristics.

Data Presentation: A Comparative Analysis

The following table summarizes the key quantitative performance characteristics of the most frequently employed analytical techniques for 3-HP analysis. It is important to note that some of the data presented is derived from single-laboratory validation studies or from the analysis of structurally similar compounds where direct data for 3-HP was unavailable.

ParameterGas Chromatography-Mass Spectrometry (GC-MS) with SilylationLiquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)High-Performance Liquid Chromatography (HPLC) with UV Detection
Principle Separation of volatile derivatives based on their mass-to-charge ratio.Highly selective and sensitive detection based on mass-to-charge ratio of the parent and fragment ions.Separation based on polarity and interaction with a stationary phase, with detection via UV absorbance.
Sample Preparation Requires derivatization (e.g., silylation) to increase volatility.Minimal sample preparation; often direct injection after protein precipitation.[1]Minimal sample preparation, typically filtration before injection.
Limit of Detection (LOD) Estimated to be in the low µg/kg range (based on data for similar compounds).15 µM in dried blood spots.[1]Estimated to be in the low ng/mL range (based on data for similar compounds).
Limit of Quantification (LOQ) Estimated to be in the low µg/kg range (based on data for similar compounds).20 µM in dried blood spots.[1]Estimated to be around 25 ng/mL (based on data for similar compounds).[2]
Precision (RSD%) Typically <15%Intra- and inter-day variability is generally low.Typically <2% for intra- and inter-day variability.[2]
Accuracy (% Recovery) Typically 88-90% for similar compounds.High accuracy is generally achieved.Typically within 98-102%.
Analysis Time per Sample Longer, due to derivatization and chromatographic run time.Shorter, with rapid chromatographic methods.Relatively short analysis time.
Specificity High, especially with Selected Ion Monitoring (SIM).Very high, due to the specificity of MS/MS detection.Moderate, potential for interference from co-eluting compounds.
Matrix Effect Less susceptible due to sample cleanup during derivatization.Can be susceptible to ion suppression or enhancement.Can be affected by matrix components.

Experimental Protocols

Detailed methodologies for the key analytical approaches are outlined below. These protocols are intended to be representative and may require optimization based on the specific laboratory instrumentation and sample matrix.

Method 1: Gas Chromatography-Mass Spectrometry (GC-MS) with Silylation

This method is a well-established and robust technique for the analysis of volatile and semi-volatile organic compounds. For non-volatile compounds like 3-HP, a derivatization step is necessary.

1. Sample Preparation (Derivatization):

  • To a dried sample extract, add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Incubate the mixture at a controlled temperature (e.g., 70°C) for a specified time (e.g., 30 minutes) to ensure complete derivatization of the hydroxyl and carboxyl groups of 3-HP to their trimethylsilyl (TMS) esters.

2. GC-MS Analysis:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Oven Program: Start at 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • Injection Mode: Splitless.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for target ions of the 3-HP-TMS derivative and the internal standard.

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and specificity, often with simpler sample preparation compared to GC-MS.

1. Sample Preparation:

  • For biological fluids like plasma or urine, a simple protein precipitation step is often sufficient. Add a precipitating agent (e.g., acetonitrile or methanol) to the sample.

  • Vortex and centrifuge to pellet the precipitated proteins.

  • The resulting supernatant can be directly injected into the LC-MS/MS system.

2. LC-MS/MS Analysis:

  • Liquid Chromatograph: Shimadzu Nexera or equivalent.

  • Column: A reversed-phase C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

  • Mobile Phase: A gradient elution using water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Flow Rate: 0.4 mL/min.

  • Mass Spectrometer: SCIEX Triple Quad 6500+ or equivalent.

  • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) of the precursor and product ion transitions for 3-HP and an internal standard.

Method 3: High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC with UV detection is a widely accessible and cost-effective method for the quantification of 3-HP, particularly at higher concentrations.

1. Sample Preparation:

  • Samples are typically filtered through a 0.22 µm syringe filter to remove particulate matter before injection.

  • Dilution with the mobile phase may be necessary to bring the analyte concentration within the linear range of the calibration curve.

2. HPLC Analysis:

  • HPLC System: Agilent 1260 Infinity II or equivalent with a UV detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: An isocratic mobile phase of dilute sulfuric acid (e.g., 0.005 N) or a buffered mobile phase.

  • Flow Rate: 0.6 mL/min.

  • Column Temperature: 35°C.

  • Detection Wavelength: 210 nm.

Mandatory Visualization

The following diagrams illustrate the logical workflow of an inter-laboratory comparison study and the general experimental workflow for 3-HP analysis.

InterLaboratory_Comparison_Workflow Inter-Laboratory Comparison Workflow for 3-HP Analysis cluster_Coordination Coordinating Body cluster_Labs Participating Laboratories (Lab A, B, C...) SamplePrep Sample Preparation (Homogeneous & Stable) SampleDist Sample Distribution SamplePrep->SampleDist SampleReceipt Sample Receipt SampleDist->SampleReceipt DataCollection Data Collection & Anonymization StatsAnalysis Statistical Analysis (e.g., Z-scores) DataCollection->StatsAnalysis FinalReport Final Report & Recommendations StatsAnalysis->FinalReport Analysis Analysis using Internal Method SampleReceipt->Analysis Reporting Result Reporting Analysis->Reporting Reporting->DataCollection

Caption: Workflow of a typical inter-laboratory comparison study for 3-HP analysis.

Analytical_Method_Workflow General Analytical Workflow for 3-HP Quantification cluster_Prep Preparation Steps cluster_Analysis Analytical Techniques Start Sample Collection Prep Sample Preparation Start->Prep Analysis Instrumental Analysis Prep->Analysis DataProc Data Processing Analysis->DataProc Quant Quantification DataProc->Quant Report Reporting Quant->Report Filtration Filtration (HPLC) Derivatization Derivatization (GC-MS) ProtPrecip Protein Precipitation (LC-MS/MS) GCMS GC-MS LCMSMS LC-MS/MS HPLC HPLC-UV

Caption: General experimental workflow for the quantification of this compound.

References

poly(3-hydroxypropionate) vs. polylactic acid (PLA): a comparative study of mechanical properties

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of biodegradable polymers, poly(3-hydroxypropionate) (P3HP) and polylactic acid (PLA) are prominent materials with significant potential in biomedical and pharmaceutical applications. Their distinct mechanical profiles, however, dictate their suitability for different applications. This guide provides a detailed comparison of the mechanical properties of P3HP and PLA, supported by experimental data and standardized testing protocols, to aid researchers, scientists, and drug development professionals in material selection.

Data Presentation: A Side-by-Side Comparison

The mechanical properties of P3HP and PLA are summarized in the table below. These values represent typical ranges found in scientific literature and may vary depending on the specific grade, processing conditions, and testing parameters.

Mechanical PropertyPoly(3-hydroxypropionate) (P3HP)Polylactic Acid (PLA)
Tensile Strength (MPa) 20 - 4050 - 70
Young's Modulus (GPa) 0.1 - 0.82.0 - 4.0
Elongation at Break (%) 200 - 10002 - 10

Note: The data presented is a synthesis of values reported across multiple studies. Direct comparison is most accurate when data is sourced from a single study using identical testing standards and conditions.

Analysis of Mechanical Behavior

The data clearly indicates that PLA is a significantly more rigid and strong material than P3HP, as evidenced by its higher tensile strength and Young's modulus. However, this strength comes at the cost of brittleness, with a very low elongation at break. This characteristic makes PLA suitable for applications requiring high strength and where flexibility is not a primary concern, such as in rigid medical implants or packaging.

Conversely, P3HP exhibits lower tensile strength and stiffness but boasts a remarkably high elongation at break. This high ductility signifies that P3HP is a much more flexible and tough material, capable of undergoing significant deformation before fracturing. These properties make it an excellent candidate for applications requiring flexibility and resilience, such as in soft tissue engineering, flexible films, and as a toughening agent for other brittle biopolymers.

Experimental Protocols: Determining Mechanical Properties

The mechanical properties outlined above are typically determined through standardized tensile testing procedures. The following is a generalized protocol based on internationally recognized standards such as ASTM D638 and ISO 527.

Specimen Preparation
  • Material Conditioning: Prior to testing, the polymer samples (both P3HP and PLA) are conditioned at a standard temperature and humidity (typically 23°C ± 2°C and 50% ± 5% relative humidity) for a minimum of 40 hours. This ensures that the material properties are stable and not influenced by environmental fluctuations.

  • Specimen Geometry: Test specimens are prepared in a "dog-bone" or dumbbell shape according to the dimensions specified in the chosen standard (e.g., ASTM D638 Type I or ISO 527 Type 1A). This geometry is designed to ensure that failure occurs in the central, narrower gauge section of the specimen. Specimens can be produced by injection molding, compression molding, or machining from a sheet. The surfaces of the specimens must be smooth and free of any defects that could act as stress concentrators.

Tensile Testing Procedure
  • Equipment: A universal testing machine (UTM) equipped with a load cell of appropriate capacity and grips to securely hold the specimen is used. An extensometer is attached to the gauge section of the specimen to accurately measure strain.

  • Test Parameters:

    • Grip Separation: The initial distance between the grips is set according to the standard.

    • Crosshead Speed: The speed at which the grips are pulled apart is a critical parameter and is specified by the standard (e.g., 5 mm/min or 50 mm/min). A constant rate of strain is applied to the specimen.

  • Data Acquisition: The UTM records the applied force (load) and the corresponding elongation of the gauge section in real-time.

Data Analysis
  • Stress-Strain Curve: The collected load-elongation data is converted into a stress-strain curve.

    • Stress (σ): The applied force divided by the initial cross-sectional area of the gauge section.

    • Strain (ε): The change in gauge length divided by the original gauge length.

  • Calculation of Mechanical Properties:

    • Tensile Strength: The maximum stress the material can withstand before failure.

    • Young's Modulus (Modulus of Elasticity): The slope of the initial, linear portion of the stress-strain curve, representing the material's stiffness.

    • Elongation at Break: The strain at which the specimen fractures, expressed as a percentage.

Mandatory Visualization

Comparative Life Cycle of P3HP and PLA

G cluster_P3HP Poly(3-hydroxypropionate) Life Cycle cluster_PLA Polylactic Acid Life Cycle P3HP_Feedstock Renewable Feedstock (e.g., Sugars, Glycerol) P3HP_Ferm Bacterial Fermentation P3HP_Feedstock->P3HP_Ferm P3HP_Poly Polymerization (Intracellular Accumulation) P3HP_Ferm->P3HP_Poly P3HP_Extract Extraction & Purification P3HP_Poly->P3HP_Extract P3HP_Product P3HP Product P3HP_Extract->P3HP_Product P3HP_Degrade Biodegradation (Enzymatic Hydrolysis) P3HP_Product->P3HP_Degrade P3HP_End CO2, H2O, Biomass P3HP_Degrade->P3HP_End PLA_Feedstock Renewable Feedstock (e.g., Corn, Sugarcane) PLA_Ferm Fermentation to Lactic Acid PLA_Feedstock->PLA_Ferm PLA_Chem Chemical Synthesis (Ring-Opening Polymerization) PLA_Ferm->PLA_Chem PLA_Product PLA Product PLA_Chem->PLA_Product PLA_Degrade Biodegradation (Hydrolysis) PLA_Product->PLA_Degrade PLA_End Lactic Acid, CO2, H2O PLA_Degrade->PLA_End

Caption: A comparative overview of the life cycle pathways for P3HP and PLA.

Experimental Workflow for Tensile Testing

G cluster_workflow Tensile Testing Workflow Start Start: Polymer Sample Condition Condition Sample (23°C, 50% RH, 40h) Start->Condition Prepare Prepare Dog-Bone Specimen (ASTM D638 / ISO 527) Condition->Prepare Mount Mount in Universal Testing Machine Prepare->Mount Test Apply Tensile Load at Constant Speed Mount->Test Record Record Load vs. Elongation Data Test->Record Analyze Generate Stress-Strain Curve Record->Analyze Calculate Calculate Mechanical Properties (Tensile Strength, Modulus, Elongation) Analyze->Calculate End End: Material Characterization Calculate->End

Caption: A standardized workflow for determining the tensile properties of polymers.

A Comparative Guide to Aldehyde Dehydrogenases for Enhanced 3-Hydroxypropionate (3-HP) Production

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient biosynthesis of 3-hydroxypropionate (3-HP), a valuable platform chemical, is a significant area of focus. A critical step in the primary glycerol-based production pathway is the oxidation of 3-hydroxypropionaldehyde (3-HPA) to 3-HP, a reaction catalyzed by aldehyde dehydrogenase (ALDH). The choice of ALDH can profoundly impact the overall efficiency, titer, and yield of 3-HP. This guide provides a comparative performance evaluation of various ALDHs, supported by experimental data, to aid in the selection of the most suitable enzyme for your research and development endeavors.

The biological production of 3-HP from glycerol is a two-step process involving glycerol dehydratase (GDHt) and an aldehyde dehydrogenase (ALDH).[1] While GDHt converts glycerol to the intermediate 3-HPA, the subsequent conversion to 3-HP by ALDH is often the rate-limiting step.[2] The accumulation of the toxic intermediate 3-HPA can inhibit cell growth and enzyme activity, making the selection of a highly efficient ALDH crucial for robust 3-HP production.[3][4][5]

Comparative Performance of Aldehyde Dehydrogenases

Several ALDHs from various microorganisms have been characterized and engineered for improved 3-HP production. The following table summarizes the key kinetic properties and in vivo performance metrics of some of the most promising candidates.

EnzymeSource OrganismHost OrganismSpecific Activity (U/mg)Km (mM) for 3-HPAkcat/Km (s-1mM-1)3-HP Titer (g/L)Yield (g/g or mol/mol)Reference
KGSADH (wild-type) Azospirillum brasilensePseudomonas denitrificans---33.1 mM-[6][7]
KGSADH (engineered) Azospirillum brasilensePseudomonas denitrificans-Lowered 2-fold vs WT100 ± 7.1 (4.65-fold > WT)43.2 mM-[5][6][7]
KGSADH (variant) Azospirillum brasilense---2.79-fold > WT--[1]
GabD4 (wild-type) Cupriavidus necatorEscherichia coliHighest reported to date----[8]
GabD4 (engineered) Cupriavidus necatorEscherichia coli / Corynebacterium glutamicumIncreased Vmax-Substantially increased71.9 / 62.6-[9]
DhaS Bacillus subtilisKlebsiella pneumoniae2.30.4-1859.4 mol/mol (glycerol to 3-HP and 1,3-PDO)[10][11]
PuuC Klebsiella pneumoniaeKlebsiella pneumoniae---11>23% C-yield[12]
AldH Escherichia coliKlebsiella pneumoniae-----[12]
AldDHb Halomonas bluephagenesisHalomonas bluephagenesis---1540.93 g/g 1,3-propanediol[13]

Note: Direct comparison of specific activities and kinetic constants can be challenging due to variations in assay conditions across different studies. The 3-HP titers and yields are highly dependent on the host strain, cultivation conditions, and overall metabolic engineering strategies.

Key Insights from Comparative Studies:
  • Engineered KGSADH: Directed evolution and protein engineering of α-ketoglutaric semialdehyde dehydrogenase (KGSADH) from Azospirillum brasilense have yielded variants with significantly improved catalytic efficiency (kcat/Km) towards 3-HPA.[1][6][7][14] These engineered enzymes have demonstrated reduced substrate inhibition and enhanced resistance to 3-HPA, leading to higher 3-HP titers.[4][10]

  • High-Performing GabD4: The novel aldehyde dehydrogenase, GabD4 from Cupriavidus necator, has been identified as having the highest reported enzyme activity towards 3-HPA to date.[8] Subsequent engineering of GabD4 has led to substantial increases in its Vmax and catalytic efficiency, resulting in high-titer 3-HP production in both E. coli and C. glutamicum.[9]

  • Substrate Specificity of DhaS: DhaS from Bacillus subtilis exhibits high specificity for 3-HPA, with a low Km value, making it an effective catalyst for 3-HP production in Klebsiella pneumoniae.[11]

  • Host and Pathway Context: The performance of an ALDH is also context-dependent. For instance, in Klebsiella pneumoniae, which can naturally produce 3-HP, overexpression of a highly active ALDH like KGSADH is essential to increase the carbon flux from 3-HPA towards 3-HP and away from byproducts like 1,3-propanediol.[12] In Halomonas bluephagenesis, the native AldDHb, when optimally expressed, enabled remarkable 3-HP production from 1,3-propanediol.[13]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are synthesized protocols for key experiments in the evaluation of ALDH performance.

Aldehyde Dehydrogenase Activity Assay

This spectrophotometric assay measures the rate of NAD(P)H formation, which is stoichiometric to the amount of 3-HP produced.

  • Reaction Mixture:

    • 100 mM Tris-HCl buffer (pH 8.0)

    • 10 mM 3-hydroxypropionaldehyde (3-HPA) as substrate

    • 2 mM NAD+ or NADP+ as cofactor

    • Purified ALDH enzyme or cell-free extract

  • Procedure:

    • Pre-incubate the reaction mixture without the substrate at 30°C for 5 minutes.

    • Initiate the reaction by adding 3-HPA.

    • Monitor the increase in absorbance at 340 nm (corresponding to NAD(P)H formation) for 5-10 minutes using a spectrophotometer.

    • Calculate the enzyme activity based on the molar extinction coefficient of NAD(P)H (6.22 mM-1cm-1).

  • Definition of Unit: One unit of ALDH activity is typically defined as the amount of enzyme required to produce 1 µmol of NAD(P)H per minute under the specified conditions.[15]

Determination of Kinetic Parameters (Km and kcat)
  • Procedure:

    • Perform the ALDH activity assay as described above, varying the concentration of one substrate (e.g., 3-HPA) while keeping the cofactor concentration saturating.

    • Repeat the experiment by varying the cofactor concentration while keeping the 3-HPA concentration saturating.

    • Measure the initial reaction velocities at each substrate concentration.

    • Determine the Km and Vmax values by fitting the data to the Michaelis-Menten equation using non-linear regression analysis.

    • Calculate the turnover number (kcat) by dividing Vmax by the enzyme concentration. The catalytic efficiency is then calculated as kcat/Km.

In Vivo Evaluation of ALDH Performance in Shake Flask Cultures
  • Strain Construction:

    • Clone the gene encoding the ALDH of interest into a suitable expression vector under the control of an inducible or constitutive promoter.

    • Transform the expression plasmid into the desired host organism (e.g., E. coli, K. pneumoniae).

  • Cultivation:

    • Inoculate a single colony of the recombinant strain into a suitable rich medium (e.g., LB) and grow overnight.

    • Inoculate a defined minimal medium containing a carbon source (e.g., glycerol or glucose) with the overnight culture to a starting OD600 of ~0.1.

    • Induce gene expression at the appropriate cell density if using an inducible promoter.

    • Incubate the cultures at a specific temperature (e.g., 30-37°C) with shaking (e.g., 200-250 rpm).

    • Collect samples at regular intervals for analysis.

  • Analysis:

    • Measure cell density (OD600).

    • Quantify the concentration of 3-HP, glycerol, and major byproducts in the culture supernatant using High-Performance Liquid Chromatography (HPLC).

Visualizing the Pathway and Experimental Workflow

To further clarify the concepts discussed, the following diagrams illustrate the biochemical pathway for 3-HP production, the experimental workflow for ALDH evaluation, and a logical comparison of the evaluated enzymes.

G cluster_pathway Biochemical Pathway for 3-HP Production from Glycerol Glycerol Glycerol HPA 3-Hydroxypropionaldehyde (3-HPA) Glycerol->HPA Glycerol Dehydratase (GDHt) HP 3-Hydroxypropionate (3-HP) HPA->HP Aldehyde Dehydrogenase (ALDH) PDO 1,3-Propanediol HPA->PDO 1,3-Propanediol Oxidoreductase G cluster_workflow Experimental Workflow for ALDH Performance Evaluation A Gene Cloning and Strain Construction B Shake Flask Cultivation A->B C Enzyme Activity Assay B->C E HPLC Analysis (3-HP, Substrate, Byproducts) B->E D Kinetic Parameter Determination C->D F Data Analysis and Performance Comparison D->F E->F G cluster_comparison Logical Comparison of Key ALDH Characteristics ALDH ALDH for 3-HP Production HighActivity High Specific Activity (e.g., GabD4) ALDH->HighActivity HighEfficiency High Catalytic Efficiency (e.g., Engineered KGSADH) ALDH->HighEfficiency HighSpecificity High Substrate Specificity (e.g., DhaS) ALDH->HighSpecificity ImprovedTiter Increased 3-HP Titer HighActivity->ImprovedTiter HighEfficiency->ImprovedTiter HighSpecificity->ImprovedTiter

References

A Comparative Analysis of Metabolic Pathways for 3-Hydroxypropionic Acid (3-HP) Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An In-depth Guide to the Microbial Production of 3-HP

The escalating demand for sustainable alternatives to petroleum-based chemicals has positioned 3-hydroxypropionic acid (3-HP) as a pivotal platform chemical. Its versatile applications, ranging from the synthesis of biodegradable polymers to its use as a precursor for commodity chemicals like acrylic acid, have spurred intensive research into its microbial production. This guide provides a comprehensive comparative analysis of the three principal metabolic pathways for 3-HP synthesis: the glycerol-dependent pathway, the malonyl-CoA pathway, and the β-alanine pathway. We present a synthesis of experimental data, detailed methodologies, and visual representations of the biochemical routes to aid researchers in selecting and optimizing a production strategy.

Performance Metrics: A Side-by-Side Comparison

The efficiency of 3-HP production is contingent on the chosen metabolic pathway, the microbial host, and the fermentation strategy. The following table summarizes key performance indicators from various studies to facilitate a direct comparison of these approaches.

Metabolic PathwayMicrobial HostFeedstockTiter (g/L)Yield (g/g or Cmol/Cmol)Productivity (g/L/h)Key AdvantagesKey Challenges
Glycerol-Dependent Escherichia coliGlycerol76.20.457 g/g1.89High theoretical yield; utilizes a renewable feedstock.Requires coenzyme B12; potential for toxic intermediate accumulation.[1]
Klebsiella pneumoniaeGlycerol102.60.86 g/gNot ReportedNaturally synthesizes coenzyme B12.Pathogenic nature of some strains; complex fermentation control.
Malonyl-CoA Escherichia coliGlucose52Not ReportedNot ReportedBroad substrate range; redox-neutral.[2]Requires significant metabolic engineering to channel carbon flux.
Saccharomyces cerevisiaeGlucose9.80.13 Cmol/CmolNot ReportedRobust industrial host with high tolerance to acidic conditions.[3]Lower reported titers compared to bacterial hosts.
Corynebacterium glutamicumAcetate17.10.50 g/gNot ReportedCan utilize alternative carbon sources like acetate.Potential for fatty acid synthesis as a competing pathway.[4]
β-Alanine Escherichia coliGlucose31.1Not ReportedNot ReportedAvoids the need for coenzyme B12.[2][5]Can be limited by the efficiency of the transaminase and decarboxylase enzymes.[6]
Saccharomyces cerevisiaeGlucose13.70.14 Cmol/CmolNot ReportedWell-suited for production at lower pH, simplifying downstream processing.[7]Pathway complexity can lead to metabolic bottlenecks.

Visualizing the Metabolic Pathways

To elucidate the biochemical transformations involved in each 3-HP synthesis route, the following diagrams were generated using Graphviz (DOT language). These visualizations provide a clear overview of the key enzymatic steps and intermediates.

Glycerol_Pathway Glycerol Glycerol 3-HPA 3-Hydroxypropionaldehyde Glycerol->3-HPA Glycerol Dehydratase (Coenzyme B12-dependent) 3-HP This compound 3-HPA->3-HP Aldehyde Dehydrogenase

Caption: The Glycerol-Dependent Pathway for 3-HP Synthesis.

Malonyl_CoA_Pathway Acetyl-CoA Acetyl-CoA Malonyl-CoA Malonyl-CoA Acetyl-CoA->Malonyl-CoA Acetyl-CoA Carboxylase Malonate Semialdehyde Malonate Semialdehyde Malonyl-CoA->Malonate Semialdehyde Malonyl-CoA Reductase (MCR-C) 3-HP This compound Malonate Semialdehyde->3-HP Malonyl-CoA Reductase (MCR-N) or 3-Hydroxypropionate Dehydrogenase Beta_Alanine_Pathway L-Aspartate L-Aspartate β-Alanine β-Alanine L-Aspartate->β-Alanine Aspartate-1-decarboxylase Malonate Semialdehyde Malonate Semialdehyde β-Alanine->Malonate Semialdehyde β-Alanine-Pyruvate Aminotransferase 3-HP This compound Malonate Semialdehyde->3-HP 3-Hydroxypropionate Dehydrogenase

References

validation of 3-hydroxypropionic acid as a sustainable alternative to petroleum-based chemicals

Author: BenchChem Technical Support Team. Date: December 2025

3-Hydroxypropionic Acid: A Viable Sustainable Alternative to Petroleum-Based Chemicals

A Comparative Guide for Researchers and Drug Development Professionals

The escalating demand for sustainable chemical production has propelled this compound (3-HP) into the spotlight as a promising bio-based platform chemical. This guide provides an objective comparison of 3-HP with its petroleum-derived counterparts, supported by experimental data, detailed protocols, and pathway visualizations to validate its potential as a cornerstone of a bio-based economy. 3-HP serves as a versatile precursor to a wide array of valuable chemicals, including acrylic acid, 1,3-propanediol, and biodegradable polymers like poly(3-hydroxypropionate) (P3HP).[1][2] Its production from renewable feedstocks, such as glucose and glycerol, presents a sustainable alternative to the fossil fuel-dependent chemical industry, offering the potential for a significantly reduced carbon footprint.[1][3]

Performance Comparison: Bio-based 3-HP vs. Petroleum-Based Chemicals

The primary industrial application of 3-HP is its conversion to acrylic acid, a key component in the manufacturing of plastics, coatings, adhesives, and superabsorbent polymers.[4][5] Traditionally, acrylic acid is produced through the oxidation of propylene, a process reliant on volatile and non-renewable petroleum resources.[6] The bio-based route through 3-HP offers significant environmental advantages.

Life cycle assessments (LCA) and techno-economic analyses (TEA) have demonstrated the potential for bio-based acrylic acid, derived from 3-HP, to be cost-competitive with and have a lower environmental impact than its petrochemical equivalent. Studies have shown that the production of acrylic acid from 3-HP can lead to a 50-75% reduction in greenhouse gas emissions compared to the conventional propylene oxidation process.[3] Furthermore, advancements in microbial fermentation and process optimization are continually improving the economic viability of bio-based 3-HP production.[7]

Table 1: Comparative Performance of 3-HP Production in Engineered Microorganisms

MicroorganismCarbon SourceFed-Batch Titer (g/L)Yield (g/g or mol/mol)Productivity (g/L/h)Reference
Escherichia coliGlycerol76.20.457 g/g1.89[7]
Escherichia coliGlucose42.80.4 mol/mol0.6[2]
Klebsiella pneumoniaeGlycerol83.8--[3]
Saccharomyces cerevisiaeGlucose13.70.14 C-mol/C-mol-[5]
Corynebacterium glutamicumGlucose & Xylose62.6--[3]

Table 2: Environmental Impact Comparison: Bio-based vs. Petroleum-based Acrylic Acid

ParameterBio-based Acrylic Acid (via 3-HP from lignocellulose)Petroleum-based Acrylic AcidReference
Global Warming Potential (kg CO2-eq/kg)3.00 (2.53–3.38)4.07–7.65[8]
Fossil Energy Consumption (MJ/kg)39.9 (31.6–45.1)-[8]

Experimental Protocols

Fed-Batch Fermentation of E. coli for 3-HP Production from Glycerol

This protocol is adapted from high-yield 3-HP production studies.[7]

a. Strain: Metabolically engineered Escherichia coli expressing glycerol dehydratase and an aldehyde dehydrogenase.

b. Media:

  • Seed Culture Medium (per liter): 20 g tryptone, 10 g yeast extract, 5 g NaCl.

  • Batch Fermentation Medium (Modified M9 medium, per liter): 20 g glucose, 6.8 g Na2HPO4, 3 g KH2PO4, 0.5 g NaCl, 1 g NH4Cl, 2 mM MgSO4, 0.1 mM CaCl2, 10 g/L yeast extract, and trace metal solution.

  • Feeding Solution: 500 g/L glycerol, 50 g/L yeast extract.

c. Fermentation Conditions:

  • Bioreactor: 5-L stirred-tank bioreactor.

  • Temperature: 37°C.

  • pH: Maintained at 7.0 by automatic addition of 28% (v/v) ammonium hydroxide.

  • Dissolved Oxygen (DO): Controlled at ≥30% saturation by adjusting the agitation speed and airflow rate.

  • Feeding Strategy: A continuous feeding strategy is initiated after the initial glucose is consumed, indicated by a sharp increase in DO. The feed rate is adjusted to maintain a glycerol concentration of 10-20 g/L.

Fed-Batch Fermentation of Saccharomyces cerevisiae for 3-HP Production from Glucose

This protocol is based on studies of 3-HP production in engineered yeast.[5][9]

a. Strain: Metabolically engineered Saccharomyces cerevisiae expressing a 3-HP biosynthesis pathway (e.g., malonyl-CoA reductase pathway).

b. Media:

  • Seed Culture Medium (per liter): 10 g yeast extract, 20 g peptone, 20 g glucose.

  • Batch Fermentation Medium (Synthetic defined medium, per liter): 20 g glucose, 5 g (NH4)2SO4, 3 g KH2PO4, 0.5 g MgSO4·7H2O, 1 mL vitamin solution, 1 mL trace metal solution.

  • Feeding Solution: 400 g/L glucose.

c. Fermentation Conditions:

  • Bioreactor: 2-L stirred-tank bioreactor.

  • Temperature: 30°C.

  • pH: Maintained at 5.0 with 2 M KOH.

  • Aeration: 1 vvm (volume of air per volume of liquid per minute).

  • Feeding Strategy: A glucose-limited fed-batch cultivation is initiated after the initial glucose is depleted. The feed rate is controlled to maintain a low glucose concentration and avoid ethanol formation.

Purification of 3-HP from Fermentation Broth

This protocol outlines a general procedure for the recovery and purification of 3-HP.[10][11]

a. Cell Removal: The fermentation broth is first centrifuged at 8,000 x g for 20 minutes to pellet the microbial cells. The supernatant is then collected for further processing.

b. Water Removal: A substantial amount of water is removed from the clarified broth using vacuum evaporation to concentrate the 3-HP.

c. Solvent Extraction: The concentrated broth is then subjected to liquid-liquid extraction using an organic solvent with a boiling point below 170°C, such as ethyl acetate. The 3-HP partitions into the organic phase. This step is typically repeated multiple times to maximize recovery.

d. Distillation: The organic solvent is removed from the 3-HP-rich extract by distillation, yielding a purified 3-HP product.

Analytical Quantification of 3-HP by HPLC

This protocol provides a standard method for quantifying 3-HP in fermentation samples.[8]

a. Sample Preparation: Fermentation broth samples are centrifuged to remove cells, and the supernatant is filtered through a 0.22 µm syringe filter. The filtered sample is diluted with the mobile phase to fall within the calibration range.

b. HPLC System: An Agilent 1200 Series or equivalent HPLC system equipped with a UV/PDA detector.

c. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with 0.1% (v/v) phosphoric acid in water at a flow rate of 0.6 mL/min.

  • Column Temperature: 35°C.

  • Detection: UV detection at 210 nm.

  • Injection Volume: 10 µL.

d. Quantification: A calibration curve is generated using 3-HP standards of known concentrations (e.g., 10, 50, 100, 250, 500 µg/mL). The concentration of 3-HP in the samples is determined by comparing their peak areas to the calibration curve.

Visualizations of Biosynthetic Pathways and Experimental Workflows

Biosynthetic Pathways for 3-HP Production

The microbial production of 3-HP from renewable feedstocks primarily utilizes two key metabolic pathways: the conversion of glycerol and the malonyl-CoA pathway from glucose.

1. 3-HP Production from Glycerol:

This pathway involves the dehydration of glycerol to 3-hydroxypropionaldehyde (3-HPA), which is subsequently oxidized to 3-HP. This conversion can proceed through either a Coenzyme A-dependent or -independent route.[3]

Glycerol_to_3HP Glycerol Glycerol HPA 3-Hydroxypropionaldehyde (3-HPA) Glycerol->HPA Glycerol Dehydratase (PduCDE, Coenzyme B12-dependent) HP_CoA 3-Hydroxypropionyl-CoA HPA->HP_CoA Propionaldehyde Dehydrogenase (PduP) HP This compound (3-HP) HPA->HP Aldehyde Dehydrogenase (ALDH) HP_P 3-Hydroxypropionyl-Phosphate HP_CoA->HP_P Phosphotransacylase (PduL) HP_P->HP Propionate Kinase (PduW)

Caption: Biosynthesis of 3-HP from glycerol via CoA-dependent and -independent pathways.

2. 3-HP Production from Glucose via the Malonyl-CoA Pathway:

In this pathway, glucose is first converted to acetyl-CoA through glycolysis. Acetyl-CoA is then carboxylated to malonyl-CoA, which is subsequently reduced to 3-HP by the bifunctional enzyme malonyl-CoA reductase.[9][12]

Glucose_to_3HP Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA Pyruvate Dehydrogenase Complex MalonylCoA Malonyl-CoA AcetylCoA->MalonylCoA Acetyl-CoA Carboxylase (ACC) Malonate_Semialdehyde Malonate Semialdehyde MalonylCoA->Malonate_Semialdehyde Malonyl-CoA Reductase (MCR-C) HP This compound (3-HP) Malonate_Semialdehyde->HP Malonyl-CoA Reductase (MCR-N)

Caption: Biosynthesis of 3-HP from glucose via the Malonyl-CoA pathway.

Experimental and Analytical Workflow

The overall process for producing, purifying, and analyzing 3-HP from a microbial fermentation process is summarized in the following workflow diagram.

Experimental_Workflow cluster_production Production cluster_purification Purification cluster_analysis Analysis Inoculum Inoculum Preparation Fermentation Fed-Batch Fermentation Inoculum->Fermentation Centrifugation Cell Removal (Centrifugation) Fermentation->Centrifugation Harvested Broth Sampling Broth Sampling Fermentation->Sampling In-process Samples Evaporation Water Removal (Evaporation) Centrifugation->Evaporation Extraction Solvent Extraction Evaporation->Extraction Distillation Distillation Extraction->Distillation Final_Product Final_Product Distillation->Final_Product Purified 3-HP Preparation Sample Preparation (Filtration, Dilution) Sampling->Preparation HPLC HPLC/LC-MS Analysis Preparation->HPLC Quantification Quantification HPLC->Quantification

Caption: General workflow for 3-HP production, purification, and analysis.

References

Biodegradability of Poly(3-hydroxypropionate): A Comparative Analysis in Diverse Environments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for sustainable polymeric materials has led to significant interest in biodegradable polymers like poly(3-hydroxypropionate) (P3HP). As a member of the polyhydroxyalkanoate (PHA) family, P3HP is a bio-based polyester with the potential to replace conventional plastics in various applications, including in the biomedical field.[1][2][3] Understanding its degradation behavior in different environmental conditions is crucial for its responsible development and application. This guide provides a comparative assessment of P3HP's biodegradability in key environments, benchmarked against other well-studied bioplastics, polylactic acid (PLA) and poly(3-hydroxybutyrate) (PHB).

Comparative Biodegradation Rates

The rate of biodegradation of a polymer is highly dependent on the environmental conditions, including temperature, moisture, and the microbial population present.[4] The following tables summarize the available quantitative data for the biodegradation of P3HP, PLA, and PHB in compost, soil, and marine environments. It is important to note that specific data for the P3HP homopolymer is limited, and much of the available information is derived from studies on copolymers of P3HP, such as poly(3-hydroxybutyrate-co-3-hydroxypropionate) (P(3HB-co-3HP)).

Table 1: Biodegradation in Composting Environments

PolymerBiodegradation (%)Duration (days)Temperature (°C)Standard
P(3HB-co-3HP) >90%9058ISO 14855
PLA 86%12058-60ISO 14855-99
PHB/PHBV >90%9058ISO 14855-1

Table 2: Biodegradation in Soil Environments

PolymerBiodegradation (%)Duration (days)Temperature (°C)Standard
P(3HB-co-3HP) Slower than compostNot specifiedAmbientNot specified
PLA LowYearsAmbientNot specified
PHB/PHBV 100% (in 100% RH)1425Lab study

Table 3: Biodegradation in Marine Environments

PolymerBiodegradation RateDuration (days)EnvironmentStandard
PHA (general) 0.04–0.09 mg·day⁻¹·cm⁻²Not specifiedSeawaterMeta-study
PLA Negligible365SeawaterLab study
PHBV 36% weight loss180SeawaterLab study

Experimental Protocols for Assessing Biodegradability

Standardized testing methodologies are essential for generating comparable and reliable data on polymer biodegradability. The most commonly employed protocols are those developed by organizations such as ASTM International, the International Organization for Standardization (ISO), and the Organisation for Economic Co-operation and Development (OECD).

Aerobic Biodegradation under Controlled Composting Conditions (ASTM D5338 / ISO 14855)

This test method is designed to evaluate the aerobic biodegradation of plastic materials in a simulated, controlled composting environment at thermophilic temperatures.[5][6][7][8]

Methodology:

  • Sample Preparation: The test material is typically used in powder or film form to maximize the surface area available for microbial attack.

  • Inoculum: A standardized inoculum derived from mature compost is used to provide a rich and diverse microbial community.

  • Test Setup: The test material is mixed with the inoculum and a solid matrix (e.g., vermiculite) in a sealed vessel. The temperature is maintained at a thermophilic level, typically around 58 ± 2 °C.

  • Aeration: A continuous flow of carbon dioxide-free air is supplied to the vessels to ensure aerobic conditions.

  • Measurement: The amount of carbon dioxide evolved from the biodegradation of the test material is measured over time using methods such as gas chromatography or titration.

  • Calculation: The percentage of biodegradation is calculated by comparing the cumulative amount of CO₂ produced from the test material to its theoretical maximum CO₂ production, which is based on its elemental composition. The test is typically run for a period of up to 180 days.

ASTM_D5338_Workflow cluster_prep Preparation cluster_test Testing cluster_analysis Analysis Sample Polymer Sample (Powder/Film) Bioreactor Bioreactor Vessel (58°C, Aerobic) Sample->Bioreactor Mix Inoculum Compost Inoculum Inoculum->Bioreactor CO2_Measurement CO2 Measurement (GC/Titration) Bioreactor->CO2_Measurement Evolved Gas Data_Analysis Calculate % Biodegradation CO2_Measurement->Data_Analysis

Workflow for ASTM D5338 / ISO 14855.
Ultimate Aerobic Biodegradability in Soil (ISO 17556)

This standard specifies a method to determine the ultimate aerobic biodegradability of plastic materials in soil by measuring either the oxygen demand in a respirometer or the amount of evolved carbon dioxide.[9][10][11][12][13]

Methodology:

  • Soil Preparation: Natural or artificial soil is used as the test medium. The humidity of the soil is optimized to ensure microbial activity.

  • Sample Introduction: The plastic material, serving as the sole carbon source, is mixed with the soil.

  • Incubation: The soil mixture is incubated in a sealed flask at a constant temperature, typically between 20-28°C.

  • Measurement of Biodegradation:

    • Respirometry (Oxygen Demand): The consumption of oxygen by the microorganisms is measured over time.

    • CO₂ Evolution: The amount of carbon dioxide produced is measured by passing CO₂-free air over the soil and trapping the evolved CO₂.

  • Calculation: The percentage of biodegradation is determined by comparing the measured oxygen consumption to the theoretical oxygen demand (ThOD) or the evolved CO₂ to the theoretical carbon dioxide (ThCO₂). The test duration can be up to six months or until a plateau in biodegradation is reached.

ISO_17556_Workflow cluster_setup Setup cluster_incubation Incubation cluster_measurement Measurement cluster_result Result Polymer Polymer Sample Flask Incubation Flask (20-28°C) Polymer->Flask Mix Soil Test Soil Soil->Flask Measurement Measure O2 Consumption or CO2 Evolution Flask->Measurement Calculation Calculate % Biodegradation Measurement->Calculation

Workflow for ISO 17556.
Ready Biodegradability in an Aqueous Medium (OECD 301)

The OECD 301 series of tests are screening methods to assess the ready biodegradability of chemical substances, including water-soluble polymers, in an aerobic aqueous medium.[14][15][16][17][18]

Methodology:

  • Test Medium: A mineral medium is inoculated with a mixed population of microorganisms, typically from activated sludge.

  • Incubation: The test substance is added to the inoculated medium and incubated under aerobic conditions in the dark or diffuse light at a controlled temperature (around 22°C).

  • Measurement of Degradation: Biodegradation is monitored by measuring parameters such as Dissolved Organic Carbon (DOC) removal, CO₂ production, or oxygen uptake.

  • Pass Levels: For a substance to be classified as "readily biodegradable," it must achieve specific degradation thresholds (e.g., ≥70% DOC removal or ≥60% of theoretical oxygen demand or CO₂ production) within a 28-day period, and this must occur within a 10-day window that begins once 10% degradation is reached.

OECD_301_Signaling_Pathway cluster_input Inputs cluster_process Process cluster_output Outputs & Analysis Test_Substance Test Substance Incubation Aerobic Incubation (28 days, ~22°C) Test_Substance->Incubation Mineral_Medium Mineral Medium Mineral_Medium->Incubation Inoculum Microbial Inoculum Inoculum->Incubation Measurement Measure DOC, CO2, or O2 Incubation->Measurement Assessment Assess vs. Pass Levels (10-day window) Measurement->Assessment Classification Classification: Readily Biodegradable or Not Assessment->Classification

Logical flow of OECD 301 testing.

References

A Comparative Life Cycle Assessment of 3-Hydroxypropionic Acid Production from Renewable Resources

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the environmental performance and production methodologies of bio-based 3-hydroxypropionic acid (3-HP).

Introduction

This compound (3-HP) is a versatile platform chemical with significant potential in the production of biodegradable polymers, acrylic acid, and other valuable chemicals. As the focus on sustainable manufacturing intensifies, the production of 3-HP from renewable resources is gaining considerable attention. This guide provides a comparative life cycle assessment (LCA) of 3-HP production from three key renewable feedstocks: glucose, glycerol, and lignocellulosic biomass. It aims to offer an objective comparison of their environmental performance, supported by available experimental data and detailed methodologies for key production processes.

Comparative Life Cycle Assessment Data

The environmental performance of 3-HP production is evaluated across several key impact categories. The following table summarizes the available quantitative LCA data for different renewable feedstocks. It is important to note that direct comparative studies across all feedstocks and impact categories are limited, and the presented data is compiled from various sources with potentially different system boundaries and assumptions.

Impact CategoryLignocellulosic Biomass (Corn Stover)Algae-derived Glycerol
Global Warming Potential (GWP) (kg CO₂ eq./kg 3-HP)3.00 [2.53–3.38][1]5.87[2]
Fossil Energy Consumption (FEC) (MJ/kg 3-HP)39.9 [31.6–45.1][1]Not Reported
Acidification Potential (AP) (kg SO₂ eq./kg product)Reported for Sodium PolyacrylateNot Reported
Eutrophication Potential (EP) (kg PO₄³⁻ eq./kg product)Reported for Sodium PolyacrylateNot Reported
Photochemical Ozone Creation Potential (POCP) (kg C₂H₄ eq./kg product)Reported for Sodium Polyacrylate*Not Reported

*Data is for the final product, sodium polyacrylate, derived from 3-HP produced from pulp mill side streams. The contribution of the 3-HP recovery process to these impacts was reported to be higher than for GWP.[1]

Metabolic Pathways and Production Strategies

The biological production of 3-HP from renewable feedstocks is achieved through various metabolic pathways engineered into microbial hosts such as Escherichia coli and Aspergillus niger.

Production from Glucose

From glucose, a common route is the malonyl-CoA pathway . In this pathway, glucose is converted to acetyl-CoA, which is then carboxylated to malonyl-CoA. Malonyl-CoA is subsequently reduced to 3-HP.

Glucose Glucose AcetylCoA AcetylCoA Glucose->AcetylCoA Glycolysis MalonylCoA MalonylCoA AcetylCoA->MalonylCoA Acetyl-CoA carboxylase ThreeHP This compound MalonylCoA->ThreeHP Malonyl-CoA reductase

Malonyl-CoA pathway for 3-HP production from glucose.
Production from Glycerol

For glycerol, a primary pathway involves a two-step conversion. First, glycerol is dehydrated to 3-hydroxypropionaldehyde (3-HPA) by a coenzyme B12-dependent glycerol dehydratase. Subsequently, 3-HPA is oxidized to 3-HP by an aldehyde dehydrogenase.

Glycerol Glycerol ThreeHPA 3-Hydroxypropionaldehyde Glycerol->ThreeHPA Glycerol dehydratase ThreeHP This compound ThreeHPA->ThreeHP Aldehyde dehydrogenase

Glycerol conversion pathway to 3-HP.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and advancement of research in this field. The following sections provide synthesized methodologies for 3-HP production using genetically engineered E. coli and Aspergillus niger. These protocols are compiled from multiple sources and may require optimization for specific laboratory conditions.

Fed-Batch Fermentation of 3-HP using Engineered Escherichia coli

This protocol outlines a fed-batch fermentation process for 3-HP production from glucose or glycerol using a genetically engineered E. coli strain.

1. Strain and Pre-culture Preparation:

  • Strain: E. coli strain engineered for 3-HP production (e.g., expressing genes for the malonyl-CoA pathway from glucose or the glycerol utilization pathway).

  • Pre-culture Medium: Luria-Bertani (LB) medium supplemented with the appropriate antibiotic for plasmid maintenance.

  • Procedure:

    • Inoculate a single colony of the engineered E. coli strain into 5 mL of LB medium with the corresponding antibiotic.

    • Incubate at 37°C with shaking at 200-250 rpm for 12-16 hours.

    • Use the overnight pre-culture to inoculate a larger volume of seed culture medium (e.g., 100 mL in a 500 mL flask) to an initial OD₆₀₀ of 0.1.

    • Incubate the seed culture under the same conditions until it reaches an OD₆₀₀ of 4-6.

2. Fed-Batch Fermentation:

  • Fermentation Medium: A defined mineral medium containing a carbon source (glucose or glycerol), nitrogen source (e.g., (NH₄)₂SO₄), phosphate source (e.g., KH₂PO₄, K₂HPO₄), and trace elements.

  • Feeding Solution: A concentrated solution of the carbon source (e.g., 500 g/L glucose or glycerol).

  • Procedure:

    • Prepare the fermenter with the initial batch medium and sterilize.

    • Inoculate the fermenter with the seed culture to a starting OD₆₀₀ of approximately 0.2.

    • Control the fermentation parameters: temperature at 37°C, pH at 7.0 (controlled with NH₄OH or NaOH), and dissolved oxygen (DO) maintained at a setpoint (e.g., 20-30% of air saturation) by adjusting the agitation speed and airflow rate.

    • Initiate the fed-batch strategy once the initial carbon source is nearly depleted, as indicated by a sharp increase in DO.

    • Feed the concentrated carbon source solution at a predetermined rate to maintain a low substrate concentration in the fermenter, avoiding overflow metabolism.

    • Induce the expression of the 3-HP production pathway genes at an appropriate cell density (e.g., OD₆₀₀ of 10-20) by adding an inducer (e.g., IPTG) if an inducible promoter system is used.

    • Continue the fermentation for 48-72 hours, periodically taking samples to monitor cell growth (OD₆₀₀) and the concentrations of substrate and 3-HP using HPLC.

3-HP Production using Engineered Aspergillus niger

This protocol describes the production of 3-HP from lignocellulosic hydrolysate (containing glucose and xylose) using a genetically engineered Aspergillus niger strain.

1. Strain and Spore Suspension Preparation:

  • Strain: Aspergillus niger strain engineered with the β-alanine pathway for 3-HP production.[3][4]

  • Spore Plate Medium: Potato Dextrose Agar (PDA).

  • Procedure:

    • Grow the engineered A. niger strain on PDA plates at 30°C for 5-7 days until sporulation is abundant.

    • Harvest the spores by adding a sterile saline solution (0.9% NaCl) with 0.05% Tween 80 to the plate and gently scraping the surface.

    • Filter the spore suspension through sterile glass wool to remove mycelial fragments.

    • Determine the spore concentration using a hemocytometer and adjust to the desired concentration (e.g., 1 x 10⁸ spores/mL).

2. Fermentation:

  • Fermentation Medium: A defined medium suitable for A. niger growth and 3-HP production, containing a carbon source (e.g., corn stover hydrolysate), nitrogen source (e.g., yeast extract, peptone), and mineral salts.

  • Procedure:

    • Prepare the fermentation medium in flasks or a bioreactor and sterilize.

    • Inoculate the medium with the prepared spore suspension to a final concentration of 1 x 10⁶ spores/mL.

    • Incubate at a controlled temperature (e.g., 30-35°C) with agitation (e.g., 150-200 rpm for flasks).

    • If in a bioreactor, control the pH at a suitable level for A. niger (e.g., around 5.5) and maintain aeration.

    • The fermentation is typically carried out for 5-7 days.

    • Monitor fungal growth (mycelial dry weight) and 3-HP concentration in the culture supernatant by taking samples at regular intervals.

Life Cycle Assessment (LCA) Workflow

The general workflow for conducting a life cycle assessment of 3-HP production from renewable resources is illustrated below. This process involves defining the goal and scope, compiling a life cycle inventory, performing a life cycle impact assessment, and interpreting the results.

cluster_0 LCA Framework cluster_1 3-HP Production Stages GoalScope Goal and Scope Definition LCI Life Cycle Inventory (LCI) GoalScope->LCI LCIA Life Cycle Impact Assessment (LCIA) LCI->LCIA Feedstock Feedstock Production (e.g., Corn Farming, Algae Cultivation) LCI->Feedstock Data Collection Interpretation Interpretation LCIA->Interpretation Interpretation->GoalScope Pretreatment Feedstock Pretreatment (e.g., Hydrolysis, Purification) Feedstock->Pretreatment Fermentation Fermentation Pretreatment->Fermentation Purification Downstream Processing (3-HP Purification) Fermentation->Purification ThreeHP_product 3-HP Product Purification->ThreeHP_product

General workflow of a Life Cycle Assessment for 3-HP production.

Conclusion

The production of this compound from renewable resources presents a promising avenue for a more sustainable chemical industry. This guide highlights that while different feedstocks offer viable routes to bio-based 3-HP, their environmental performance can vary. The available LCA data suggests that lignocellulosic biomass may have a lower global warming potential compared to algae-derived glycerol, although a comprehensive comparison across multiple environmental impact categories is still needed. The provided experimental protocols for E. coli and A. niger serve as a foundation for researchers to develop and optimize their own production processes. Further research focusing on direct, comparative LCAs and the publication of detailed, replicable experimental protocols will be crucial in accelerating the industrial-scale production of sustainable 3-HP.

References

Benchmarking Host Organisms for Industrial 3-Hydroxypropionic Acid Production: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The bio-based production of 3-hydroxypropionic acid (3-HP), a valuable platform chemical for the synthesis of acrylic acid and other derivatives, has garnered significant interest as a sustainable alternative to petrochemical processes.[1][2] The economic viability of microbial 3-HP production hinges on the selection of a robust host organism and an efficient metabolic pathway. This guide provides an objective comparison of the leading microbial chassis for industrial 3-HP production, supported by experimental data on their performance, detailed methodologies for key experiments, and visualizations of the relevant metabolic and signaling pathways.

Host Organism Performance Comparison

The selection of a microbial host for 3-HP production is a critical determinant of the overall process efficiency, influencing factors such as substrate utilization, product tolerance, and downstream processing. Escherichia coli, Saccharomyces cerevisiae, and Klebsiella pneumoniae have emerged as the most extensively studied and engineered organisms for this purpose. The following tables summarize key performance indicators for 3-HP production in these hosts, categorized by the biosynthetic pathway employed.

Malonyl-CoA Pathway

The malonyl-CoA pathway is a popular route for 3-HP production from glucose. It involves the conversion of the central metabolic intermediate acetyl-CoA to malonyl-CoA, which is then reduced to 3-HP.[3]

Host OrganismTiter (g/L)Yield (g/g)Productivity (g/L/h)SubstrateReference
Escherichia coli52--Glucose[4]
Escherichia coli42.80.4 (mol/mol)0.6Glucose[5]
Escherichia coli10.08--Glucose[6]
Saccharomyces cerevisiae9.80.13 (C-mol/C-mol)~0.1Glucose[7][8]
Pichia pastoris37.05-0.71Glycerol[4]
Yarrowia lipolytica16.23--Glucose[6]
Glycerol-Dependent Pathway

This pathway utilizes glycerol as a direct precursor for 3-HP synthesis. It is particularly attractive due to the increasing availability of crude glycerol as a byproduct of biodiesel production.

Host OrganismTiter (g/L)Yield (g/g)Productivity (g/L/h)SubstrateReference
Klebsiella pneumoniae102.60.861.07Glycerol[4]
Klebsiella pneumoniae83.80.591.16Glycerol[4][9]
Escherichia coli76.20.4571.89Glycerol[7]
Escherichia coli71.9-1.8Glycerol & Glucose[10]
Corynebacterium glutamicum62.60.51-Glucose & Xylose[3][9]
Pseudomonas denitrificans102-2.5Glycerol[3]
β-Alanine Pathway

The β-alanine pathway represents an alternative route from glucose to 3-HP, proceeding through aspartate and β-alanine intermediates.

Host OrganismTiter (g/L)Yield (g/g)Productivity (g/L/h)SubstrateReference
Escherichia coli31.1--Glucose[4][11]
Saccharomyces cerevisiae13.70.14 (C-mol/C-mol)~0.11Glucose[12][13]
Saccharomyces cerevisiae7.40.17~0.06Xylose[10]

Metabolic and Signaling Pathways

Understanding and engineering the metabolic and regulatory networks of the host organism is paramount for optimizing 3-HP production. The following diagrams illustrate the key biosynthetic routes to 3-HP and a crucial signaling pathway for product tolerance.

Metabolic Pathways for 3-HP Production cluster_glucose From Glucose cluster_glycerol From Glycerol Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA Aspartate Aspartate Pyruvate->Aspartate MalonylCoA Malonyl-CoA AcetylCoA->MalonylCoA ACC HP_glucose 3-HP MalonylCoA->HP_glucose MCR betaAlanine β-Alanine Aspartate->betaAlanine PanD Malonate_Semialdehyde Malonate Semialdehyde betaAlanine->Malonate_Semialdehyde BAPAT Malonate_Semialdehyde->HP_glucose YdfG Glycerol Glycerol HPA 3-Hydroxy- propionaldehyde Glycerol->HPA DhaB HP_glycerol 3-HP HPA->HP_glycerol ALDH

Caption: Key metabolic pathways for 3-HP production from glucose and glycerol.

E. coli Acid Stress Response Pathways cluster_membrane Membrane Protection cluster_proton_consumption Proton Consumption cluster_chaperones Protein Protection AcidStress Acid Stress (e.g., high 3-HP) Membrane Cell Membrane Integrity AcidStress->Membrane AR2 AR2 System (Gad operon) AcidStress->AR2 Chaperones Periplasmic Chaperones (HdeA, HdeB) AcidStress->Chaperones LPS_mod LPS Modification Membrane->LPS_mod CellSurvival Enhanced Cell Survival & 3-HP Tolerance LPS_mod->CellSurvival Proton_exp Proton Export AR2->Proton_exp Proton_exp->CellSurvival Protein_agg Prevent Protein Aggregation Chaperones->Protein_agg Protein_agg->CellSurvival

Caption: Signaling pathways involved in E. coli's response to acid stress.

Experimental Protocols

Detailed experimental protocols are essential for reproducing and comparing results across different studies. Below are generalized methodologies for key experiments in 3-HP production.

Strain Construction and Genetic Modification

Metabolic engineering of host organisms is fundamental to achieving high titers of 3-HP. Common strategies include the overexpression of pathway enzymes and the deletion of competing byproduct pathways.[14]

General Protocol for Gene Overexpression in E. coli :

  • Gene Amplification: Amplify the target gene(s) (e.g., mcr from Chloroflexus aurantiacus for the malonyl-CoA pathway, or dhaB and an appropriate aldehyde dehydrogenase for the glycerol pathway) using PCR with primers containing appropriate restriction sites.

  • Vector Ligation: Digest both the PCR product and a suitable expression vector (e.g., pTrc99A) with the corresponding restriction enzymes. Ligate the gene insert into the vector using T4 DNA ligase.

  • Transformation: Transform the ligation mixture into a competent E. coli strain (e.g., DH5α for plasmid propagation, followed by transformation into the production host like BL21(DE3)).

  • Verification: Verify the successful insertion of the gene by colony PCR and DNA sequencing.

General Protocol for Gene Knockout in E. coli using CRISPR-Cas9:

  • Guide RNA Design: Design a specific guide RNA (gRNA) targeting the gene to be deleted (e.g., genes involved in byproduct formation like ldhA for lactate).

  • Plasmid Construction: Clone the gRNA sequence into a Cas9-expressing plasmid.

  • Co-transformation: Co-transform the Cas9-gRNA plasmid and a donor DNA template (containing homologous arms flanking the desired deletion) into the host strain.

  • Selection and Screening: Select for transformants and screen for the desired gene knockout using PCR and sequencing.

Fed-Batch Fermentation

Fed-batch fermentation is a common strategy to achieve high cell densities and product titers by controlling the substrate feed rate.[15]

Typical Fed-Batch Fermentation Protocol:

  • Inoculum Preparation: Grow a seed culture of the engineered strain in a suitable medium (e.g., LB broth) overnight at the optimal temperature (e.g., 37°C for E. coli).

  • Bioreactor Setup: Prepare a bioreactor with a defined mineral medium containing the primary carbon source (e.g., glucose or glycerol).

  • Inoculation and Batch Phase: Inoculate the bioreactor with the seed culture and allow the cells to grow in batch mode until the initial carbon source is nearly depleted.

  • Fed-Batch Phase: Initiate a continuous or intermittent feed of a concentrated carbon source solution to maintain a low substrate concentration, thereby avoiding overflow metabolism and maximizing product yield.

  • Process Control: Maintain optimal fermentation parameters such as pH (typically controlled with the addition of a base like NH4OH), temperature, and dissolved oxygen (DO) throughout the fermentation.

  • Sampling: Periodically collect samples to monitor cell growth (OD600), substrate consumption, and 3-HP production.

Analytical Methods: 3-HP Quantification

Accurate quantification of 3-HP in the fermentation broth is crucial for process monitoring and optimization. High-Performance Liquid Chromatography (HPLC) is the standard analytical method.[16][17][18]

HPLC Protocol for 3-HP Analysis:

  • Sample Preparation: Centrifuge the fermentation broth sample to pellet the cells. Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter.

  • HPLC System: Use an HPLC system equipped with a suitable column for organic acid analysis (e.g., a Bio-Rad Aminex HPX-87H column).

  • Mobile Phase: An isocratic mobile phase of dilute sulfuric acid (e.g., 5 mM H2SO4) is commonly used.

  • Detection: Detect 3-HP using a Refractive Index (RI) detector or a UV detector at a low wavelength (e.g., 210 nm).

  • Quantification: Determine the concentration of 3-HP by comparing the peak area of the sample to a standard curve prepared with known concentrations of 3-HP.

Conclusion

The choice of host organism for industrial 3-HP production is a multifaceted decision that depends on the desired substrate, the chosen metabolic pathway, and the specific process requirements. K. pneumoniae and P. denitrificans have demonstrated the highest reported titers from glycerol, while engineered E. coli has shown impressive productivity. S. cerevisiae offers the advantage of being more tolerant to acidic conditions, which can simplify downstream processing.[12][13] Further advancements in metabolic engineering, synthetic biology, and fermentation process optimization will continue to enhance the performance of these microbial cell factories, paving the way for the economically competitive bio-production of 3-HP.

References

Comparative Transcriptomics of High and Low 3-HP Producing Strains: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the genetic blueprints of microbial factories reveals key transcriptional differences between high and low producers of 3-hydroxypropionic acid (3-HP), a valuable platform chemical. This guide provides a comparative analysis of transcriptomic data from engineered microbial strains, offering insights for researchers, scientists, and drug development professionals aiming to optimize 3-HP production.

This guide synthesizes findings from studies on various microorganisms, with a central focus on a comparative transcriptomic analysis of a high-producing Saccharomyces cerevisiae strain. By examining the genes and pathways that are differentially expressed, we can identify metabolic bottlenecks and promising targets for future metabolic engineering strategies.

Quantitative Data Summary

The following table summarizes the key production metrics and transcriptomic changes observed in a comparative study of a high 3-HP producing Saccharomyces cerevisiae strain (ST687) and a non-producing strain (ST1). Strain ST687 was engineered with a malonyl-CoA reductase-dependent pathway for 3-HP production.

MetricHigh-Producing Strain (ST687)Low/Non-Producing Strain (ST1)Reference
3-HP Titer (g/L) 9.8 ± 0.40[1]
3-HP Yield (% C-mol/C-mol glucose) 130[1]
Total Differentially Expressed Genes 474 (vs. ST1)-[1]
Genes with >2-fold Change 326 (vs. ST1)-[1]

Key Metabolic Pathways and Gene Expression Changes

Transcriptomic analysis revealed significant upregulation of genes involved in the 3-HP biosynthesis pathway and precursor supply in the high-producing ST687 strain compared to the non-producing ST1 strain.[1] Conversely, pathways competing for precursors were downregulated.

Upregulated Pathways in High-Producing Strain:
  • Malonyl-CoA Pathway: The core of the engineered pathway, showing increased expression of genes responsible for converting acetyl-CoA to 3-HP.

  • Acetyl-CoA Supply: Genes involved in the production of cytosolic acetyl-CoA, a key precursor for malonyl-CoA, were upregulated. This includes genes from the pyruvate dehydrogenase (PDH) bypass pathway.[1]

  • NADPH Regeneration: The production of 3-HP via malonyl-CoA reductase is NADPH-dependent. Genes involved in the pentose phosphate pathway (PPP), a major source of cellular NADPH, showed increased expression.

Downregulated Pathways in High-Producing Strain:
  • Fatty Acid Biosynthesis: This pathway competes with 3-HP production for the malonyl-CoA precursor pool. Transcriptomic data indicated a downregulation of genes involved in fatty acid synthesis in the high-producing strain.[1]

  • Ergosterol Biosynthesis: Another pathway that consumes acetyl-CoA, the ergosterol biosynthesis pathway, also showed reduced gene expression levels.

Experimental Protocols

This section provides a summary of the key experimental methodologies employed in the comparative transcriptomic study of high and low 3-HP producing S. cerevisiae strains.[1]

Strain and Cultivation Conditions

The S. cerevisiae strains used were a non-producing strain (ST1) and an engineered high-producing strain (ST687). For transcriptomic analysis, cells were cultivated in defined minimal medium with glucose as the carbon source. Cultures were grown in shake flasks at 30°C with agitation.

RNA Isolation and Sequencing

Total RNA was extracted from yeast cells during the exponential growth phase using a commercial RNA extraction kit. The integrity and quality of the RNA were assessed using a bioanalyzer. Subsequently, mRNA was enriched and used to construct cDNA libraries. These libraries were then sequenced using a high-throughput sequencing platform.

Transcriptomic Data Analysis

The raw sequencing reads were quality-filtered and mapped to the S. cerevisiae reference genome. Differential gene expression analysis was performed to identify genes with statistically significant changes in expression levels between the high-producing and non-producing strains. A false discovery rate (FDR) cutoff was applied to minimize false positives. Gene ontology (GO) and pathway enrichment analyses were then conducted to identify the biological processes and metabolic pathways that were significantly affected.

Visualizing Metabolic and Regulatory Networks

The following diagrams, generated using the DOT language, illustrate key pathways and workflows relevant to the comparative transcriptomics of 3-HP production.

experimental_workflow strain_cultivation Strain Cultivation (High vs. Low Producer) rna_extraction RNA Extraction strain_cultivation->rna_extraction library_prep cDNA Library Preparation rna_extraction->library_prep sequencing High-Throughput Sequencing library_prep->sequencing data_analysis Transcriptomic Data Analysis sequencing->data_analysis pathway_analysis Pathway Enrichment Analysis data_analysis->pathway_analysis target_identification Metabolic Engineering Target Identification pathway_analysis->target_identification

Experimental workflow for comparative transcriptomics.

three_hp_pathway glucose Glucose pyruvate Pyruvate glucose->pyruvate acetyl_coa Acetyl-CoA pyruvate->acetyl_coa PDH Bypass (Upregulated) malonyl_coa Malonyl-CoA acetyl_coa->malonyl_coa ACC (Upregulated) three_hp This compound malonyl_coa->three_hp MCR (Engineered Pathway) fatty_acids Fatty Acids malonyl_coa->fatty_acids (Downregulated)

References

A Comparative Guide to the Validation of Scale-Down Models for 3-Hydroxypropionic Acid Fermentation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The successful scale-up of 3-hydroxypropionic acid (3-HP) production from the laboratory to industrial-scale hinges on the meticulous validation of scale-down models. These models are indispensable for process optimization, characterization, and troubleshooting, offering a cost-effective and efficient means to predict large-scale performance. This guide provides an objective comparison of key aspects of scale-down model validation for 3-HP fermentation, supported by experimental data and detailed methodologies.

The Crucial Role of Scale-Down Models in 3-HP Fermentation

Developing a robust and predictive scale-down model is a critical early step in the commercialization of bio-based 3-HP. A well-qualified model allows for:

  • Rapid Process Optimization: Efficiently screen and optimize media components, feeding strategies, and process parameters without the expense and time required for large-scale runs.

  • Process Characterization: Define the design space and critical process parameters (CPPs) that impact product titer, yield, and purity.

  • Troubleshooting and Process Improvement: Investigate deviations and test process improvements in a controlled, small-scale environment.

  • Regulatory Confidence: Provide regulatory bodies with data-driven assurance of process consistency and control.

Key Principles for Establishing a Validated Scale-Down Model

The fundamental principle of a scale-down model is to replicate the environmental conditions and cellular physiology of the large-scale process at a smaller, more manageable volume. This involves maintaining geometric similarity and matching key engineering parameters that influence microbial growth and product formation.

Geometric Similarity

Maintaining geometric similarity between the large-scale and small-scale bioreactors is a crucial starting point. This includes preserving ratios such as:

  • Aspect Ratio (H/D): The ratio of the liquid height to the tank diameter.

  • Impeller Diameter to Tank Diameter Ratio (d/D): This influences mixing patterns and power dissipation.

  • Baffling: The number and type of baffles should be proportionally similar to ensure comparable mixing.

Key Engineering Parameters for Scaling

Several key engineering parameters are used to ensure that the scale-down model accurately reflects the conditions of the larger process. The choice of which parameter to keep constant across scales depends on the specific requirements of the fermentation.

  • Volumetric Oxygen Mass Transfer Coefficient (kLa): This is often the most critical parameter for aerobic fermentations, as it dictates the oxygen supply to the culture. Matching kLa across scales is a common and effective strategy.

  • Power per Unit Volume (P/V): This parameter relates to the energy dissipated by the impeller and is a good indicator of mixing intensity and shear stress.

  • Impeller Tip Speed: Keeping the tip speed constant can help to achieve similar shear stress environments, which can be important for certain microorganisms.

  • Mixing Time: This parameter characterizes the time required to achieve a homogeneous environment within the bioreactor.

Experimental Validation: A Comparative Look at Different Scales

Data Presentation: Performance Comparison at Different Scales

Table 1: 3-HP Production in E. coli at Flask and Bioreactor Scales

ParameterFlask ScaleBioreactor Scale (Fed-Batch)Reference
Titer (g/L) 4.431[1]
Yield (mol/mol glycerol) Not Reported0.35[1]
Productivity (g/L/h) Not Reported~0.43[1]
Byproducts Propionic acid, 1,3-propanediol, lactic acidPropionic acid (3.4 g/L), 1,3-propanediol (2.4 g/L), lactic acid (1.6 g/L)[1]

Table 2: 3-HP Production in S. cerevisiae from Small-Scale Chemostat to 1-L Fed-Batch

ParameterSmall-Scale Chemostat (Carbon-Limiting)1-L Fed-Batch (Carbon-Limiting)Small-Scale Chemostat (Phosphate-Limiting)1-L Fed-Batch (Phosphate-Limiting)Reference
Yield (%C-mol) 16.615.921.125.6[2]
Yield (g/gCDW) 0.430.450.500.50[2]

These tables highlight that while flask-scale experiments are useful for initial screening, bioreactors with controlled feeding and pH offer significantly improved performance. The study with S. cerevisiae demonstrates a successful transfer of process understanding from a small-scale chemostat to a larger fed-batch system, a key goal of scale-down model development.[2]

Experimental Protocols: A Guide to Validation Experiments

The following are detailed methodologies for key experiments cited in the validation of scale-down models for 3-HP fermentation.

Protocol 1: Shake Flask Cultivation for Initial Strain Screening and Media Optimization

This protocol is adapted from studies optimizing 3-HP production at the flask scale.[1]

1. Microorganism and Inoculum Preparation:

  • Use a genetically engineered strain of E. coli or S. cerevisiae capable of producing 3-HP.
  • Prepare a seed culture by inoculating a single colony into a suitable liquid medium (e.g., LB for E. coli, YPD for S. cerevisiae) and incubating overnight at the optimal temperature and shaking speed.

2. Fermentation Medium:

  • Prepare the fermentation medium containing a carbon source (e.g., glycerol or glucose), nitrogen source, salts, and any necessary supplements (e.g., vitamins, trace metals).
  • Sterilize the medium by autoclaving.

3. Fermentation Conditions:

  • Inoculate the fermentation medium with the seed culture to a starting OD600 of approximately 0.1.
  • Incubate the flasks in a shaking incubator at the desired temperature (e.g., 37°C for E. coli, 30°C for S. cerevisiae) and agitation speed (e.g., 200-250 rpm).
  • Control the liquid-to-flask volume ratio to ensure adequate aeration.

4. Sampling and Analysis:

  • Take samples at regular intervals to measure cell density (OD600), substrate concentration, and 3-HP concentration.
  • Analyze 3-HP and substrate concentrations using High-Performance Liquid Chromatography (HPLC).

Protocol 2: Fed-Batch Fermentation in a Lab-Scale Bioreactor

This protocol is based on typical fed-batch fermentation strategies for 3-HP production.[1]

1. Bioreactor Setup:

  • Prepare and sterilize a lab-scale bioreactor (e.g., 1-5 L) with the fermentation medium.
  • Calibrate pH and dissolved oxygen (DO) probes.

2. Inoculation and Batch Phase:

  • Inoculate the bioreactor with a seed culture grown to the mid-exponential phase.
  • Run the initial batch phase until the initial carbon source is nearly depleted.

3. Fed-Batch Phase:

  • Initiate a feeding strategy to maintain a low concentration of the carbon source, thereby avoiding overflow metabolism and maximizing product yield. The feed can be a concentrated solution of the carbon source and other necessary nutrients.
  • Control the pH at a predetermined setpoint (e.g., 7.0) using automated addition of an acid (e.g., H2SO4) and a base (e.g., NH4OH).
  • Maintain the DO level above a certain threshold (e.g., 20-30% of air saturation) by controlling the agitation speed and/or airflow rate.

4. Sampling and Analysis:

  • Collect samples periodically to monitor cell growth, substrate consumption, 3-HP production, and potential byproduct formation using HPLC.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

To visualize the logical flow of a scale-down validation process, the following diagrams are provided in DOT language.

ScaleDownValidationWorkflow cluster_large_scale Large-Scale Process cluster_scale_down Scale-Down Model Development cluster_validation Validation & Comparison LS_Process Define Large-Scale Process Parameters (e.g., 1000L) SD_Design Design Small-Scale Bioreactor (e.g., 1L) - Geometric Similarity LS_Process->SD_Design informs LS_Data Collect Performance Data (Titer, Yield, Productivity) Comparison Compare Performance Metrics - Statistical Analysis LS_Data->Comparison SD_Params Select & Calculate Scaling Parameters (kLa, P/V, Tip Speed) SD_Design->SD_Params SD_Experiment Conduct Small-Scale Fermentation Experiments SD_Params->SD_Experiment SD_Data Collect Small-Scale Performance Data SD_Experiment->SD_Data SD_Data->Comparison Validation Model Validated? Comparison->Validation Validation->SD_Params Optimization Utilize Validated Model for Process Optimization & Characterization Validation->Optimization Yes

Caption: Workflow for the validation of a scale-down fermentation model.

KeyParameters cluster_inputs Input Parameters (Controlled) cluster_outputs Output Performance Metrics (Measured) Geometry Geometric Similarity (H/D, d/D) Validation Validation (Equivalence between scales) Geometry->Validation Engineering Engineering Parameters (kLa, P/V, Tip Speed) Engineering->Validation Process Process Parameters (pH, Temp, DO, Feed Rate) Process->Validation Growth Cell Growth & Viability Production 3-HP Titer, Yield, Productivity Metabolism Substrate Consumption, Byproduct Formation Validation->Growth Validation->Production Validation->Metabolism

Caption: Key parameters for scale-down model validation.

Conclusion: A Pathway to Predictable and Scalable 3-HP Production

The validation of scale-down models is a cornerstone of successful and efficient bioprocess development for this compound. By carefully considering geometric similarity and key engineering parameters, and by rigorously comparing performance metrics across scales, researchers can establish reliable models that accelerate process optimization and de-risk large-scale manufacturing. While direct comparative studies for 3-HP are still emerging, the principles and methodologies outlined in this guide, combined with the available experimental data, provide a robust framework for scientists and engineers to develop and qualify predictive scale-down models for this promising platform chemical.

References

Safety Operating Guide

Proper Disposal of 3-Hydroxypropionic Acid: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety, handling, and disposal procedures for 3-Hydroxypropionic acid (CAS: 503-66-2), tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is critical for ensuring personnel safety and regulatory compliance.

Immediate Safety and Hazard Information

This compound is a three-carbon carboxylic acid used as a building block in the chemical industry.[1] While it is a valuable platform chemical, it is essential to handle it with care due to its potential hazards.[2] The primary routes of exposure are inhalation, skin contact, and eye contact.

Hazard Classifications:

The following table summarizes the key hazard classifications for this compound.

Hazard ClassificationGHS CategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Skin IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 1 / 2H318: Causes serious eye damage / H319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation

Data sourced from various Safety Data Sheets.[3][4][5]

Personal Protective Equipment (PPE) and Safe Handling

Proper personal protective equipment is mandatory when handling this compound to minimize exposure.

  • Eye and Face Protection: Wear chemical safety goggles or a face shield.[4]

  • Hand Protection: Use chemically resistant gloves.

  • Skin and Body Protection: Wear a laboratory coat and appropriate protective clothing.[6]

  • Respiratory Protection: Use only in a well-ventilated area, such as a fume hood, to avoid breathing dust, fumes, or vapors.[5][6]

Safe Handling Practices:

  • Avoid contact with skin, eyes, and clothing.[6]

  • Wash hands thoroughly after handling.[5][6]

  • Keep away from sources of ignition.[6]

  • Store in a cool, dry, well-ventilated area in a tightly-closed container.[5][6][7] Recommended storage temperature is 2-8°C.[6]

Spill Response Protocol

In the event of a spill, follow these procedures to ensure safety and proper containment:

  • Evacuate and Ventilate: Ensure adequate ventilation and evacuate non-essential personnel from the area.[8]

  • Wear Appropriate PPE: Before addressing the spill, don the required personal protective equipment.[6]

  • Contain the Spill: Prevent further leakage or spillage if it is safe to do so.[6] For liquid spills, absorb the material with an inert absorbent such as dry sand.[7] For solid spills, sweep up the material, avoiding dust formation.[8]

  • Collect Waste: Place the absorbed or swept-up material into a suitable, labeled container for disposal.[6][8]

  • Clean the Area: Decontaminate the spill area according to your laboratory's standard operating procedures.

  • Dispose of Waste: Dispose of the collected waste as hazardous material.[5]

Detailed Disposal Protocol for this compound

The disposal of this compound must be managed as hazardous waste. Never dispose of this chemical down the drain or in regular trash.[4]

Step-by-Step Disposal Procedure:

  • Waste Identification and Classification:

    • Identify the waste as "Hazardous Chemical Waste" containing this compound.

    • Chemical waste generators must determine if the discarded chemical is classified as hazardous waste according to US EPA guidelines in 40 CFR 261.3.[6]

    • Consult state and local hazardous waste regulations to ensure complete and accurate classification.[6]

  • Waste Segregation:

    • Segregate this compound waste from other waste streams to prevent incompatible mixing.

  • Containerization:

    • Use a designated, leak-proof, and chemically compatible container for waste collection.[8]

    • The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Storage of Waste:

    • Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials.

    • Keep the container tightly closed.[6]

  • Arranging for Disposal:

    • Contact a licensed professional waste disposal service to handle the disposal of this material.[8]

    • Provide the disposal company with the complete details of the waste, including the chemical name and quantity.

    • One approved disposal method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[7][8]

  • Disposal of Empty Containers:

    • Do not reuse empty containers.[6]

    • Dispose of contaminated packaging as unused product in accordance with federal, state, and local regulations.[6][8]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Waste Generated: This compound hazardous_waste Identify as Hazardous Waste start->hazardous_waste is_contaminated Is the container empty? empty_container Triple rinse with appropriate solvent. Collect rinsate as hazardous waste. is_contaminated->empty_container Yes end Proper Disposal Complete is_contaminated->end No, contains residue dispose_container Dispose of container as non-hazardous waste (if permitted by local regulations). empty_container->dispose_container segregate Segregate from incompatible waste hazardous_waste->segregate containerize Use a labeled, sealed, compatible container segregate->containerize store Store in a designated, secure area containerize->store disposal_service Contact Licensed Waste Disposal Service store->disposal_service disposal_service->is_contaminated disposal_service->end

Caption: Workflow for the safe disposal of this compound.

References

Safeguarding Your Research: A Guide to Handling 3-Hydroxypropionic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling 3-Hydroxypropionic acid, including detailed operational procedures and disposal plans to build a foundation of trust and safety in your critical work.

Hazard Analysis and Personal Protective Equipment

This compound presents several potential hazards that necessitate the use of appropriate personal protective equipment (PPE). The primary risks include irritation to the skin, eyes, and respiratory system.[1][2] Adherence to the following PPE guidelines is mandatory to minimize exposure and ensure personal safety.

HazardGHS ClassificationRequired Personal Protective Equipment
Skin Irritation H315: Causes skin irritation[1][2]Gloves: Chemically resistant gloves (e.g., nitrile) should be worn.[3] If splashing is likely, consider double-gloving.[3] Lab Coat: A long-sleeved lab coat is required to protect skin and personal clothing.[3]
Eye Irritation H319: Causes serious eye irritation[1][2]Eye Protection: ANSI Z87.1-rated safety glasses with side shields or chemical splash goggles are mandatory.[3] A face shield may be necessary in situations with a high risk of splashing.[1]
Respiratory Irritation H335: May cause respiratory irritation[1][2]Respiratory Protection: Work in a well-ventilated area, preferably a certified chemical fume hood, to avoid inhaling dust or vapors.[1][3] If a fume hood is not available, a NIOSH-approved respirator may be required based on a risk assessment.[1]

Operational Plan for Handling this compound

This step-by-step guide outlines the safe handling of this compound from preparation to disposal.

1. Preparation and Engineering Controls:

  • Verify Engineering Controls: Before beginning work, ensure that the chemical fume hood is certified and functioning correctly.[3]

  • Gather Materials: Assemble all necessary equipment, including PPE, weighing materials, solvents, and waste containers, within the fume hood to minimize movement of the chemical.

  • Don PPE: Put on all required personal protective equipment as specified in the table above.

2. Weighing and Solution Preparation (in a Fume Hood):

  • Tare the Balance: Place a clean weigh boat on an analytical balance and tare it.

  • Dispense the Solid: Carefully dispense the desired amount of this compound onto the weigh boat, avoiding the creation of dust.

  • Transfer the Solid: Gently transfer the weighed powder into an appropriate container (e.g., beaker, flask).

  • Add Solvent: Slowly add the desired solvent to the container.

3. Handling and Experimental Use:

  • Avoid Contact: At all times, avoid direct contact with the skin, eyes, and clothing.[1]

  • Maintain Ventilation: Conduct all procedures within a well-ventilated area or fume hood.[1]

  • No Eating or Drinking: Do not eat, drink, or smoke in the laboratory area where the chemical is being handled.[1]

4. Spill Management:

  • Small Spills: For minor spills, absorb the material with an inert substance like sand or vermiculite.[3] Collect the absorbed material in a sealed container for disposal as hazardous waste.[3]

  • Large Spills: In the event of a large spill, evacuate the area immediately and contact your institution's environmental health and safety department.[3]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.[4]

  • Waste Segregation: Do not mix this compound waste with other waste streams unless their compatibility is confirmed.[4]

  • Containerization: Use a designated, leak-proof, and chemically compatible container for all this compound waste.[4] The container must be clearly labeled as "Hazardous Waste" and include the chemical name.

  • Disposal Procedure: Follow all institutional, local, state, and federal regulations for the disposal of hazardous chemical waste.[4][5] Contact your institution's hazardous waste management provider for pickup and disposal.

  • Empty Containers: Triple-rinse empty containers with a suitable solvent. The rinsate must be collected and disposed of as liquid hazardous waste.[3]

Workflow for Safe Handling of this compound

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_spill Spill Response prep_ppe Don Personal Protective Equipment handling_weigh Weighing in Fume Hood prep_ppe->handling_weigh prep_fume_hood Verify Fume Hood Functionality prep_fume_hood->handling_weigh handling_experiment Conduct Experiment handling_weigh->handling_experiment disposal_waste Collect in Labeled Hazardous Waste Container handling_experiment->disposal_waste spill_small Small Spill: Absorb and Collect handling_experiment->spill_small spill_large Large Spill: Evacuate and Report handling_experiment->spill_large disposal_contact Contact Waste Management disposal_waste->disposal_contact

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.